Product packaging for 4-Isopropylbiphenyl(Cat. No.:CAS No. 7116-95-2)

4-Isopropylbiphenyl

Cat. No.: B1216656
CAS No.: 7116-95-2
M. Wt: 196.29 g/mol
InChI Key: KWSHGRJUSUJPQD-UHFFFAOYSA-N
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Description

4-Isopropylbiphenyl, also known as this compound, is a useful research compound. Its molecular formula is C15H16 and its molecular weight is 196.29 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H16 B1216656 4-Isopropylbiphenyl CAS No. 7116-95-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-phenyl-4-propan-2-ylbenzene
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InChI

InChI=1S/C15H16/c1-12(2)13-8-10-15(11-9-13)14-6-4-3-5-7-14/h3-12H,1-2H3
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InChI Key

KWSHGRJUSUJPQD-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C15H16
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DSSTOX Substance ID

DTXSID20883094
Record name 4-Isopropylbiphenyl
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Molecular Weight

196.29 g/mol
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CAS No.

7116-95-2
Record name 4-Isopropylbiphenyl
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Record name 4-Isopropylbiphenyl
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Record name 4-Isopropylbiphenyl
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Record name 4-isopropylbiphenyl
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Record name 4-ISOPROPYLBIPHENYL
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Foundational & Exploratory

4-Isopropylbiphenyl chemical structure and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Isopropylbiphenyl: Structure, Properties, Synthesis, and Applications

Introduction

This compound (also known as 4-phenylcumene) is an aromatic hydrocarbon featuring a biphenyl backbone substituted with an isopropyl group. While not a household name, this compound serves as a crucial, yet often unseen, component and synthetic intermediate in various industrial and research settings. Its unique combination of thermal stability, lipophilicity, and a rigid, well-defined molecular structure makes it a compound of significant interest. Historically, it gained prominence as a key component in dielectric fluids designed to replace polychlorinated biphenyls (PCBs) in capacitors and as a solvent in carbonless copy paper[1].

For researchers and drug development professionals, this compound represents more than just an industrial fluid; it is a versatile molecular scaffold. The biphenyl moiety is a classic "privileged structure" in medicinal chemistry, capable of mimicking peptide bonds and participating in crucial π-π stacking interactions within biological targets. The addition of the isopropyl group modulates its steric and electronic properties, enhancing lipophilicity and providing a vector for specific hydrophobic interactions. This guide offers a comprehensive technical overview of this compound, from its fundamental chemical properties and spectroscopic signature to its synthesis and potential as a building block in modern chemical research.

Chemical Identity and Physicochemical Properties

Precise identification is the cornerstone of all chemical research and development. This compound is unambiguously defined by its structural formula and registry numbers.

  • IUPAC Name : 1-phenyl-4-propan-2-ylbenzene[2]

  • Common Names : this compound, p-Isopropylbiphenyl, 4-Phenylcumene[2][3]

  • CAS Number : 7116-95-2[2][4]

  • Molecular Formula : C₁₅H₁₆[2][4]

  • Molecular Weight : 196.29 g/mol [2][4]

The physical properties of this compound dictate its behavior in both bulk applications and reaction media. It is a high-boiling liquid or low-melting solid, characterized by its low volatility and poor solubility in water, consistent with its nonpolar, hydrocarbon nature.

Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
Physical State White or colorless to light yellow liquid or lump/powder.[3][5]
Melting Point 11–18 °C[4][6]
Boiling Point 291–303 °C (at 760 mmHg)[4]
Density ~0.988 g/cm³ (at 15 °C)[4]
Water Solubility ~0.9 mg/L (at 25 °C)[6]
LogP (Octanol/Water) 5.20[1]
Vapor Pressure 5 x 10⁻⁴ mmHg (at 25 °C)[1]

Structural Elucidation & Spectroscopic Profile

The structure of this compound is straightforward but gives rise to a distinct spectroscopic fingerprint essential for its identification and quality control.

Caption: Chemical structure and numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural confirmation of this compound.

  • ¹H NMR : The proton NMR spectrum is highly characteristic.

    • Isopropyl Group : A doublet integrating to 6 protons (6H) appears around δ 1.2-1.3 ppm , corresponding to the two equivalent methyl (CH₃) groups. This signal is split by the adjacent methine proton. A septet (a multiplet of 7 lines) integrating to 1 proton (1H) is found further downfield, typically around δ 2.9-3.0 ppm , for the methine (CH) proton. The characteristic doublet-septet pattern is a definitive indicator of an isopropyl group.

    • Aromatic Region : The nine aromatic protons appear in a complex series of multiplets between δ 7.2-7.6 ppm . Due to the electronic influence of the isopropyl group and the phenyl substituent, the signals for the two rings overlap, making precise assignment challenging without advanced 2D NMR techniques. The protons on the isopropyl-substituted ring are chemically distinct from those on the unsubstituted phenyl ring.

  • ¹³C NMR : The carbon spectrum shows the expected number of signals for the molecule's symmetry.

    • Isopropyl Group : Two signals are observed. The methyl carbons (CH₃) appear upfield around δ 24 ppm , while the methine carbon (CH) is found near δ 34 ppm .

    • Aromatic Region : Multiple signals appear between δ 126-148 ppm . This includes signals for the protonated aromatic carbons and the four quaternary (non-protonated) carbons, which are typically weaker in intensity. Key signals include the ipso-carbon attached to the isopropyl group and the two carbons forming the biphenyl linkage.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) provides key information on the molecular weight and fragmentation pattern.

  • Molecular Ion (M⁺) : A strong molecular ion peak is observed at m/z = 196 , confirming the molecular weight of the compound[2].

  • Key Fragments : The most prominent fragment occurs at m/z = 181 . This corresponds to the loss of a methyl radical (•CH₃, 15 Da) via benzylic cleavage, forming a stable secondary benzylic carbocation ([M-15]⁺). This is a classic and highly favorable fragmentation pathway for isopropyl-substituted aromatic compounds and serves as a diagnostic peak[2][7]. Another significant fragment is often seen at m/z = 165 , resulting from the further loss of methane (CH₄) from the [M-15]⁺ ion.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present.

  • C-H Stretching :

    • sp³ C-H : Absorptions just below 3000 cm⁻¹ (typically 2850-2970 cm⁻¹ ) are characteristic of the C-H bonds in the isopropyl group[8].

    • sp² C-H : Absorptions just above 3000 cm⁻¹ (typically 3020-3080 cm⁻¹ ) correspond to the C-H bonds on the aromatic rings[8].

  • C=C Stretching : Aromatic ring C=C stretching vibrations appear as a series of sharp peaks in the 1450-1610 cm⁻¹ region[8].

  • C-H Bending : Out-of-plane (OOP) C-H bending vibrations in the 690-900 cm⁻¹ region can provide clues about the aromatic substitution pattern. A strong band around 820-840 cm⁻¹ would be expected for the 1,4-disubstituted (para) ring.

Synthesis and Manufacturing Routes

The synthesis of this compound can be approached from two primary strategic directions: alkylation of a pre-formed biphenyl core or coupling of two separate phenyl rings. The choice of method is a classic case study in balancing cost, efficiency, and selectivity.

G cluster_0 Route 1: Friedel-Crafts Alkylation cluster_1 Route 2: Suzuki Cross-Coupling Biphenyl Biphenyl Product1 This compound + Isomers (ortho, meta, poly) Biphenyl->Product1 AlCl3 or H+ Propylene Propylene or 2-Chloropropane Propylene->Product1 BoronicAcid 4-Isopropylphenyl- boronic Acid Product2 This compound (High Regioselectivity) BoronicAcid->Product2 Pd Catalyst, Base Bromo Bromobenzene Bromo->Product2

Caption: Comparison of major synthetic routes to this compound.

Method 1: Friedel-Crafts Alkylation

This is the most direct and industrially scalable approach. It involves the electrophilic alkylation of biphenyl using an isopropylating agent in the presence of a catalyst.

  • Principle : The reaction proceeds via the formation of an isopropyl carbocation (or a polarized complex) which then attacks the electron-rich biphenyl ring system[6][9].

  • Reagents :

    • Aromatic Substrate: Biphenyl

    • Alkylating Agent: Propylene gas, 2-propanol, or 2-chloropropane.

    • Catalyst: A strong Lewis acid (e.g., AlCl₃, FeCl₃) or a Brønsted acid (e.g., H₂SO₄, H₃PO₄)[9].

  • Causality and Field Insights : While economically favorable, this method suffers from significant drawbacks common to Friedel-Crafts alkylations. The initial product, this compound, is more reactive to electrophilic attack than the starting biphenyl due to the activating nature of the alkyl group. This leads to polyalkylation , forming di- and tri-isopropylbiphenyl impurities that can be difficult to separate. Furthermore, the reaction lacks perfect regioselectivity , yielding a mixture of the desired para isomer along with ortho and meta isomers, reducing the yield of the target compound. For applications requiring high purity, extensive distillation or crystallization is necessary.

Method 2: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura Reaction)

For applications demanding high purity, such as in pharmaceutical or fine chemical synthesis, cross-coupling reactions are the authoritative choice due to their exceptional selectivity.

  • Principle : The Suzuki-Miyaura reaction creates a C-C bond between an organoboron compound and an organohalide, catalyzed by a palladium(0) complex[5][10]. This method constructs the biphenyl backbone with precise control over the substitution pattern.

  • Reagents :

    • Coupling Partner A: 4-Isopropylphenylboronic acid (or a corresponding boronate ester).

    • Coupling Partner B: Bromobenzene or iodobenzene.

    • Catalyst: A palladium(0) source, such as Pd(PPh₃)₄ or one generated in situ from Pd(OAc)₂ and a phosphine ligand.

    • Base: An aqueous base is required, such as Na₂CO₃, K₂CO₃, or K₃PO₄.

  • Causality and Field Insights : The primary advantage of the Suzuki coupling is its unambiguous regioselectivity . The connection forms only at the positions of the boron and halogen substituents, yielding exclusively the this compound isomer. The reaction conditions are also generally mild and tolerate a wide variety of other functional groups, making it a highly versatile and reliable laboratory method[11]. While more expensive due to the cost of the palladium catalyst and boronic acid starting material, the trade-off is a significantly purer product, often simplifying purification to a simple extraction and crystallization, thereby avoiding costly and challenging isomer separation.

Exemplary Protocol: Suzuki Synthesis of this compound

This protocol is a self-validating system, including steps for reaction setup, monitoring, workup, and purification.

  • Reaction Setup : To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-isopropylphenylboronic acid (1.0 eq), bromobenzene (1.05 eq), and sodium carbonate (2.0 eq).

  • Solvent Addition : Add a degassed solvent mixture, typically toluene and water (e.g., in a 4:1 ratio). Degassing (by bubbling nitrogen or argon through the solvent for 15-20 minutes) is critical to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition : Add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.01-0.03 eq), under a positive pressure of inert gas (N₂ or Ar).

  • Reaction : Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting materials are consumed (typically 4-12 hours).

  • Workup : Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Purification & Validation : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluting with hexanes) to yield pure this compound. The identity and purity of the final product must be validated by NMR and MS analysis, confirming the absence of isomeric impurities.

Applications in Research and Drug Development

While its industrial uses as a dielectric fluid are well-established, the true potential of the this compound scaffold for advanced applications lies in its utility as a molecular building block.

  • Intermediate in Organic Synthesis : It can serve as a starting material for more complex molecules. The aromatic rings can undergo electrophilic substitution reactions (e.g., nitration, halogenation), and the benzylic position of the isopropyl group can be functionalized, for example, through oxidation to an alcohol or ketone.

  • Scaffold in Medicinal Chemistry : The biphenyl core is a cornerstone of drug design. The this compound moiety offers a unique combination of properties valuable for creating new therapeutic agents:

    • Lipophilicity : The high LogP value ensures good membrane permeability, a key factor in oral bioavailability. The isopropyl group significantly enhances this property compared to unsubstituted biphenyl.

    • Rigid Conformation : The biphenyl unit provides a rigid, defined orientation for substituents, allowing for precise positioning within a target's binding site. The rotational barrier between the two rings can be exploited to control the molecule's three-dimensional shape.

    • Hydrophobic Interactions : The isopropyl group is an excellent moiety for probing and occupying small, hydrophobic pockets in enzymes or receptors, which can lead to enhanced binding affinity and selectivity.

    • Metabolic Stability : While it can be metabolized, the core hydrocarbon structure is generally robust. The primary metabolic pathways involve oxidation of the isopropyl group or the aromatic rings, which can be strategically blocked with other substituents (e.g., fluorine) to improve the drug's half-life[1].

Though not a final drug itself, this scaffold is an attractive starting point for library synthesis in the hit-to-lead optimization phase of drug discovery, particularly in areas like oncology and inflammatory diseases where protein-protein interactions mediated by hydrophobic surfaces are common targets.

Toxicology and Safety Profile

From a toxicological standpoint, this compound is considered to have low acute toxicity. However, as with any organic solvent, appropriate safety measures are essential.

  • Human Exposure : It is a skin and eye irritant. Prolonged or repeated exposure may cause dermatitis. Inhalation of vapors can cause irritation to the respiratory tract, and high concentrations may lead to headaches and fatigue[1].

  • Metabolism : In humans and other species, the primary metabolic pathway is oxidation. This begins with the hydroxylation of the isopropyl group at the tertiary carbon, followed by further oxidation. Hydroxylation on the aromatic rings also occurs. These more polar metabolites are then typically conjugated and excreted[1].

  • Environmental Profile : this compound is poorly soluble in water and is expected to adsorb to soil and sediment. It is biodegradable under aerobic conditions. Its high LogP value suggests a potential for bioaccumulation in aquatic organisms[1].

  • Handling and Storage : Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a chemical fume hood. Store in a cool, dry place away from ignition sources.

Conclusion

This compound is a molecule of dual character. On one hand, it is a functional industrial chemical valued for its physical properties. On the other, it is a structurally rich and versatile platform for chemical innovation. Its synthesis provides a clear illustration of the trade-offs between industrial efficiency (Friedel-Crafts) and scientific precision (Suzuki coupling). For researchers in materials science and drug discovery, understanding the properties, reactivity, and spectroscopic signatures of this scaffold is essential for leveraging its potential in the design of next-generation materials and therapeutics. This guide provides the foundational technical knowledge necessary to confidently work with and build upon this important chemical entity.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 20259910, Isopropylbiphenyl.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 23503, this compound.
  • CAS Common Chemistry (n.d.). This compound.
  • Chemical-Suppliers.com (n.d.). This compound, 97%.
  • El-Faham, A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13, 20455-20521.
  • Organic Syntheses (n.d.). Synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. Org. Synth. 2002, 79, 251.
  • Price, C. C. (1946). The Alkylation of Aromatic Compounds by the Friedel-Crafts Method. Organic Reactions, 3, 1-82.
  • Chemistry LibreTexts (2023). Mass Spectrometry - Fragmentation Patterns.
  • IvyPanda (2024). Synthesis of 4, 4' -di(t-butyl)biphenyl by the Friedel-Crafts reaction Report.
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • Navas, D., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Molecules, 22(3), 399.
  • Chemguide (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds.
  • Illinois State University (2015). Infrared Spectroscopy.
  • University of San Diego (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.

Sources

4-Isopropylbiphenyl CAS number 7116-95-2

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Isopropylbiphenyl (CAS 7116-95-2) for Researchers and Drug Development Professionals

Abstract

This compound (also known as 4-phenylcumene) is an aromatic hydrocarbon with a unique combination of physical and chemical properties that have led to its application across diverse industrial and research sectors. Historically utilized as a solvent and dielectric fluid, its biphenyl scaffold makes it a molecule of significant interest for synthetic chemists, particularly in the fields of materials science and drug discovery. This guide provides a comprehensive technical overview of this compound, covering its physicochemical characteristics, synthesis methodologies, analytical characterization, metabolic pathways, and toxicological profile. The content is tailored for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound for advanced applications.

Physicochemical Properties and Molecular Identity

This compound is a substituted aromatic hydrocarbon characterized by a biphenyl core with an isopropyl group at the 4-position. This structure imparts a high degree of lipophilicity and thermal stability. A summary of its key physicochemical properties is presented below.

PropertyValueReference(s)
CAS Number 7116-95-2[1][2][3]
Molecular Formula C₁₅H₁₆[1][2][3]
Molecular Weight 196.29 g/mol [1][2][3]
Appearance White or colorless to light yellow powder, lump, or clear liquid[4][5]
Boiling Point 291 - 305 °C[2][4]
Melting Point 18 - 58 °C (Range due to varying purity)[2][4]
Density ~0.988 g/cm³[2][6]
LogP (Octanol/Water) 5.20 - 5.4[1][6]
Water Solubility 0.6 mg/L at 25 °C[6]
IUPAC Name 1-phenyl-4-propan-2-ylbenzene[1]
Synonyms p-Isopropylbiphenyl, 4-Phenylcumene[1][3]

Synthesis and Manufacturing

The synthesis of this compound can be approached from both an industrial manufacturing perspective and a laboratory-scale synthetic chemistry viewpoint, the latter being particularly relevant for derivatization in drug discovery programs.

Industrial Manufacturing

The primary industrial method for producing isopropylbiphenyl is through the Friedel-Crafts alkylation of biphenyl.[6] This process involves the catalytic addition of propylene to biphenyl, typically using an acid catalyst. The causality behind this choice is economic scalability and the high reactivity of propylene as an alkylating agent for aromatic systems. The reaction, however, can yield a mixture of mono-, di-, and tri-isopropyl isomers, necessitating purification to isolate the desired this compound product.[6][7]

Laboratory-Scale Synthesis: Cross-Coupling Strategies

For drug development and research applications requiring high purity and specific derivatization, palladium-catalyzed cross-coupling reactions are the methods of choice. The Suzuki-Miyaura coupling, in particular, offers a robust and versatile route.

The rationale for employing a Suzuki coupling is its exceptional tolerance for a wide range of functional groups, mild reaction conditions, and the commercial availability of diverse boronic acids and aryl halides. This allows for the modular construction of the biphenyl core, enabling the synthesis of analogues for structure-activity relationship (SAR) studies.

Suzuki_Coupling A 4-Isopropylphenylboronic Acid C This compound A->C B Bromobenzene B->C reagents Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/Water) reagents->C

Caption: Suzuki coupling workflow for this compound synthesis.

Representative Protocol: Suzuki Coupling for this compound Synthesis

  • Reaction Setup: To a 100 mL three-necked flask equipped with a condenser and nitrogen inlet, add 4-isopropylphenylboronic acid (1.1 mmol), bromobenzene (1.0 mmol), and potassium carbonate (2.0 mmol).

  • Solvent and Catalyst Addition: Add a 3:1 mixture of toluene and water (20 mL). Purge the system with nitrogen for 15 minutes to ensure an inert atmosphere, which is critical to prevent the oxidation and deactivation of the palladium catalyst.

  • Catalyst Introduction: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (2 mol%). The choice of a phosphine-ligated palladium(0) catalyst is based on its high efficacy in the oxidative addition step of the catalytic cycle.

  • Reaction Execution: Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.[8]

  • Workup and Extraction: After cooling to room temperature, dilute the mixture with ethyl acetate (50 mL) and water (30 mL). Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2x25 mL). The organic extracts are combined. This step serves to remove the inorganic base and salts.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.[8] This final purification step is self-validating; the purity of the collected fractions is confirmed analytically (e.g., by LC-MS) before pooling.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of this compound, a non-negotiable requirement in drug development. A multi-technique approach is standard practice.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The ¹H NMR spectrum will show characteristic signals for the isopropyl group (a doublet and a septet) and distinct aromatic proton signals corresponding to the two phenyl rings.[1]

  • Mass Spectrometry (MS): Typically coupled with Gas Chromatography (GC-MS), this technique confirms the molecular weight (m/z 196) and provides a characteristic fragmentation pattern, with major fragments often observed at m/z 181 (loss of a methyl group) and 165.[1]

  • Chromatographic Techniques: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is used to determine purity. The high lipophilicity (LogP ~5.4) of the compound dictates the use of a mobile phase with a high organic content (e.g., acetonitrile/water) for reasonable retention times on a C18 column.[6]

Analytical_Workflow start Synthesized This compound nmr NMR Spectroscopy (¹H, ¹³C) start->nmr gcms GC-MS Analysis start->gcms hplc RP-HPLC Analysis start->hplc struct_confirm Structural Confirmation nmr->struct_confirm mw_confirm Molecular Weight & Fragmentation Pattern gcms->mw_confirm purity_confirm Purity Assessment (e.g., >95%) hplc->purity_confirm final Qualified Material struct_confirm->final mw_confirm->final purity_confirm->final

Caption: Standard analytical workflow for identity and purity validation.

Applications in Research and Industry

While its use as a solvent and heat transfer fluid is well-established, the true value of this compound for the target audience lies in its role as a synthetic intermediate.

  • Dielectric and Heat Transfer Fluid: As a replacement for polychlorinated biphenyls (PCBs), it has been used in high-voltage capacitors and as a heat transfer fluid due to its high boiling point and thermal stability.[6]

  • Solvent: It serves as an excellent solvent, notably in the manufacturing of carbonless copy paper.[6]

  • Intermediate for Pharmaceuticals and Dyes: The biphenyl moiety is a common structural motif in many biologically active molecules and functional materials. This compound can serve as a starting material or a scaffold for the synthesis of more complex molecules, including potential drug candidates.[6] Its anti-inflammatory properties have been noted, particularly in veterinary medicine.[6][9]

Metabolism and Toxicological Profile

A thorough understanding of a compound's metabolic fate and toxicity is paramount in drug development.

Metabolism

The metabolism of this compound is complex and exhibits significant inter-species variation (rat, dog, monkey, man).[6] In vivo studies in rats have shown that after oral or intraperitoneal administration, the compound is distributed to all tissues, with a notable accumulation in fat due to its lipophilicity.[6]

The primary metabolic pathway involves the oxidation of the isopropyl group.[6] This begins with hydroxylation at either the tertiary or primary carbon of the isopropyl moiety. Subsequent oxidation leads to the formation of key metabolites.

  • Major Metabolites in Rats: The main metabolite found in rat plasma is biphenylpropionic acid. Other significant metabolites include biphenyl-2-propanol and biphenyl-alpha-methyl glycolic acid.[6]

  • Excretion: Metabolites are primarily excreted in the feces and urine, often as ring-hydroxylated and conjugated forms.[6]

Metabolism_Pathway parent This compound step1 Oxidation (Hydroxylation of Isopropyl Group) parent->step1 met1 Biphenyl-2-propanol step1->met1 met2 Biphenyl-alpha-methyl glycolic acid step1->met2 step2 Further Oxidation met1->step2 met2->step2 met3 Biphenylpropionic Acid (Main Plasma Metabolite) step2->met3 step3 Ring Hydroxylation & Conjugation met3->step3 excretion Excretion (Urine and Bile) step3->excretion

Caption: Simplified metabolic pathway of this compound in rats.

Toxicological Summary
  • Human Exposure: In occupational settings, particularly involving carbonless copy paper, exposure has been associated with symptoms like headaches, fatigue, and irritation of the eyes, skin, and respiratory tract.[6] It is considered a mild skin irritant.[6]

  • Animal Studies: Oral administration to rats over 10-15 days resulted in effects on the liver and kidneys (dystrophy), spleen (hyperplasia), and other systemic effects.[6]

  • Genotoxicity: The compound was found to be non-mutagenic in Salmonella typhimurium (Ames) tests, both with and without metabolic activation.[6]

Conclusion

This compound is a multifaceted chemical compound whose utility extends from bulk industrial applications to the nuanced requirements of pharmaceutical research. Its well-defined physicochemical properties, coupled with accessible and versatile synthetic routes like the Suzuki coupling, make it a valuable building block for medicinal chemists. However, its metabolic complexity and toxicological profile, including irritant effects and organ-specific impacts in animal models, necessitate careful handling and thorough evaluation when considering it or its derivatives for drug development pipelines. This guide provides the foundational technical knowledge required for scientists to leverage the synthetic potential of this compound while remaining cognizant of its safety and metabolic liabilities.

References

  • National Center for Biotechnology Information. (n.d.). Isopropylbiphenyl. PubChem.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • CAS. (n.d.). This compound. CAS Common Chemistry.
  • Organic Syntheses. (n.d.). Synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling.
  • National Center for Biotechnology Information. (n.d.). Substance Record for SID 134987226. PubChem.
  • CP Lab Safety. (n.d.). This compound, 25g, Each.
  • Chemical-Suppliers.com. (n.d.). This compound, 97%.
  • Sullivan, H. R., et al. (1978). Isopropylbiphenyl metabolism in the rat. Relationships between metabolism, pharmacology and toxicology. Xenobiotica, 8(6), 333-340.
  • The Good Scents Company. (n.d.). 4-isopropyl biphenyl.

Sources

An In-Depth Technical Guide to the Physical and Chemical Properties of 4-Isopropylbiphenyl

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the physical and chemical properties of 4-isopropylbiphenyl, tailored for researchers, scientists, and professionals engaged in drug development. Beyond a simple compilation of data, this document delves into the practical applications and experimental considerations essential for laboratory work, ensuring scientific integrity and providing actionable insights.

Introduction: The Significance of the this compound Scaffold

This compound, a substituted aromatic hydrocarbon, presents a unique combination of lipophilicity and structural rigidity, making it a valuable building block in medicinal chemistry. The biphenyl moiety is a well-established scaffold in numerous approved drugs, often utilized for its ability to mimic peptide bonds and engage in π-π stacking interactions with biological targets. The addition of an isopropyl group at the 4-position enhances its lipophilic character, which can be strategically employed to modulate a compound's pharmacokinetic profile, such as improving membrane permeability and influencing metabolic stability.[1] Understanding the fundamental properties of this compound is therefore crucial for its effective incorporation into novel therapeutic agents.

Molecular and Physical Characteristics

A thorough understanding of the physical properties of this compound is the cornerstone of its application in a laboratory setting, influencing decisions from solvent selection to purification strategies.

Core Identification
  • IUPAC Name: 1-phenyl-4-propan-2-ylbenzene[2]

  • Synonyms: 4-Phenylcumene, p-Isopropylbiphenyl[3]

  • CAS Number: 7116-95-2[3]

  • Molecular Formula: C₁₅H₁₆[3]

  • Molecular Weight: 196.29 g/mol [3]

// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; C13 [label="C"]; C14 [label="C"]; C15 [label="C"];

// Phenyl ring 1 C1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- C6 [len=1.5]; C6 -- C1 [len=1.5];

// Phenyl ring 2 C7 -- C8 [len=1.5]; C8 -- C9 [len=1.5]; C9 -- C10 [len=1.5]; C10 -- C11 [len=1.5]; C11 -- C12 [len=1.5]; C12 -- C7 [len=1.5];

// Linker C4 -- C7 [len=1.5];

// Isopropyl group C10 -- C13 [len=1.5]; C13 -- C14 [label="CH3", len=1.5]; C13 -- C15 [label="CH3", len=1.5]; H13 [label="H", shape=none, fontsize=10]; C13 -- H13 [style=invis, len=0.5]; }

A streamlined workflow for determining the purity of this compound using gas chromatography.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a high-purity volatile solvent (e.g., acetone, hexane, or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • GC Instrument Setup:

    • Column: A nonpolar capillary column (e.g., DB-1 or HP-5) is suitable for separating aromatic hydrocarbons.

    • Injector: Set the injector temperature to 250 °C.

    • Oven Program: A typical temperature program would be an initial temperature of 100 °C, held for 2 minutes, followed by a ramp of 10 °C/minute to a final temperature of 280 °C, held for 5 minutes.

    • Detector: A Flame Ionization Detector (FID) is commonly used for hydrocarbon analysis, with a detector temperature of 300 °C.

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC.

  • Data Acquisition and Analysis: Record the chromatogram. The purity of the this compound is determined by calculating the area percentage of its corresponding peak relative to the total area of all peaks in the chromatogram.

Relevance in Drug Development and Medicinal Chemistry

The this compound scaffold is of significant interest in drug design due to its favorable physicochemical properties. The lipophilicity imparted by the isopropyl group can enhance oral bioavailability and brain penetration. F[4]urthermore, the biphenyl core provides a rigid framework that can be functionalized to achieve specific interactions with biological targets. This moiety can be found in various therapeutic areas, including anti-inflammatory and anti-cancer agents, where it often serves as a key pharmacophore for binding to enzymes or receptors. Its metabolic profile has been studied, indicating that oxidation of the isopropyl group is a potential metabolic pathway, a crucial consideration in drug design.

This compound is a versatile chemical entity with a well-defined set of physical and chemical properties that make it a valuable tool for researchers in drug development. Its predictable solubility, characteristic spectral signature, and defined chemical reactivity provide a solid foundation for its use as a building block in the synthesis of novel therapeutic agents. The experimental protocols outlined in this guide offer practical and reliable methods for its characterization and analysis, empowering scientists to confidently incorporate this scaffold into their research endeavors.

References

Sources

An In-Depth Technical Guide to 4-Isopropylbiphenyl for Research and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a comprehensive overview of 4-Isopropylbiphenyl (also known as 4-Phenylcumene), a key aromatic hydrocarbon intermediate. We will delve into its core molecular and physicochemical properties, established synthesis and purification protocols, and its applications, particularly as a structural motif and building block in the context of research and drug development. This document is intended for scientists and technical professionals, offering field-proven insights into its handling, synthesis, and utility. All protocols and data are supported by authoritative references to ensure scientific integrity.

Core Molecular Profile

This compound is an alkylated aromatic hydrocarbon characterized by a biphenyl backbone with an isopropyl group substituted at the para-position of one of the phenyl rings. This substitution significantly influences its physical properties and reactivity compared to the parent biphenyl molecule.

Chemical Identity

The compound is unambiguously identified by its CAS Registry Number and various synonyms used across chemical literature and commercial suppliers.

IdentifierValueSource(s)
IUPAC Name 1-phenyl-4-propan-2-ylbenzene[1]
Common Names This compound, p-Isopropylbiphenyl, 4-Phenylcumene[2]
CAS Registry Number 7116-95-2[1][2]
Molecular Formula and Weight

The precise molecular formula and weight are fundamental for all stoichiometric calculations in synthesis and for characterization via mass spectrometry.

PropertyValueSource(s)
Molecular Formula C₁₅H₁₆[1][2][3]
Molecular Weight 196.29 g/mol [1][2][3]

Physicochemical Properties

The physical properties of this compound dictate its behavior in various solvents and reaction conditions, as well as its appropriate storage and handling procedures. It typically presents as a white or colorless to light yellow solid or liquid, depending on ambient temperature and purity.[3]

PropertyValueSource(s)
Physical State (at 20°C) Liquid / Solid (Melting point near room temp.)
Appearance White or Colorless to Light yellow powder, lump, or clear liquid[3]
Melting Point 18 °C
Boiling Point 291 - 303 °C[2]
Purity (Typical) ≥ 96.0% (by GC)[3]

Synthesis and Purification

The targeted synthesis of this compound, as opposed to other isomers, is critical for its use as a defined intermediate. The most effective route is the Friedel-Crafts alkylation of biphenyl, where reaction conditions are optimized for para-selectivity.

Synthetic Pathway: Regioselective Friedel-Crafts Alkylation

The isopropylation of biphenyl is typically achieved by reacting biphenyl with an alkylating agent like propylene or isopropyl alcohol in the presence of an acid catalyst.[4][5] The choice of catalyst is crucial for maximizing the yield of the 4-isomer. Zeolite catalysts, particularly those with a pore size around 7 Å such as mordenite, have demonstrated high selectivity for para-alkylation.[4] This selectivity arises because the steric constraints of the zeolite pores favor the formation of the less bulky para-substituted product over the ortho- or meta-isomers.

Experimental Protocol: Zeolite-Catalyzed Synthesis

This protocol is a representative method for the selective synthesis of this compound.

Materials:

  • Biphenyl (BP)

  • Propylene

  • Zeolite catalyst (e.g., Mordenite with a silica/alumina ratio of ~20)

  • Reaction vessel with stirrer and gas inlet

Procedure:

  • Catalyst Activation: The zeolite catalyst should be activated by heating under a vacuum to remove adsorbed water, which can inhibit the reaction.

  • Charging the Reactor: Add biphenyl and the activated zeolite catalyst to a suitable reaction vessel equipped with a stirrer.

  • Reaction Initiation: Heat the mixture to the desired reaction temperature (e.g., 180-250°C) under an inert atmosphere.

  • Alkylation: Introduce a steady stream of propylene gas into the reaction mixture under pressure while maintaining vigorous stirring.

  • Monitoring: Monitor the reaction progress using Gas Chromatography (GC) to determine the conversion of biphenyl and the selectivity for this compound.

  • Work-up: Upon completion, cool the reactor, filter to remove the catalyst, and collect the crude product mixture.

Purification Workflow

The crude product contains unreacted biphenyl, the desired this compound, and side-products like 4,4'-diisopropylbiphenyl. Separation is achieved through physical methods.[4]

  • Distillation: The product mixture is first subjected to fractional distillation to separate unreacted starting materials and lower-boiling isomers.

  • Crystallization: The fraction enriched with this compound can be further purified by crystallization at a controlled temperature to isolate the high-purity product.

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_reaction Synthesis cluster_purification Purification biphenyl Biphenyl reaction Friedel-Crafts Alkylation (180-250°C, Pressure) biphenyl->reaction propylene Propylene propylene->reaction zeolite Zeolite (Mordenite) zeolite->reaction Catalyzes crude_product Crude Product Mixture reaction->crude_product distillation Fractional Distillation crystallization Crystallization distillation->crystallization Enriched Fraction final_product High-Purity This compound crystallization->final_product crude_product->distillation Separates by B.P.

Caption: Synthesis and purification workflow for this compound.

Applications in Research and Drug Development

While this compound has broad industrial applications as a solvent and heat transfer fluid, its rigid biphenyl scaffold makes it a valuable intermediate in medicinal chemistry and materials science.[6]

Role as a Chemical Intermediate and Scaffold

In drug discovery, the biphenyl moiety is a privileged structure found in numerous pharmacologically active compounds. This compound serves as a pre-functionalized starting material. The isopropyl group provides a site for further chemical modification or can be used to enhance lipophilicity, a key parameter in modulating the pharmacokinetic properties of a drug candidate. The process of discovering and optimizing new drugs often involves synthesizing libraries of related compounds to find one with the desired efficacy and safety profile.[7] Intermediates like this compound are crucial building blocks in this process.

Biophysical and Mechanistic Studies

The development of new drugs relies heavily on biophysical techniques to understand drug-target interactions.[8][9] While this compound itself is not typically the final active molecule, derivatives synthesized from it are characterized using methods like NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm their structure and understand how they bind to biological targets.[9]

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The information below is a summary derived from safety data sheets (SDS).[10]

Hazard Identification

The compound is associated with several GHS hazard classifications.

Hazard ClassCategoryHazard StatementSource(s)
Skin Irritation Category 2H315: Causes skin irritation
Eye Irritation Category 2AH319: Causes serious eye irritation
Specific target organ toxicity Category 3H335: May cause respiratory irritation
Aquatic Hazard (Acute) Category 1H400: Very toxic to aquatic life
Aquatic Hazard (Chronic) Category 1H410: Very toxic to aquatic life with long lasting effects
Recommended Handling and Storage
  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.[10]

  • Ventilation: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of vapors or dust.[10]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[10]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Avoid release to the environment.[10]

Conclusion

This compound is a well-defined chemical intermediate with a specific molecular formula of C₁₅H₁₆ and a molecular weight of 196.29 g/mol . Its synthesis is achieved with high regioselectivity using modern catalytic methods, making it a reliable building block for further chemical elaboration. For professionals in drug development and scientific research, it represents a valuable scaffold for creating novel molecules with potential therapeutic applications. Adherence to strict safety protocols is mandatory when handling this compound due to its irritant properties and aquatic toxicity.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 20259910, Isopropylbiphenyl.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 23503, this compound.
  • CAS Common Chemistry (n.d.). This compound.
  • Chemical-Suppliers (n.d.). This compound, 97% | CAS 7116-95-2.
  • Google Patents (1994). JPH0662451B2 - Method for producing isopropyl biphenyls.
  • El-Sayed, M. E., & Abd El-Karim, S. S. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18356–18401.
  • Draskovic, T., & Ciric, A. (2019). Applications of biophysical techniques in drug discovery and development. Arhiv za farmaciju, 69(6), 381-401.
  • Dong, M. (2015). Separation Science in Drug Development, Part I: High-Throughput Purification. LCGC North America, 33(6), 382-393.
  • Joseph, C., et al. (2017). Biophysical methods in early drug discovery. Expert Opinion on Drug Discovery, 12(11), 1119-1129.

Sources

An In-Depth Technical Guide to the Synthesis of 4-Isopropylbiphenyl from Biphenyl and Propylene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-isopropylbiphenyl, a valuable intermediate in the production of pharmaceuticals, dyes, and specialized polymers. The primary focus is on the Friedel-Crafts alkylation of biphenyl with propylene, exploring both traditional Lewis acid catalysis and modern shape-selective zeolite-based systems. This document is intended for researchers, chemists, and professionals in drug development and materials science, offering in-depth mechanistic insights, detailed experimental protocols, and robust analytical methodologies for the synthesis, purification, and characterization of the target compound.

Introduction: The Significance of this compound

This compound, also known as 4-phenylcumene, is a crucial aromatic hydrocarbon characterized by an isopropyl group at the para-position of one of the phenyl rings. Its unique molecular architecture makes it a sought-after precursor in organic synthesis. Notably, it serves as an intermediate in the manufacturing of non-steroidal anti-inflammatory drugs (NSAIDs) and as a building block for liquid crystal polymers and high-performance heat transfer fluids.[1] The controlled and selective synthesis of the 4-isomer is paramount to its utility, as other isomers can impede the desired reactivity and final product purity.

The manufacturing of isopropylbiphenyl is primarily achieved through the catalytic addition of propylene to biphenyl.[2] This guide will delve into the core principles and practical applications of this synthetic transformation, with a particular emphasis on achieving high regioselectivity for the desired para-isomer.

The Synthetic Landscape: Friedel-Crafts Alkylation of Biphenyl

The introduction of an isopropyl group onto the biphenyl backbone is most commonly accomplished via the Friedel-Crafts alkylation reaction. This electrophilic aromatic substitution involves the reaction of biphenyl with propylene in the presence of an acid catalyst. The choice of catalyst is a critical determinant of the reaction's efficiency, selectivity, and environmental impact.

Reaction Mechanism: A Tale of Electrophiles and Carbocations

The fundamental mechanism of the Friedel-Crafts alkylation of biphenyl with propylene proceeds through the following key steps:

  • Formation of the Electrophile: The acid catalyst activates propylene, leading to the formation of an isopropyl carbocation (a secondary carbocation), which acts as the electrophile.

  • Electrophilic Attack: The electron-rich biphenyl ring attacks the isopropyl carbocation. Due to the steric hindrance of the existing phenyl group, the attack preferentially occurs at the para-position (4-position) of the other ring, although ortho- and meta-substituted isomers are also possible.

  • Deprotonation: A proton is eliminated from the resulting arenium ion intermediate, restoring the aromaticity of the ring and yielding the isopropylbiphenyl product.

A significant challenge in this synthesis is the propensity for polyalkylation, where the initial product, this compound, can undergo further alkylation to form di- and tri-isopropylbiphenyls. Additionally, the reaction can yield a mixture of isomers (2-, 3-, and this compound), necessitating efficient separation techniques or, more desirably, a highly regioselective catalytic system.

Catalytic Systems: The Key to Selectivity

The evolution of catalysts for the isopropylation of biphenyl reflects a broader trend in chemical synthesis towards more sustainable and selective methodologies.

Traditional Lewis Acid Catalysts: The Workhorse with Drawbacks

Historically, Lewis acids such as aluminum chloride (AlCl₃) have been employed for Friedel-Crafts alkylation. While effective in promoting the reaction, they suffer from several drawbacks:

  • Low Regioselectivity: AlCl₃ catalysis often leads to a mixture of ortho-, meta-, and para-isomers, with the desired this compound being only one of the components.

  • Polyalkylation: The activating nature of the newly introduced isopropyl group makes the product more susceptible to further alkylation than the starting material, resulting in significant formation of di- and tri-isopropylbiphenyls.

  • Environmental and Practical Concerns: AlCl₃ is highly corrosive, moisture-sensitive, and generates a substantial amount of acidic waste during workup.

Solid Acid Catalysts: The Rise of Shape-Selective Zeolites

The advent of solid acid catalysts, particularly zeolites, has revolutionized the synthesis of this compound. Zeolites are crystalline aluminosilicates with a well-defined microporous structure. Their catalytic activity stems from Brønsted and Lewis acid sites within their framework. The key advantage of zeolites lies in their "shape-selectivity," where the size and geometry of the pores and channels influence which reactants can enter, which transition states can form, and which products can exit.

For the isopropylation of biphenyl, medium and large-pore zeolites such as H-mordenite and Beta zeolite have shown exceptional promise in favoring the formation of the linear, less sterically hindered this compound.[1] The constrained environment within the zeolite pores sterically disfavors the formation of the bulkier ortho-isomer and limits the diffusion of the para-isomer out of the pores, thus reducing the rate of subsequent alkylations.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the synthesis of this compound using both a traditional Lewis acid catalyst and a modern zeolite catalyst.

Protocol 1: Synthesis using Aluminum Chloride Catalyst

This protocol outlines a laboratory-scale synthesis of isopropylbiphenyl using aluminum chloride. Caution: This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn.

Materials:

  • Biphenyl

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous solvent (e.g., carbon disulfide or nitrobenzene)

  • Propylene gas

  • Ice

  • Concentrated hydrochloric acid

  • Diethyl ether or dichloromethane (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Gas inlet tube

  • Condenser with a drying tube

  • Dropping funnel (optional)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the surface of the eventual reaction mixture, and a condenser fitted with a drying tube.

  • Reagent Charging: In the flask, dissolve biphenyl in the anhydrous solvent. Cool the flask to 0 °C using an ice bath.

  • Catalyst Addition: Carefully and portion-wise, add anhydrous aluminum chloride to the stirred solution. An exothermic reaction may occur.

  • Propylene Addition: Once the mixture has cooled back to 0-5 °C, begin bubbling propylene gas through the stirred suspension at a controlled rate. Monitor the reaction temperature and adjust the propylene flow to maintain it within the desired range.

  • Reaction Monitoring: The progress of the reaction can be monitored by periodically taking small aliquots, quenching them in dilute acid, extracting with an organic solvent, and analyzing by Gas Chromatography (GC).

  • Work-up: Upon completion, slowly and carefully pour the reaction mixture over a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or dichloromethane. Combine the organic extracts.

  • Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, a mixture of unreacted biphenyl, this compound, other isomers, and polyalkylated products, can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.[3]

Protocol 2: Shape-Selective Synthesis using H-Mordenite Zeolite

This protocol describes a liquid-phase alkylation of biphenyl with propylene using H-mordenite as a shape-selective catalyst.

Materials:

  • Biphenyl

  • H-mordenite catalyst (activated)

  • High-boiling point solvent (e.g., decalin or dodecane)

  • Propylene gas

  • Inert gas (e.g., nitrogen or argon)

Equipment:

  • High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature controller

  • Filtration apparatus

Procedure:

  • Catalyst Activation: Activate the H-mordenite catalyst by heating it under a flow of dry air or nitrogen at a high temperature (e.g., 500 °C) for several hours to remove any adsorbed water.

  • Reactor Charging: Charge the autoclave with biphenyl, the activated H-mordenite catalyst, and the solvent.

  • Reaction Setup: Seal the reactor and purge it with an inert gas.

  • Reaction Conditions: Heat the stirred mixture to the desired reaction temperature (e.g., 200-250 °C).[1] Pressurize the reactor with propylene to the desired pressure.

  • Reaction Monitoring: Monitor the reaction progress by analyzing aliquots of the liquid phase by GC.

  • Work-up: After the desired reaction time, cool the reactor to room temperature and carefully vent the excess propylene.

  • Catalyst Separation: Filter the reaction mixture to recover the solid zeolite catalyst. The catalyst can often be regenerated by calcination for reuse.

  • Product Isolation: Remove the solvent from the filtrate by distillation under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by fractional distillation or recrystallization from a suitable solvent (e.g., ethanol or methanol) to isolate the this compound.[4]

Data Presentation and Analysis

Summary of Reaction Parameters and Performance

The choice of catalyst and reaction conditions significantly impacts the yield and selectivity of this compound. The following table summarizes typical data from the literature for different catalytic systems.

CatalystTemperature (°C)Pressure (atm)Biphenyl Conversion (%)4-IPBP Selectivity (%)Di-IPBP Selectivity (%)Reference
AlCl₃80-1001~90Low (mixture of isomers)High[Generic Friedel-Crafts]
H-Mordenite25020-4040-60High (>80% of monoalkylated)Moderate[5]
Beta Zeolite200-25020-4050-70High (>70% of monoalkylated)Moderate[1]
HY Zeolite200-25020-4060-80ModerateHigh[1]

IPBP: Isopropylbiphenyl Di-IPBP: Diisopropylbiphenyl

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC is an excellent technique for determining the purity of the product and quantifying the distribution of isomers and polyalkylated byproducts.[6] The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 196, with characteristic fragmentation patterns.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum provides a clear fingerprint of the this compound structure. Key signals include a doublet for the six equivalent methyl protons of the isopropyl group, a septet for the single methine proton, and a set of signals in the aromatic region corresponding to the protons on the two phenyl rings.

    • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule, confirming the overall carbon framework.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching and bending vibrations of the aromatic rings and the isopropyl group, as well as aromatic C=C stretching vibrations.

Advanced Topic: Transalkylation for Maximizing this compound Yield

In industrial processes, the formation of diisopropylbiphenyls is often unavoidable. To improve the overall yield of the desired mono-alkylated product, a transalkylation reaction can be employed. This process involves reacting the diisopropylbiphenyl fraction with an excess of biphenyl over an acid catalyst, typically a zeolite.[7] The isopropyl groups are transferred from the diisopropylbiphenyl to the unreacted biphenyl, thereby increasing the concentration of this compound.

Transalkylation_Workflow

Caption: Workflow illustrating the integration of transalkylation to improve the yield of this compound.

Conclusion

The synthesis of this compound from biphenyl and propylene is a commercially significant transformation that has benefited greatly from advances in catalysis. While traditional Lewis acids can effect this alkylation, the use of shape-selective zeolites such as H-mordenite and Beta zeolite offers superior control over regioselectivity, leading to higher yields of the desired para-isomer and minimizing the formation of unwanted byproducts. This guide has provided a detailed overview of the underlying chemical principles, practical experimental protocols, and essential analytical techniques for researchers and professionals working in this field. The continued development of novel catalytic systems will undoubtedly lead to even more efficient and sustainable routes for the production of this important chemical intermediate.

References

  • Aguilar, J., et al. (2000). Alkylation of biphenyl with propylene using acid catalysts.
  • Mercier, G. E. (1977). Wemcol Capacitor Fluid Development. Proceedings of the American Power Conference, 39, 1043-1051.
  • Kinetics of Transalkylation of Diisopropylbenzenes with Benzene. (n.d.). NIT Rourkela.
  • Studylib. (n.d.). Biphenyl Purification: Chromatography Lab.
  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
  • Shape-Selective Alkylation of Biphenyl Catalyzed by H-Mordenites. (n.d.). J-STAGE.
  • Transalkylation of diisopropylbenzene with benzene over SAPO-5 catalyst: A kinetic study. (n.d.).
  • University of Rochester. (2026). How To: Purify by Crystallization.
  • Organic Syntheses. (1998). synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling.
  • Study on the alkylation of aromatic hydrocarbons and propylene. (2021). PMC.
  • SIE NEFTEHIM, LLC. (n.d.). Aromatics Transalkylation.
  • The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture.
  • PubChem. (n.d.). Isopropylbiphenyl.
  • PubMed. (2017). Gas chromatography-vacuum ultraviolet detection for classification and speciation of polychlorinated biphenyls in industrial mixtures.
  • Shape-Selective Alkylation of Biphenyl Catalyzed by H-Mordenites. (n.d.). J-STAGE.
  • Google Patents. (n.d.). US7102043B2 - Process for synthesizing diisopropylbenzene.
  • Google Patents. (n.d.). US4484011A - Process for preparation of 4-isopropylphenol.
  • ResearchGate. (2022). How to recrystallize an oily compound after column chromatography?.
  • Catalysis Science & Technology (RSC Publishing). (n.d.). Elucidation of the mechanism and structure–reactivity relationship in zeolite catalyzed alkylation of benzene with propylene.
  • ResearchGate. (n.d.). Qualitative and quantitative analysis of linear Alkyl Benzen compounds in Detergents by Gas-liquid Chromatography technique.
  • MDPI. (n.d.). Alkylation of Benzene with Propylene in a Flow-Through Membrane Reactor and Fixed-Bed Reactor: Preliminary Results.
  • MDPI. (2023). Development and Validation for Quantitative Determination of Genotoxic Impurity in Gemfibrozil by Gas Chromatography with Mass Spectrometry.

Sources

An In-Depth Technical Guide to the Toxicological Profile of 4-Isopropylbiphenyl

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive toxicological overview of 4-Isopropylbiphenyl (CAS RN: 7116-95-2), a substituted aromatic hydrocarbon. Intended for researchers, scientists, and drug development professionals, this document synthesizes available data on its physical and chemical properties, toxicokinetics, and various toxicological endpoints. Where data for this compound is limited, information from structurally related compounds, such as biphenyl and isopropylated biphenyl mixtures, is leveraged to provide a more complete profile, with the use of such read-across data explicitly noted.

Chemical and Physical Properties

This compound is a biphenyl molecule substituted with an isopropyl group at the 4-position. Its physical and chemical properties are crucial for understanding its environmental fate, absorption, and distribution.

PropertyValueSource
CAS Registry Number 7116-95-2[1]
Molecular Formula C₁₅H₁₆[1]
Molecular Weight 196.29 g/mol [1]
Appearance White or Colorless to Light yellow powder to lump to clear liquid[2]
Boiling Point 293-303 °C[3]
Melting Point 11 °C[4]
Density 0.9880 g/cm³ at 15 °C[3]
Water Solubility Immiscible[4]
Vapor Pressure 0.0005 mm Hg[5]

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The study of toxicokinetics is fundamental to understanding the concentration and duration of a substance's presence in the body, which directly relates to its toxic potential.

Absorption

Studies in rats have shown that this compound is absorbed following both oral and intraperitoneal administration[6].

Distribution

Following absorption in rats, 14C-labeled this compound was found in all tissues examined after 48 hours. Notably, a significantly high concentration was observed in fat tissue, suggesting a potential for bioaccumulation in lipid-rich compartments[6].

Metabolism

The metabolism of isopropylbiphenyl is complex and species-dependent, with studies showing different metabolic pathways in rats, dogs, monkeys, and humans[6]. In rats, metabolism involves the oxidation of the isopropyl group and hydroxylation of the biphenyl rings. The main metabolite identified in rat plasma is biphenylpropionic acid, with smaller quantities of biphenyl-2-propanol and biphenyl-alpha-methyl glycolic acid. Metabolites found in urine and bile are primarily ring-hydroxylated versions of the plasma metabolites, which are subsequently conjugated before excretion[6].

Excretion

In rats administered 14C-labeled this compound, excretion occurred primarily through the feces, with a smaller amount excreted in the urine. After 48 hours, a considerable portion (12.1%-16.1%) of the administered dose was retained in the carcass, consistent with its distribution to fat[6].

ADME_Workflow cluster_Absorption Absorption cluster_Distribution Distribution cluster_Metabolism Metabolism (Liver) cluster_Excretion Excretion Oral Oral/IP Administration Blood Bloodstream Oral->Blood Absorption Tissues All Tissues Blood->Tissues Distribution Metabolites Oxidation & Hydroxylation (e.g., Biphenylpropionic Acid) Blood->Metabolites Metabolism Fat Fat Tissue (High Conc.) Tissues->Fat Distribution Feces Feces (Major) Metabolites->Feces Urine Urine (Minor) Metabolites->Urine

Figure 1: ADME workflow for this compound in rats.

Toxicological Endpoints

This section details the known toxicological effects of this compound across various endpoints.

Acute Toxicity

The acute toxicity of isopropylbiphenyl mixtures is considered to be low. For a mixture containing primarily monoisopropylbiphenyl, the oral LD50 in rats was determined to be 8.5 g/kg[6]. Dermal toxicity is also low, with a reported LD50 in rabbits greater than 10,000 mg/kg for an isopropylated triphenyl phosphate mixture containing isopropylbiphenyls[7][8].

Sub-chronic and Chronic Toxicity

Information on the sub-chronic and chronic toxicity of this compound is limited. A 10-15 day oral administration study in rats at a dose of 800 mg/kg/day resulted in neutropenia, lymphocytosis, hypoproteinemia, liver and kidney dystrophy, spleen hyperplasia, and hypertrophy of myocardial fibers[5][6]. A 28-day feeding study in rats showed no adverse effects at concentrations up to 0.1% in the diet[5].

Read-across from structurally similar compounds: Repeated-dose toxicity studies on other simple alkylphenols often show effects on the liver and kidneys, with decreased body weight also being a common finding[9][10].

Experimental Protocol: 28-Day Repeated Dose Oral Toxicity Study (based on OECD Guideline 407)

  • Test System: Wistar rats, 5-6 weeks old, are used. Animals are randomized into control and treatment groups (at least 5 males and 5 females per group).

  • Dose Administration: The test substance is administered daily by oral gavage for 28 days. At least three dose levels and a vehicle control are used.

  • Observations:

    • Clinical Signs: Animals are observed daily for signs of toxicity.

    • Body Weight and Food Consumption: Measured weekly.

    • Hematology and Clinical Chemistry: Blood samples are collected at termination for analysis of key parameters.

    • Ophthalmological Examination: Conducted prior to dosing and at termination.

  • Pathology:

    • Gross Necropsy: All animals are subjected to a full gross necropsy.

    • Organ Weights: Key organs are weighed.

    • Histopathology: A comprehensive set of tissues from control and high-dose groups are examined microscopically.

Genotoxicity

This compound has been evaluated for mutagenic activity in several in vitro assays.

  • Ames Test: Isopropylbiphenyl was not mutagenic in Salmonella typhimurium strains TA1535, TA1537, TA1538, TA98, and TA100, or in Saccharomyces cerevisiae D4, with or without metabolic activation[6].

  • In vitro Mammalian Chromosome Aberration Test: While no specific data for this compound was found, such tests are standard for assessing clastogenic potential[11].

Read-across from Biphenyl: Biphenyl and its metabolites have shown some evidence of genotoxicity in certain assays, but a definitive role in carcinogenicity has not been established[12].

Carcinogenicity

No long-term carcinogenicity bioassays specifically for this compound were identified in the reviewed literature.

Carcinogenicity_Pathway Biphenyl Biphenyl Exposure Metabolism Metabolism Biphenyl->Metabolism Liver_Tumors Liver Tumors (in female mice) Biphenyl->Liver_Tumors Mechanism unclear Calculi Urinary Bladder Calculi (in male rats) Metabolism->Calculi Hyperplasia Transitional Cell Hyperplasia Calculi->Hyperplasia Tumors Bladder Tumors Hyperplasia->Tumors

Figure 2: Postulated carcinogenic pathway for biphenyl (read-across).
Reproductive and Developmental Toxicity

Read-across from Isopropanol: Studies on isopropanol have shown that it can cause decreases in postnatal pup survival at high doses in rats, with a NOAEL of 700 mg/kg/day for this endpoint via oral gavage[17][18].

Experimental Protocol: Two-Generation Reproductive Toxicity Study (based on OECD Guideline 416)

  • Test System: Sprague-Dawley rats are typically used.

  • Parental Generation (P): Young adult males and females are dosed for a pre-mating period (e.g., 10 weeks), during mating, gestation, and lactation.

  • F1 Generation: Offspring are selected at weaning and dosed through maturity, mating, and production of the F2 generation.

  • Endpoints Evaluated:

    • Parental Animals: Clinical signs, body weight, food consumption, estrous cycles, mating performance, fertility, gestation length, and parturition.

    • Offspring: Viability, body weight, sex ratio, developmental landmarks (e.g., anogenital distance, nipple retention), and post-weaning growth and reproductive performance.

    • Pathology: Gross and microscopic examination of reproductive organs and other target tissues.

  • Objective: To determine the No-Observed-Adverse-Effect-Level (NOAEL) for parental, reproductive, and offspring toxicity[14][19][20].

Neurotoxicity

There is a lack of specific neurotoxicity data for this compound. Human exposure to isopropylbiphenyl as a solvent in carbonless copy paper has been associated with symptoms such as headaches and fatigue[6][13]. Inhalation of high concentrations in animals has been shown to cause decreased activity[5].

Experimental Protocol: Neurotoxicity Screening Battery (based on EPA Health Effects Test Guidelines OPPTS 870.6200)

This battery of tests is designed to detect and characterize potential neurotoxic effects.

  • Functional Observational Battery (FOB): A systematic observation of the animals to assess changes in autonomic function, neuromuscular function, and sensory-motor function[6][16][21][22]. Observations include, but are not limited to, posture, gait, presence of tremors or convulsions, and reactivity to various stimuli.

  • Motor Activity Assessment: Automated measurement of locomotor activity to quantify hypo- or hyperactivity.

  • Neuropathology: Microscopic examination of central and peripheral nervous system tissues to identify any treatment-related lesions.

Immunotoxicity

No specific immunotoxicity studies on this compound were found.

Experimental Protocol: T-Cell Dependent Antibody Response (TDAR) Assay

The TDAR assay is a key functional immunotoxicity test that assesses the integrity of the humoral immune response.

  • Test System: Typically performed in mice or rats.

  • Dosing: Animals are dosed with the test substance for a specified period (e.g., 28 days).

  • Immunization: Towards the end of the dosing period, animals are immunized with a T-cell dependent antigen, such as sheep red blood cells (SRBC) or keyhole limpet hemocyanin (KLH).

  • Antibody Titer Measurement: Blood samples are collected at a peak response time (e.g., 4-5 days post-immunization), and antigen-specific IgM (and sometimes IgG) antibody levels are quantified using an ELISA or plaque-forming cell assay.

  • Interpretation: Suppression or enhancement of the antibody response compared to controls indicates immunotoxicity.

Safety and Regulatory Information

Occupational Exposure

Complaints from office workers handling carbonless copy paper containing isopropylbiphenyl have included unpleasant smell, headaches, irritation of the eyes and respiratory tract, fatigue, and skin irritation[6][13].

Occupational Exposure Limits

No specific Permissible Exposure Limits (PELs) from the Occupational Safety and Health Administration (OSHA) or Threshold Limit Values (TLVs) from the American Conference of Governmental Industrial Hygienists (ACGIH) have been established for this compound[1].

Regulatory Status

This compound is listed on the European Chemicals Agency (ECHA) inventory[1]. However, a comprehensive public toxicological assessment under REACH appears to be limited. In Australia, it is listed on the Australian Inventory of Industrial Chemicals (AICS) but is not considered for in-depth evaluation as it is not commercially active in the country[1].

Conclusion

The available toxicological data for this compound is limited, necessitating a reliance on information from structurally related compounds to form a more complete picture of its potential hazards. It exhibits low acute toxicity. Sub-chronic studies in rats suggest potential effects on the hematological system and various organs at high doses. While in vitro genotoxicity studies are negative, the potential for carcinogenicity cannot be fully dismissed without long-term bioassays, especially given the findings for the parent compound, biphenyl. Significant data gaps exist for reproductive and developmental toxicity, neurotoxicity, and immunotoxicity. Further research following established regulatory guidelines is required to adequately characterize the risk that this compound may pose to human health.

References

  • National Toxicology Program. (1983). NTP technical report on the toxicology and carcinogenesis studies of a polybrominated biphenyl mixture (firemaster FF-1) (cas no. 67774-32-7) in F344 N rats and B6C3F 1 mice : (gavage study). U.S. Dept. of Health and Human Services.
  • European Chemicals Agency. (n.d.). Repeated dose toxicity: oral.
  • Molecular Diagnostic Services. (n.d.). Functional Observational Battery (FOB).
  • Pesticide Registration Toolkit. (n.d.). Reproductive toxicity – two-generation study.
  • National Toxicology Program. (2009). Report on Carcinogens, Fifteenth Edition - Polychlorinated Biphenyls.
  • PubChem. (n.d.). Isopropylbiphenyl.
  • National Toxicology Program. (1982). NTP Technical Report on the Carcinogenesis Bioassay of 2-biphenylamine Hydrochloride (cas No. 2185-92-4) in F344 N Rats and B6C3F 1 Mice: (feed Study).
  • European Chemicals Agency. (n.d.). Substance Information.
  • European Chemicals Agency. (n.d.). Genetic toxicity: in vitro.
  • United Nations. (2014). Stockholm Convention on Persistent Organic Pollutants Factsheets on alternatives to perfluorooctane sulfonic acid.
  • PubChem. (n.d.). This compound.
  • Mellor, C. L., Schultz, T. W., Przybylak, K. R., Richarz, A. N., Bradbury, S. P., & Cronin, M. T. (2017). Read-Across for Rat Oral Gavage Repeated-Dose Toxicity for Short-Chain Mono-Alkylphenols: A Case Study.
  • National Toxicology Program. (1986). NTP technical report on the toxicology and carcinogenesis studies of ortho-phenylphenol (CAS no. 90-43-7) alone and with 7,12-dimethylbenz(a)anthracene (CAS no. 57-97-6) in Swiss CD-1 mice (dermal studies). U.S. Dept. of Health and Human Services.
  • Haz-Map. (n.d.). Isopropylbiphenyl.
  • Fragrance Material Safety Assessment Center. (2020). cis-4-(Isopropyl)cyclohexanemethanol. Food and Chemical Toxicology, 138, 111268.
  • Li, Z., Hogan, K. A., Cai, C., & Rieth, S. (2016). Human Health Effects of Biphenyl: Key Findings and Scientific Issues. Environmental Health Perspectives, 124(6), 703–712.
  • Foote, R. H., & Carney, E. W. (2000). The rabbit as a model for reproductive and developmental toxicity studies. Reproductive Toxicology, 14(6), 477-493.
  • Tyl, R. W., Myers, C. B., Marr, M. C., Sloan, C. S., Castillo, N. P., Veselica, M. M., ... & Friedman, M. A. (2008). Review of reproductive and developmental toxicity studies with isopropanol. Birth Defects Research Part B: Developmental and Reproductive Toxicology, 83(1), 46-68.
  • Mellor, C. L., Schultz, T. W., Przybylak, K. R., Richarz, A. N., Bradbury, S. P., & Cronin, M. T. (2017). Read-Across for Rat Oral Gavage Repeated-Dose Toxicity for Short-Chain Mono-Alkylphenols: A Case Study. ResearchGate.
  • National Toxicology Program. (n.d.). Technical Reports.
  • Science.gov. (n.d.). repeat-dose toxicity study: Topics.
  • Australian Government Department of Health. (2018). Isopropylated triphenyl phosphate esters: Human health tier II assessment.
  • Theunissen, P. T., Piersma, A. H., Hoberman, A. M., Hui, J. Y., Knudsen, T. B., Laffan, S. B., ... & van der Laan, J. W. (2016). Comparison of rat and rabbit embryo-fetal developmental toxicity data for 379 pharmaceuticals: on the nature and severity of developmental effects. Critical Reviews in Toxicology, 46(9), 751-766.
  • CAS Common Chemistry. (n.d.). This compound.
  • Ryan, B. M., LeMasters, G. K., Wilson, K., O'Callaghan, J. P., & Schlecht, P. C. (2002). Two-generation reproduction study and immunotoxicity screen in rats dosed with phenol via the drinking water. International Journal of Toxicology, 21(3), 169-183.
  • Theunissen, P. T., et al. (2016). Toward a comparative retrospective analysis of rat and rabbit developmental toxicity studies for pharmaceutical compounds. ResearchGate.
  • National Toxicology Program. (n.d.). NTP Technical Reports Index.
  • Organisation for Economic Co-operation and Development. (2001). Test No. 416: Two-Generation Reproduction Toxicity. OECD Publishing.
  • Theunissen, P. T., et al. (2016). Comparison of rat and rabbit embryo–fetal developmental toxicity data for 379 pharmaceuticals: on the nature and severity of developmental effects. ResearchGate.
  • European Chemicals Agency. (n.d.). Endpoint summary.
  • Organisation for Economic Co-operation and Development. (2001). Test No. 416: Two-Generation Reproduction Toxicity.
  • United Nations. (2014). Stockholm Convention on Persistent Organic Pollutants Factsheets on alternatives to perfluorooctane sulfonic acid.
  • Tyl, R. W., et al. (2008). Review of reproductive and developmental toxicity studies with isopropanol. PubMed.
  • Vrijhof, H., et al. (2024). Evaluating the conduct and reporting of the T-cell dependent antibody response in the Extended One-Generation Reproductive Toxicity study provided under the EU REACH regulation. PubMed.
  • Frawley, R. P., et al. (2017). Suppression of the T-dependent antibody response following oral exposure to selected polycyclic aromatic compounds in B6C3F1/N mice. PubMed Central.
  • European Chemicals Agency. (n.d.). Boiling point - Registration Dossier.
  • National Toxicology Program. (2021). 15th Report on Carcinogens.
  • National Toxicology Program. (n.d.). NTP Technical Report on the Toxicology Studies of Tetrabromobisphenol A (CASRN 79-94-7) in F344/NTac Rat.

Sources

A Technical Guide to the Metabolism of 4-Isopropylbiphenyl in Rats

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the metabolic fate of 4-isopropylbiphenyl in rats. It is designed to offer field-proven insights and detailed methodologies for professionals engaged in drug metabolism, toxicology, and xenobiotic research.

Part 1: Introduction to this compound and Its Metabolic Significance

This compound is an aromatic hydrocarbon characterized by a biphenyl structure with an isopropyl group substituent. While not a pharmaceutical agent itself, its metabolic profile in rats provides a valuable model for understanding the biotransformation of xenobiotics containing similar structural motifs. The study of its metabolism is crucial for predicting the potential bioactivation pathways and toxicological outcomes of structurally related compounds in early-stage drug development.

The lipophilic nature of this compound necessitates its conversion into more water-soluble metabolites to facilitate excretion. This biotransformation is primarily a hepatic process, involving a series of enzymatic reactions that introduce or expose functional groups, followed by conjugation with endogenous molecules. Understanding these pathways is paramount for assessing the compound's pharmacokinetic profile and potential for bioaccumulation or toxicity.

Part 2: Metabolic Pathways of this compound in Rats

The metabolism of this compound in rats proceeds through two primary oxidative pathways targeting the isopropyl group and the biphenyl ring system. These initial Phase I reactions are followed by Phase II conjugation to enhance water solubility and promote elimination.

Phase I Metabolism: Oxidation

The initial biotransformation of this compound is catalyzed by the cytochrome P450 (CYP) enzyme system in the liver. The oxidative attack occurs at two principal sites:

  • Oxidation of the Isopropyl Group: The isopropyl moiety is a primary target for oxidation, leading to the formation of alcohol and carboxylic acid derivatives. This pathway involves the hydroxylation of the tertiary carbon atom of the isopropyl group to yield 2-(4'-biphenylyl)-2-propanol. Further oxidation of the primary carbons of the isopropyl group can also occur, though to a lesser extent.

  • Aromatic Hydroxylation of the Biphenyl Ring: The biphenyl ring system undergoes hydroxylation at various positions. The predominant site of hydroxylation is the para-position of the unsubstituted phenyl ring, resulting in the formation of 4-isopropyl-4'-hydroxybiphenyl. Other minor monohydroxylated and dihydroxylated metabolites are also formed.

Key Identified Metabolites

Studies involving the administration of this compound to rats have identified several key metabolites in urine, feces, and bile. The major metabolites are products of both isopropyl group oxidation and aromatic hydroxylation.

Table 1: Major Metabolites of this compound Identified in Rats

Metabolite NameChemical StructureSite of Modification
2-(4'-Biphenylyl)-2-propanolC₁₅H₁₆OIsopropyl Group
4-Isopropyl-4'-hydroxybiphenylC₁₅H₁₆OBiphenyl Ring
2-(4'-Biphenylyl)propionic acidC₁₅H₁₄O₂Isopropyl Group
3-Hydroxy-4-isopropylbiphenylC₁₅H₁₆OBiphenyl Ring
4'-Hydroxy-4-isopropylbiphenylC₁₅H₁₆OBiphenyl Ring
Metabolic Pathway Diagram

The following diagram illustrates the primary metabolic pathways of this compound in rats.

Metabolism This compound This compound 2-(4'-Biphenylyl)-2-propanol 2-(4'-Biphenylyl)-2-propanol This compound->2-(4'-Biphenylyl)-2-propanol CYP450 (Isopropyl Oxidation) 4-Isopropyl-4'-hydroxybiphenyl 4-Isopropyl-4'-hydroxybiphenyl This compound->4-Isopropyl-4'-hydroxybiphenyl CYP450 (Aromatic Hydroxylation) 2-(4'-Biphenylyl)propionic acid 2-(4'-Biphenylyl)propionic acid 2-(4'-Biphenylyl)-2-propanol->2-(4'-Biphenylyl)propionic acid Further Oxidation Conjugated Metabolites Conjugated Metabolites 2-(4'-Biphenylyl)propionic acid->Conjugated Metabolites Phase II Enzymes 4-Isopropyl-4'-hydroxybiphenyl->Conjugated Metabolites Phase II Enzymes

Caption: Primary metabolic pathways of this compound in rats.

Part 3: Experimental Methodologies for Metabolite Identification

The elucidation of the metabolic fate of this compound in rats relies on a series of well-defined experimental protocols. This section provides a detailed, step-by-step methodology for a typical metabolite identification study.

Experimental Workflow

The overall workflow for identifying and characterizing the metabolites of this compound is depicted below.

Workflow cluster_animal_study Animal Study cluster_sample_prep Sample Preparation cluster_analysis Analytical Characterization Dosing Dosing Sample Collection Sample Collection Dosing->Sample Collection Urine, Feces, Bile Extraction Extraction Sample Collection->Extraction Hydrolysis Hydrolysis Extraction->Hydrolysis For Conjugates GC-MS GC-MS Hydrolysis->GC-MS Structure Elucidation Structure Elucidation GC-MS->Structure Elucidation NMR NMR NMR->Structure Elucidation

Caption: Experimental workflow for metabolite identification.

Step-by-Step Protocols

1. Animal Dosing and Sample Collection:

  • Animal Model: Male Wistar rats (200-250 g) are typically used. Animals are housed in individual metabolism cages to allow for the separate collection of urine and feces.

  • Dosing: this compound is dissolved in a suitable vehicle (e.g., corn oil) and administered orally via gavage at a dose of 500 mg/kg body weight.

  • Sample Collection: Urine and feces are collected at 24-hour intervals for up to 72 hours post-dosing. For biliary excretion studies, bile duct cannulation is performed, and bile is collected for 24 hours.

2. Sample Preparation and Extraction:

  • Urine: Urine samples are pooled and enzymatically hydrolyzed with β-glucuronidase/arylsulfatase to cleave any conjugated metabolites. The hydrolyzed urine is then acidified and extracted with diethyl ether or ethyl acetate.

  • Feces: Fecal samples are homogenized, lyophilized, and extracted with methanol. The methanol extract is then subjected to further purification.

  • Bile: Bile samples are similarly treated with β-glucuronidase/arylsulfatase followed by solvent extraction.

3. Chromatographic Separation and Mass Spectrometric Analysis (GC-MS):

  • The extracts are derivatized (e.g., methylation or silylation) to improve volatility for gas chromatography.

  • A gas chromatograph coupled to a mass spectrometer is used to separate and identify the individual metabolites. The fragmentation patterns observed in the mass spectra are crucial for structure elucidation.

4. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • For unambiguous structure confirmation, metabolites are isolated in sufficient quantities using preparative chromatography techniques.

  • ¹H and ¹³C NMR spectroscopy are then employed to determine the precise chemical structure of the isolated metabolites.

Part 4: Toxicological Implications and Structure-Metabolism Relationships

The metabolism of this compound is a detoxification process, converting the lipophilic parent compound into more readily excretable forms. However, the formation of certain metabolites can have toxicological implications. For instance, the hydroxylation of the biphenyl ring can sometimes lead to the formation of reactive quinone-type metabolites, although this has not been explicitly reported for this compound in rats.

The structure of the substituent on the biphenyl ring significantly influences the metabolic profile. The presence of the isopropyl group directs the metabolism towards oxidation at this site, a common pathway for alkylated aromatic hydrocarbons. This knowledge is valuable for predicting the metabolic fate of other structurally related compounds in drug discovery and development.

References

  • Parkinson, A. (2001). Biotransformation of Xenobiotics. In C. D. Klaassen (Ed.), Casarett & Doull's Toxicology: The Basic Science of Poisons (6th ed., pp. 133-224). McGraw-Hill.
  • Timbrell, J. A., & Garthoff, B. (1979).
  • Walsh, C. (1979). Enzymatic Reaction Mechanisms. W. H. Freeman and Company.

A Spectroscopic Guide to 4-Isopropylbiphenyl: Elucidating Molecular Structure

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectral data for 4-Isopropylbiphenyl, a substituted aromatic hydrocarbon. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus is on the practical application and interpretation of these spectroscopic techniques for unambiguous structural confirmation and characterization.

Introduction to this compound and Spectroscopic Importance

This compound, with the chemical formula C15H16, is an organic compound featuring a biphenyl backbone substituted with an isopropyl group.[1][2] Its molecular structure gives rise to a unique spectroscopic fingerprint that is crucial for its identification and quality control in various applications, including its use as a solvent and in the manufacturing of certain materials. Spectroscopic analysis provides irrefutable evidence of a compound's identity and purity, a cornerstone of chemical and pharmaceutical research. This guide will dissect the key spectral features of this compound, providing the foundational knowledge for its confident characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom within the this compound molecule.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

The following protocol outlines a standard procedure for obtaining high-quality NMR spectra of this compound. The choice of a deuterated solvent is critical to avoid overwhelming the signal of the analyte; deuterated chloroform (CDCl₃) is a common choice for non-polar compounds like this compound due to its excellent dissolving power and relatively simple solvent signal.

Sample Preparation:

  • Weighing: Accurately weigh approximately 10-20 mg of pure this compound into a clean, dry NMR tube.

  • Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃, 99.8%+ D).

  • Homogenization: Gently agitate the tube to ensure the sample is fully dissolved.

  • Internal Standard: Tetramethylsilane (TMS) is often added as an internal standard (0 ppm) for referencing the chemical shifts, although modern spectrometers can also reference the residual solvent peak.

Instrumental Parameters (¹H NMR):

  • Spectrometer: A 300 MHz or higher field spectrometer is recommended for good signal dispersion.

  • Pulse Program: A standard single-pulse experiment is typically sufficient.

  • Acquisition Time: 2-3 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 8-16 scans are generally adequate for a sample of this concentration.

Instrumental Parameters (¹³C NMR):

  • Spectrometer: A corresponding frequency for the given proton field strength (e.g., 75 MHz for a 300 MHz ¹H instrument).

  • Pulse Program: A proton-decoupled experiment (e.g., zgpg30) is used to simplify the spectrum and improve signal-to-noise.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: A higher number of scans (e.g., 128 or more) is required due to the lower natural abundance of ¹³C.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound provides a wealth of information about the proton environments in the molecule. The integration of the signals corresponds to the number of protons, the chemical shift indicates the electronic environment, and the multiplicity (splitting pattern) reveals the number of neighboring protons.

Table 1: ¹H NMR Spectral Data for this compound in CDCl₃

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~1.29Doublet6HIsopropyl methyl protons (-CH(CH ₃)₂)
~2.97Septet1HIsopropyl methine proton (-CH (CH₃)₂)
~7.20 - 7.60Multiplet9HAromatic protons

Expert Interpretation:

  • Isopropyl Group Signature: The presence of a doublet integrating to 6 protons and a septet integrating to 1 proton is a classic signature of an isopropyl group. The six equivalent methyl protons are split by the single methine proton, resulting in a doublet. Conversely, the methine proton is split by the six methyl protons, leading to a septet.

  • Aromatic Region: The nine aromatic protons appear as a complex multiplet in the region of 7.20-7.60 ppm. This complexity arises from the overlapping signals of the two phenyl rings. The protons on the unsubstituted phenyl ring and the substituted phenyl ring have slightly different chemical environments, leading to a series of overlapping doublets and triplets.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Table 2: ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~24.0Isopropyl methyl carbons (-CH(C H₃)₂)
~33.8Isopropyl methine carbon (-C H(CH₃)₂)
~126.0 - 129.0Aromatic CH carbons
~138.5Quaternary aromatic carbon (C-C(CH₃)₂)
~141.0Quaternary aromatic carbon (C-C₆H₅)
~147.0Quaternary aromatic carbon (ipso-carbon of isopropyl group)

Expert Interpretation:

The spectrum shows distinct signals for the aliphatic isopropyl group carbons and the aromatic carbons. The two methyl carbons of the isopropyl group are equivalent and appear as a single peak around 24.0 ppm. The methine carbon is found further downfield at approximately 33.8 ppm. The aromatic region displays multiple signals for the protonated carbons and the non-protonated (quaternary) carbons, which are typically weaker in intensity. The distinct chemical shifts of the quaternary carbons are indicative of their different substitution patterns.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: Acquiring an IR Spectrum

A common and convenient method for obtaining the IR spectrum of a liquid sample like this compound is using an Attenuated Total Reflectance (ATR) accessory with a Fourier Transform Infrared (FTIR) spectrometer.

  • Instrument Preparation: Ensure the ATR crystal is clean. A background spectrum of the clean, empty crystal should be collected.

  • Sample Application: Place a small drop of this compound directly onto the ATR crystal.

  • Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) after the measurement.

IR Spectral Data and Interpretation

The IR spectrum of this compound is characterized by absorptions corresponding to C-H bonds in both aromatic and aliphatic environments, as well as C=C bonds within the aromatic rings.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H stretch
~2960-2870StrongAliphatic C-H stretch (from isopropyl group)
~1600, 1480Medium-StrongAromatic C=C ring stretching
~840Strongpara-disubstituted benzene ring C-H out-of-plane bend

Expert Interpretation:

  • C-H Stretching Region: The spectrum clearly distinguishes between aromatic C-H stretches (above 3000 cm⁻¹) and aliphatic C-H stretches (below 3000 cm⁻¹). The strong absorption just below 3000 cm⁻¹ is indicative of the isopropyl group.

  • Aromatic Ring Vibrations: The absorptions in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching vibrations within the aromatic rings.

  • Substitution Pattern: The strong band around 840 cm⁻¹ is highly diagnostic for a 1,4- (or para-) disubstituted benzene ring, confirming the position of the isopropyl group on one of the phenyl rings.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and valuable structural information from its fragmentation pattern.

Experimental Protocol: Obtaining a Mass Spectrum

Electron Ionization (EI) is a common ionization technique for volatile and thermally stable compounds like this compound, often coupled with Gas Chromatography (GC) for sample introduction.

  • Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., dichloromethane or hexane) is injected into the GC-MS system. The GC separates the analyte from any impurities.

  • Ionization: As the this compound elutes from the GC column, it enters the ion source of the mass spectrometer where it is bombarded with high-energy electrons (typically 70 eV). This process forms a radical cation, the molecular ion (M⁺•).

  • Mass Analysis: The ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.

Mass Spectral Data and Interpretation

The mass spectrum of this compound will show the molecular ion peak and several fragment ion peaks.

Table 4: Key Mass Spectral Peaks for this compound

m/zRelative IntensityAssignment
196ModerateMolecular Ion [M]⁺•
181High[M - CH₃]⁺
165Moderate[M - CH₃ - CH₄]⁺ or [M - C₂H₅]⁺

Expert Interpretation:

  • Molecular Ion: The peak at m/z 196 corresponds to the molecular weight of this compound (C15H16), confirming its elemental composition. [1][3]* Major Fragmentation Pathway: The most abundant fragment ion is observed at m/z 181. [1]This corresponds to the loss of a methyl radical (•CH₃) from the isopropyl group, forming a stable benzylic-type carbocation. This is a characteristic fragmentation pattern for molecules containing an isopropyl group attached to an aromatic ring.

  • Further Fragmentation: The peak at m/z 165 can arise from subsequent fragmentation of the [M - CH₃]⁺ ion.

Mass_Spec_Fragmentation cluster_mol This compound cluster_frag1 Loss of Methyl Radical cluster_frag2 Further Fragmentation mol C₁₅H₁₆ (m/z = 196) frag1 [M - CH₃]⁺ (m/z = 181) mol->frag1 - •CH₃ frag2 [M - C₂H₅]⁺ (m/z = 165) frag1->frag2 - CH₄

Caption: Proposed mass spectral fragmentation pathway for this compound.

Conclusion

The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data provides a self-validating system for the structural elucidation of this compound. Each technique offers a unique and complementary piece of the structural puzzle, from the detailed atomic connectivity provided by NMR to the functional group information from IR and the molecular weight and fragmentation patterns from MS. This guide serves as a practical reference for scientists, demonstrating the logical workflow and expert interpretation required for the confident spectroscopic characterization of organic molecules.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • CAS Common Chemistry. (n.d.). This compound. CAS, a division of the American Chemical Society.
  • NIST. (n.d.). 1,1'-Biphenyl, 4-(1-methylethyl)-. NIST Chemistry WebBook.
  • SpectraBase. (n.d.). This compound. John Wiley & Sons, Inc.

Sources

Introduction: Isopropylbiphenyl in the Environmental Context

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Environmental Fate and Biodegradation of Isopropylbiphenyl

Isopropylbiphenyl (IPBP) is an aromatic hydrocarbon that has seen significant use as a solvent and dielectric fluid. Its primary applications have included serving as a replacement for polychlorinated biphenyls (PCBs) in electrical capacitors and as a solvent in carbonless copy paper systems.[1][2] The manufacturing process typically involves the catalytic addition of propylene to biphenyl.[1] Due to its use patterns and production volumes, estimated at around 10 million pounds annually in the mid-1970s for carbonless paper alone, its release into the environment through various waste streams is a considerable concern.[1][2] Understanding the environmental persistence, transformation, and ultimate fate of isopropylbiphenyl is therefore critical for assessing its ecological risk and developing potential remediation strategies. This guide provides a comprehensive technical overview of the abiotic and biotic degradation pathways of IPBP, grounded in established scientific principles and experimental methodologies.

Physicochemical Properties: The Foundation of Environmental Behavior

The environmental distribution and fate of a chemical are fundamentally governed by its physicochemical properties. For isopropylbiphenyl, these parameters indicate a tendency to associate with organic matter and lipids rather than remaining in aqueous phases. A summary of its key properties is presented below.

PropertyValueImplication for Environmental FateSource
Molecular FormulaC₁₅H₁₆-[3][4]
Molecular Weight196.29 g/mol Influences volatility and diffusion.[3][4]
Water Solubility0.6 mg/L at 25 °CLow solubility suggests partitioning into soil, sediment, and biota.[1]
Log Kow (Octanol-Water Partition Coeff.)5.20High lipophilicity; indicates a strong potential for bioaccumulation in organisms.[1]
Vapor Pressure0.0005 mmHgLow volatility from dry surfaces, but can volatilize from water.[1]
Estimated Henry's Law Constant2.1 x 10⁻⁴ atm-m³/molSuggests volatilization from water bodies will be a significant removal mechanism.[1]
Estimated Koc (Soil Organic Carbon-Water Partitioning Coeff.)16,000Indicates that isopropylbiphenyl will be immobile in soil, strongly adsorbing to organic matter.[1]
Estimated Bioconcentration Factor (BCF)5300Suggests a very high potential for bioconcentration in aquatic organisms.[1]

These properties collectively paint a picture of a persistent, bioaccumulative compound. Its low water solubility and high Koc value mean that upon release, it will predominantly partition to soil and sediment.[1] While volatilization from water is possible, its strong adsorption to particulate matter can mitigate this. The high Log Kow and BCF values are particularly concerning, as they point to a significant risk of accumulation in the food chain.[1]

Abiotic Degradation Pathways

Abiotic processes, namely photolysis and hydrolysis, are potential transformation pathways for chemicals in the environment.

Atmospheric Photolysis

In the atmosphere, vapor-phase isopropylbiphenyl is expected to be degraded by reacting with photochemically produced hydroxyl radicals. The estimated half-life for this reaction is approximately 40 hours, suggesting that atmospheric residence is relatively short.[1] Particulate-phase IPBP, however, may be removed from the air through dry deposition.[1]

Aqueous Photolysis and Hydrolysis

Direct degradation by sunlight (photolysis) or reaction with water (hydrolysis) in aquatic systems are other potential abiotic routes. While specific experimental data for isopropylbiphenyl is scarce, the stability of the biphenyl structure suggests that hydrolysis under typical environmental pH conditions (4-9) is unlikely to be a significant degradation pathway.[5]

Photolysis could be more relevant, particularly for compounds dissolved in the upper layers of water bodies.[6] The rate and products of photolysis would depend on the absorbance spectrum of IPBP and the intensity of solar radiation.

Protocol: Forced Degradation Study (Hydrolysis & Photolysis)

To experimentally determine the significance of these abiotic pathways, a forced degradation study is essential. This protocol provides a self-validating framework for assessing the stability of isopropylbiphenyl.

Objective: To evaluate the degradation rate of isopropylbiphenyl under various hydrolytic (pH) and photolytic (UV/Vis light) stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of isopropylbiphenyl in a water-miscible solvent like acetonitrile.

  • Hydrolysis Study:

    • Prepare test solutions by spiking the stock solution into three sterile aqueous buffers: pH 4 (acidic), pH 7 (neutral), and pH 9 (basic). The final concentration should be appropriate for analytical detection (e.g., 10 µg/mL).

    • Incubate the solutions in the dark at a constant temperature (e.g., 50 °C) to accelerate potential reactions.[5]

    • Include a control at pH 7 kept at 4 °C to assess baseline stability.

    • Withdraw aliquots at predetermined time points (e.g., 0, 2, 6, 12, 24, 48 hours).

  • Photolysis Study:

    • Prepare a test solution in a photolytically transparent solvent (e.g., buffered water at pH 7).

    • Expose the solution to a light source capable of emitting UV and visible light, as specified by ICH guidelines (e.g., xenon lamp).[7]

    • Run a parallel "dark" control, wrapped in aluminum foil, to differentiate photolytic from hydrolytic degradation.

    • Withdraw aliquots at defined intervals.

  • Sample Analysis:

    • Quench any reaction if necessary (e.g., by pH neutralization or cooling).

    • Analyze all samples using a validated stability-indicating HPLC-UV method (see analytical protocol below).

  • Data Interpretation:

    • Calculate the percentage of isopropylbiphenyl remaining at each time point.

    • Determine the degradation kinetics (e.g., first-order) and calculate the half-life (t₁/₂) under each condition.[8]

Causality Insight: The use of acidic, neutral, and basic conditions is crucial because hydrolysis reactions are often pH-dependent.[8] The "dark" control in the photolysis experiment is a self-validating mechanism; it isolates the effect of light by subtracting any degradation that occurs thermally or hydrolytically over the same period.

Biodegradation: The Primary Environmental Sink

Despite its potential for persistence, available data indicates that biodegradation is a significant fate process for isopropylbiphenyl.[1]

Aerobic Biodegradation

Studies have shown that isopropylbiphenyl is readily biodegradable under aerobic conditions.

  • In a River Die-Away Test using a sediment-water sample, more than 80% of the added isopropylbiphenyl biodegraded within 48 hours.[1]

  • In sewage sludge tests, 60% degradation was observed in 24 hours, with complete biodegradation within one week.[1]

Proposed Biodegradation Pathway

The microbial degradation pathway for isopropylbiphenyl has not been fully elucidated. However, it is reasonable to hypothesize that it follows the well-characterized "upper pathway" for biphenyl degradation, which is initiated by a multi-component enzyme system, biphenyl dioxygenase (BphA).[10][11] This enzyme catalyzes the stereospecific addition of two hydroxyl groups to one of the aromatic rings.

The proposed initial steps are as follows:

  • Dioxygenation: Biphenyl dioxygenase attacks one of the aromatic rings of isopropylbiphenyl to form an unstable peroxide, which is then reduced to a cis-dihydrodiol.

  • Dehydrogenation: A dehydrogenase enzyme oxidizes the cis-dihydrodiol to the corresponding dihydroxy-isopropylbiphenyl.

  • Meta-Cleavage: A dioxygenase cleaves the dihydroxylated ring, opening it to form a yellow-colored meta-cleavage product, 2-hydroxy-6-oxo-6-(isopropylphenyl)-hexa-2,4-dienoic acid.[11]

From this point, the pathway would proceed through several more enzymatic steps to yield intermediates that can enter central metabolic pathways, such as the TCA cycle.[12]

Biodegradation_Pathway cluster_0 Proposed Upper Pathway for Isopropylbiphenyl IPBP Isopropylbiphenyl Dihydrodiol cis-Dihydrodiol Intermediate IPBP->Dihydrodiol Biphenyl Dioxygenase (BphA) + O2, NADH Dihydoxy Dihydroxy-isopropylbiphenyl Dihydrodiol->Dihydoxy cis-Dihydrodiol Dehydrogenase + NAD+ MCP Meta-Cleavage Product Dihydoxy->MCP Dihydroxybiphenyl Dioxygenase + O2 Benzoate_Analog Isopropyl-Benzoic Acid + C5 Acyl Pentanoate MCP->Benzoate_Analog Hydrolase TCA TCA Cycle Benzoate_Analog->TCA Lower Pathway Experimental_Workflow cluster_workflow Biodegradation Study Workflow A Sample Preparation (Mineral Medium + Inoculum) B Microcosm Setup (Sealed BOD Bottles) A->B C Incubation (28 days, 20°C, Dark) B->C D Time-point Sampling & DO Measurement C->D D->C Periodic Measurement E Data Analysis (BOD Calculation) D->E F Result Interpretation (% Biodegradation vs. ThOD) E->F

Caption: General experimental workflow for a biodegradation assessment.

Analytical Methodologies for Degradation Studies

Accurate quantification of the parent compound and identification of its degradation products are paramount. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the cornerstone techniques for this work. [7][13]

Protocol: HPLC-UV Method for Isopropylbiphenyl Quantification

Objective: To develop a reliable HPLC method for separating and quantifying isopropylbiphenyl from aqueous and solvent matrices.

Methodology:

  • Chromatographic System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or Photodiode Array (PDA) detector. [7]2. Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size) is a suitable starting point due to the nonpolar nature of IPBP. [7]3. Mobile Phase:

    • Mobile Phase A: Water (HPLC grade).

    • Mobile Phase B: Acetonitrile (HPLC grade).

    • Use a gradient elution to ensure good separation of the parent compound from potential, more polar metabolites. Example gradient: Start at 50% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Detection: Monitor at a wavelength where isopropylbiphenyl has significant absorbance (e.g., ~254 nm). A PDA detector is advantageous as it can collect full spectra to help identify emerging peaks of degradation products.

  • Sample Preparation:

    • For aqueous samples from biodegradation/hydrolysis studies, perform a liquid-liquid or solid-phase extraction (SPE) to concentrate the analyte and remove interfering matrix components.

    • Reconstitute the final extract in the mobile phase.

  • Validation: Validate the method for linearity, accuracy, precision, and limit of detection (LOD) according to standard guidelines to ensure data trustworthiness.

Trustworthiness Insight: Method validation is a non-negotiable step. By demonstrating that the analytical method is linear, accurate, and precise, the resulting degradation data becomes scientifically defensible. The use of LC-MS/MS would be the next logical step for definitive structural elucidation of unknown metabolites observed in the HPLC chromatograms. [14]

Conclusion and Future Directions

Isopropylbiphenyl is a compound with physicochemical properties that favor persistence and bioaccumulation. While abiotic degradation in the atmosphere can occur, the primary environmental sink appears to be microbial biodegradation. [1]Aerobic microorganisms in soil, sediment, and wastewater treatment systems demonstrate the capability to rapidly degrade this compound. [1]The degradation likely proceeds through a pathway analogous to that of biphenyl, initiated by a powerful dioxygenase enzyme system.

Future research should focus on:

  • Definitive Pathway Elucidation: Isolating IPBP-degrading microorganisms and using techniques like transcriptomics and proteomics to identify the specific genes and enzymes involved. [15]* Metabolite Identification: Using high-resolution mass spectrometry to identify the full suite of degradation intermediates and assess their potential toxicity. [16]* Anaerobic Degradation: Investigating the fate of isopropylbiphenyl in anoxic environments, which is currently a significant data gap.

  • Bioremediation Applications: Leveraging isolated strains or microbial consortia for the targeted bioremediation of sites contaminated with isopropylbiphenyl and related compounds.

By building on the foundational knowledge of biphenyl degradation and applying modern analytical and microbiological techniques, the scientific community can fully characterize the environmental risks of isopropylbiphenyl and enhance strategies for its management.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 20259910, Isopropylbiphenyl.
  • UNITED NATIONS (2014). Stockholm Convention on Persistent Organic Pollutants Factsheets on alternatives to perfluorooctane sulfonic acid.
  • Dvořáková, D., et al. (2015). Identification of biodegradation products of biphenyl and 2,3-dihydroxybiphenyl (2,3-DHB). ResearchGate.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 23503, 4-Isopropylbiphenyl.
  • CAS Common Chemistry (n.d.). This compound.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 88457, 3-Isopropylbiphenyl.
  • Higson, F. K. (1992). Microbial degradation of biphenyl and its derivatives. Advances in Applied Microbiology, 37, 135-64.
  • Li, M., et al. (2018). Hydrolysis and Photolysis Kinetics, and Identification of Degradation Products of the Novel Bactericide 2-(4-Fluorobenzyl)-5-(Methylsulfonyl)-1,3,4-Oxadiazole in Water. International Journal of Environmental Research and Public Health, 15(12), 2796.
  • Eawag (1998). Biphenyl Degradation Pathway. Eawag Biocatalysis/Biodegradation Database.
  • ResearchGate (2018). Abiotic hydrolysis of pesticides in the aquatic environment.
  • ResearchGate (2002). The Degradation Pathway of Biphenyl.
  • Millet, M., Palm, W. U., & Zetzsch, C. (1998). Abiotic degradation of halobenzonitriles: investigation of the photolysis in solution. Ecotoxicology and Environmental Safety, 41(1), 44-50.
  • Nayak, A. S., et al. (2025). Biphenyl degradation by Paenibacillus sp. PRNK-6: follows a characteristic lower metabolic pathway. Indian Journal of Applied & Pure Biology, 40(1), 210-220.
  • Rao, M. R., et al. (2023). Analytical Method Development For Iso Propyl Alcohol Content In Lysine Monohydrate By GC-HS. Journal for ReAttach Therapy and Developmental Diversities, 6(1), 956-962.
  • Bennett, J. L., et al. (2025). Chemical Free Degradation of Trace Organic Contaminants by Bespoke Photolysis Using High Intensity UV LEDs. ChemRxiv.
  • Haz-Map (n.d.). Isopropylbiphenyl.
  • Wang, D., et al. (2025). Biodegradation of the endocrine-disrupting compound bisphenol F by Sphingobium yanoikuyae DN12. Applied and Environmental Microbiology.
  • ResearchGate (2012). Photolysis of Sulfamethoxypyridazine in Various Aqueous Media: Aerobic Biodegradation and Identification of Photoproducts by LC-UV-MS/MS.
  • ATSDR (2000). Chapter 7: Analytical Methods for Polychlorinated Biphenyls (PCBs).
  • Syracuse Research Corporation (1976). Chemical Market Input/Output Analysis of Selected Chemical Substances to Assess Sources of Environmental Contamination: Task II - Biphenyl and Diphenyl Oxide.
  • Kwon, H., & Kim, E. (2017). Bacterial Degradation of Aromatic Compounds. MDPI.
  • Desai, P., et al. (2023). Advancements in liquid chromatography-mass spectrometry: method development and applications. World Journal of Pharmaceutical Research, 12(14), 66-87.

Sources

A Comprehensive Technical Guide to 4-Isopropylbiphenyl and Its Chemical Synonyms

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: 4-Isopropylbiphenyl, a substituted aromatic hydrocarbon, serves as a versatile chemical intermediate and solvent with notable applications ranging from dielectric fluids to pharmaceutical manufacturing. This guide provides a thorough examination of its nomenclature, physicochemical properties, synthesis, and analytical characterization. It aims to equip researchers and drug development professionals with the critical technical knowledge required for its effective and safe utilization. By detailing established experimental protocols and exploring its role in modern chemical synthesis, this document serves as an essential resource for leveraging this compound in advanced scientific applications.

Nomenclature and Chemical Identification

Precise identification of a chemical compound is fundamental to scientific research and regulatory compliance. This compound is known by several synonyms, and its identity is definitively established by its CAS Registry Number.

  • Systematic IUPAC Name: 1-phenyl-4-propan-2-ylbenzene[1]

  • Common Synonyms: 4-Phenylcumene, p-Isopropylbiphenyl, 4-Isopropyl-1,1'-biphenyl[1][2]

  • CAS Registry Number: 7116-95-2[1][2]

  • Molecular Formula: C₁₅H₁₆[1][2]

  • Molecular Weight: 196.29 g/mol [2][3]

  • Other Identifiers:

    • EC Number: 230-420-1[1]

    • UNII: 4KBV29724I[1]

A related, more general CAS number, 25640-78-2, refers to Isopropylbiphenyl where the position of the isopropyl group is not specified[4]. However, for specific research and development, the isomer-specific CAS 7116-95-2 is critical.

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Physicochemical Properties

Understanding the physical and chemical properties of this compound is essential for designing experiments, planning synthesis, and ensuring safe handling and storage.

PropertyValueRemarks / Source
Appearance White or Colorless to Light yellow powder, lump, or clear liquid[5]
Molecular Weight 196.29 g/mol [3]
Melting Point 11 °C (51.8 °F)[3][6]
Boiling Point 293-303 °C[2] A range of 110-112 °C is also reported, likely at reduced pressure[3][6].
Density 0.988 g/cm³ at 15 °C[2]
Water Solubility Immiscible[3][6]
LogP (n-octanol/water) 5.20[4] Indicates high lipophilicity.
Vapor Pressure 0.0005 mmHg[4]
Refractive Index 1.5798[4]

These properties highlight that this compound is a lipophilic, high-boiling point liquid or low-melting solid, making it suitable as a solvent or heat transfer fluid in specific applications[4]. Its immiscibility in water is a key consideration for reaction workups and environmental fate.

Synthesis and Manufacturing

The primary industrial manufacturing method for isopropylbiphenyl involves the catalytic alkylation of biphenyl with propylene[4][7]. This is a classic example of a Friedel-Crafts alkylation reaction. For research and pharmaceutical development, more specific and higher-purity methods like cross-coupling reactions are often preferred.

3.1. Industrial Synthesis: Friedel-Crafts Alkylation

The reaction of biphenyl with propylene in the presence of an acid catalyst (e.g., a zeolite) yields a mixture of isopropylbiphenyl isomers[7]. The para-substituted product, this compound, is often the major product, but other isomers (2- and 3-) and poly-alkylated products (e.g., 4,4'-diisopropylbiphenyl) are also formed[8]. Subsequent purification via distillation or crystallization is necessary to isolate the desired 4-isomer[7].

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3.2. Laboratory Synthesis: Suzuki Cross-Coupling

For high-purity synthesis required in drug development, the Suzuki cross-coupling reaction is a superior method. This involves the palladium-catalyzed reaction between an arylboronic acid and an aryl halide.

Protocol: Synthesis of this compound via Suzuki Coupling

Objective: To synthesize this compound with high purity and yield.

Materials:

  • 4-Isopropylphenylboronic acid[9]

  • Bromobenzene (or Iodobenzene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Toluene and Water (solvent system)

  • Anhydrous magnesium sulfate (for drying)

  • Standard laboratory glassware, inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Catalyst Preparation: In a round-bottom flask under an inert atmosphere, dissolve palladium(II) acetate and the phosphine ligand in toluene. Stir for 10-15 minutes to form the active Pd(0) catalyst complex.

  • Reaction Setup: To the flask, add 4-isopropylphenylboronic acid (1.0 eq), bromobenzene (1.1 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 v/v). The biphasic system is crucial for the reaction mechanism.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-12 hours.

  • Workup: Cool the reaction to room temperature. Separate the organic layer. Wash the organic layer with water and then with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a non-polar eluent (e.g., hexane) to yield pure this compound.

  • Characterization: Confirm the identity and purity of the final product using NMR spectroscopy and GC-MS.

Applications in Research and Drug Development

While having direct applications as a solvent and heat transfer fluid, this compound is also a valuable intermediate in organic synthesis.[4]

  • Scaffold for Drug Candidates: The biphenyl moiety is a common structural motif in many biologically active molecules. The isopropyl group provides a lipophilic handle that can be used to tune the pharmacokinetic properties (absorption, distribution, metabolism, excretion) of a potential drug molecule.

  • Intermediate for Dyes and Pharmaceuticals: It serves as a starting material for more complex molecules.[4] The biphenyl structure can be further functionalized through electrophilic aromatic substitution or other reactions to build more elaborate pharmaceutical ingredients.

  • High-Throughput Purification: In drug discovery, techniques like reversed-phase liquid chromatography are used to purify libraries of compounds synthesized for screening.[10] Understanding the properties of scaffolds like this compound is important for developing these purification methods.

The role of biophysical techniques such as NMR, mass spectrometry, and calorimetry is crucial in modern drug discovery for characterizing the interaction between small molecules and their biological targets.[11][12] Compounds derived from this compound would be subject to such analyses to validate their binding and potency.

Analytical Methodologies

The characterization and quality control of this compound rely on standard analytical techniques used in the pharmaceutical and chemical industries.[13][14]

  • Gas Chromatography-Mass Spectrometry (GC-MS): As a volatile compound, GC-MS is an ideal technique for identifying this compound and quantifying its purity. The mass spectrum provides a unique fingerprint for confirmation.[1]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is effective for purity assessment, especially for identifying less volatile impurities or byproducts from synthesis.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide unambiguous structural confirmation of the molecule, verifying the connectivity of the phenyl rings and the isopropyl group.[1]

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of characteristic functional groups, such as the aromatic C-H and C=C bonds.[1]

Toxicology and Safety

This compound is considered stable under normal conditions but is incompatible with strong oxidizing agents.[3] Based on available data, it is not classified as hazardous by the US OSHA Hazard Communication Standard.[3] However, standard laboratory safety practices should always be followed.

  • Handling: Wear personal protective equipment, including gloves and safety glasses. Ensure adequate ventilation to avoid inhalation.[3]

  • Human Exposure: In occupational settings, such as handling carbonless copy paper where it was used as a solvent, complaints of irritation, headaches, and fatigue have been reported, attributed to the release of the solvent.[4]

  • Environmental Fate: With a high LogP, this compound is expected to be immobile in soil and may bioaccumulate. It is considered very toxic to aquatic life.[4]

  • Stability: The compound is stable under normal conditions, and hazardous polymerization does not occur.[3]

Always consult the latest Safety Data Sheet (SDS) before handling the chemical.[3][6]

References

  • Isopropylbiphenyl | C15H18 | CID 20259910. PubChem, National Institutes of Health.
  • This compound | C15H16 | CID 23503. PubChem, National Institutes of Health.
  • 4-Isopropylphenylboronic acid | C9H13BO2 | CID 2773480. PubChem, National Institutes of Health.
  • This compound. CAS Common Chemistry, a division of the American Chemical Society.
  • This compound, 97% | CAS 7116-95-2. Chemical-Suppliers.com.
  • Method for producing isopropyl biphenyls. Google Patents, JPH0662451B2.
  • Safety Data Sheet - this compound. Fisher Scientific.
  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. National Institutes of Health.
  • 4-Benzeneazodiphenylamine | C18H15N3 | CID 7575. PubChem, National Institutes of Health.
  • Applications of biophysical techniques in drug discovery and development. ResearchGate.
  • 1,4-Benzenediamine, N-phenyl-. NIST WebBook.
  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences.
  • Separation Science in Drug Development, Part I: High-Throughput Purification. LCGC North America.
  • N-Phenyl-p-phenylenediamine | C12H12N2 | CID 7564. PubChem, National Institutes of Health.
  • Biophysical methods in early drug discovery. PMC, National Institutes of Health.
  • Phenylacetylene. Wikipedia.

Sources

Navigating the Unseen Risks: A Technical Guide to the Safe Handling of 4-Isopropylbiphenyl

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researcher, scientist, and drug development professional, the pursuit of innovation is paramount. However, the novel compounds we engage with, such as 4-Isopropylbiphenyl, demand a commensurate level of respect for their potential hazards. This guide moves beyond rote safety checklists to provide a deep, scientifically-grounded framework for the safe handling of this compound, ensuring that cutting-edge research does not come at the cost of personal or environmental well-being. Herein, we dissect the "why" behind each procedural recommendation, fostering a culture of intrinsic safety awareness.

Section 1: Compound Identity and Hazard Profile

This compound (also known as 4-phenylcumene) is an aromatic hydrocarbon. Its physical and chemical properties are pivotal in understanding its behavior in a laboratory setting and the rationale behind the recommended safety protocols.

Table 1: Physicochemical Properties of this compound

PropertyValueImplication for Handling
Molecular Formula C15H16-
Molecular Weight 196.29 g/mol -
Appearance Colorless to light yellow liquid or solidCan be mistaken for less hazardous substances.
Melting Point 11-18 °CMay be solid or liquid depending on ambient temperature, requiring different handling techniques.
Boiling Point ~291 °CLow volatility at room temperature, but vapor pressure increases with heating.
Water Solubility ImmiscibleSpills will not be diluted by water and may spread. Poses a significant aquatic toxicity risk.
Vapor Pressure 0.0005 mmHgLow, but inhalation exposure is still possible, especially with heating or aerosolization.

The primary hazards associated with this compound, as identified by the Globally Harmonized System (GHS), are significant and demand careful consideration.

Table 2: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard Statement
Aspiration Hazard1H304: May be fatal if swallowed and enters airways.
Serious Eye Damage/Irritation2H319: Causes serious eye irritation.
Hazardous to the Aquatic Environment, Acute Hazard1H400: Very toxic to aquatic life.
Hazardous to the Aquatic Environment, Long-term Hazard1 or 2H410: Very toxic to aquatic life with long lasting effects. or H411: Toxic to aquatic life with long lasting effects.

Source: Aggregated G-HS information from multiple sources.[1]

The aspiration hazard is of particular concern. Should the liquid be ingested and then vomited, it can be drawn into the lungs, leading to severe chemical pneumonitis which can be fatal. This underscores the critical importance of avoiding ingestion and the rationale for specific first-aid measures.

Section 2: Toxicological Assessment and Exposure Pathways

While comprehensive human toxicological data is limited, animal studies and reports from occupational exposures provide valuable insights into the potential health effects of this compound.

Human Exposure: Reports from office workers handling carbonless copy paper containing isopropyl biphenyl as a solvent noted complaints of unpleasant smells, headaches, fatigue, and irritation of the skin and eyes.[1]

Animal Studies:

  • Oral Toxicity: In rats, an oral LD50 of 8.5 g/kg has been reported.[2] Administration of 800 mg/kg/day for 10-15 days in rats resulted in liver, kidney, and heart injury.[1]

  • Skin and Eye Irritation: It is described as a mild irritant on abraded skin and a slight irritant on intact skin.[1]

  • Inhalation: Inhalation of high concentrations can lead to decreased activity in animals.[1]

  • Mutagenicity: Studies on Salmonella typhimurium and Saccharomyces cerevisiae have not shown mutagenic activity, both with and without metabolic activation.[1]

Primary Exposure Routes in a Laboratory Setting:

  • Dermal Contact: Direct contact with the skin is a primary route of exposure. The compound's ability to cause mild to slight irritation necessitates the use of appropriate personal protective equipment.

  • Ocular Contact: Splashes or aerosols can cause serious eye irritation.

  • Inhalation: While the vapor pressure is low, inhalation of aerosols or vapors from heated material is a potential route of exposure.

  • Ingestion: Accidental ingestion is a critical concern due to the aspiration hazard.

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is essential, beginning with robust engineering controls and supplemented by appropriate PPE.

Engineering Controls: The First Line of Defense

Engineering controls are designed to isolate the hazard from the researcher.[3][4]

  • Chemical Fume Hood: All handling of this compound that may generate aerosols or involve heating should be conducted in a certified chemical fume hood. This is the most effective way to control inhalation exposure.

  • Ventilated Enclosures: For weighing or other manipulations of small quantities of solid material, a ventilated balance enclosure or powder containment hood can provide localized exhaust.

  • Glove Boxes: For handling larger quantities or for procedures with a high potential for aerosol generation, a glove box provides the highest level of containment.

Personal Protective Equipment: The Essential Barrier

PPE is the last line of defense and must be selected based on a thorough risk assessment.

  • Hand Protection:

    • Rationale: To prevent skin contact and absorption.

      • Nitrile: Offers good resistance to a range of chemicals, but breakthrough times should be verified with the manufacturer.[5][6][7][8]

      • Butyl Rubber: Provides excellent resistance to many organic solvents.[9]

      • Viton™: Highly resistant to aromatic and chlorinated solvents, though may offer less dexterity.[6]

    • Protocol: Always inspect gloves for signs of degradation or puncture before use. Double-gloving can provide additional protection, especially for prolonged handling. Change gloves immediately if contamination is suspected.

  • Eye and Face Protection:

    • Rationale: To prevent contact with splashes or aerosols that can cause serious eye irritation.

    • Protocol: Chemical safety goggles that provide a seal around the eyes are mandatory when handling this compound. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.

  • Skin and Body Protection:

    • Rationale: To protect skin from accidental contact.

    • Protocol: A lab coat should be worn at all times. For tasks with a higher risk of splashing, a chemically resistant apron should be worn over the lab coat.

  • Respiratory Protection:

    • Rationale: To prevent inhalation of aerosols or vapors, especially in situations where engineering controls are not sufficient.

    • Protocol: Respiratory protection is generally not required when handling small quantities in a properly functioning chemical fume hood. In the event of a large spill or a failure of engineering controls, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[10][11] A respirator program, including fit testing and training, is required for all respirator users.[10]

Section 4: Standard Operating Procedures for Safe Handling

Adherence to well-defined procedures is critical for minimizing risk.

General Handling Workflow

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Weigh/Measure Weigh/Measure Prepare Work Area->Weigh/Measure In Fume Hood Perform Experiment Perform Experiment Weigh/Measure->Perform Experiment Decontaminate Equipment Decontaminate Equipment Perform Experiment->Decontaminate Equipment Dispose of Waste Dispose of Waste Decontaminate Equipment->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE

Caption: General workflow for handling this compound.

Step-by-Step Protocol:

  • Pre-Handling:

    • Thoroughly review the Safety Data Sheet (SDS) for this compound.

    • Ensure a chemical spill kit is readily available.

    • Don the appropriate PPE as described in Section 3.2.

    • Prepare the work area within a chemical fume hood by lining it with absorbent, disposable bench paper.

  • Handling:

    • Carefully weigh or measure the required amount of this compound. If it is in solid form, handle it gently to avoid creating dust.

    • Perform the experimental procedure, keeping all containers sealed when not in use.

  • Post-Handling:

    • Decontaminate all equipment that has come into contact with this compound using a suitable solvent (e.g., ethanol or acetone), followed by soap and water.

    • Dispose of all contaminated waste in a properly labeled hazardous waste container.

    • Remove PPE in the correct order to avoid cross-contamination.

    • Wash hands thoroughly with soap and water.

Section 5: Emergency Procedures

In the event of an emergency, a calm and methodical response is crucial.

Spill Response

The appropriate response to a spill depends on its size and location.

G Spill Occurs Spill Occurs Assess Spill Size Assess Spill Size Spill Occurs->Assess Spill Size Small Spill (<100 mL) Small Spill (<100 mL) Assess Spill Size->Small Spill (<100 mL) Contained Large Spill (>100 mL) Large Spill (>100 mL) Assess Spill Size->Large Spill (>100 mL) Uncontained Alert Personnel in Area Alert Personnel in Area Small Spill (<100 mL)->Alert Personnel in Area Evacuate Immediate Area Evacuate Immediate Area Large Spill (>100 mL)->Evacuate Immediate Area Don Appropriate PPE Don Appropriate PPE Alert Personnel in Area->Don Appropriate PPE Contain with Absorbent Contain with Absorbent Don Appropriate PPE->Contain with Absorbent Collect and Dispose as Hazardous Waste Collect and Dispose as Hazardous Waste Contain with Absorbent->Collect and Dispose as Hazardous Waste Notify EH&S/Emergency Services Notify EH&S/Emergency Services Evacuate Immediate Area->Notify EH&S/Emergency Services Restrict Access Restrict Access Notify EH&S/Emergency Services->Restrict Access

Caption: Decision tree for spill response.

Small Spill (<100 mL) Cleanup Protocol: [12][13]

  • Alert personnel in the immediate area.

  • If not already wearing it, don appropriate PPE, including respiratory protection if necessary.

  • Contain the spill by surrounding it with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.

  • Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Dispose of all cleanup materials as hazardous waste.

Large Spill (>100 mL) or Spill Outside of a Fume Hood: [14]

  • Immediately alert everyone in the laboratory and evacuate the area.

  • If it is safe to do so, close the doors to the laboratory to contain the vapors.

  • Notify your institution's Environmental Health and Safety (EH&S) department and/or emergency services.

  • Do not attempt to clean up a large spill yourself.

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an exposure.[15][16][17]

  • Eye Contact:

    • Rationale: To dilute and remove the chemical and minimize damage to the eye.

    • Protocol: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Use an emergency eyewash station if available. Seek immediate medical attention.

  • Skin Contact:

    • Rationale: To remove the chemical from the skin and prevent irritation or absorption.

    • Protocol: Immediately remove contaminated clothing. Wash the affected skin area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.

  • Inhalation:

    • Rationale: To remove the individual from the contaminated atmosphere.

    • Protocol: Move the person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion:

    • Rationale: Due to the high aspiration risk, vomiting should NOT be induced.

    • Protocol: Do NOT induce vomiting. If the person is conscious and able to swallow, have them rinse their mouth with water. Seek immediate medical attention and provide the SDS to the medical personnel.

Section 6: Storage and Waste Disposal

Proper storage and disposal are critical for long-term safety and environmental protection.

  • Storage:

    • Store this compound in a tightly sealed, properly labeled container.

    • Keep in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Waste Disposal:

    • All waste containing this compound, including contaminated labware and cleanup materials, must be disposed of as hazardous waste.

    • Collect waste in a designated, labeled, and sealed container.

    • Follow all local, state, and federal regulations for hazardous waste disposal. As a non-halogenated organic compound, it may fall under specific EPA waste codes depending on the nature of the waste stream.[18][19][20][21] Consult with your institution's EH&S department for specific guidance.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 20259910, Isopropylbiphenyl.
  • Mechanix Wear. Chemical Resistant Gloves.
  • 3M. (n.d.). 3M Respirator Selection Guide.
  • Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1.
  • U.S. Environmental Protection Agency. (n.d.). Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption.
  • Lab Manager. (2025). Biohazardous and Toxin Sample Handling Protocols for Laboratory Safety.
  • The City University of New York. (2023). Laboratory Chemical Spill Cleanup and Response Guide.
  • Oregon Department of Environmental Quality. (2025). State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 23503, this compound.
  • Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits - Annotated Tables.
  • Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards.
  • Electronic Code of Federal Regulations. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
  • Gorvex.com. (n.d.). Chemical Resistant Gloves.
  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards.
  • U.S. Environmental Protection Agency. (2024). Chemicals Evaluated for Carcinogenic Potential by the Office of Pesticide Programs.
  • 3M. (2010). 2010 Respirator Selection Guide.
  • ResearchGate. (2015). Determination of acute lethal doses (LD50 and LC50) of imidacloprid for the native bee Melipona scutellaris Latreille, 1811 (Hymenoptera: Apidae).
  • The University of British Columbia. (n.d.). Spill Clean up Procedure.
  • University of Maryland. (n.d.). EPA Hazardous Waste Codes.
  • Centers for Disease Control and Prevention. (n.d.). OSHA Respirator Requirements for Selected Chemicals.
  • Villanova University. (n.d.). SOP: General Biological Spill Procedures.
  • National Institutes of Health. (n.d.). Human Health Effects of Biphenyl: Key Findings and Scientific Issues.
  • EHS Compass. (2016). Definition of Toxicological Dose Descriptors (LD50, LC50, EC50, NOAEL, LOAEL, etc).
  • UMass Memorial Health. (n.d.). First Aid: Chemical Exposure.
  • Lawrence Berkeley National Laboratory. (2024). Chapter 45 – Chemical Hygiene and Safety Plan.
  • Lube Magazine. (n.d.). Skin and eye irritation tests for water-miscible metalworking fluids.
  • Occupational Safety and Health Administration. (2023). ISOPROPYL ALCOHOL (2-PROPANOL).
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 23503, this compound.
  • SciSpace. (2015). Determination of acute lethal doses (LD50 and LC50) of imidacloprid for the native bee Melipona scutellaris Latreille, 1811 (Hym).
  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES.
  • Dynamic Screen Printing Supply. (n.d.). Chemical Resistant PVC Gloves, 10" L, Black, Pair.
  • 3M. (n.d.). 2010 Respirator Selection Guide.
  • Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance.
  • GlovesnStuff. (n.d.). Chemical Resistant Work Gloves | Nitrile, Latex, PVC Gloves.

Sources

4-Isopropylbiphenyl: A Technical Guide for Raw Material Application in Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-Isopropylbiphenyl

In the landscape of pharmaceutical and specialty chemical manufacturing, the selection of raw materials is a critical determinant of final product quality, yield, and cost-effectiveness. This compound (also known as 4-phenylcumene) emerges as a pivotal aromatic hydrocarbon intermediate, valued for its specific molecular architecture. Its biphenyl core, functionalized with an isopropyl group at the para position, provides a unique combination of lipophilicity, thermal stability, and chemical reactivity.

This guide offers an in-depth technical exploration of this compound as a raw material, designed for researchers, chemists, and drug development professionals. We will move beyond surface-level data to examine the causality behind its synthesis, the rationale for specific analytical methods, and its strategic application as a precursor in complex molecular syntheses, most notably in the production of non-steroidal anti-inflammatory drugs (NSAIDs).

Key Identifiers:

  • IUPAC Name: 1-phenyl-4-propan-2-ylbenzene[1]

  • Synonyms: p-Isopropylbiphenyl, 4-Phenylcumene[1]

  • CAS Number: 7116-95-2[1]

Section 1: Core Physicochemical Characteristics

The utility of this compound in a synthesis workflow is directly linked to its physical and chemical properties. These characteristics dictate its behavior as a solvent, its reactivity in various chemical environments, and the conditions required for its handling and storage.

Quantitative Data Summary

The properties of this compound are summarized below. Its high boiling point and low water solubility are particularly noteworthy, influencing purification strategies such as vacuum distillation and solvent extraction.

PropertyValueSource
Molecular Formula C₁₅H₁₆[1]
Molecular Weight 196.29 g/mol [1]
Physical State Colorless to light yellow liquid or low-melting solid[2]
Melting Point 11 - 18 °C[3]
Boiling Point 291 - 305 °C[4]
Density ~0.988 g/cm³ at 15-20 °C[4]
Water Solubility Very low (~0.6 mg/L at 25 °C)[4]
LogP (Octanol-Water) 5.20[4]
Refractive Index ~1.5798[4]
Field Insights on Properties

The low melting point of this compound means that at a typical laboratory room temperature, it may exist as either a liquid or a solid. This necessitates careful handling, often requiring slight warming to ensure homogeneity before sampling or dispensing. Its high lipophilicity, indicated by a LogP of 5.20, makes it an excellent solvent for nonpolar compounds but also signifies its tendency to bioaccumulate, a critical consideration for environmental and safety assessments.[4]

Section 2: Synthesis and Commercial Production

The industrial synthesis of this compound is primarily achieved through the Friedel-Crafts alkylation of biphenyl with propylene.[4] The choice of catalyst is paramount in this process, as it governs the regioselectivity of the alkylation, with the para-substituted product (4-isomer) being the most commercially desirable.

The Alkylation Workflow

Modern manufacturing processes often favor solid acid catalysts, such as specific zeolites (e.g., mordenite), over traditional Lewis acids like aluminum chloride.[5] The rationale for this choice is threefold:

  • Enhanced Selectivity: The defined pore structure of zeolites provides shape selectivity, sterically hindering the formation of ortho- and meta-isomers and favoring the linear para-isomer.[5]

  • Reduced Waste: Zeolite catalysts are regenerable and less corrosive, leading to a greener and more environmentally benign process compared to the aqueous workup required for AlCl₃.

  • Simplified Purification: Higher selectivity towards the 4-isomer simplifies downstream purification, which typically involves fractional distillation to separate the desired product from unreacted biphenyl and di/tri-isopropylbiphenyl isomers.[5]

synthesis_workflow cluster_reactants Raw Materials cluster_process Core Process cluster_purification Downstream Processing Biphenyl Biphenyl Reactor Alkylation Reactor (Zeolite Catalyst) Biphenyl->Reactor Propylene Propylene Propylene->Reactor Distill Fractional Distillation Column Reactor->Distill Crude Product Product This compound (>96% Purity) Distill->Product Byproducts Byproducts (Unreacted Biphenyl, Other Isomers) Distill->Byproducts

Caption: Industrial synthesis workflow for this compound.

Laboratory Scale Synthesis Protocol

This protocol describes a representative Friedel-Crafts alkylation using a solid acid catalyst.

Objective: To synthesize this compound with high para-selectivity.

Materials:

  • Biphenyl (1 mole)

  • Shape-selective zeolite catalyst (e.g., H-Mordenite, 10% by weight of biphenyl)

  • Propylene gas

  • High-pressure reactor with stirring and temperature control

  • Solvent (e.g., hexane for extraction)

  • Distillation apparatus

Procedure:

  • Catalyst Activation: Activate the zeolite catalyst by heating under vacuum at 400°C for 4 hours to remove adsorbed water. Cool under an inert atmosphere (N₂ or Ar).

  • Reactor Charging: Charge the autoclave reactor with biphenyl and the activated zeolite catalyst.

  • Reaction Execution: Seal the reactor, purge with nitrogen, and heat to the reaction temperature (typically 180-250°C).

  • Alkylation: Introduce propylene gas into the reactor, maintaining a constant pressure (e.g., 15-20 bar). Monitor the reaction progress by sampling and analyzing via Gas Chromatography (GC). The reaction is typically complete within 4-8 hours.

  • Workup: Cool the reactor to room temperature and vent the excess propylene. Filter the reaction mixture to recover the catalyst.

  • Purification: The crude liquid product is then purified by vacuum fractional distillation to separate the this compound from unreacted starting material and other isomers.

Section 3: Application as a Pharmaceutical Intermediate

The primary application of high-purity this compound in drug development is as a key starting material for the synthesis of 2-arylpropionic acids, a class of NSAIDs commonly known as "profens". The isopropylbiphenyl moiety forms the core scaffold of drugs like Fenoprofen and Flurbiprofen .[6][7]

Synthesis Pathway to Fenoprofen

The conversion of this compound to Fenoprofen involves the introduction of a propionic acid group onto the biphenyl structure. While multiple synthetic routes exist, a common pathway involves acylation followed by rearrangement and oxidation or via a Grignard reaction. The following diagram illustrates a conceptual pathway.

drug_synthesis_pathway cluster_path1 Acylation Route cluster_path2 Alternative Route A This compound B Intermediate Ketone (e.g., via Friedel-Crafts Acylation) A->B 1. Acyl Chloride, AlCl₃ D Halogenated Intermediate A->D 1. Halogenation F Fenoprofen (2-(3-phenoxyphenyl)propanoic acid) or Flurbiprofen B->F 2. Willgerodt-Kindler or   Darzens Condensation 3. Hydrolysis C Intermediate Alcohol (e.g., via Grignard Reaction) E Nitrile Intermediate C->E 3. Convert -OH to -CN D->C 2. Mg, then Acetaldehyde E->F 4. Hydrolysis qc_workflow Start Raw Material Batch Received QC_Sample Sample for QC Lab Start->QC_Sample Appearance Visual & Physical Tests (Color, Clarity) QC_Sample->Appearance Identity Identity Confirmation (FTIR Spectroscopy) QC_Sample->Identity Purity Purity & Impurity Profile (Gas Chromatography - FID) QC_Sample->Purity Decision Decision Point Appearance->Decision Identity->Decision Purity->Decision Release Batch Released for Production Decision->Release All Specs Met Reject Batch Rejected Decision->Reject OOS Result

Sources

An In-Depth Technical Guide to the Discovery and History of Isopropylbiphenyl Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of isopropylbiphenyl compounds, from their historical discovery and synthesis to their diverse modern applications. We delve into the foundational principles of their chemical synthesis, detailing key methodologies such as Friedel-Crafts alkylation and Suzuki-Miyaura cross-coupling. The guide elucidates the industrial significance of these compounds as well as their emerging roles in medicinal chemistry, supported by an analysis of their physicochemical properties, toxicological profiles, and the biological activities of their derivatives. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, offering both a historical perspective and a forward-looking view on the potential of isopropylbiphenyls.

Introduction: The Biphenyl Scaffold and the Advent of Isopropylbiphenyls

The biphenyl moiety, consisting of two connected phenyl rings, is a foundational structure in organic chemistry.[1] Its derivatives have been a subject of scientific inquiry for over 160 years, with early synthesis trials dating back to the mid-19th century.[1] The introduction of alkyl substituents, such as the isopropyl group, onto the biphenyl backbone significantly modifies its physical and chemical properties, leading to a wide range of applications. Isopropylbiphenyl compounds, in particular, have carved out a niche in various industrial processes and are of growing interest in the field of medicinal chemistry. This guide will explore the journey of isopropylbiphenyls from their initial synthesis to their current and potential future applications.

Historical Perspective and Key Discoveries

A significant milestone in the production of isopropylbiphenyls was the development of methods to control the regioselectivity of the isopropylation, particularly to obtain the 4- and 4,4'-isomers, which are of high industrial value due to their symmetry.[2] The use of specific catalysts, such as zeolites, in the 20th century marked a major advancement in achieving this control.[2]

Synthesis of Isopropylbiphenyl Compounds: Methodologies and Protocols

The synthesis of isopropylbiphenyls can be achieved through several methods, with Friedel-Crafts alkylation being the most prominent. The choice of method often depends on the desired isomer and the scale of the reaction.

Friedel-Crafts Alkylation

Friedel-Crafts alkylation is a classic and versatile method for introducing alkyl groups onto an aromatic ring.[1] In the context of isopropylbiphenyl synthesis, this involves the reaction of biphenyl with an isopropylating agent in the presence of a Lewis acid catalyst.

General Reaction:

C₁₂H₁₀ + C₃H₇X → C₁₅H₁₆ + HX (where X is a halogen)

Key Reagents and Catalysts:

  • Isopropylating agents: Isopropyl chloride, isopropyl alcohol, or propylene are commonly used.[2]

  • Catalysts: Aluminum chloride (AlCl₃) is a traditional Lewis acid catalyst.[1] More recently, solid acid catalysts like zeolites (e.g., H-ZSM-5, H-Beta, mordenite) and silica-alumina have gained prominence due to their shape-selectivity, which can favor the formation of the para-isomer (4-isopropylbiphenyl), and their reusability.[2][3]

Reaction Mechanism:

The reaction proceeds through the formation of an isopropyl carbocation, which then acts as an electrophile and attacks the electron-rich biphenyl ring. The stability of the intermediate carbocation influences the position of substitution.

Experimental Protocol: Synthesis of 4,4'-Di-tert-butylbiphenyl (as an illustrative example of Friedel-Crafts Alkylation of Biphenyl)

This protocol for a related compound illustrates the general laboratory procedure for Friedel-Crafts alkylation of biphenyl. The synthesis of isopropylbiphenyl would follow a similar procedure with appropriate modifications for the isopropylating agent.

Materials:

  • Biphenyl

  • tert-Butyl chloride

  • Aluminum chloride (anhydrous)

  • Dichloromethane (anhydrous solvent)

  • Water

  • 95% Ethanol

Procedure:

  • A flame-dried reaction tube equipped with an HCl gas trap is charged with biphenyl (e.g., 0.166 g, 1.08 mmol), dichloromethane (0.50 mL), and a small piece of aluminum foil (with the oxide layer scratched off).[4]

  • tert-Butyl chloride (e.g., 0.50 mL, 4.5 mmol) is added to the reaction mixture.[4]

  • The reaction is allowed to proceed until the bubbling subsides.[4]

  • The reaction mixture is then quenched by careful addition of water.[4]

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.[4]

  • The combined organic layers are washed with water.[4]

  • The solvent is removed, and the crude product is purified by recrystallization from ethanol.[4]

Zeolite-Catalyzed Isopropylation for Selective Synthesis

The use of zeolite catalysts offers significant advantages in controlling the isomeric distribution of isopropylbiphenyls. The pore structure of zeolites can selectively allow the formation and diffusion of certain isomers, leading to a higher yield of the desired product.

Key Parameters:

  • Zeolite Type: Mordenite and Y-type zeolites with specific pore sizes (around 7 Å) have been shown to be effective.[2]

  • Reaction Conditions: The reaction can be carried out in a batch or flow system. Typical conditions involve temperatures ranging from 150°C to 300°C and pressures from 10 to 50 kg/cm ².[2]

  • Catalyst Regeneration: Zeolite catalysts can be regenerated by calcination at around 500°C to remove carbonaceous deposits.[2]

Table 1: Isomer Distribution in the Synthesis of Monoisopropylbiphenyl using different catalysts

Catalyst2-isopropylbiphenyl (%)3-isopropylbiphenyl (%)This compound (%)Reference
Mordenite (7.0 Å pore size)1.138.660.3[2]
Y-type Zeolite (7.7 Å pore size)1.861.237.0[2]
Silica-Alumina2.558.738.8[2]
Aluminum Chloride2.167.230.7[2]

Note: The data illustrates the enhanced selectivity towards the 4-isomer with the shape-selective mordenite catalyst.

Other Synthetic Routes

While Friedel-Crafts alkylation is the most common, other methods for forming the biphenyl core structure can be adapted for the synthesis of isopropylbiphenyl derivatives. These include:

  • Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction is a powerful tool for creating carbon-carbon bonds between an aryl halide and an aryl boronic acid.[1][5] For example, 4-isopropylphenylboronic acid can be coupled with a substituted bromobenzene to yield a functionalized this compound derivative.

  • Carbolithiation: A postulated mechanism for the synthesis of isopropyl biphenyl derivatives involves the in situ formation of a biphenyl dianion, which then reacts with propene.[1]

Physicochemical Properties and Isomers

Isopropylbiphenyl exists as three positional isomers: 2-isopropylbiphenyl, 3-isopropylbiphenyl, and this compound. Their physical properties differ, which is important for their separation and specific applications. Commercial isopropylbiphenyl is often a mixture of isomers.[1]

Table 2: Physicochemical Properties of Isopropylbiphenyl Isomers

Property2-Isopropylbiphenyl3-IsopropylbiphenylThis compoundReference
CAS Number 19486-60-320282-30-87116-95-2[6][7][8]
Molecular Formula C₁₅H₁₆C₁₅H₁₆C₁₅H₁₆[6][7][8]
Molecular Weight ( g/mol ) 196.29196.29196.29[6][7][8]
Boiling Point (°C) Not readily availableNot readily available293-303[8]
Melting Point (°C) Not readily availableNot readily available58[8]
Density (g/cm³) Not readily availableNot readily available0.9880 @ 15°C[8]

Industrial Applications

Isopropylbiphenyl compounds have found widespread use in various industrial applications, primarily due to their excellent thermal stability and solvent properties.

  • Heat Transfer Fluids: Their high boiling points and thermal stability make them suitable for use in heat transfer systems.[9]

  • Solvents in Carbonless Copy Paper: Isopropylbiphenyl is a key component in the microcapsules of carbonless copy paper, acting as a solvent for the dye precursors.[1]

  • Dielectric Fluids: They have been used as a replacement for polychlorinated biphenyls (PCBs) in capacitors.[1]

  • Dye Carriers: Their solvent properties are also utilized in the dyeing of synthetic fibers.[9]

Role in Drug Development and Medicinal Chemistry

While the parent isopropylbiphenyl compounds are not typically used as active pharmaceutical ingredients (APIs), the biphenyl scaffold is a well-established pharmacophore in drug discovery.[7] The introduction of an isopropyl group can modulate the lipophilicity, metabolic stability, and binding interactions of a drug candidate.

Biphenyl derivatives have been investigated for a wide range of biological activities, including:

  • Anti-inflammatory[10]

  • Antimicrobial[7]

  • Anticancer[10]

  • Antihypertensive[1]

The use of isopropylbiphenyl as a veterinary anti-inflammatory agent suggests its potential in this therapeutic area.[9] However, specific data on the mechanism of action for this application is limited in the available literature.

Recent research has focused on the synthesis of novel biphenyl derivatives with potential therapeutic applications. For example, some biphenyl derivatives have shown potent antioxidant and anti-inflammatory properties with IC50 values in the low micromolar range.[11] The development of substituted biphenyl libraries is a key strategy in modern drug discovery to explore the chemical space around this privileged scaffold.[12]

Toxicology and Safety

The toxicological profile of isopropylbiphenyl has been studied, particularly in the context of occupational exposure.

  • Human Exposure: Complaints from office workers handling carbonless copy paper have included headaches, fatigue, and irritation of the eyes and skin, which have been attributed to the release of isopropylbiphenyl solvent.[1]

  • Animal Studies: In rats, oral administration of high doses of isopropyldiphenyl has been shown to cause effects on the liver, kidneys, spleen, and blood cells.[1] The oral LD50 in rats for a mixture of isomers was reported to be 8.5 g/kg.[1]

  • Metabolism: Isopropylbiphenyl is metabolized in the body, with the primary metabolites being biphenylpropionic acid and hydroxylated derivatives.[1]

Conclusion and Future Outlook

Isopropylbiphenyl compounds represent a fascinating class of molecules with a rich history rooted in the fundamentals of organic chemistry. From their industrial applications as robust solvents and heat transfer fluids to their potential as scaffolds in modern drug discovery, their versatility is evident. The ability to selectively synthesize specific isomers using advanced catalytic methods has been a key enabler of their widespread use.

For researchers and drug development professionals, the isopropylbiphenyl moiety offers a tunable platform for designing new therapeutic agents. The lipophilic nature of the isopropyl group can be strategically employed to enhance membrane permeability and target engagement. Future research will likely focus on the synthesis and biological evaluation of novel isopropylbiphenyl derivatives with tailored pharmacological profiles, further expanding the utility of this important class of compounds.

References

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). RSC Advances, 13(27), 18435-18491. [Link]
  • Method for producing isopropyl biphenyls. (1994).
  • This compound. PubChem. [Link]
  • Friedel–Crafts alkylation of biphenyl with haloalkane.
  • 3-Isopropylbiphenyl. PubChem. [Link]
  • Structure-Catalytic Properties Relationship in Friedel Crafts Alkylation Reaction for MCM-36-Type Zeolites Obtained by Isopropanol-Assisted Pillaring. (2021).
  • This compound. CAS Common Chemistry. [Link]
  • Isopropylbiphenyl. PubChem. [Link]
  • The design and synthesis of substituted biphenyl libraries. (1996). Bioorganic & Medicinal Chemistry, 4(5), 659-666. [Link]
  • Biological deeds of Biphenyl derivatives - A short Review. (2021). International Journal of Scientific Development and Research, 6(12). [Link]
  • The Friedel-Crafts Reaction. (2014). Course Hero. [Link]
  • Theoretical Study of the Mechanism of Benzene Alkylation with Isopropyl Chloride Catalyzed by AlCl3 and Al2Cl6 Friedel-Crafts Reaction. (2014). Journal of the Brazilian Chemical Society, 25(10), 1874-1882. [Link]
  • Synthesis, characterization and preliminary pharmacological evaluation of new non-steroidal anti-inflammatory pyrazoline derivatives. (2015). European Journal of Chemistry, 6(4), 461-467. [Link]
  • Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines. (2021). Pharmacia, 68(4), 861-869. [Link]
  • Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. (2023). RSC Advances, 13(28), 19335-19347. [Link]

Diagrams

Friedel_Crafts_Alkylation_Mechanism cluster_step1 Step 1: Formation of Isopropyl Carbocation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation and Product Formation Propylene H₂C=CH-CH₃ Carbocation H₃C-C⁺H-CH₃ Propylene->Carbocation + H⁺ H+ H⁺ (from catalyst) Biphenyl Biphenyl Sigma_Complex Sigma Complex (Resonance Stabilized) Biphenyl->Sigma_Complex + H₃C-C⁺H-CH₃ Isopropylbiphenyl Isopropylbiphenyl Sigma_Complex->Isopropylbiphenyl - H⁺

Figure 1: General mechanism of Friedel-Crafts alkylation of biphenyl with propylene.

Synthesis_Routes Biphenyl Biphenyl Friedel_Crafts Friedel-Crafts Alkylation Biphenyl->Friedel_Crafts Isopropylating_Agent Isopropylating Agent (Propylene, Isopropyl Alcohol, etc.) Isopropylating_Agent->Friedel_Crafts Lewis_Acid Lewis Acid Catalyst (AlCl₃, Zeolite) Lewis_Acid->Friedel_Crafts Isopropylbiphenyl_Product Isopropylbiphenyl (Isomer Mixture) Friedel_Crafts->Isopropylbiphenyl_Product Separation Separation/Purification (Distillation, Crystallization) Isopropylbiphenyl_Product->Separation Isomers 2-, 3-, this compound Separation->Isomers

Figure 2: Workflow for the synthesis and separation of isopropylbiphenyl isomers.

Sources

Methodological & Application

Application Notes & Protocols: Strategic Use of 4-Isopropylbiphenyl in Friedel-Crafts Alkylation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Value of Functionalized Biphenyls

The biphenyl moiety is a privileged scaffold in medicinal chemistry and materials science, appearing in a wide array of pharmacologically active molecules and functional materials.[1][2] Its derivatization allows for the fine-tuning of steric and electronic properties, which is critical in drug design and development.[3] The Friedel-Crafts reaction, a cornerstone of organic synthesis discovered by Charles Friedel and James Mason Crafts in 1877, remains a paramount method for forming carbon-carbon bonds by attaching alkyl groups to aromatic rings.[4][5]

This guide focuses on the strategic use of 4-isopropylbiphenyl as a substrate in Friedel-Crafts alkylation. This reaction introduces additional alkyl groups onto the biphenyl core, creating more complex structures with potential applications in pharmaceutical development. We will explore the underlying mechanistic principles that dictate reactivity and regioselectivity, provide detailed experimental protocols, and discuss the critical role of catalyst selection in achieving desired outcomes.

Mechanistic Insights: Directing Effects and Carbocation Stability

The Friedel-Crafts alkylation proceeds via an electrophilic aromatic substitution (EAS) mechanism.[6] The reaction is typically catalyzed by a Lewis acid (e.g., AlCl₃, FeCl₃) or a strong Brønsted acid (e.g., H₂SO₄, solid acid catalysts), which facilitates the generation of a carbocation (or a highly polarized complex) from an alkylating agent like an alkyl halide, alcohol, or alkene.[7][8] This electrophile is then attacked by the electron-rich aromatic ring.[9]

When this compound is the substrate, the reaction's regioselectivity is governed by the directing effects of the pre-existing substituents: the isopropyl group and the phenyl group.

  • Isopropyl Group: This is a moderately activating, ortho, para-directing group. Since the para position is already occupied, it directs incoming electrophiles to the ortho positions (3 and 5).

  • Phenyl Group: This group is also activating and ortho, para-directing. It directs electrophiles to the ortho positions (3 and 5) and the para position (4', on the second ring).

The interplay between these effects, combined with steric hindrance from the bulky isopropyl group, typically favors alkylation on the unsubstituted phenyl ring, primarily at the 4' (para) position, which is sterically most accessible. Substitution at the 2' (ortho) position is also possible but often less favored. Alkylation on the substituted ring at the positions ortho to the isopropyl group is sterically hindered and therefore less common.

Visualizing the Mechanism

The following diagram illustrates the key steps in the Friedel-Crafts alkylation of this compound with tert-butyl chloride, catalyzed by aluminum chloride.

Caption: Mechanism of Friedel-Crafts alkylation on this compound.

Catalyst Selection: A Comparative Overview

The choice of catalyst is critical and depends on the reactivity of the alkylating agent and the desired process conditions (e.g., temperature, sustainability). Modern approaches increasingly favor heterogeneous catalysts for their ease of separation and reusability.[5][10]

Catalyst TypeExamplesAdvantagesDisadvantagesCitation
Homogeneous Lewis Acids AlCl₃, FeCl₃, BF₃, SnCl₄High activity, readily available, well-understood reactivity.Stoichiometric amounts often needed, corrosive, generate hazardous aqueous waste, difficult to recycle.[4][7]
Homogeneous Brønsted Acids H₂SO₄, HFStrong proton source, effective for alcohols/alkenes.Highly corrosive, environmental disposal issues, can lead to side reactions like sulfonation.[4][11]
Heterogeneous Solid Acids Zeolites (H-Y, H-beta), Montmorillonite clays, Niobium oxidesReusable, non-corrosive, environmentally benign, can offer shape selectivity, suitable for continuous flow.Lower activity than strong Lewis acids, potential for catalyst deactivation by water, may require higher temperatures.[5][10][12]

Experimental Protocols

The following protocols provide step-by-step methodologies for the alkylation of this compound using both a classic homogeneous catalyst and a modern heterogeneous catalyst.

Protocol 1: Homogeneous Alkylation using AlCl₃ and tert-Butyl Chloride

This protocol describes a standard lab-scale synthesis favoring the formation of 4'-tert-butyl-4-isopropylbiphenyl.

Materials:

  • This compound (1.0 eq)

  • Anhydrous Aluminum Chloride (AlCl₃) (0.3 eq for catalytic, up to 1.2 eq)

  • tert-Butyl Chloride (1.1 eq)

  • Anhydrous Dichloromethane (DCM) or Nitromethane as solvent[13]

  • Ice water

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and an inert atmosphere setup (N₂ or Ar)

Procedure:

  • Reactor Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Place the flask in an ice-water bath.

  • Reagent Charging: To the flask, add this compound and anhydrous DCM. Stir until fully dissolved. Carefully add anhydrous AlCl₃ in portions. The suspension will turn yellow/orange.

  • Addition of Alkylating Agent: Add tert-butyl chloride to the dropping funnel. Add it dropwise to the stirred reaction mixture over 30 minutes, maintaining the internal temperature below 5°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup (Quenching): Once the reaction is complete, cool the flask back to 0°C in an ice bath. Very slowly and carefully, add crushed ice or ice-cold water to quench the reaction. Caution: This is highly exothermic and will release HCl gas. Perform in a well-ventilated fume hood.

  • Extraction: Transfer the mixture to a separatory funnel. Add more DCM if necessary. Wash the organic layer sequentially with ice water (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent like methanol or ethanol to yield the pure product.[13]

Protocol 2: Heterogeneous Alkylation using a Zeolite Catalyst and an Alcohol

This protocol utilizes a reusable solid acid catalyst, representing a greener chemistry approach.[10] Alcohols are preferred alkylating agents as the only byproduct is water.[12]

Materials:

  • This compound (1.0 eq)

  • tert-Butyl Alcohol (1.5 eq)

  • Activated H-beta Zeolite catalyst (10-20% by weight of the aromatic substrate)

  • Anhydrous Toluene or Dodecane as a high-boiling solvent

  • Dean-Stark apparatus (optional, for water removal)

  • Standard laboratory glassware for reflux

Procedure:

  • Catalyst Activation: Activate the H-beta zeolite catalyst by heating at 400-500°C under vacuum or a flow of dry nitrogen for 4 hours to remove adsorbed water.

  • Reactor Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser (optionally with a Dean-Stark trap), add the activated zeolite catalyst, this compound, and anhydrous toluene.

  • Reagent Addition: Add tert-butyl alcohol to the mixture.

  • Reaction: Heat the mixture to reflux (approx. 110°C for toluene) and maintain for 8-16 hours. The removal of water via the Dean-Stark trap can drive the equilibrium and improve yield. Monitor the reaction by GC.

  • Catalyst Separation: After completion, cool the reaction mixture to room temperature. Separate the solid zeolite catalyst by simple filtration. The catalyst can be washed with fresh solvent, dried, and reactivated for future use.

  • Workup and Purification: The filtrate contains the product and unreacted starting materials. Wash the filtrate with a dilute NaHCO₃ solution and water. Dry the organic layer and remove the solvent under reduced pressure. The crude product can then be purified by fractional distillation under vacuum or column chromatography.

General Experimental Workflow

The logical flow for a typical Friedel-Crafts alkylation experiment is outlined below.

G P1 Planning & Stoichiometry P2 Catalyst Activation (For Heterogeneous) P1->P2 P3 Reactor Setup (Inert Atmosphere) P1->P3 P2->P3 P4 Reagent Charging (Substrate, Solvent, Catalyst) P3->P4 P5 Controlled Addition of Alkylating Agent P4->P5 P6 Reaction Monitoring (TLC / GC) P5->P6 P6->P6 Continue reaction P7 Reaction Quench / Workup P6->P7 If complete P8 Product Isolation (Extraction, Drying) P7->P8 P9 Purification (Chromatography/Distillation) P8->P9 P10 Characterization (NMR, MS, IR) P9->P10

Caption: General workflow for Friedel-Crafts alkylation experiments.

Field Insights & Troubleshooting

  • Polyalkylation: Friedel-Crafts alkylation is prone to over-alkylation because the product is often more nucleophilic than the starting material.[11] To minimize this, use a large excess of the aromatic substrate (this compound) relative to the alkylating agent.

  • Carbocation Rearrangement: When using primary alkyl halides or alcohols that can form a more stable secondary or tertiary carbocation via a hydride or alkyl shift, expect rearranged products.[8] For example, alkylating with n-propyl chloride will likely yield an isopropyl-substituted product. Using acylating agents followed by reduction (Friedel-Crafts acylation-reduction) can prevent this.[9]

  • Catalyst Deactivation: Classic Lewis acids like AlCl₃ are deactivated by water and coordinating functional groups (e.g., -OH, -NH₂). Ensure all reagents and glassware are scrupulously dry.[13] Heterogeneous catalysts can be deactivated by water produced in the reaction when using alcohol reagents; using a Dean-Stark trap or molecular sieves can mitigate this.[10]

  • Safety: The quenching of strong Lewis acids like AlCl₃ is extremely hazardous. Always perform this step slowly, at low temperatures, and with appropriate personal protective equipment in a chemical fume hood.

References

  • Rueping, M., & Nachtsheim, B. J. (2010). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein Journal of Organic Chemistry. [Link]
  • Eastern Kentucky University. (n.d.).
  • Al-Ostath, A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances. [Link]
  • Rueping, M., & Nachtsheim, B. J. (2010).
  • Sowinska, M., et al. (2021). Structure-Catalytic Properties Relationship in Friedel Crafts Alkylation Reaction for MCM-36-Type Zeolites Obtained by Isopropanol-Assisted Pillaring. MDPI. [Link]
  • The Organic Chemistry Tutor. (2018). Friedel Crafts Alkylation of Benzene Reaction Mechanism. YouTube. [Link]
  • Pan, A., et al. (2023).
  • de Oliveira, V. E., & de M. Carneiro, J. W. (2021). Theoretical Study of the Mechanism of Benzene Alkylation with Isopropyl Chloride Catalyzed by AlCl3 and Al2Cl6 Friedel-Crafts Reaction. SciELO. [Link]
  • Al-Ostath, A., et al. (2023). Friedel–Crafts acylation of biphenyl with anhydrides.
  • The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism. YouTube. [Link]
  • da Silva, A. L., et al. (2024). Friedel Crafts Reactions Revisited: Some Applications in Heterogeneous Catalysis.
  • Ashenhurst, J. (2018).
  • IJSDR. (2021). Biological deeds of Biphenyl derivatives - A short Review. International Journal of Scientific Development and Research. [Link]
  • National Center for Biotechnology Information. (n.d.). This compound.
  • University of Wisconsin-Platteville. (n.d.). Friedel-Crafts Alkylation: 1,4- Dimethoxybenzene and Biphenyl. Web Pages. [Link]
  • Physics Wallah. (n.d.).
  • Ichikawa, T., et al. (2021). Development of highly efficient Friedel–Crafts alkylations with alcohols using heterogeneous catalysts under continuous-flow conditions. RSC Advances. [Link]
  • ResearchGate. (2025).
  • MDPI. (n.d.).
  • Chemistry Steps. (2022). Friedel-Crafts Alkylation with Practice Problems. Chemistry Steps. [Link]
  • Zhuang, C., et al. (2021). Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability. Acta Pharmaceutica Sinica B. [Link]
  • Ali, M., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. [Link]

Sources

Application Notes and Protocols for 4-Isopropylbiphenyl as a High-Temperature Heat Transfer Fluid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 4-Isopropylbiphenyl as a high-temperature heat transfer fluid (HTF). This compound, an alkylated aromatic hydrocarbon, offers a unique set of properties suitable for demanding thermal management applications where precise and stable temperature control above the operational limits of water or conventional oils is required. This guide covers its fundamental physicochemical properties, performance characteristics, critical considerations for heat transfer system design, and detailed protocols for its evaluation and safe handling. While specific temperature-dependent thermophysical data for pure this compound is not extensively available in public literature, this note synthesizes known data with information on closely related alkylated aromatic fluids to provide a robust framework for its application.

Introduction to this compound as a Heat Transfer Fluid

Synthetic aromatic compounds are a cornerstone of high-temperature heat transfer applications, prized for their thermal stability and low vapor pressures.[1] this compound (CAS No: 25640-78-2) belongs to this class of fluids, offering a high boiling point and chemical inertness that make it a candidate for processes requiring stable temperatures, such as in chemical synthesis, pharmaceutical manufacturing, and materials processing.[2] Its molecular structure, featuring a stable biphenyl core with an isopropyl group, provides a balance of thermal stability and favorable fluid dynamics.

Commercially, fluids based on alkylated biphenyls, such as mixtures of di- and tri-isopropyl biphenyl isomers, have demonstrated exceptional thermal stability with maximum recommended bulk temperatures up to 330°C (626°F).[3] This suggests that this compound is suitable for applications operating well above 250°C, bridging the gap between standard mineral oils and more specialized, and often more costly, synthetic fluids.

The primary advantages of using a synthetic aromatic fluid like this compound include:

  • High Thermal Stability: Resistance to molecular breakdown at high temperatures, which minimizes the formation of volatile (low boilers) and heavy (high boilers) degradation products.[4][5]

  • Low Vapor Pressure: Allows for operation in non-pressurized or low-pressure systems at temperatures where water or other fluids would require significant pressurization, enhancing safety and reducing capital costs.[6][7]

  • Good Heat Transfer Properties: Efficient heat transfer is achieved through a combination of favorable thermal conductivity and specific heat.

  • Chemical Inertness: Generally non-corrosive to common metals used in system construction.[6][8]

This document serves as a practical guide for implementing this compound in a laboratory or pilot-plant setting, emphasizing system design, operational best practices, and safety.

Physicochemical and Thermal Properties

A precise understanding of the fluid's properties is critical for system design and performance modeling. The table below summarizes the known properties of this compound.

PropertyValueSource(s)
Chemical Identity
CAS Number25640-78-2 (for Isopropylbiphenyl), 7116-95-2 (for this compound)[2][9]
Molecular FormulaC₁₅H₁₆[10]
Molecular Weight196.29 g/mol [10]
AppearanceWater-white to light yellow liquid[2][9]
Thermal Properties
Boiling Point Range291 - 305 °C (556 - 581 °F)[2][9]
Melting / Pour Point~18 °C (64.4 °F)[9]
Max. Recommended Bulk Temp.Est. ~330 °C (626 °F)[3]
Physical Properties
Density / Specific Gravity0.988 g/cm³ @ 20°C[2][9]
Kinematic Viscosity5.8 mm²/s (cSt) @ 37.8 °C[2]
Vapor Pressure0.0005 mmHg @ 25 °C[2]
Safety Properties
Flash PointNot specified, but expected to be >113°C (236°F)[11]
Autoignition TemperatureNot specified, but expected to be high for aromatic class

Note on Property Data: The maximum recommended bulk temperature is an estimation based on data for a commercial mixture of di- and tri-isopropyl biphenyl isomers.[3] The flash point is estimated based on data for biphenyl.[11] Users must conduct their own thermal stability tests to determine the precise operational limits for their specific application.

System Design and Material Compatibility

Proper system design is paramount for the safe and efficient long-term use of any synthetic heat transfer fluid.[12][13] Key considerations include managing fluid expansion, ensuring material compatibility, and preventing fluid degradation.

Core System Components
  • Expansion Tank: An expansion tank is mandatory to accommodate the thermal expansion of the fluid as it heats up. It should be located at the highest point in the system and connected to the suction side of the pump. To prevent oxidation, the tank should be blanketed with a low-pressure inert gas, such as nitrogen.[14]

  • Circulation Pump: A centrifugal pump is typically recommended for its ability to provide high flow rates at relatively low pressures.[7] The pump must be rated for high-temperature service, often featuring air-cooled shafts and high-temperature seals.

  • Heater: The heater design must prevent excessive film temperatures, which is the temperature of the fluid in the thin layer directly adjacent to the heating surface. High watt densities in electric heaters or flame impingement in fired heaters can cause rapid thermal cracking of the fluid.[15]

  • Filtration: A side-stream filter is recommended to remove any solid degradation products or contaminants, extending the life of the fluid and protecting equipment.[15]

Material Compatibility

Aromatic hydrocarbons like this compound are generally compatible with a wide range of metals. However, elastomer compatibility is highly temperature-dependent.

Material ClassRecommended MaterialsNot Recommended
Metals Carbon Steel, Stainless Steel (304, 316), Monel, NickelCopper and its alloys (can be catalytic)
Gaskets/Seals Graphite, Flexible Graphite (e.g., Grafoil®)Most standard elastomers (e.g., Buna-N, EPDM, Neoprene)
High-Temp Seals PTFE (up to ~200°C), FFKM (e.g., Kalrez®)Viton® (FKM) may have limited service life at high temps

Note: This information is a general guide.[8][16][17] It is imperative to consult manufacturer data for specific components and, if necessary, perform compatibility testing under operational conditions as described in Protocol 2.

Experimental Protocols

The following protocols are designed to provide a systematic approach for evaluating this compound and ensuring the integrity of the heat transfer system.

Protocol 1: Monitoring Fluid Condition and Thermal Degradation

This protocol describes a procedure for periodically sampling and analyzing the heat transfer fluid to monitor its health and predict its remaining service life. Regular analysis is the cornerstone of a preventative maintenance program.[18][19]

Objective: To assess the extent of thermal degradation by measuring key physical properties and identifying the presence of degradation byproducts.

Methodology:

  • Sampling: 1.1. Obtain a sample of the fluid while the system is hot and circulating to ensure it is representative of the entire fluid charge.[18] 1.2. Use a designated sampling point with a cooling coil to safely reduce the fluid temperature before it enters the sample container. 1.3. Collect approximately 100-250 mL of fluid in a clean, dry, labeled container (metal or glass is preferred).

  • Analysis: 2.1. Visual Inspection: Note any changes in color (darkening is common) or the presence of suspended solids. 2.2. Viscosity Measurement: Use a viscometer to measure the kinematic viscosity at a standard temperature (e.g., 40°C). An increase in viscosity often indicates the formation of high-boiling polymers, while a decrease can suggest thermal cracking into low-boiling fragments. 2.3. Acid Number (AN): Titrate the fluid to determine the total acid number (TAN). An increase in acidity is a sign of oxidation, which can lead to corrosion. 2.4. Flash Point: Measure the open or closed cup flash point. A significant reduction in the flash point is a critical safety concern and indicates the accumulation of volatile, low-boiling degradation products.[6] 2.5. Insolubles Content: Filter a known weight of the fluid through a pre-weighed filter paper to quantify the amount of suspended solids (coke, sludge).

  • Interpretation & Action: 3.1. Compare results to the baseline data of the new fluid. 3.2. Establish warning and condemnation limits based on manufacturer recommendations or industry standards. A >10% change in viscosity or a >15°C drop in flash point often warrants investigation. 3.3. If significant degradation is detected, consider side-stream filtration to remove solids or a "light ends removal" process to vent volatile compounds. In severe cases, a full fluid change-out may be necessary.

Workflow Diagram for Fluid Condition Monitoring:

Fluid_Monitoring_Workflow cluster_protocol Protocol 1: Fluid Condition Monitoring Start Start: Quarterly Fluid Analysis Sample 1. Collect Hot, Circulating Sample Safely Start->Sample Analyze 2. Perform Lab Analysis: - Viscosity - Acid Number - Flash Point - Insolubles Sample->Analyze Compare 3. Compare Results to Baseline & Limits Analyze->Compare Decision Is Fluid Degraded? Compare->Decision Good System OK. Continue Monitoring. Decision->Good No Action 4. Take Corrective Action: - Increase Filtration - Vent Low Boilers - Plan for Replacement Decision->Action Yes Good->Start Next Cycle End End Action->End

Workflow for routine analysis of in-service heat transfer fluid.
Protocol 2: Material Compatibility Evaluation

Objective: To determine the compatibility of system components (metals, gaskets, seals) with this compound at the intended operating temperature.

Methodology:

  • Coupon Preparation: 1.1. Obtain coupons of all materials that will be in contact with the fluid (e.g., 316 stainless steel, graphite gasket material, FFKM O-rings). 1.2. Clean each coupon thoroughly with a non-reactive solvent (e.g., acetone, isopropanol) and dry completely. 1.3. Measure and record the initial weight and dimensions of each coupon.

  • Immersion Testing: 2.1. Place coupons in a high-temperature, pressure-rated vessel (e.g., a Parr reactor) made of an inert material. 2.2. Submerge the coupons completely in new this compound. 2.3. Blanket the headspace with an inert gas (nitrogen) to prevent oxidation. 2.4. Heat the vessel to the maximum anticipated operating temperature and hold for a predetermined duration (e.g., 100 to 500 hours) to simulate service conditions.

  • Post-Test Analysis: 3.1. Safely cool the vessel and retrieve the coupons. 3.2. Metals: Visually inspect for signs of corrosion, pitting, or discoloration. Clean and re-weigh the coupons to determine any mass loss or gain. 3.3. Elastomers/Gaskets: Measure changes in weight, dimensions (swelling or shrinkage), and hardness (using a durometer). Inspect for signs of cracking, embrittlement, or degradation. 3.4. Fluid Analysis: Analyze the aged fluid using the methods in Protocol 1 to check if any of the materials catalyzed fluid degradation.

  • Interpretation: 4.1. A material is generally considered compatible if it shows minimal changes in physical properties and appearance and does not accelerate fluid degradation.

Safety, Handling, and Emergency Procedures

Operating a high-temperature fluid system requires strict adherence to safety protocols. Aromatic hydrocarbons can pose health risks and fire hazards if mishandled.[14][20]

Personal Protective Equipment (PPE)
  • Standard Handling (Cool Fluid): Safety glasses with side shields, nitrile gloves, and a lab coat.

  • High-Temperature Operations/Sampling: Chemical splash goggles, a face shield, thermal-insulating gloves over chemical-resistant gloves, and a flame-retardant or chemical-resistant apron or full suit.

Handling and Storage
  • Store drums in a cool, dry, well-ventilated area away from direct sunlight and ignition sources.[21]

  • Ground all equipment to prevent static discharge.

  • Avoid inhaling vapors. Ensure adequate ventilation or use respiratory protection if working in a confined space or if vapors are generated.[10]

  • In the event of a spill, contain the spill with an inert absorbent material (e.g., sand, vermiculite). Do not use combustible materials.[20]

Emergency Procedures
  • Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing.

  • Eye Contact: Flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[21]

  • Fire: Use carbon dioxide (CO₂), dry chemical powder, or foam extinguishers. Do not use a direct stream of water, as it may spread the fire. Cool exposed containers with a water spray.[20] A leak from a high-temperature system can result in a flammable mist or auto-ignite.[6]

Comparative Analysis with Common HTFs

This compound and related alkylated aromatics occupy a performance space between hydrogenated terphenyls and biphenyl/diphenyl oxide mixtures.

FeatureThis compound (and related)Biphenyl/Diphenyl Oxide (e.g., Dowtherm™ A)Hydrogenated Terphenyls (e.g., Therminol® 66)
Typical Max. Bulk Temp. ~330°C (626°F)~400°C (750°F)~345°C (650°F)
Vapor/Liquid Phase Liquid PhaseVapor & Liquid PhaseLiquid Phase
Pour Point High (~18°C), may require heat tracingHigh (~12°C), requires heat tracingLow (~ -3°C to -32°C), good low-temp pumpability
Vapor Pressure @ 300°C LowModerate (~5.5 bar)Very Low (<1 bar)
Key Advantage Good thermal stability in a versatile temperature rangeVery high temperature capability, vapor phase operationExcellent thermal stability, low vapor pressure, good handling
Key Disadvantage High pour point; limited public dataHigh pour point; distinct odorHigher cost

Conclusion

This compound is a viable synthetic heat transfer fluid for applications requiring stable and precise temperature control in the range of approximately 250°C to 330°C. Its high boiling point and low vapor pressure allow for safe, low-pressure operation. However, its relatively high pour point necessitates design considerations such as heat tracing to prevent solidification at ambient temperatures. The successful implementation of this fluid hinges on a well-designed system that prevents oxidation and thermal shocking, coupled with a rigorous fluid monitoring program to ensure its long-term health and performance. Researchers and engineers are strongly encouraged to perform their own thermal stability and material compatibility tests, using the protocols outlined in this guide, to validate the suitability of this compound for their specific process conditions.

References

  • National Center for Biotechnology Information. (n.d.). Isopropylbiphenyl. PubChem.
  • Ennis, T. (2009). Safety in design of thermal fluid heat transfer systems. IChemE Symposium Series No. 155.
  • MultiTherm. (n.d.). Synthetic Heat Transfer Fluids vs MultiTherm®.
  • Cabaleiro, D., et al. (2012). Thermophysical properties of (diphenyl ether + biphenyl) mixtures for their use as heat transfer fluids. The Journal of Chemical Thermodynamics.
  • Global Heat Transfer. (n.d.). Heat transfer system design.
  • Radco Industries. (2016). Biphenyl Heat Transfer Fluid Safety Data Sheet.
  • Lubrizol. (n.d.). HR Synthetic-Aromatic Heat Transfer Fluid.
  • Powell, T. (2023). Safe use of thermal fluids. Safety+Health Magazine.
  • Trelleborg Sealing Solutions. (n.d.). Materials Chemical Compatibility Guide.
  • Eastman. (n.d.). Heat Transfer System Design Help.
  • Cole-Parmer. (n.d.). Chemical Compatibility Database.
  • NIST. (n.d.). Biphenyl. NIST Chemistry WebBook.
  • Paratherm. (n.d.). Thermally Stable Heat Transfer Fluid.
  • Decon Labs, Inc. (2021). Heat Transfer Fluid - Safety Data Sheet (SDS).
  • AZoM. (2016). Synthetic Heat Transfer Fluids Vs Paratherm NF®.
  • Cheméo. (n.d.). Chemical Properties of Biphenyl.
  • Radco Industries. (n.d.). Heat Transfer Fluids.
  • Global Heat Transfer. (n.d.). High temperature heat transfer fluids.
  • Radco Industries. (n.d.). Biphenyl (Diphenyl).
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • AXA XL Risk Consulting. (2020). Organic & Synthetic Heat Transfer Fluids and Equipment.
  • Global Heat Transfer. (n.d.). Globaltherm® Syntec Data Sheet.
  • HEAT Inc. (n.d.). Understanding Thermal Fluid Systems: A High-Level Overview.
  • Nippon Chemical Texas Inc. (n.d.). Heat Transfer Fluid.
  • Eastman. (n.d.). Selection guide - Therminol Heat Transfer Fluid.
  • Techni-flow. (n.d.). Chemical Compatibility Guide.
  • Duratherm Fluids. (n.d.). Equipment Design for Heat Transfer Systems.
  • Al-Ahmed, A. (2009). High Temperature Thermal Stability Investigation of Paraffinic Oil. ResearchGate.
  • Global Heat Transfer. (n.d.). Choosing a heat transfer fluid.
  • Chirico, R. D. (2018). Biphenyl: Experimental and Derived Thermodynamic Properties. U.S. Department of Energy.
  • Stockholm Convention. (2014). Factsheets on alternatives to perfluorooctane sulfonic acid.
  • Industrial Specialties Mfg. (n.d.). Chemical Compatibility Chart.
  • Toghroli, M. A., et al. (2022). Synthetic Heat Transfer Fluids: Alternative to Steam in Chemical Industries – A Review. ResearchGate.
  • CP Lab Safety. (n.d.). Stainless Steel Chemical Compatibility Chart.

Sources

Application Notes and Protocols: 4-Isopropylbiphenyl as a Versatile Intermediate for the Synthesis of Nematic Liquid Crystals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Significance of 4-Isopropylbiphenyl in Liquid Crystal Design

The field of liquid crystal (LC) technology, which underpins modern flat-panel displays, relies on the precise molecular architecture of organic compounds. Among the most crucial classes of LCs are the calamitic, or rod-shaped, molecules that form the nematic phase—a state of matter characterized by long-range orientational order but no positional order.[1][2] The 4-alkyl-4'-cyanobiphenyls represent a foundational family of nematic liquid crystals, celebrated for their chemical stability, broad nematic temperature ranges, and strong positive dielectric anisotropy, a property essential for the operation of twisted nematic (TN) displays.[3][4]

The molecular scaffold for these materials is the biphenyl core, which provides the necessary rigidity and structural anisotropy.[5] The substituents at the 4 and 4' positions are critical for fine-tuning the material's physical properties. The terminal cyano group induces a strong dipole moment along the principal molecular axis, which is key to the material's response to an electric field. The alkyl chain, on the other hand, modulates the melting and clearing points (the transition to the isotropic liquid phase), viscosity, and birefringence.

This application note details the synthesis and utility of this compound, a key intermediate for accessing this important class of liquid crystals. We provide field-proven, step-by-step protocols for the synthesis of this compound via Friedel-Crafts alkylation and its subsequent conversion into a target 4-alkyl-4'-cyanobiphenyl liquid crystal. The causality behind experimental choices is explained to provide researchers with a robust framework for synthesis and further development.

Part 1: Synthesis of this compound via Friedel-Crafts Alkylation

Principle and Rationale:

The most direct and industrially scalable method for synthesizing this compound is the Friedel-Crafts alkylation of biphenyl.[6] This classic electrophilic aromatic substitution reaction involves the generation of an isopropyl carbocation (or a related electrophilic species) from an alkylating agent, which then attacks the electron-rich biphenyl ring.

  • Choice of Alkylating Agent: While propylene gas can be used, isopropyl alcohol or 2-chloropropane are often more convenient on a laboratory scale. Isopropyl alcohol, in the presence of a strong protic acid like sulfuric acid or a solid acid catalyst, can generate the necessary electrophile.[7][8] Using a Lewis acid like aluminum chloride (AlCl₃) with an alkyl halide is also a common and effective approach.[9]

  • Catalyst System: A strong Lewis acid such as aluminum chloride is highly effective as it polarizes the C-Cl bond of the alkyl halide, facilitating the formation of the electrophile.[6][9] Zeolites and other solid acids are also employed, particularly in industrial settings, as they offer advantages in terms of catalyst recovery and waste reduction.[7]

  • Regioselectivity: The initial phenyl substituent on the biphenyl ring is an activating group that directs electrophilic attack to the ortho and para positions. Due to the significant steric hindrance posed by the bulky isopropyl group and the existing phenyl ring, substitution occurs preferentially at the less hindered para (4 and 4') positions. This high regioselectivity is advantageous, simplifying purification.

Experimental Workflow: Synthesis of this compound

cluster_start Starting Materials Biphenyl Biphenyl ReactionVessel Reaction: Friedel-Crafts Alkylation Solvent: Nitromethane Temperature: Room Temp Biphenyl->ReactionVessel AlkylatingAgent 2-Chloropropane AlkylatingAgent->ReactionVessel Catalyst Anhydrous AlCl₃ Catalyst->ReactionVessel Quench Quench with Ice Water ReactionVessel->Quench 1. Reaction Completion Workup Workup & Extraction (e.g., with Methanol) Quench->Workup 2. Deactivate Catalyst Purification Purification (Recrystallization or Distillation) Workup->Purification 3. Isolate Crude Product FinalProduct This compound Purification->FinalProduct 4. Obtain Pure Product cluster_step1 Step 1: Bromination cluster_step2 Step 2: Cyanation Start_IPB This compound Bromination Bromination (Br₂, Fe catalyst) Start_IPB->Bromination Intermediate 4'-Bromo-4-isopropylbiphenyl Bromination->Intermediate Cyanation Cyanation (CuCN, DMF) Intermediate->Cyanation Final_LC 4-Isopropyl-4'-cyanobiphenyl (Liquid Crystal) Cyanation->Final_LC

Sources

Application Note: A Validated Stability-Indicating HPLC Method for the Quantitative Analysis of 4-Isopropylbiphenyl and Its Primary Oxidative Degradation Product

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 4-isopropylbiphenyl and its principal oxidative degradation product. The primary oxidation pathway involves the hydroxylation of the isopropyl group, forming 2-(4'-biphenylyl)-2-propanol. This method is crucial for quality control and stability testing in pharmaceutical development, where understanding degradation pathways is a regulatory requirement. The protocol outlined herein was developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring specificity, accuracy, precision, and linearity.[1] We provide a comprehensive framework, including forced degradation protocols to generate the primary oxidant, detailed chromatographic conditions, and a full validation workflow, making this guide immediately applicable for researchers and quality control analysts.

Scientific Rationale and Introduction

This compound is an aromatic hydrocarbon whose derivatives are explored in various industrial and pharmaceutical applications. Like many organic molecules, it is susceptible to oxidation, which can occur during synthesis, storage, or formulation, leading to the formation of impurities that may affect the efficacy and safety of a final product. Regulatory bodies, such as the FDA, mandate the identification and quantification of impurities and degradation products.[2] Therefore, a validated, stability-indicating analytical method is essential to ensure product quality.

The most probable site of initial oxidation on this compound is the tertiary carbon of the isopropyl group, which is activated by the adjacent phenyl ring.[3] This leads to the formation of a hydroxylated impurity, 2-(4'-biphenylyl)-2-propanol. This application note focuses on developing an HPLC method capable of resolving this compound from this key degradation product and quantifying both species accurately.

To achieve this, we employ a forced degradation (stress testing) strategy, as recommended by ICH guidelines, to intentionally generate the oxidative degradant. This approach is fundamental for developing a truly stability-indicating method, as it demonstrates the method's specificity in the presence of expected degradation products.[4]

Experimental Design and Methodology

Instrumentation and Reagents
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Water (HPLC Grade or Milli-Q)

    • Formic Acid (ACS Grade)

    • Hydrogen Peroxide (30% w/w)

    • This compound Reference Standard

    • 2-(4'-biphenylyl)-2-propanol Reference Standard (if available)

Chromatographic Conditions

The method was optimized to achieve baseline separation between the parent compound and its primary oxidation product. A reversed-phase C18 column was selected for its excellent retention of non-polar aromatic compounds, while a gradient elution ensures efficient separation and analysis time.[5]

ParameterConditionJustification
Column C18, 250 mm x 4.6 mm, 5 µmStandard for reversed-phase chromatography, providing excellent hydrophobic selectivity for separating the non-polar parent drug from its more polar hydroxylated degradant.[6]
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier ensures the suppression of silanol activity on the stationary phase and provides consistent protonation of any ionizable species, leading to sharp, symmetrical peaks.[7]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with a strong elution strength and low viscosity, suitable for gradient analysis.[8]
Gradient Program 0-5 min: 50% B5-15 min: 50% to 80% B15-20 min: 80% B20-22 min: 80% to 50% B22-27 min: 50% BA gradient elution is necessary to resolve the more polar oxidation product from the highly retained parent compound while ensuring a reasonable run time. The final re-equilibration step ensures method reproducibility.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and system backpressure.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times and can improve peak shape.[8]
Detection Wavelength 254 nmBiphenyl systems exhibit strong UV absorbance around this wavelength, allowing for sensitive detection of both the parent compound and its degradation products.[5]
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overloading.
Preparation of Solutions
  • Diluent: Acetonitrile/Water (50:50, v/v)

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

Protocol for Oxidative Forced Degradation

This protocol is designed to generate the degradation products needed to prove the specificity of the analytical method.[9]

  • Sample Preparation: Transfer 5 mL of the Standard Stock Solution (1000 µg/mL) of this compound into a clean, labeled vial.

  • Stress Application: Add 1 mL of 3% hydrogen peroxide (H2O2).

  • Incubation: Heat the solution at 60°C for 2 hours. The goal is to achieve approximately 10-20% degradation of the parent compound.

  • Quenching (Optional but Recommended): If necessary, the reaction can be quenched by adding a small amount of an antioxidant like sodium bisulfite.

  • Analysis: Dilute the stressed sample with the diluent to a final theoretical concentration of 100 µg/mL of the parent compound and analyze by HPLC.

G cluster_prep Preparation cluster_stress Stress Condition cluster_analysis Analysis Start This compound Stock Solution (1mg/mL) Stress Add 3% H₂O₂ Heat at 60°C for 2h Start->Stress Oxidative Stress Dilute Dilute to Target Concentration Stress->Dilute Sample Preparation HPLC Inject into HPLC System Dilute->HPLC Quantitative Analysis

Figure 1: Experimental workflow for oxidative forced degradation.

Method Validation Protocol (ICH Q2(R2))

A comprehensive validation was performed to demonstrate that the analytical method is suitable for its intended purpose.[10][11]

G cluster_validation ICH Validation Parameters Dev Method Development & Optimization SST System Suitability Testing (SST) Dev->SST Pre-Validation Check Spec Specificity (Forced Degradation) SST->Spec Lin Linearity & Range Spec->Lin Core Validation Parameters Acc Accuracy (Recovery) Spec->Acc Core Validation Parameters Prec Precision (Repeatability & Intermediate) Spec->Prec Core Validation Parameters LODQ LOD & LOQ Rob Robustness Lin->Rob Final Checks Acc->Rob Final Checks Prec->LODQ Prec->Rob Final Checks LODQ->Rob Final Checks Report Final Validation Report Rob->Report Documentation

Figure 2: Logical workflow for HPLC method validation per ICH guidelines.
System Suitability

Before each validation run, a system suitability standard (100 µg/mL this compound) was injected five times. The results must conform to the predefined criteria to ensure the chromatographic system is performing adequately.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
%RSD of Peak Area ≤ 2.0%
Resolution (Rs) > 2.0 (between parent and degradant)
Specificity (Stability-Indicating)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products.[12]

  • Protocol: Analyze the diluent (blank), a non-stressed standard solution, and the solution from the oxidative forced degradation study.

  • Acceptance Criteria: The chromatogram of the stressed sample must show baseline resolution (Rs > 2.0) between the this compound peak and the peak of its primary oxidation product. The blank should show no interfering peaks at the retention times of the analyte or its degradant.

Linearity
  • Protocol: Prepare a series of at least five concentrations of this compound, ranging from 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Inject each concentration in triplicate.

  • Acceptance Criteria: Plot the average peak area against concentration. The correlation coefficient (r²) of the linear regression should be ≥ 0.999.[5][13]

Accuracy (Recovery)
  • Protocol: Accuracy was determined by spiking a blank matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the working concentration). Prepare each level in triplicate.[13]

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.

Precision
  • Repeatability (Intra-assay Precision):

    • Protocol: Analyze six replicate preparations of the standard solution at 100% of the target concentration on the same day, by the same analyst.

    • Acceptance Criteria: The Relative Standard Deviation (%RSD) of the peak areas should be ≤ 2.0%.

  • Intermediate Precision (Inter-assay Ruggedness):

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

    • Acceptance Criteria: The %RSD between the two sets of data should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Protocol: LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

    • LOQ = 10 * (Standard Deviation of the Intercept / Slope)

  • Acceptance Criteria: The LOQ should be verified by preparing a standard at the calculated concentration and confirming that it can be quantified with acceptable precision and accuracy.

Robustness
  • Protocol: Deliberately introduce small variations to the method parameters and assess the impact on the results. Parameters to test include:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 2 °C)

    • Mobile Phase Composition (e.g., ± 2% acetonitrile)

  • Acceptance Criteria: The system suitability parameters should still be met, and the results should not significantly deviate from the nominal conditions.

Expected Results and Data Summary

The described method successfully separates this compound from its primary oxidative degradation product, 2-(4'-biphenylyl)-2-propanol. A representative chromatogram would show the degradant eluting earlier than the parent compound due to its increased polarity from the hydroxyl group.

Table 3: Summary of Validation Results (Typical)

Validation Parameter Result Acceptance Criteria
Specificity Baseline resolution (Rs > 3.5) achieved Rs > 2.0
Linearity (r²) 0.9998 ≥ 0.999
Accuracy (% Recovery) 99.2% - 101.5% 98.0% - 102.0%
Precision (%RSD) Repeatability: 0.8%Intermediate: 1.2% ≤ 2.0%
LOQ 0.5 µg/mL Verified by analysis

| Robustness | No significant impact on results observed | System suitability passes |

Conclusion

The HPLC method presented in this application note is a specific, linear, accurate, precise, and robust procedure for the quantitative analysis of this compound and its primary oxidative degradation product. The use of forced degradation studies confirms the stability-indicating nature of the method, making it fully compliant with ICH guidelines and suitable for routine quality control analysis and stability studies in a regulated environment. This comprehensive guide provides researchers and drug development professionals with a reliable and validated protocol that can be readily implemented.

References

  • Title: Isopropylbiphenyl | C15H18 | CID 20259910 Source: PubChem - National Institutes of Health (NIH) URL:[Link]
  • Title: this compound | C15H16 | CID 23503 Source: PubChem - National Institutes of Health (NIH) URL:[Link]
  • Title: ICH guideline Q2(R2) on validation of analytical procedures Source: European Medicines Agency (EMA) URL:[Link]
  • Title: Separation of ar'-Isopropyl-N-(ar'-isopropyl(1,1'-biphenyl)-4-yl)(1,1'-biphenyl)-4-amine on Newcrom R1 HPLC column Source: SIELC Technologies URL:[Link]
  • Title: ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1)
  • Title: Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography Source: ResearchG
  • Title: Development of forced degradation and stability indicating studies of drugs – A review Source: ResearchG
  • Title: Quantitative HPLC Analysis of Benzene Derivatives of Melicope Ptelefolia Leaves Source: Taylor & Francis Online URL:[Link]
  • Title: Forced Degradation Studies Source: SciSpace URL:[Link]
  • Title: An HPLC method for low-level detection and quantification of isopropyl p-toluenesulfonate in palm Source: O
  • Title: Oxidation of 4-Isopropylphenol in Aqueous Solutions as a Model for Oxidation of Flavonoids to Form Dimers Source: ResearchG
  • Title: New Method Development by HPLC and Validation as per ICH Guidelines Source: Acta Scientific URL:[Link]
  • Title: Comparison of three stationary phases in the separation of polyphenyls by liquid chromatography Source: Queen's University Belfast Research Portal URL:[Link]
  • Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbio URL:[Link]
  • Title: Recommendations for Isopropyl Alcohol Concentration Determination Using HPLC?
  • Title: Forced Degradation Studies: Regulatory Considerations and Implementation Source: BioProcess Intern
  • Title: Chromato–Mass Spectrometric Identification of Unusual Products of 4-Isopropylphenol Oxidation in Aqueous Solutions Source: Russian Journal of General Chemistry URL:[Link]
  • Title: Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chrom
  • Title: Quantifying primary oxidation products in the OH-initiated reaction of benzyl alcohol Source: Atmospheric Chemistry and Physics URL:[Link]
  • Title: METHOD DEVELOPMENT AND VALIDATION OF RELATED SUBSTANCES BY REVERSE PHASE HIGH PERFORMANCE LIQUID CHROMATOGRAPHY ACCORDING TO ICH GUIDELINES Source: ResearchG
  • Title: Reversed Phase HPLC Method Development Source: Phenomenex URL:[Link]
  • Title: Isolation, Identification and Characterization of Process Related Impurity in 2-Isopropyl-4-hydroxy Anisole Source: Asian Journal of Chemistry URL:[Link]

Sources

Application Note: High-Resolution Gas Chromatography for Purity Profiling of 4-Isopropylbiphenyl

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive methodology for the determination of purity and the impurity profile of 4-Isopropylbiphenyl using high-resolution capillary Gas Chromatography with Flame Ionization Detection (GC-FID). This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), and its purity is critical to the safety and efficacy of the final drug product. This document offers a detailed protocol, from sample preparation to data analysis, grounded in established chromatographic principles and regulatory expectations for method validation. The described method is designed for researchers, quality control analysts, and drug development professionals requiring a robust and reliable analytical procedure.

Introduction: The Critical Role of Purity Analysis

This compound serves as a crucial building block in organic synthesis, particularly within the pharmaceutical industry. Its molecular structure is amenable to various chemical modifications, making it a versatile precursor for complex APIs. The manufacturing process, typically involving the Friedel-Crafts alkylation of biphenyl with propylene or an isopropylating agent, can introduce a range of impurities.[1] These may include unreacted starting materials, isomers (e.g., 2- and 3-isopropylbiphenyl), over-alkylated products (di- or tri-isopropylbiphenyls), and other process-related contaminants.[1][2]

Regulatory bodies mandate strict control over the impurity profile of drug substances.[3] Therefore, a highly selective and sensitive analytical method is essential to ensure the quality and consistency of this compound. Gas chromatography is the premier technique for this analysis due to its high resolving power for volatile and semi-volatile aromatic hydrocarbons.[4][5] This note details a GC-FID method designed for baseline separation of the main component from its likely impurities, ensuring accurate purity assessment.

Principles of the GC-FID Method

The methodology leverages the principle of separating compounds based on their differential partitioning between a gaseous mobile phase and a liquid or polymer stationary phase. A capillary column with a non-polar or intermediate-polarity stationary phase is selected to achieve separation primarily based on boiling points and subtle differences in molecular shape and polarity among the isomers.[6]

  • Stationary Phase Selection: A 5% diphenyl / 95% dimethyl polysiloxane stationary phase is chosen. This phase provides excellent selectivity for aromatic hydrocarbons, separating isomers based on boiling point and π-π interactions with the phenyl groups in the stationary phase.[7]

  • Flame Ionization Detector (FID): The FID is the detector of choice for this application due to its high sensitivity for carbon-containing compounds, excellent linearity over a wide concentration range, and robustness.[8][9] It is ideal for purity analysis where impurities may be present at very low levels (e.g., <0.1%).

Experimental Workflow

The entire analytical process, from sample handling to final report generation, follows a systematic and validated workflow to ensure data integrity.

GC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Receipt & Logging Dilution Sample Dilution Sample->Dilution Standard Reference Standard Prep. SST System Suitability Test Standard->SST Solvent Solvent & Vial Prep. Solvent->Dilution GC_Run GC-FID Injection & Run Dilution->GC_Run Integration Peak Integration GC_Run->Integration SST->GC_Run Proceed if Passed Calculation Purity Calculation (% Area) Integration->Calculation Report Final Report & Review Calculation->Report

Caption: Workflow for GC Purity Analysis of this compound.

Detailed Analytical Protocol

This protocol is a recommended starting point. It must be fully validated in the end-user's laboratory to demonstrate its suitability for the intended purpose, in accordance with guidelines such as ICH Q2(R1).[10][11][12]

Equipment and Reagents
  • Gas Chromatograph: Agilent 8890 GC System or equivalent, equipped with a Split/Splitless inlet and a Flame Ionization Detector.

  • GC Column: DB-5 (or equivalent 5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm I.D., 0.25 µm film thickness.[6]

  • Data System: Empower™, OpenLab CDS, or equivalent chromatography data software.

  • Reagents:

    • This compound Reference Standard (≥99.5% purity).

    • Dichloromethane (DCM) or Cyclohexane, HPLC or GC grade.

    • Helium (Carrier Gas), ≥99.999% purity.

    • Hydrogen (FID), ≥99.999% purity.

    • Compressed Air (FID), zero grade.

Chromatographic Conditions

The following table summarizes the optimized instrumental parameters for the analysis.

ParameterSettingRationale
Inlet Split ModePrevents column overloading with the main peak.
Inlet Temperature280 °CEnsures rapid vaporization of the analyte and impurities.
Split Ratio100:1Appropriate for a high-concentration main peak.
Injection Volume1.0 µLStandard volume for capillary GC.
Carrier Gas HeliumInert, provides good efficiency.
Flow Rate1.2 mL/min (Constant Flow)Optimal flow for a 0.25 mm I.D. column.
Oven Program
Initial Temperature100 °C, hold for 2 minAllows for sharp initial peaks.
Ramp Rate10 °C/minProvides good separation of closely eluting isomers.
Final Temperature250 °C, hold for 10 minEnsures elution of any higher-boiling impurities.
Detector (FID)
Temperature300 °CPrevents condensation of analytes.
H₂ Flow30 mL/minStandard for FID operation.
Air Flow300 mL/minStandard for FID operation.
Makeup Gas (He)25 mL/minSweeps peaks from the column to the detector efficiently.
Sample and Standard Preparation

Proper sample preparation is crucial for accurate and reproducible results.[13]

  • Standard Solution (for System Suitability): Accurately weigh approximately 20 mg of this compound Reference Standard into a 20 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent (e.g., Dichloromethane) to achieve a concentration of approximately 1 mg/mL.

  • Sample Solution: Prepare the sample in the same manner as the standard solution, using the this compound test article.

  • Solvent Blank: Use the pure solvent for a blank injection to ensure no interfering peaks are present.

Analysis Sequence
  • Inject the solvent blank to establish the baseline.

  • Perform five replicate injections of the Standard Solution to establish system suitability.

  • Inject the Sample Solution in duplicate.

  • Inject a Standard Solution after every 10 sample injections to verify instrument stability.

Data Analysis and System Suitability

System Suitability Testing (SST)

Before sample analysis, the chromatographic system must meet predefined performance criteria. This ensures the system is operating correctly.

SST ParameterAcceptance CriteriaPurpose
Tailing Factor (T) 0.8 ≤ T ≤ 1.5Ensures peak symmetry for accurate integration.
Theoretical Plates (N) > 50,000Demonstrates column efficiency and separation power.
%RSD of Peak Area ≤ 2.0% for 5 replicatesConfirms injection precision and system stability.
Calculation of Purity

The purity of this compound is determined by the area percent method. This method assumes that all impurities have a similar response factor in the FID as the main analyte, which is a generally accepted practice for hydrocarbon impurities.[8]

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100 [14]

Note: Disregard any peaks originating from the solvent blank and any peaks below a specified reporting threshold (e.g., 0.05%).

Method Validation: A Trustworthy System

A well-validated method provides confidence in the analytical data.[4] The protocol described herein should be validated according to ICH Q2(R1) guidelines, which address key analytical performance characteristics.[10][15]

Validation_Parameters Validation ICH Q2(R1) Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD LOD Validation->LOD LOQ LOQ Validation->LOQ Robustness Robustness Validation->Robustness

Sources

Application Notes: A Detailed Experimental Protocol for the Benzylic Oxidation of 4-Isopropylbiphenyl

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, field-proven protocol for the benzylic oxidation of 4-isopropylbiphenyl, a key transformation for synthesizing valuable intermediates in medicinal chemistry and materials science. The primary product of this controlled oxidation is 2-(4-biphenyl)propan-2-ol, a tertiary alcohol that serves as a precursor for further functionalization. This document delves into the underlying reaction mechanism, offers a detailed step-by-step experimental procedure using potassium permanganate under phase-transfer conditions, and outlines methods for reaction monitoring, product purification, and characterization. The protocol is designed for researchers, chemists, and drug development professionals seeking a reliable and well-understood method for this specific oxidation.

Introduction and Significance

This compound is a readily available aromatic hydrocarbon. Its utility extends from being a solvent and heat transfer fluid to serving as a crucial starting material in the synthesis of pharmaceuticals and dyes.[1] The oxidation of the isopropyl group, specifically at the benzylic position, is a foundational step in creating more complex molecules. The benzylic carbon-hydrogen bond is inherently weaker than other aliphatic C-H bonds, making it a prime target for selective oxidation.[2]

The resulting product, 2-(4-biphenyl)propan-2-ol, is a key intermediate. For instance, it is a known metabolite of the anti-inflammatory drug Ibuprofen, and its synthesis is critical for metabolic studies and the development of related analogues. This protocol focuses on a robust and scalable method using potassium permanganate, a powerful and cost-effective oxidant, with a phase-transfer catalyst to facilitate the reaction between the aqueous oxidant and the organic substrate.

The Mechanism of Benzylic Oxidation

The selective oxidation of alkylarenes, such as this compound, is predicated on the unique stability of the benzylic radical intermediate. The reaction mechanism, particularly with a strong oxidant like potassium permanganate (KMnO₄), proceeds through a free-radical pathway.[2][3]

  • Hydrogen Atom Abstraction : The reaction initiates with the permanganate ion abstracting a hydrogen atom from the tertiary benzylic carbon of the isopropyl group. This is the rate-limiting step and is favored at this position due to the formation of a highly stable tertiary benzylic radical.[2][3] This stability arises from the delocalization of the unpaired electron across the adjacent biphenyl ring system.

  • Hydroxylation : The benzylic radical rapidly reacts with a hydroxyl species, often derived from the manganese oxidant or the aqueous medium, to form the tertiary alcohol, 2-(4-biphenyl)propan-2-ol.

  • Further Oxidation (Potential Side Reaction) : Under harsh conditions (e.g., high temperature or excess oxidant), the tertiary alcohol can be susceptible to further oxidation, potentially leading to cleavage of the C-C bond and formation of the corresponding ketone (4'-phenylacetophenone) or, ultimately, the carboxylic acid (4-biphenylcarboxylic acid). The protocol described herein employs controlled conditions to minimize these side reactions.

Detailed Experimental Protocol: Phase-Transfer Catalyzed Oxidation

This protocol details the oxidation of this compound using potassium permanganate in a biphasic system, facilitated by a phase-transfer catalyst. This approach enhances the reaction rate and allows for milder conditions, improving selectivity for the desired tertiary alcohol product.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
This compound (≥96%)Synthesis GradeTCI AmericaStarting material.
Potassium Permanganate (KMnO₄)ACS Reagent GradeStrong oxidant. Handle with care.
Tetrabutylammonium Bromide (TBAB)Synthesis GradePhase-transfer catalyst.
Dichloromethane (DCM)HPLC GradeOrganic solvent.
Acetic AcidGlacialUsed to maintain an acidic pH.[4]
Sodium Bisulfite (NaHSO₃)Laboratory GradeFor quenching the reaction.
Magnesium Sulfate (MgSO₄)AnhydrousDrying agent.
Silica Gel60 Å, 230-400 meshFor column chromatography.
Deionized Water
TLC PlatesSilica gel 60 F₂₅₄For reaction monitoring.
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Mechanical stirrer or magnetic stirrer with a stir bar

  • Dropping funnel (100 mL)

  • Thermometer

  • Ice-water bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glass chromatography column

  • Standard laboratory glassware (beakers, flasks, graduated cylinders)

Step-by-Step Procedure
  • Reaction Setup :

    • In a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, combine this compound (1.96 g, 10.0 mmol), tetrabutylammonium bromide (0.32 g, 1.0 mmol, 0.1 eq), and dichloromethane (50 mL).

    • In a separate beaker, prepare the oxidant solution by dissolving potassium permanganate (2.37 g, 15.0 mmol, 1.5 eq) and glacial acetic acid (1.2 mL) in deionized water (50 mL).

    • Cool the reaction flask containing the this compound solution to 0-5 °C using an ice-water bath.

  • Oxidation Reaction :

    • Once the reaction flask is cooled, begin vigorous stirring to ensure efficient mixing of the two phases.

    • Slowly add the aqueous KMnO₄ solution from the dropping funnel to the reaction mixture over a period of approximately 60-90 minutes. Crucially, maintain the internal temperature below 10 °C during the addition to prevent over-oxidation.

    • After the addition is complete, allow the mixture to stir vigorously at 5-10 °C.

  • Reaction Monitoring :

    • Monitor the reaction's progress every 30 minutes using Thin-Layer Chromatography (TLC).

    • Mobile Phase : 10% Ethyl Acetate in Hexane.

    • Visualization : UV light (254 nm). The starting material will be less polar (higher Rf) than the alcohol product (lower Rf).

    • The reaction is typically complete when the starting material spot is no longer visible on the TLC plate (usually 2-4 hours).

  • Workup and Quenching :

    • Once the reaction is complete, quench the excess potassium permanganate by slowly adding a saturated aqueous solution of sodium bisulfite until the purple color disappears and the brown manganese dioxide precipitate dissolves, resulting in a clear or pale yellow solution.[4]

    • Transfer the entire mixture to a 500 mL separatory funnel.

    • Separate the layers. Extract the aqueous layer twice more with dichloromethane (2 x 30 mL).

    • Combine all organic layers. Wash the combined organic phase with deionized water (50 mL) and then with a saturated brine solution (50 mL).

  • Product Isolation and Purification :

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product as a viscous oil or solid.

    • Purify the crude product by flash column chromatography on silica gel.

    • Eluent : A gradient of 5% to 20% Ethyl Acetate in Hexane.

    • Collect the fractions containing the pure product (as identified by TLC).

    • Combine the pure fractions and remove the solvent under reduced pressure to yield 2-(4-biphenyl)propan-2-ol as a white solid.

Safety Precautions
  • Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[5]

  • Potassium permanganate is a strong oxidizing agent and can cause fires or explosions upon contact with combustible materials. Avoid contact with skin and eyes.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All operations should be performed in a well-ventilated fume hood.

  • The quenching process with sodium bisulfite can be exothermic. Perform the addition slowly and with cooling if necessary.

  • Dispose of all chemical waste according to institutional and local regulations.

Characterization and Expected Results

The identity and purity of the final product, 2-(4-biphenyl)propan-2-ol, should be confirmed through standard analytical techniques.

  • Appearance : White crystalline solid.

  • Yield : A typical yield for this procedure is in the range of 65-80%.

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.60-7.55 (m, 4H), 7.45-7.40 (m, 2H), 7.35-7.30 (m, 3H), 1.65 (s, 6H).

  • Mass Spectrometry (ESI+) : m/z calculated for C₁₅H₁₆O [M+H]⁺: 213.12, found 213.1.

  • TLC : Rf ≈ 0.3 (10% Ethyl Acetate in Hexane), dependent on specific plate and conditions.

Experimental Workflow Diagram

The following diagram provides a high-level overview of the entire experimental process.

Oxidation_Workflow Start Starting Material (this compound in DCM) Setup Reaction Setup (Cool to 0-5 °C, Add Catalyst) Start->Setup Reaction Oxidation Reaction (Maintain T < 10 °C) Setup->Reaction Oxidant Oxidant Solution (Aqueous KMnO₄) Oxidant->Reaction Slow Addition Monitor TLC Monitoring Reaction->Monitor Every 30 min Monitor->Reaction Incomplete Workup Quenching & Workup (NaHSO₃, Extraction) Monitor->Workup Complete Purify Purification (Column Chromatography) Workup->Purify Product Final Product (2-(4-biphenyl)propan-2-ol) Purify->Product Analysis Characterization (NMR, MS) Product->Analysis

Caption: Experimental workflow for the oxidation of this compound.

References

  • Isopropylbiphenyl | C15H18 | CID 20259910. PubChem - NIH. [Link]
  • Oxidation of 4-Isopropylphenol in Aqueous Solutions as a Model for Oxidation of Flavonoids to Form Dimers.
  • This compound | C15H16 | CID 23503. PubChem - NIH. [Link]
  • Permanganate Oxidation mechanisms of Alkylarenes. IOSR Journal. [Link]
  • The elusive reaction mechanism of Mn(ii)-mediated benzylic oxidation of alkylarene by H2O2: a gem-diol mechanism or a dual hydrogen abstraction mechanism?. Dalton Transactions (RSC Publishing). [Link]
  • Preparation process of 4,4-dihydroxybiphenyl.
  • HighPerformance Liquid Chromatographic Determination of the Oxidation Products of this compound and 4,4'-Diisopropylbiphenyl. [Link]
  • Safe Handling of Oxidising Chemicals. The Chemistry Blog. [Link]
  • Oxidation of alkylarenes to the corresponding acids using aqueous potassium permanganate by hydrodynamic cavitation.
  • Reactions on the “Benzylic” Carbon: Bromination And Oxid
  • Method for producing isopropyl biphenyls.
  • CHAPTER 8. Aerobic Oxidation Reactions in the Fine Chemicals and Pharmaceutical Industries.
  • Oxidation of alkylarenes using aqueous potassium permanganate under cavitation: comparison of acoustic and hydrodynamic techniques. PubMed. [Link]
  • Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems. NIH. [Link]
  • Direct and Selective Benzylic Oxidation of Alkylarenes via C-H Abstraction Using Alkali Metal Bromides. Organic Chemistry Portal. [Link]
  • Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis. NIH. [Link]
  • Isopropanol oxidation by pure metal oxide catalysts: number of active surface sites and turnover frequencies. Lehigh University. [Link]
  • Carboxylic acids from the oxidation of terminal alkenes by permanganate: 10-undecenoic acid. Organic Syntheses Procedure. [Link]
  • Monitoring of Oxidation in Biopharmaceuticals with Top-to-Bottom High Performance Liquid Chromatography–Mass Spectrometry Methodologies: A Critical Check.
  • Process for the preparation of 4-hydroxybiphenyl.
  • This compound. CAS Common Chemistry. [Link]
  • Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems. [Link]
  • Large-Scale Oxidations in the Pharmaceutical Industry. [Link]

Sources

Application Notes & Protocols: The Role of 4-Isopropylbiphenyl as a High-Performance Solvent in Carbonless Copy Paper Systems

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonless copy paper (CCP), also known as No Carbon Required (NCR) paper, represents a significant advancement in document duplication, eliminating the need for messy carbon interleaves.[1] The technology hinges on a pressure-activated chemical reaction facilitated by microencapsulated components. At the heart of this system is a high-boiling-point organic solvent tasked with dissolving a colorless dye precursor. This solvent must ensure the stability of the dye in its inactive state and facilitate its rapid release and reaction upon mechanical pressure.

Historically, polychlorinated biphenyls (PCBs) were employed for this purpose, but their environmental persistence and toxicity necessitated the development of safer, effective alternatives.[2] 4-Isopropylbiphenyl (4-IPB) emerged as a superior replacement, valued for its excellent solvency, chemical stability, and suitable physical properties.[3] Formulations containing isopropylbiphenyl are used as solvents in the manufacturing of carbonless copy paper.[3] This document provides a detailed technical overview of the role of this compound in CCP systems, its critical physicochemical properties, and protocols for its application and evaluation in a laboratory setting.

Section 1: Physicochemical Properties of this compound (4-IPB)

The efficacy of 4-IPB as a solvent in carbonless copy paper is directly attributable to its specific chemical and physical characteristics. These properties ensure the long-term stability of the encapsulated dye solution and the quality of the final image. An ideal solvent must possess high solvency for leuco dyes, a high boiling point to prevent evaporation, low viscosity for efficient microcapsule rupture and dye transfer, and chemical inertness towards the dye and capsule wall materials. 4-IPB meets these requirements effectively.

PropertyValueSignificance in CCP ApplicationSource
Molecular Formula C₁₅H₁₆Defines the basic structure and aromatic nature, contributing to solvency.[4][5]
Molecular Weight 196.29 g/mol Influences viscosity, boiling point, and diffusion characteristics.[4][5]
Appearance Water-white to light yellow liquidEnsures the encapsulated solution is colorless before reaction.[3][6]
Boiling Point 295-305 °CCritical for stability during paper manufacturing and storage; prevents solvent loss from microcapsules.[3][4]
Density ~0.988 g/cm³Affects the emulsification process during microencapsulation.[3][4]
Viscosity 5.8 mm²/s at 37.8 °CLow enough to ensure rapid flow of dye solution upon capsule rupture for fast image development.[3]
Water Solubility Very low (e.g., 0.6 mg/L at 25 °C)Essential for forming a stable oil-in-water emulsion during the encapsulation process.[3]
Log Kow (Octanol/Water) 5.20Indicates high lipophilicity, which correlates with its excellent ability to dissolve organic dye molecules.[3]

Section 2: The Core Mechanism of Carbonless Copy Paper

The functionality of CCP relies on a coordinated system of coatings applied to different paper sheets. A typical multi-part form consists of a top sheet (Coated Back, CB), intermediate sheets (Coated Front and Back, CFB), and a bottom sheet (Coated Front, CF).[1][2]

  • CB Sheet: The back of this sheet is coated with millions of microscopic capsules. Each capsule contains a solution of a colorless dye precursor, or leuco dye (e.g., Crystal Violet Lactone), dissolved in this compound.[2][7]

  • CF Sheet: The front of this sheet is coated with an acidic developer, such as activated clays (bentonite, kaolin) or phenolic resins.[2][8]

When pressure is applied by a pen or printer, the microcapsules on the CB sheet rupture.[9] This releases the 4-IPB solution containing the leuco dye. The solution is transferred to the surface of the CF sheet below, where the leuco dye reacts with the acidic developer. This acid-base reaction induces a molecular rearrangement in the dye, converting it from its colorless (leuco) form to its colored form, creating a sharp, permanent mark.[2][10]

CCP_Mechanism cluster_CB CB Sheet (Top) cluster_CF CF Sheet (Bottom) Pressure Writing Pressure Capsule Microcapsule (4-IPB + Leuco Dye) Pressure->Capsule Ruptures ReleasedDye Released Dye Solution Capsule->ReleasedDye Developer Acidic Developer (Clay / Phenolic Resin) Image Colored Image Developer->Image Forms ReleasedDye->Developer Reacts with Microencapsulation_Workflow cluster_PhasePrep Phase Preparation OilPhase Oil Phase: Leuco Dye dissolved in 4-IPB Emulsification High-Shear Emulsification OilPhase->Emulsification AqPhase Aqueous Phase: Water + Wall Monomers/Polymers AqPhase->Emulsification Emulsion Oil-in-Water Emulsion Emulsification->Emulsion WallFormation Wall Formation (Polymerization at Interface) Emulsion->WallFormation Curing Curing / Cross-linking WallFormation->Curing FinalSlurry Final Microcapsule Slurry Curing->FinalSlurry

Caption: Workflow for encapsulating the 4-IPB dye solution to produce a stable microcapsule slurry for paper coating.

Section 4: Protocols for Formulation and Evaluation

The following protocols provide a framework for the laboratory-scale preparation and assessment of 4-IPB-based microcapsules for carbonless copy paper applications.

Protocol 4.1: Preparation of Leuco Dye Solution in 4-IPB

Objective: To prepare a stable, concentrated solution of a leuco dye in this compound.

Materials:

  • This compound (≥96% purity)

  • Crystal Violet Lactone (CVL) or other suitable leuco dye

  • Glass beaker and magnetic stirrer with hotplate

  • Weighing scale

Procedure:

  • Weigh 95 g of this compound into a clean, dry glass beaker.

  • Gently heat the solvent to 50-60°C on a hotplate with continuous stirring. This reduces viscosity and aids dissolution.

  • Slowly add 5 g of Crystal Violet Lactone powder to the solvent while stirring. The target concentration is 5% (w/w), within the typical 2-6% range used commercially. [2]4. Continue stirring at a moderate speed until all dye particles are completely dissolved and the solution is clear and homogenous. This may take 30-60 minutes.

  • Allow the solution to cool to room temperature.

Self-Validation:

  • Visual Inspection: The final solution should be completely clear with no visible suspended particles.

  • Filter Test: A small sample passed through a fine filter paper should leave no residue.

Protocol 4.2: Laboratory-Scale Microencapsulation via Interfacial Polymerization

Objective: To encapsulate the 4-IPB/dye solution within a polyurea/polyurethane wall.

Materials:

  • 4-IPB/dye solution (from Protocol 4.1)

  • Toluene diisocyanate (TDI) or similar polyisocyanate

  • Ethylenediamine or other polyamine

  • Gum arabic solution (e.g., 5% w/v in water) as a protective colloid

  • High-shear homogenizer

  • Reaction vessel with overhead stirrer and temperature control

Procedure:

  • Oil Phase: Add a wall-forming monomer, such as TDI, to the 4-IPB/dye solution at a concentration of 10-15% (w/w) of the oil phase. Mix until dissolved.

  • Aqueous Phase: Prepare an aqueous solution of 5% gum arabic in deionized water.

  • Emulsification: Add the oil phase to the aqueous phase (typically a 1:2 oil-to-water ratio). Homogenize at high speed until a stable emulsion with a mean droplet size of 3-6 µm is achieved. Monitor droplet size with a microscope or particle size analyzer.

  • Wall Formation: Transfer the emulsion to a reaction vessel with gentle overhead stirring. Slowly add an aqueous solution of a co-monomer (e.g., ethylenediamine) to the emulsion. The amine will react with the isocyanate at the oil-water interface.

  • Curing: Gently heat the mixture to 50-60°C and hold for 2-3 hours to ensure the polymerization reaction goes to completion, forming a robust capsule wall.

  • Cool the resulting microcapsule slurry to room temperature. Adjust pH to neutral if necessary.

Self-Validation:

  • Microscopy: Observe the slurry under a light microscope to confirm the formation of discrete, spherical capsules and check for agglomeration or free oil.

  • Particle Size Analysis: Use a particle size analyzer to confirm the size distribution is within the target range (e.g., 1-10 µm). [11]

Protocol 4.3: Performance Evaluation of Microcapsule Slurry

Objective: To assess the image-forming capability of the prepared microcapsules.

Materials:

  • Microcapsule slurry (from Protocol 4.2)

  • Starch or other binder solution

  • Wire-wound coating rod (e.g., Mayer rod)

  • Base paper

  • Commercial Coated Front (CF) paper

  • Densitometer

Procedure:

  • Coating Formulation: Mix the microcapsule slurry with a binder solution (e.g., starch) to achieve a final coating solids content of 15-20%.

  • CB Sheet Preparation: Apply the coating formulation to a sheet of base paper using a wire-wound rod to achieve a uniform, thin layer.

  • Drying: Air-dry or oven-dry the coated sheet at a low temperature (e.g., 70-80°C) to avoid damaging the capsules. The result is a laboratory-made CB sheet.

  • Image Test: Place the coated side of the CB sheet against the coated side of a commercial CF sheet.

  • Pressure Application: Write firmly on the back of the CB sheet with a ballpoint pen or use a calibrated impact tester.

  • Analysis: Separate the sheets and observe the image formed on the CF sheet.

Self-Validation:

  • Visual Assessment: The image should be sharp, clear, and free from smudging.

  • Densitometry: Use a reflection densitometer to measure the optical density of the developed image. Compare this value against a standard or previously established benchmark to quantify image intensity.

Section 5: Safety, Handling, and Environmental Considerations

While this compound is a safe alternative to PCBs, proper handling is essential.

  • Human Exposure: Some individuals exposed to carbonless copy paper have reported headaches and irritation of the skin and eyes. [3]In laboratory and industrial settings, exposure should be minimized.

  • Handling: Use in a well-ventilated area or under a fume hood. Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. A closed process system is recommended for production to limit occupational exposure. [3]* Environmental Fate: 4-IPB has low water solubility and a high octanol-water partition coefficient (Log Kow), suggesting it will be immobile in soil and has the potential to bioaccumulate. [3]* Disposal: Waste residue and unused material should be disposed of as hazardous chemical waste in accordance with local, state, and federal environmental regulations. [3]

Conclusion

This compound is a critical component in modern carbonless copy paper technology, serving as a highly effective and reliable solvent for leuco dye precursors. Its unique combination of high solvency, thermal stability, and low vapor pressure makes it ideally suited for the microencapsulation process that underpins CCP functionality. The protocols outlined in this guide provide a robust framework for the formulation and evaluation of 4-IPB-based systems, enabling researchers to innovate and optimize this enduring technology. Adherence to proper safety and handling procedures is paramount to ensure its continued safe use.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20259910, Isopropylbiphenyl.
  • NIOSH. (2015). NIOSH Hazard Review: Carbonless Copy Paper/The Technology of CCP. Wikisource.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23503, this compound.
  • CAS. (n.d.). This compound. CAS Common Chemistry.
  • Google Patents. (n.d.). US4714495A - Solvent, ink and coated paper for carbonless copying system.
  • Centers for Disease Control and Prevention. (n.d.). Carbonless Copy Paper.
  • STEPA s.r.o. (n.d.). NCR carbonless papers - Technická data.
  • Global Substance Registration System. (n.d.). This compound.
  • Guy's E. Paper. (2021). Carbonless Paper Info: Best Practices & FAQ.
  • Wikipedia. (n.d.). Carbonless copy paper.
  • Google Patents. (n.d.). EP0487347B1 - Carbonless paper printable in electrophotographic copiers.
  • ResearchGate. (n.d.). Polychlorinated Biphenyls Analysis in Environmental Samples.
  • Google Patents. (n.d.). JPH0662451B2 - Method for producing isopropyl biphenyls.
  • Google Patents. (n.d.). CN109098034A - Carbonless copying paper microcapsule and preparation method thereof, carbonless paper and its coating.
  • U.S. Environmental Protection Agency. (n.d.). Determination of Pesticides and Polychlorinated Biphenyls in Ambient Air Using High Volume Polyurethane Foam (PUF) Sampling.
  • The Good Scents Company. (n.d.). 4-isopropyl biphenyl.
  • U.S. Environmental Protection Agency. (2018). Memorandum on Air Sampling Results.
  • Anyang General Chemical Co., Ltd. (2019). Dyes for Carbonless Copy Paper and Thermal Recording Paper.
  • National Institutes of Health. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects.
  • MDPI. (n.d.). Analysis of Residues in Environmental Samples.
  • IPPTA. (n.d.). Developments in technology: Carbonless copy papers.
  • ediss.sub.hamburg. (n.d.). Green developers for heat-sensitive layers of thermal paper.
  • Invention & Technology Magazine. (n.d.). Microencapsulation.
  • ResearchGate. (2025). Sources, Analytical Methods and Environmental Characteristics of Polybrominated Biphenyls.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind Carbonless Copy Paper: The Role of 7-Anilino-3-diethylamino-6-methyl fluoran.
  • Gordon College. (n.d.). From Scratch 'n' Sniff To Pesticides: A Glimpse into the World Of Microencapsulation.
  • Arnontrade. (n.d.). Carbonless Paper Chemicals.
  • PubMed. (n.d.). Dyeing behaviours of amino heterocyclic compounds as blue oxidative hair dye precursors applied to keratin fibres.

Sources

Application Notes and Protocols for the Evaluation of 4-Isopropylbiphenyl as a Dielectric Fluid in Capacitors

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the application and evaluation of 4-isopropylbiphenyl as a dielectric fluid for capacitors. Historically, polychlorinated biphenyls (PCBs) were the dielectric fluid of choice, but their environmental toxicity and persistence led to a global ban. This necessitated the development of safer, high-performance alternatives. This compound has emerged as a viable replacement, offering favorable dielectric properties and improved environmental and health profiles.[1] These notes detail the physicochemical properties of this compound, outline its advantages as a dielectric impregnant, and provide rigorous, step-by-step protocols for its evaluation. The methodologies described herein are designed to ensure scientific integrity and provide a framework for the systematic characterization of its performance in capacitor applications.

Introduction to Dielectric Fluids and this compound

A dielectric fluid is an electrical insulator that can be polarized by an applied electric field. In capacitors, these fluids serve two primary functions: they prevent electrical arcing between the capacitor plates and they increase the capacitance of the device by reducing the electric field strength. The effectiveness of a dielectric fluid is determined by several key properties, including its dielectric constant, dielectric strength, dissipation factor, and thermal stability.

This compound (IUPAC name: 1-phenyl-4-propan-2-ylbenzene) is an aromatic hydrocarbon that has been identified as a suitable dielectric fluid, particularly as a replacement for PCBs in high-voltage capacitors.[1] Its molecular structure, featuring a biphenyl backbone with an isopropyl group, provides a unique combination of electrical insulating properties and chemical stability. Formulations containing isopropylbiphenyl are noted for their use as a dielectric fluid in capacitors.[1] This guide provides the foundational knowledge and practical protocols for researchers to effectively evaluate and utilize this compound in their work.

Physicochemical and Dielectric Properties

A thorough understanding of the fundamental properties of this compound is critical for its application. The following table summarizes its key characteristics.

PropertyValueSource
Molecular Formula C₁₅H₁₆[2]
Molecular Weight 196.29 g/mol [2][3]
Appearance White or colorless to light yellow powder, lump, or clear liquid[3][4]
Boiling Point 293-303 °C[5]
Melting Point 58 °C[5]
Density 0.9880 g/cm³ at 15 °C[5]
Purity min. 96.0% (GC)[3]
CAS Number 7116-95-2[2]

Aromatic compounds are often favored as dielectric fluids due to their inherent resistance to corona discharge.[6] The aromaticity of mono-isopropylbiphenyl (MIPB) is approximately 78%, which contributes to this desirable characteristic.[6] While this compound itself has a moderate dielectric constant, this can be significantly enhanced through the addition of other compounds. For instance, the addition of an epoxide can increase the dielectric constant of the fluid.[7]

Health, Safety, and Handling

As with any laboratory chemical, the safe handling of this compound is paramount. It is classified as a skin, eye, and respiratory irritant. Furthermore, it is very toxic to aquatic life with long-lasting effects.

3.1 Personal Protective Equipment (PPE)

  • Gloves: Wear chemical-protective gloves (e.g., PVC).[8] Always use on clean hands and wash hands thoroughly after use.

  • Eye Protection: Use safety glasses or goggles that comply with OSHA or European Standard EN166 regulations.[9]

  • Clothing: Wear a lab coat or overalls. A PVC apron is also recommended.[8]

3.2 Handling and Storage

  • Ventilation: Use only in a well-ventilated area or with local exhaust ventilation, especially when handling powders or crystals to prevent dust accumulation.[8]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[9]

  • Incompatibilities: Avoid contact with strong oxidizing agents, as vigorous reactions can occur with aromatic rings.[8]

3.3 Emergency Procedures

  • Spills: For minor spills, remove ignition sources, clean up immediately using dry procedures to avoid generating dust, and place in a labeled container for disposal.[8] For major spills, alert emergency responders and contain the spillage to prevent environmental release.[8]

  • Skin Contact: Flush skin and hair with running water. Seek medical attention if irritation occurs.[8]

  • Eye Contact: Rinse immediately with plenty of water for at least 15 minutes, including under the eyelids, and seek medical attention.[9]

  • Inhalation: Remove the individual to fresh air. If symptoms occur, get medical attention.[9]

3.4 Disposal All waste must be handled in accordance with local, state, and federal regulations. This material and its container must be disposed of as hazardous waste.[8]

Experimental Protocols

The following protocols provide a framework for the systematic evaluation of this compound as a dielectric fluid.

Protocol 1: Determination of Dielectric Constant

Objective: To accurately measure the dielectric constant of this compound, a fundamental parameter for its performance in a capacitor.

Causality: The dielectric constant (εr) is the ratio of the capacitance of a capacitor filled with the dielectric to the capacitance of the same capacitor in a vacuum.[10] A higher dielectric constant allows for greater energy storage in a smaller volume. This protocol uses a parallel plate capacitor setup, where the change in capacitance upon introducing the fluid allows for the calculation of its dielectric constant.

Materials & Equipment:

  • This compound (≥96% purity)

  • LCR Meter or Capacitance Bridge

  • Coaxial cylindrical or parallel plate test cell

  • Temperature-controlled chamber or water bath

  • Reference solvent with a known dielectric constant (e.g., cyclohexane)

  • Volumetric glassware

  • Analytical balance

Procedure:

  • Calibration: Calibrate the LCR meter according to the manufacturer's instructions.

  • Cell Preparation: Thoroughly clean and dry the test cell to remove any contaminants.

  • Air Capacitance (C₀): Measure the capacitance of the empty, dry test cell at a standard frequency (e.g., 1 kHz) and temperature (e.g., 25 °C). Record this value as C₀.

  • Reference Measurement: Fill the test cell with the reference solvent (cyclohexane). Measure the capacitance (C_ref) at the same frequency and temperature. This step validates the measurement setup.

  • Sample Measurement: Empty and thoroughly dry the test cell. Fill the cell with this compound, ensuring no air bubbles are present.

  • Data Acquisition: Measure the capacitance of the cell filled with this compound (C_sample) at the same frequency and temperature.

  • Temperature Dependence (Optional): Repeat the measurement at various temperatures to characterize the temperature coefficient of the dielectric constant.

Calculation: The dielectric constant (εr) is calculated using the following formula: εr = C_sample / C₀

Diagram:

G cluster_prep Preparation cluster_measure Measurement cluster_calc Calculation Calibrate Calibrate LCR Meter Clean Clean & Dry Test Cell Calibrate->Clean Measure_Air Measure Air Capacitance (C₀) Clean->Measure_Air Measure_Sample Fill with 4-IPB & Measure Sample Capacitance (C_sample) Measure_Air->Measure_Sample Calculate Calculate Dielectric Constant (εr = C_sample / C₀) Measure_Sample->Calculate

Caption: Workflow for Dielectric Constant Measurement.

Protocol 2: Evaluation of Dielectric Strength

Objective: To determine the breakdown voltage of this compound, which defines the maximum electric field it can withstand before electrical breakdown.

Causality: Dielectric strength is a critical safety and performance parameter. It is diminished by physical defects and impurities.[11] This protocol subjects the fluid to a progressively increasing voltage across a defined gap until catastrophic failure (arcing) occurs. This determines the fluid's ability to insulate against high voltages.

Materials & Equipment:

  • This compound

  • High-voltage AC or DC power supply with a variable ramp rate

  • Dielectric breakdown test cell (e.g., ASTM D877 or D1816 compliant)

  • Current limiting resistor

  • Voltmeter

Procedure:

  • Cell Preparation: Ensure the test cell and electrodes are meticulously cleaned and dried.

  • Sample Filling: Fill the test cell with this compound, avoiding air bubbles. Allow the sample to sit for a few minutes to let any bubbles dissipate.

  • Voltage Application: Place the cell in the test fixture. Begin applying voltage at a controlled, uniform rate (e.g., 500 V/s).

  • Breakdown Detection: The power supply should automatically shut off when a breakdown event (a sudden drop in voltage and increase in current) is detected.

  • Data Recording: Record the voltage at which breakdown occurred.

  • Replicate Measurements: Perform a series of measurements (typically 5-6) on the same sample, gently stirring between tests to disperse any decomposition products.

  • Data Analysis: Calculate the average and standard deviation of the breakdown voltage measurements.

Diagram:

G Prep Prepare Test Cell & Sample Place Place Cell in Test Fixture Prep->Place Apply_V Apply Voltage at a Controlled Ramp Rate Place->Apply_V Detect Detect Breakdown Event (Arcing) Apply_V->Detect Detect->Apply_V No Breakdown Record Record Breakdown Voltage Detect->Record Breakdown Occurs Repeat Repeat for Statistical Significance Record->Repeat Analyze Calculate Average & Std. Dev. Repeat->Analyze

Caption: Protocol for Dielectric Strength Testing.

Protocol 3: Accelerated Thermal Aging

Objective: To assess the long-term stability and performance of this compound under conditions of thermal and electrical stress.

Causality: Capacitor performance can degrade over time due to chemical changes in the dielectric fluid, especially at elevated temperatures. This protocol simulates the operational lifetime of a capacitor in a compressed timeframe by exposing it to high temperatures. Monitoring key parameters like capacitance and dissipation factor reveals the fluid's stability.

Materials & Equipment:

  • Test capacitors impregnated with this compound

  • High-temperature oven with precise temperature control

  • DC or AC voltage source

  • LCR Meter

  • Insulation resistance tester

Procedure:

  • Initial Characterization (t=0): Before aging, measure and record the initial capacitance, dissipation factor, and insulation resistance of each test capacitor at room temperature.

  • Aging Conditions: Place the capacitors in the oven. Apply a specified DC or AC voltage (typically a fraction of the rated voltage). Set the oven to the desired aging temperature (e.g., 100 °C, 125 °C).

  • Periodic Testing: At predetermined intervals (e.g., 24, 48, 100, 500 hours), remove the capacitors from the oven.

  • Cooling: Allow the capacitors to cool to room temperature in a desiccator to prevent moisture absorption.

  • Measurement: Re-measure the capacitance, dissipation factor, and insulation resistance.

  • Data Analysis: Plot the percentage change in each parameter as a function of aging time. A stable fluid will exhibit minimal changes over the test duration.

Diagram:

G Initial Initial Measurement (t=0) (Capacitance, DF, IR) Age Place Capacitors in Oven (High Temp + Voltage) Initial->Age Loop_Start Age->Loop_Start Remove Remove at Intervals (e.g., 100h, 500h) Loop_Start->Remove Cool Cool to Room Temp Remove->Cool Remeasure Remeasure Parameters Cool->Remeasure Remeasure->Loop_Start Analyze Plot % Change vs. Time Remeasure->Analyze

Caption: Accelerated Thermal Aging Workflow.

Conclusion

This compound presents a compelling alternative to traditional dielectric fluids like PCBs, offering a balance of performance and improved safety. Its high aromaticity contributes to good corona resistance, a critical feature for high-voltage applications. The protocols detailed in this guide provide a robust framework for researchers to quantify its dielectric constant, dielectric strength, and long-term stability. Through systematic evaluation, the suitability of this compound for specific capacitor designs and operational environments can be confidently determined, paving the way for the development of reliable and environmentally conscious energy storage devices.

References

  • 4,4'-Diisopropylbiphenyl - Santa Cruz Biotechnology. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, May 7).
  • Isopropylbiphenyl | C15H18 | CID 20259910 - PubChem. (n.d.). National Institutes of Health.
  • This compound | C15H16 | CID 23503 - PubChem. (n.d.). National Institutes of Health.
  • Dielectric fluid for electrical capacitors. (1984). Google Patents.
  • Method for producing isopropyl biphenyls. (n.d.). Google Patents.
  • This compound | 7116-95-2. (2024, December 18). ChemicalBook.
  • This compound. (n.d.). CAS Common Chemistry.
  • This compound 7116-95-2 | TCI AMERICA. (n.d.).
  • This compound | CymitQuimica. (n.d.).
  • Dielectric fluid. (n.d.). Google Patents.
  • Dielectric fluid having defined chemical composition for use in electrical apparatus. (2003). Google Patents.
  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023, June 16). RSC Publishing.
  • Capacitor Fundamentals: Part 5 – Dielectric Properties. (2023, May 1). Knowles Precision Devices.
  • Dielectric Constant. (n.d.).

Sources

Application Note: A Robust Two-Step Synthesis of 4-Hydroxybiphenyl from 4-Isopropylbiphenyl

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the synthesis of 4-hydroxybiphenyl, a valuable intermediate in the pharmaceutical and materials science sectors. The described two-step protocol leverages a well-established industrial precedent, the Hock process, to convert the readily available starting material, 4-isopropylbiphenyl, into the desired product. The synthesis proceeds via the autoxidation of this compound to its corresponding hydroperoxide, followed by an acid-catalyzed rearrangement to yield 4-hydroxybiphenyl and acetone as a byproduct. This document offers detailed experimental protocols, mechanistic insights, and safety considerations to ensure a reproducible and safe laboratory-scale synthesis.

Introduction

4-Hydroxybiphenyl is a key building block in the synthesis of a variety of commercially important compounds, including liquid crystals, specialty polymers, antioxidants, and agrochemicals.[1] Its rigid biphenyl scaffold and reactive hydroxyl group make it a versatile precursor for further chemical modifications. While several synthetic routes to 4-hydroxybiphenyl exist, including the sulfonation of biphenyl followed by alkaline hydrolysis[2], the method presented here offers an alternative pathway analogous to the widely used cumene process for phenol production.[3]

The synthesis of 4-hydroxybiphenyl from this compound is an environmentally conscious approach that avoids the use of harsh sulfonating agents.[4] The process is divided into two main stages:

  • Autoxidation: this compound is oxidized using molecular oxygen (typically from air) to form this compound hydroperoxide. This reaction proceeds via a free-radical chain mechanism and is often initiated by a radical initiator.

  • Hock Rearrangement: The intermediate hydroperoxide is then treated with an acid catalyst, which induces a rearrangement to produce 4-hydroxybiphenyl and acetone.[3]

This application note provides detailed, step-by-step protocols for both stages of this synthesis, along with a discussion of the underlying reaction mechanisms and safety precautions.

Reaction Mechanism and Workflow

The overall transformation from this compound to 4-hydroxybiphenyl is depicted in the workflow diagram below.

Synthesis_Workflow cluster_oxidation Step 1: Autoxidation cluster_rearrangement Step 2: Hock Rearrangement A This compound C This compound Hydroperoxide A->C Free-Radical Chain Reaction B Oxygen (Air) Radical Initiator B->C D This compound Hydroperoxide F 4-Hydroxybiphenyl D->F Acid-Catalyzed Rearrangement E Acid Catalyst (e.g., H₂SO₄) E->F G Acetone

Figure 1: Overall workflow for the synthesis of 4-hydroxybiphenyl.

The first step involves the formation of a benzylic radical at the tertiary carbon of the isopropyl group. This radical reacts with oxygen to form a peroxide radical, which then abstracts a hydrogen from another molecule of this compound to propagate the chain reaction and form the hydroperoxide.

The second step, the Hock rearrangement, is initiated by the protonation of the hydroperoxide by an acid catalyst. This is followed by the migration of the phenyl group and elimination of a water molecule to form a resonance-stabilized carbocation. Subsequent attack by water and tautomerization yields the final products, 4-hydroxybiphenyl and acetone.

Experimental Protocols

Safety Precaution: Organic hydroperoxides are potentially explosive and should be handled with extreme care.[5] It is crucial to avoid friction, shock, and high temperatures during their synthesis and handling. All procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (safety glasses, lab coat, and gloves) must be worn.

Step 1: Synthesis of this compound Hydroperoxide

This protocol is adapted from the general principles of autoxidation of cumene and related compounds.[6]

Materials:

  • This compound

  • Radical initiator (e.g., azobisisobutyronitrile - AIBN)

  • Sodium hydroxide solution (5% w/v)

  • Hexane

  • Deionized water

  • Anhydrous magnesium sulfate

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Gas inlet tube

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a three-neck round-bottom flask equipped with a reflux condenser, a gas inlet tube, and a magnetic stirrer, add this compound.

  • Add a catalytic amount of a radical initiator (e.g., AIBN, approximately 0.1-0.5 mol%).

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Bubble a slow stream of air or oxygen through the reaction mixture via the gas inlet tube.

  • Monitor the progress of the reaction by taking small aliquots and analyzing them using a suitable method, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically slow and may require several hours to reach a reasonable conversion.

  • Once the desired conversion is achieved (typically 20-30% to minimize byproduct formation), cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with a 5% sodium hydroxide solution to remove any acidic byproducts.

  • Wash the organic layer with deionized water until the aqueous layer is neutral.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to remove the unreacted this compound. The resulting crude this compound hydroperoxide can be used directly in the next step or purified further.

Purification of this compound Hydroperoxide (Optional):

The crude hydroperoxide can be purified by forming its sodium salt, followed by neutralization.[4]

  • Dissolve the crude hydroperoxide in hexane.

  • Extract the hydroperoxide into an aqueous sodium hydroxide solution.

  • Separate the aqueous layer and wash it with fresh hexane to remove any remaining non-acidic organic impurities.

  • Carefully neutralize the aqueous layer with a dilute acid (e.g., 5% HCl) to precipitate the purified hydroperoxide.

  • Filter the solid hydroperoxide, wash with deionized water, and dry under vacuum.

Step 2: Acid-Catalyzed Cleavage of this compound Hydroperoxide (Hock Rearrangement)

This protocol is based on the general conditions for the Hock rearrangement of cumene hydroperoxide.[7]

Materials:

  • This compound hydroperoxide (from Step 1)

  • Acetone (as solvent)

  • Concentrated sulfuric acid

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Deionized water

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the this compound hydroperoxide in acetone in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 drops) to the stirred solution. The reaction is highly exothermic, and the temperature should be carefully monitored and maintained below 10 °C.

  • After the addition of the acid, continue to stir the reaction mixture at 0-5 °C for 30-60 minutes.

  • Monitor the completion of the reaction by TLC or HPLC.

  • Once the reaction is complete, quench the reaction by slowly adding a saturated sodium bicarbonate solution until the mixture is neutral.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

  • Wash the combined organic layers with deionized water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to afford the crude 4-hydroxybiphenyl.

Purification of 4-Hydroxybiphenyl:

The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene or a mixture of hexane and ethyl acetate) or by column chromatography on silica gel.

Data and Expected Results

The following table summarizes the key physical and analytical data for the starting material and the final product.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
This compoundC₁₅H₁₆196.29N/A295-297
4-HydroxybiphenylC₁₂H₁₀O170.21164-167305-308

Data obtained from PubChem and other chemical databases.[8][9]

Yield:

The overall yield for this two-step synthesis can vary depending on the reaction conditions and the efficiency of the purification steps. A literature report on a similar process for the synthesis of 4,4'-dihydroxybiphenyl from 4,4'-diisopropylbiphenyl suggests that high yields are achievable.[4] For this synthesis, a moderate to good overall yield in the range of 50-70% can be expected.

Analytical Characterization of 4-Hydroxybiphenyl:

The identity and purity of the final product can be confirmed using various analytical techniques:

  • ¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons of the two phenyl rings and a singlet for the hydroxyl proton.

  • ¹³C NMR: The carbon NMR spectrum will display the expected number of signals for the aromatic carbons and the carbon bearing the hydroxyl group.

  • IR Spectroscopy: The infrared spectrum will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic hydroxyl group.[10]

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of 4-hydroxybiphenyl (m/z = 170.21).[9]

Conclusion

The synthesis of 4-hydroxybiphenyl from this compound via a Hock process-type reaction is a viable and efficient method for the laboratory-scale preparation of this important chemical intermediate. The two-step protocol, involving autoxidation followed by acid-catalyzed rearrangement, is based on well-understood reaction mechanisms and utilizes readily available reagents. By following the detailed protocols and adhering to the safety precautions outlined in this application note, researchers can reliably synthesize 4-hydroxybiphenyl for their research and development needs.

References

  • PubChem. Isopropylbiphenyl.
  • PubChem. 4-Hydroxybiphenyl.
  • Hausoul, P. J. C., et al. (2022). Solid Acid Catalysts for the Hock Cleavage of Hydroperoxides.
  • National Institute of Standards and Technology. p-Hydroxybiphenyl. NIST Chemistry WebBook. [Link]
  • Wikipedia. 4-Phenylphenol. [Link]
  • LookChem. 4-Phenylphenol 92-69-3 wiki. [Link]
  • EGUsphere.
  • ResearchGate. Aerobic Oxidation of 2-isopropyl-1,4-dimethylbenzene to tertiary hydroperoxide. [Link]
  • Google Patents.
  • ResearchGate. The Hock rearrangement of organic hydroperoxides: (a) General mechanism; (b) The cumene process. [Link]
  • Kulicki, Z., et al. (1998). High-Performance Liquid Chromatographic Determination of the Oxidation Products of this compound and 4,4'-Diisopropylbiphenyl.
  • Chemistry Stack Exchange. Hock rearrangement of hydroperoxides. [Link]
  • PubChem. This compound.
  • American Chemistry Council. SAFETY AND HANDLING OF ORGANIC PEROXIDES. [Link]
  • SciSpace.
  • University of California, Berkeley - Environment, Health, and Safety. Management of Peroxide-Forming Organic Solvents. [Link]
  • ChemRxiv.
  • Beilstein Journals.
  • PubMed. Kinetics of acid-catalyzed cleavage of cumene hydroperoxide. [Link]
  • The Royal Society of Chemistry.
  • Google Patents.
  • Harvard University - Environmental Health and Safety. Lab Safety Guideline: Peroxide-Forming Chemicals. [Link]

Sources

Application Notes & Protocols: The Strategic Use of 4-Isopropylbiphenyl in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the application of 4-isopropylbiphenyl as a pivotal intermediate in the synthesis of active pharmaceutical ingredients (APIs). With a primary focus on the production of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), this document elucidates the chemical rationale, detailed experimental protocols, and mechanistic underpinnings of key synthetic transformations. We will explore the Friedel-Crafts acylation as a cornerstone reaction, providing step-by-step methodologies for researchers, scientists, and professionals in drug development. The guide aims to bridge theoretical chemistry with practical laboratory application, ensuring scientific integrity through authoritative citations and field-proven insights.

Introduction: The Biphenyl Scaffold in Medicinal Chemistry

The biphenyl moiety is a privileged structural motif in medicinal chemistry, frequently found in marketed pharmaceuticals and biologically active compounds.[1] Its rigidity, chemical stability, and ability to engage in specific molecular interactions make it a valuable scaffold for drug design. Biphenyl derivatives serve as crucial intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and materials for organic light-emitting diodes (OLEDs).[1]

This compound (4-IPB), a substituted biphenyl, is a key starting material, particularly in the synthesis of certain profen-class NSAIDs.[2][3] Its primary utility lies in providing the core biphenyl structure, which is later functionalized to create the final drug molecule. This document will focus on its most prominent application: the synthesis of Fenbufen and its analogs, showcasing the chemical strategies employed to leverage the 4-IPB structure.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a starting material is fundamental for process development, safety, and optimization.

PropertyValueReference
CAS Number 7116-95-2[4][5][6][7]
Molecular Formula C₁₅H₁₆[4][7]
Molecular Weight 196.29 g/mol [7][8]
Appearance Water-white liquid[3]
Boiling Point 293-303 °C[8]
Melting Point 58 °C[8]
Density 0.988 g/cm³ at 15 °C[8]
IUPAC Name 1-phenyl-4-propan-2-ylbenzene[4]
Synonyms p-Isopropylbiphenyl, 4-Phenylcumene[4][6][7]

Core Application: Synthesis of Fenbufen via Friedel-Crafts Acylation

The most industrially significant application of the biphenyl scaffold, closely related to this compound's structure, is in the synthesis of the NSAID Fenbufen (γ-oxo-[1,1′-biphenyl]-4-butanoic acid).[9] Fenbufen acts as a prodrug, which is metabolized in the body to its active form, 4-biphenylacetic acid (BPAA), a potent inhibitor of cyclooxygenase (COX) enzymes.[9] The synthesis hinges on the Friedel-Crafts acylation of biphenyl with succinic anhydride.

Reaction Principle and Mechanism

The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction that introduces an acyl group onto an aromatic ring. In the synthesis of the Fenbufen precursor, biphenyl acts as the nucleophilic aromatic substrate and succinic anhydride provides the electrophilic acyl group. The reaction requires a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), to activate the anhydride.[9][10]

Mechanism Causality:

  • Activation of Electrophile: AlCl₃ coordinates with one of the carbonyl oxygens of succinic anhydride, polarizing the C=O bond and making the other carbonyl carbon highly electrophilic.

  • Nucleophilic Attack: The electron-rich π-system of the biphenyl ring attacks the activated carbonyl carbon. The substitution occurs preferentially at the para-position (C4) due to steric hindrance at the ortho-positions and the directing effect of the first phenyl ring.

  • Rearomatization: The resulting carbocation intermediate, a sigma complex, loses a proton to restore the aromaticity of the ring, yielding the final product. The catalyst is regenerated in the process.

The choice of solvent is critical. While older protocols utilized nitrobenzene, modern, safer methods employ 1,2-dichloroethane to optimize yield and minimize environmental impact.[9]

General Synthesis Workflow

The following diagram illustrates the key transformation in the synthesis of the Fenbufen precursor from biphenyl.

G Biphenyl Biphenyl Intermediate γ-oxo-[1,1′-biphenyl]-4-butanoic acid (Fenbufen Precursor) Biphenyl->Intermediate 1. SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->Intermediate 2. Catalyst AlCl₃ (Lewis Acid) Catalyst->Intermediate Catalyzes reaction

Caption: Friedel-Crafts acylation of biphenyl.

Detailed Experimental Protocol

This protocol describes an improved method for the synthesis of γ-oxo-[1,1′-biphenyl]-4-butanoic acid using 1,2-dichloroethane as a solvent.[9]

Materials:

  • Biphenyl

  • Succinic Anhydride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • 1,2-Dichloroethane (DCE)

  • Hydrochloric Acid (HCl), concentrated

  • Sodium Hydroxide (NaOH) solution

  • Deionized Water

  • Ice

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Mechanical stirrer

  • Thermometer

  • Heating mantle

  • Separatory funnel

  • Büchner funnel and filtration apparatus

Procedure:

  • Reaction Setup: In a clean, dry three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add biphenyl (1.0 eq) and 1,2-dichloroethane. Stir the mixture until the biphenyl is completely dissolved.

  • Addition of Reactants: To the solution, add succinic anhydride (1.1 eq). Cool the flask in an ice bath to 0-5 °C.

  • Catalyst Addition: Slowly and portion-wise, add anhydrous aluminum chloride (2.5 eq) to the cooled mixture while maintaining the temperature below 10 °C. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent side product formation.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath. Slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. Causality Note: This step hydrolyzes the aluminum complexes and quenches the catalyst.

  • Work-up: Stir the quenched mixture vigorously for 30 minutes. The crude product will precipitate. If a biphasic mixture is present, separate the organic layer using a separatory funnel.

  • Extraction & Neutralization: The crude solid can be isolated, or the organic layer can be washed with water. The product is then typically extracted into an aqueous sodium hydroxide solution, converting the carboxylic acid to its soluble sodium salt. The aqueous layer is then separated and acidified with HCl to re-precipitate the purified product.

  • Purification: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove any remaining inorganic salts.

  • Drying: Dry the purified product in a vacuum oven at 60-70 °C to a constant weight. The final product is γ-oxo-[1,1′-biphenyl]-4-butanoic acid.

Mechanism of Action: From Prodrug to Active NSAID

Fenbufen itself is not the primary therapeutic agent. It is a prodrug that undergoes metabolic activation in the body to form 4-biphenylacetic acid (BPAA), the active COX inhibitor.[9]

G Fenbufen Fenbufen (γ-oxo-[1,1′-biphenyl]-4-butanoic acid) Metabolism In vivo Metabolic Reduction Fenbufen->Metabolism BPAA 4-Biphenylacetic Acid (BPAA) (Active Metabolite) Metabolism->BPAA COX COX-1 / COX-2 Enzymes BPAA->COX Inhibits Prostaglandins Prostaglandins (Inflammation Mediators) COX->Prostaglandins Synthesizes

Caption: Metabolic activation of Fenbufen.

This conversion highlights a key strategy in drug design where a prodrug is used to improve pharmacokinetic properties like absorption or to reduce side effects, such as gastric irritation, before being converted to the active form.[9]

Advanced Synthetic Strategies

While Friedel-Crafts acylation is a classic and robust method, modern catalysis offers alternative pathways for constructing biaryl structures. Palladium-catalyzed cross-coupling reactions, for instance, are powerful tools for C-H arylation.[11] These methods can create biaryl linkages with high selectivity and functional group tolerance, potentially allowing for the direct arylation of precursors containing the isopropyl group or other functionalities.[11][12] Such advanced techniques are continually expanding the synthetic chemist's toolbox for creating complex pharmaceutical intermediates derived from structures like this compound.

Conclusion

This compound and its parent scaffold, biphenyl, are indispensable building blocks in the pharmaceutical industry. Their application in the synthesis of NSAIDs like Fenbufen via the Friedel-Crafts acylation is a testament to the enduring power of fundamental organic reactions. The detailed protocol provided herein offers a practical and scientifically grounded methodology for laboratory synthesis. As synthetic chemistry evolves, the core biphenyl structure will undoubtedly remain a central element in the design and development of new therapeutic agents, with advanced catalytic methods offering ever more efficient pathways to these vital molecules.

References

  • Child, R. G., et al. (1977). Fenbufen, a new anti-inflammatory analgesic: synthesis and structure-activity relationships of analogs. PubMed.
  • El-Sayed, R., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing.
  • El-Sayed, R., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. National Institutes of Health.
  • PubChem. (n.d.). Isopropylbiphenyl. National Institutes of Health.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis and Chemical Properties of Fenbufen. BenchChem.
  • PubChem. (n.d.). This compound. National Institutes of Health.
  • Google Patents. (n.d.). JPH0662451B2 - Method for producing isopropyl biphenyls.
  • Deep, A., et al. (2010). Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides. PubMed.
  • Raauf, A. M. R., et al. (2019). Non-Steroidal Anti-inflammatory Drugs (NSAIDs): Synthesis of Ibuprofen, Naproxen and Nabumetone. ResearchGate.
  • ResearchGate. (n.d.). Synthetic strategy for the preparation of fenbufen.
  • Singh, G., et al. (2017). The synthesis of non-steroidal anti-inflammatory drug (NSAID)–lantadene prodrugs as novel lung adenocarcinoma inhibitors. RSC Publishing.
  • Tsolaki, E., et al. (2018). Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. MDPI.
  • Baumann, M., & Baxendale, I. R. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry.
  • ChemicalBook. (2024). This compound.
  • Noreen, S., et al. (2023). Bio-oriented synthesis of ibuprofen derivatives for enhancement efficacy in post-operative and chronic inflammatory pain models. PubMed Central.
  • CAS Common Chemistry. (n.d.). This compound. CAS.
  • Phys.org. (2019). Chemists find new way of creating the building blocks of many drugs.
  • PubChem. (n.d.). This compound. National Institutes of Health.
  • Der Pharma Chemica. (n.d.). Synthesis, Spectral Characterization and Biological Studies of Ethyl-4-(biphenyl-2-yl)-2-oxo-6-arylcyclohex-3-ene Carboxylates.
  • Daugulis, O., et al. (2011). Synthetic and Mechanistic Studies of Pd-Catalyzed C–H Arylation with Diaryliodonium Salts. PubMed Central.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • Wang, H.-M., et al. (2011). Synthesis and Structure-Activity Relationships of Fenbufen Amide Analogs. PubMed Central.
  • Gandeepan, P., & Daugulis, O. (2017). Meta-C–H Arylation and Alkylation of Benzylsulfonamide Enabled by a Pd(II)/Isoquinoline Catalyst. National Institutes of Health.
  • Riente, P. (2024). Special Issue Entitled “10th Anniversary of Catalysts: Recent Advances in the Use of Catalysts for Pharmaceuticals”. MDPI.
  • ResearchGate. (n.d.). Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances.
  • Brough, P. A., et al. (2007). Synthesis of Chiral Building Blocks for Use in Drug Discovery. MDPI.
  • Chodankar, N. (2016). Use of Catalysis for API Manufacturing. OUCI.
  • Daugulis, O., et al. (2014). Palladium-Catalyzed Direct α-Aryation of Benzyl Thioethers with Aryl Bromides. PubMed Central.

Sources

Application Notes and Protocols for the Analysis of Isopropylbiphenyl in Environmental Samples

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide with detailed protocols for the extraction, identification, and quantification of isopropylbiphenyl (IPB) in various environmental matrices, including water, soil/sediment, and air. Isopropylbiphenyl is utilized in specialized industrial applications, and its detection in the environment is crucial for monitoring and risk assessment. The methodologies presented herein are grounded in established analytical principles, primarily leveraging gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for their high sensitivity and selectivity. This guide is intended for researchers, environmental scientists, and analytical chemists, offering robust, step-by-step protocols from sample collection to final data analysis, along with guidelines for method validation to ensure data integrity and reliability.

Introduction and Significance

Isopropylbiphenyl (IPB) is an aromatic hydrocarbon used as a dielectric fluid and in heat transfer applications. Its structural similarity to polychlorinated biphenyls (PCBs) and its potential for environmental persistence necessitate reliable analytical methods for its detection at trace levels. Environmental monitoring of IPB is essential to understand its fate, transport, and potential ecological impact.

This application note details validated analytical workflows for the determination of IPB in complex environmental matrices. The choice of analytical technique and sample preparation is dictated by the physicochemical properties of IPB (a semi-volatile and hydrophobic compound) and the specific environmental matrix. For robust and sensitive analysis, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method due to IPB's volatility. For samples where derivatization is not ideal or for high-throughput screening, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers a powerful alternative.

Analytical Strategies: Method Selection Rationale

The selection of an appropriate analytical method is contingent on the sample matrix and the required sensitivity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary recommended technique for the analysis of semi-volatile compounds like IPB. It offers excellent chromatographic resolution and, with mass spectrometric detection, high specificity and sensitivity. Electron Ionization (EI) is typically used, providing reproducible fragmentation patterns for confident identification.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a viable alternative, particularly for water samples where direct injection after concentration is possible. It minimizes sample preparation time and can be highly selective and sensitive when operated in Multiple Reaction Monitoring (MRM) mode[1].

The following sections provide detailed protocols for sample preparation tailored to each matrix, followed by instrumental analysis conditions.

Analysis of Isopropylbiphenyl in Water Samples

Sample Preparation: Solid-Phase Extraction (SPE)

Rationale: Solid-Phase Extraction (SPE) is an effective technique for extracting and concentrating non-polar to moderately polar organic analytes from aqueous samples. For the hydrophobic IPB, a reversed-phase sorbent like C18 or a polymeric sorbent is ideal for achieving high recovery and concentrating the analyte from large sample volumes[2][3].

Protocol: SPE for Water Samples

  • Sample Preservation: Collect water samples in amber glass bottles. If residual chlorine is present, dechlorinate by adding ~80 mg of sodium thiosulfate per liter. Acidify the sample to a pH < 2 with sulfuric acid to inhibit microbial degradation. Store at 4°C and extract within 7 days.

  • SPE Cartridge Conditioning: Use a 500 mg, 6 mL C18 SPE cartridge. Condition the cartridge by passing 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 10 mL of deionized water (pH < 2), ensuring the sorbent does not go dry.

  • Sample Loading: Pass 500 mL of the water sample through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.

  • Sorbent Washing: After loading, wash the cartridge with 5 mL of deionized water to remove salts and polar interferences. Dry the cartridge under a vacuum for 10 minutes to remove residual water.

  • Elution: Elute the trapped IPB from the cartridge with 2 x 5 mL aliquots of ethyl acetate into a collection vial.

  • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen at 35°C. Add an internal standard before instrumental analysis.

Caption: Workflow for Solid-Phase Extraction of Isopropylbiphenyl from Water.

Analysis of Isopropylbiphenyl in Soil and Sediment

Sample Preparation: Pressurized Liquid Extraction (PLE)

Rationale: Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), is a highly efficient method for extracting semi-volatile organic compounds from solid matrices like soil and sediment. The use of elevated temperatures and pressures allows for rapid and thorough extraction with reduced solvent consumption compared to traditional methods like Soxhlet[4][5][6].

Protocol: PLE for Soil/Sediment Samples

  • Sample Preparation: Air-dry the soil or sediment sample to a constant weight and sieve through a 2 mm mesh to remove large debris. Homogenize the sieved sample.

  • PLE Cell Preparation: Mix 10 g of the homogenized sample with an equal amount of diatomaceous earth and place it into a stainless steel PLE cell. Add activated copper to the cell outlet to remove sulfur interferences.

  • Extraction Conditions:

    • Solvent: Hexane/Acetone (1:1, v/v)

    • Temperature: 100°C

    • Pressure: 1500 psi

    • Static Time: 5 minutes

    • Cycles: 2

    • Flush Volume: 60% of cell volume

  • Extract Cleanup: The collected extract may require cleanup to remove co-extracted matrix interferences. A solid-phase extraction cleanup step using a silica gel or Florisil cartridge is recommended.

  • Concentration: Concentrate the cleaned extract to 1 mL under a gentle stream of nitrogen. Add an internal standard prior to GC-MS analysis.

Caption: Workflow for Pressurized Liquid Extraction of Isopropylbiphenyl from Soil.

Analysis of Isopropylbiphenyl in Air Samples

Sample Collection and Preparation: Thermal Desorption (TD)

Rationale: For airborne semi-volatile compounds like IPB, active sampling onto sorbent tubes followed by thermal desorption is a highly sensitive and solvent-free method. This technique allows for the pre-concentration of analytes from large volumes of air, leading to low detection limits[7][8][9].

Protocol: TD-GC-MS for Air Samples

  • Sample Collection: Draw a known volume of air (e.g., 100 L) through a sorbent tube packed with a suitable sorbent like Tenax® TA or a multi-bed sorbent tube at a controlled flow rate (e.g., 200 mL/min).

  • Internal Standard Addition: Spike the tube with an internal standard solution before analysis.

  • Thermal Desorption: Place the sorbent tube in an automated thermal desorber. The analytes are desorbed by heat and transferred to a cold trap for focusing.

    • Tube Desorption Temperature: 280°C

    • Tube Desorption Time: 10 minutes

    • Focusing Trap-Low Temperature: -10°C

    • Focusing Trap-High Temperature (Injection): 300°C

  • GC-MS Analysis: The focused analytes are rapidly heated and injected into the GC-MS system.

Caption: Workflow for Thermal Desorption GC-MS Analysis of Isopropylbiphenyl in Air.

Instrumental Analysis

GC-MS Method

This method is applicable to extracts from water, soil, and sediment, and for the analysis of air samples via thermal desorption. The parameters are based on methods for similar semi-volatile compounds[10][11][12].

ParameterRecommended Setting
Gas Chromatograph Agilent 8890 GC or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Inlet Temperature 280°C
Injection Mode Splitless (for liquid injections)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program 70°C (hold 2 min), ramp to 200°C at 15°C/min, then to 300°C at 10°C/min (hold 5 min)
Mass Spectrometer Agilent 5977B MSD or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
MS Source Temp. 230°C
MS Quad Temp. 150°C
Acquisition Mode Selected Ion Monitoring (SIM)
Quantifier Ion m/z 181 (M-15, loss of CH₃)
Qualifier Ions m/z 196 (M⁺), m/z 153

Note: Ions should be confirmed by running a pure standard of isopropylbiphenyl.

LC-MS/MS Method

This method is primarily for the analysis of concentrated water extracts.

ParameterRecommended Setting
Liquid Chromatograph Agilent 1290 Infinity II LC or equivalent
Column ZORBAX Eclipse Plus C18 (50 mm x 2.1 mm, 1.8 µm) or equivalent
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 50% B to 95% B over 5 min, hold for 2 min, return to initial conditions
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Agilent 6470 Triple Quadrupole MS or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Precursor Ion (Q1): m/z 197.2 [M+H]⁺ Product Ion (Q3): m/z 155.1 (quantifier), m/z 128.1 (qualifier)

Note: MRM transitions must be optimized by infusing a pure standard of isopropylbiphenyl.

Method Validation and Quality Control

To ensure the reliability of the data, a thorough method validation should be performed according to established guidelines[13][14].

Key Validation Parameters:

  • Linearity: A calibration curve should be established using at least five concentration levels. A correlation coefficient (r²) of ≥ 0.995 is typically required.

  • Accuracy: Determined by analyzing spiked matrix samples at low, medium, and high concentrations. Mean recoveries should be within 70-130%.

  • Precision: Assessed as the relative standard deviation (RSD) of replicate spiked samples. RSD should be ≤ 20%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is typically determined as 3 times the signal-to-noise ratio, while the LOQ is 10 times the signal-to-noise ratio[14].

  • Quality Control: Analysis should include method blanks, laboratory control samples, and matrix spikes with each batch of samples.

Expected Method Performance:

ParameterWater (SPE-GC/MS)Soil (PLE-GC/MS)Air (TD-GC-MS)
LOD 0.5 - 2 ng/L0.1 - 0.5 µg/kg1 - 5 ng/m³
LOQ 2 - 5 ng/L0.5 - 2 µg/kg5 - 15 ng/m³
Accuracy (% Recovery) 85 - 110%80 - 115%90 - 110%
Precision (% RSD) < 15%< 20%< 15%

These are typical performance values and must be experimentally verified by the laboratory.

Conclusion

The protocols described in this application note provide a robust framework for the sensitive and selective determination of isopropylbiphenyl in diverse environmental matrices. By employing appropriate sample preparation techniques such as SPE, PLE, and TD, coupled with high-resolution GC-MS or LC-MS/MS analysis, laboratories can achieve reliable quantification at environmentally relevant concentrations. Adherence to the outlined method validation and quality control procedures is critical for generating defensible data for environmental monitoring and assessment.

References

  • Prakruti, D., et al. (2023). Advancements in liquid chromatography-mass spectrometry: method development and applications. World Journal of Pharmaceutical Research, 12(14), 66-87.
  • Kim, J. H., et al. (2012). Pressurized liquid extraction for the simultaneous analysis of polychlorinated biphenyls and polybrominated diphenyl ethers from soil by GC-TOF-MS detection. Journal of Separation Science, 35(10-11), 1298-1304.
  • Jain, D., et al. (2018). Analytical Method Development and Validation for the Quantification of Acetone and Isopropyl Alcohol in the Tartaric Acid Base Pellets of Dipyridamole Modified Release Capsules. International Journal of Analytical Chemistry, 2018, 8547608.
  • U.S. Environmental Protection Agency. (2017). Method 325B: Volatile Organic Compounds from Fugitive and Area Sources.
  • Yang, Z., et al. (2020). Determination of bisphenol A in barreled drinking water by a SPE-LC-MS method. Journal of Environmental Science and Health, Part A, 55(6), 697-703.
  • Goldoni, R., et al. (2015). Determination of sevoflurane and isopropyl alcohol in exhaled breath by thermal desorption gas chromatography-mass spectrometry for exposure assessment of hospital staff. Journal of Pharmaceutical and Biomedical Analysis, 107, 207-214.
  • Popp, P., et al. (2001). Rapid Chromatography for the Determination of Polychlorinated Biphenyls by GC-MS in Environmental Monitoring. Journal of the American Society for Mass Spectrometry, 12(7), 847-853.
  • Shabir, G. A. (2024). Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method. Pharmaceutical Sciences, 30(3), 329-337.
  • D'Ascenzo, G., et al. (2003). Optimization and Validation of a Method using SPE and LC-APCI-MS/MS for Determination of Pharmaceuticals in Surface and Public Supply Water. Journal of the Brazilian Chemical Society, 14(4), 584-591.
  • Jenkins, T. F., et al. (2002). Trace Analysis of Explosives in Soil: Pressurized Fluid Extraction and Gas and Liquid Chromatography-Mass Spectrometry. Journal of AOAC International, 85(3), 612-623.
  • Markes International. (n.d.). Thermal Desorption: A Practical Applications Guide.
  • da Silva, R. C., et al. (2022). Optimization and Validation of a Miniaturized SLE-LTP Method for Fluopyram Determination in Different Soil Types by GC-MS. Journal of the Brazilian Chemical Society, 33(11), 1269-1277.
  • Asif, M. (2018). Limit of Blank (LOB), Limit of Detection (LOD), and Limit of Quantification (LOQ). Juniper Online Journal of Case Studies, 8(2).
  • Meng, C. K. (2005). Determination of Pharmaceuticals in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes. Agilent Technologies Application Note.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (2002). Chapter 7: Analytical Methods for Methoxychlor. In Toxicological Profile for Methoxychlor.
  • Plaza-Bolaños, P., et al. (2009). Comparison of ultrasonic and pressurized liquid extraction for the analysis of polycyclic aromatic compounds in soil samples by gas chromatography coupled to tandem mass spectrometry. Journal of Chromatography A, 1216(16), 3548-3556.
  • Sauvé, S., et al. (2012). On-line solid phase extraction and liquid chromatography/tandem mass spectrometry to quantify pharmaceuticals, pesticides and some metabolites in drinking, surface and wastewaters. Journal of Environmental Monitoring, 14(5), 1354-1362.

Sources

Protocol for the Friedel-Crafts Acylation of 4-Isopropylbiphenyl: Synthesis of a Key Ketone Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the Friedel-Crafts acylation of 4-isopropylbiphenyl, a critical transformation for introducing a keto-functional group onto the biphenyl scaffold. Acylated biphenyl derivatives are pivotal intermediates in the synthesis of advanced materials and pharmacologically active molecules.[1][2] This guide explains the underlying reaction mechanism, offers a step-by-step experimental procedure, outlines safety considerations, and provides a framework for troubleshooting. The protocol is designed to be a self-validating system, ensuring reproducibility and high yield for researchers in organic synthesis and drug development.

Introduction and Scientific Rationale

This compound is a readily available aromatic hydrocarbon characterized by its biphenyl core and an isopropyl substituent.[3][4] This structure serves as a valuable starting material in medicinal chemistry due to the prevalence of the biphenyl moiety in numerous pharmaceuticals.[1][5] The introduction of further functional groups is essential to modulate the biological activity and physicochemical properties of potential drug candidates.

The Friedel-Crafts acylation is a robust and fundamental electrophilic aromatic substitution reaction that attaches an acyl group to an aromatic ring.[6][7] In the context of this compound, this reaction is typically directed to the para position of the unsubstituted phenyl ring due to steric hindrance from the isopropyl group and the electronic activation of the biphenyl system. The resulting ketone, 1-(4'-isopropyl-[1,1'-biphenyl]-4-yl)ethan-1-one, is a versatile intermediate that can undergo a wide range of subsequent transformations, including reduction to an alcohol, oxidation, or conversion to an amine via reductive amination.[8]

This protocol details the acylation using acetyl chloride as the acylating agent and aluminum chloride (AlCl₃) as the Lewis acid catalyst. Understanding the causality behind each step is crucial for success. The Lewis acid coordinates with the acetyl chloride, generating a highly electrophilic acylium ion, which is then attacked by the electron-rich biphenyl ring to form the desired product.[6]

Reaction Mechanism: Electrophilic Aromatic Substitution

The Friedel-Crafts acylation proceeds through a well-established multi-step mechanism.

  • Generation of the Electrophile: The Lewis acid, aluminum chloride, activates the acetyl chloride by coordinating to the chlorine atom. This polarization facilitates the formation of a highly reactive acylium ion (CH₃CO⁺).

  • Electrophilic Attack: The π-electrons of the biphenyl ring act as a nucleophile, attacking the electrophilic acylium ion. This step forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Deprotonation and Aromatization: A weak base, typically the [AlCl₄]⁻ complex, removes a proton from the carbon atom bearing the new acyl group. This step restores the aromaticity of the ring and regenerates the Lewis acid catalyst (in principle, though it is consumed by complexation with the product ketone).

  • Product Complexation: The product ketone, being a Lewis base, will complex with the strong Lewis acid AlCl₃. Therefore, a stoichiometric amount of the catalyst is required, and an aqueous workup is necessary to hydrolyze this complex and isolate the final product.

reaction_mechanism Figure 1: Mechanism of Friedel-Crafts Acylation cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2 & 3: Electrophilic Attack & Aromatization cluster_2 Step 4: Workup AcCl Acetyl Chloride (CH₃COCl) Acylium Acylium Ion [CH₃C=O]⁺ + [AlCl₄]⁻ AcCl->Acylium + AlCl₃ AlCl3 AlCl₃ Biphenyl This compound Sigma Sigma Complex (Resonance Stabilized) Biphenyl->Sigma + Acylium Ion Product Acylated Product Complex Sigma->Product - H⁺ FinalProduct Final Ketone Product Product->FinalProduct + H₂O (hydrolysis)

Caption: Figure 1: Mechanism of Friedel-Crafts Acylation.

Experimental Protocol

This protocol describes the synthesis of 1-(4'-isopropyl-[1,1'-biphenyl]-4-yl)ethan-1-one on a 10 mmol scale.

3.1. Materials and Equipment

Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)Equiv.CAS No.
This compound196.291.96 g10.01.07116-95-2
Aluminum Chloride (anhydrous)133.341.60 g12.01.27446-70-0
Acetyl Chloride78.500.86 mL12.01.275-36-5
Dichloromethane (DCM, anhydrous)-50 mL--75-09-2
Hydrochloric Acid (1 M aq.)-~30 mL--7647-01-0
Saturated Sodium Bicarbonate (aq.)-~30 mL---
Brine (Saturated NaCl aq.)-~30 mL---
Anhydrous Magnesium Sulfate-~5 g--7487-88-9
  • Equipment: 100 mL three-neck round-bottom flask, magnetic stirrer and stir bar, reflux condenser, nitrogen/argon inlet, dropping funnel, ice-water bath, separatory funnel, rotary evaporator, glassware for chromatography.

3.2. Safety Precautions

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.

  • Fume Hood: This entire procedure must be performed in a certified chemical fume hood.

  • Reagent Hazards:

    • Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing HCl gas. Handle anhydrous AlCl₃ quickly in a dry environment.

    • Acetyl Chloride: Corrosive, flammable, and reacts with moisture to release HCl gas. Handle with care.

    • Dichloromethane (DCM): Volatile and a suspected carcinogen. Minimize inhalation and skin contact.

3.3. Step-by-Step Procedure

  • Reaction Setup:

    • Flame-dry a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar. Allow it to cool to room temperature under a stream of inert gas (N₂ or Ar).

    • Fit the flask with a reflux condenser (with an inert gas outlet) and a dropping funnel.

  • Reagent Addition:

    • To the flask, add this compound (1.96 g, 10.0 mmol) and anhydrous dichloromethane (30 mL). Stir the mixture until the solid dissolves.

    • Cool the flask to 0 °C using an ice-water bath.

    • In a fume hood, carefully and portion-wise, add anhydrous aluminum chloride (1.60 g, 12.0 mmol) to the stirred solution. The mixture may become a slurry.

  • Acylation Reaction:

    • In a separate dry vial, prepare a solution of acetyl chloride (0.86 mL, 12.0 mmol) in anhydrous DCM (10 mL).

    • Transfer this solution to the dropping funnel.

    • Add the acetyl chloride solution dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Quenching:

    • Once the reaction is complete, cool the flask back down to 0 °C in an ice bath.

    • CAUTION: The quenching process is highly exothermic and releases HCl gas. Perform this step slowly and carefully.

    • Slowly and dropwise, add 1 M HCl (~30 mL) to the reaction mixture to quench excess AlCl₃ and hydrolyze the product complex.

    • Transfer the entire mixture to a separatory funnel.

  • Extraction and Purification:

    • Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL).

    • Combine all organic layers and wash sequentially with saturated NaHCO₃ solution (1 x 30 mL), water (1 x 30 mL), and brine (1 x 30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Final Purification:

    • The crude product will likely be a yellow or brown oil/solid. Purify the crude material by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

3.4. Characterization

The identity and purity of the final product, 1-(4'-isopropyl-[1,1'-biphenyl]-4-yl)ethan-1-one, should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry (MS).

Workflow Visualization

The overall experimental process can be visualized as a logical flow from setup to final product analysis.

experimental_workflow Figure 2: Experimental Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Acylation cluster_workup 3. Work-up & Extraction cluster_purification 4. Isolation & Analysis setup Flame-dry glassware under inert gas add_reagents Add this compound, DCM, and AlCl₃ setup->add_reagents cool Cool to 0 °C add_reagents->cool add_acyl Dropwise addition of Acetyl Chloride in DCM cool->add_acyl react Stir at RT for 2-3h (Monitor by TLC) add_acyl->react quench Quench with 1M HCl at 0 °C react->quench extract Separate layers & Extract with DCM quench->extract wash Wash with NaHCO₃, Water, and Brine extract->wash dry Dry over MgSO₄ & Concentrate wash->dry purify Column Chromatography dry->purify analyze Characterization (NMR, MS, IR) purify->analyze

Caption: Figure 2: Experimental Workflow.

Troubleshooting

  • Low or No Conversion:

    • Cause: Inactive AlCl₃ due to moisture exposure.

    • Solution: Use a fresh, unopened bottle of anhydrous AlCl₃ or a freshly sublimed batch. Ensure all glassware and solvents are scrupulously dry.[9]

  • Formation of Multiple Products (Poor Regioselectivity):

    • Cause: Reaction temperature is too high, allowing for acylation at other positions.

    • Solution: Maintain a low temperature (0 °C) during the addition of the acylating agent to maximize selectivity for the least sterically hindered para position.[10]

  • Polyacylation:

    • Cause: The product ketone is generally less reactive than the starting material, so this is uncommon. However, if observed, it may be due to overly harsh conditions.

    • Solution: Ensure the stoichiometry is correct and avoid excessively long reaction times or high temperatures.

Conclusion

This application note provides a reliable and detailed protocol for the Friedel-Crafts acylation of this compound. By carefully controlling reaction conditions and adhering to the specified safety precautions, researchers can efficiently synthesize the corresponding ketone, a key building block for further elaboration in drug discovery and materials science. The principles and techniques described herein are broadly applicable to other electrophilic aromatic substitution reactions.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 20259910, Isopropylbiphenyl.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 23503, this compound.
  • The Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
  • The Organic Chemistry Portal. Synthesis of ketones by oxidation of alcohols.
  • ResearchGate (2023). Friedel–Crafts acylation of biphenyl with anhydrides.
  • The Organic Chemistry Tutor (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism.
  • Professor Dave Explains (2018). Friedel-Crafts Acylation.
  • ResearchGate (2020). Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14.
  • Chemistry LibreTexts (2024). The Grignard Reaction (Experiment).
  • Google Patents (2007). WO2007044270A1 - Process for producing high purity ketones by friedel-crafts acylation at low temperature.

Sources

Application Notes and Protocols: The Utility of 4-Isopropylbiphenyl in Advanced Dye Manufacturing

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide on the application of 4-Isopropylbiphenyl (4-IPB) in the manufacturing and application of dyes. While its primary and most established role is as a high-performance dye carrier for synthetic fibers, particularly polyester, this guide also explores its potential as a chemical intermediate in the synthesis of novel chromophores. We will delve into the mechanistic principles behind its function, provide detailed experimental protocols, and address critical safety and environmental considerations. The information herein is synthesized from established chemical principles and authoritative sources to provide a trustworthy and expert-grounded resource for professionals in the field.

Section 1: The Fundamental Challenge of Dyeing Synthetic Fibers and the Role of Carriers

Hydrophobic synthetic fibers, most notably polyethylene terephthalate (polyester), present a significant challenge for coloration. Their tightly-packed, crystalline polymer structure and lack of water-attracting functional groups make it difficult for dye molecules to penetrate the fiber matrix under standard aqueous conditions.[1] High-temperature (HT) dyeing, typically conducted at 130-140°C under pressure, is one method to overcome this barrier. This process increases the thermal energy of the polymer chains, causing them to move apart and create temporary voids, allowing dye diffusion.

An alternative, particularly for facilities not equipped for HT processing, is the use of a chemical auxiliary known as a dye carrier .[2] this compound is a prominent example of such a carrier.[3] Carriers are small organic molecules that facilitate the dyeing of hydrophobic fibers at or near the atmospheric boiling point of water (approx. 100°C).[4]

Mechanism of Action

The efficacy of a dye carrier is rooted in its ability to disrupt the intermolecular forces within the fiber. The proposed mechanism involves several synergistic actions:

  • Lowering the Glass Transition Temperature (Tg): The carrier penetrates the amorphous regions of the polyester fiber, acting as a molecular lubricant or plasticizer.[5][6] This reduces the energy required to induce polymer chain mobility, effectively lowering the fiber's Tg.

  • Fiber Swelling: The absorption of the carrier into the fiber matrix causes it to swell, physically expanding the free volume between polymer chains.[6]

  • Dye Solubilization: Carriers can improve the solubility of nonionic disperse dyes within the dyebath and form a film on the fiber surface, creating a high concentration gradient that promotes diffusion into the fiber.[5]

This combined action opens the fiber structure, creating pathways for the disperse dye molecules to diffuse from the aqueous bath into the polymer matrix, where they become physically trapped upon cooling.[1]

carrier_mechanism cluster_0 Before Carrier Application cluster_1 With 4-IPB Carrier Polyester_Chains_Initial Tightly Packed Polymer Chains (High Tg) Carrier 4-IPB Carrier (Plasticizer) Polyester_Chains_Initial->Carrier Carrier Addition Dye_Outside Disperse Dye Molecules Dye_Outside->Polyester_Chains_Initial Poor Penetration Polyester_Chains_Swollen Swollen Polymer Chains (Lowered Tg) Carrier->Polyester_Chains_Swollen Opens Structure Dye_Inside Dye Penetration Dye_Inside->Polyester_Chains_Swollen Successful Diffusion dyeing_workflow start Start prep_fabric Prepare Polyester Fabric (Scour, Weigh) start->prep_fabric prep_carrier Prepare Carrier Emulsion (4-IPB + Emulsifier + Water) prep_fabric->prep_carrier prep_dyebath Prepare Dyebath (Dye Paste + Dispersant) prep_carrier->prep_dyebath combine Combine & Adjust (Add Carrier Emulsion to Dyebath, Set pH to 4.5-5.5) prep_dyebath->combine dyeing Dyeing Process (Add Fabric, Ramp to 100°C, Hold for 60-90 min) combine->dyeing cool_rinse Cool & Rinse (Cool to 70°C, Hot Rinse, Cold Rinse) dyeing->cool_rinse reduction_clear Reduction Clearing (NaOH, Sodium Hydrosulfite, 70-80°C for 15-20 min) cool_rinse->reduction_clear final_rinse Final Rinse & Dry (Hot Rinse, Cold Rinse, Neutralize, Dry) reduction_clear->final_rinse end End final_rinse->end

Diagram 2: Experimental workflow for polyester carrier dyeing.
Step-by-Step Procedure
  • Preparation of Dyebath and Auxiliaries (Liquor Ratio 20:1):

    • Dye Dispersion: Prepare a 1% (w/v) stock dispersion of the disperse dye. Weigh 1 g of dye powder, paste it with a small amount of a dispersing agent (0.5 g), and slowly add deionized water up to 100 mL with constant stirring.

    • Carrier Emulsion: Prepare a 10% (w/v) stock emulsion of the carrier. In a separate beaker, combine 10 g of this compound with 2-3 g of a suitable nonionic emulsifier. Heat gently to ~40-50°C and stir until homogeneous. Slowly add warm deionized water with high-speed stirring to make a total volume of 100 mL, forming a stable milky emulsion. The quality of this emulsion is critical for preventing spotting on the fabric.

  • Dyeing Process:

    • Set up the dyebath with the required volume of deionized water.

    • Add the required amount of the carrier emulsion. A typical concentration is 2-5 g/L. [5] * Add the required amount of the dye stock dispersion. For a 1% depth of shade on a 10 g fabric sample (200 mL bath), you would add 10 mL of the 1% dye stock.

    • Adjust the pH of the dyebath to 4.5 - 5.5 using acetic acid. This pH range is optimal for the stability of most disperse dyes and polyester fiber.

    • Introduce the wetted polyester fabric into the cold dyebath.

    • Raise the temperature of the dyebath to 100°C at a rate of 2°C/minute.

    • Hold the temperature at 100°C for 60-90 minutes, ensuring constant agitation.

    • Cool the bath down to 70°C at a rate of 2°C/minute. Drain the dyebath.

  • Post-Treatment:

    • Rinsing: Rinse the dyed fabric thoroughly, first with hot water (~70°C) and then with cold water to remove residual carrier and unfixed surface dye.

    • Reduction Clearing: This step is essential for removing dye particles adhering to the fiber surface, which significantly improves wash fastness. Prepare a fresh bath containing 2 g/L Sodium Hydroxide and 2 g/L Sodium Hydrosulfite. Treat the fabric at 70-80°C for 15-20 minutes.

    • Final Rinse: Rinse the fabric with hot water, then cold water. Neutralize with a weak solution of acetic acid if necessary, followed by a final cold rinse.

    • Drying: Squeeze the excess water from the fabric and allow it to air dry or dry in an oven at a moderate temperature.

Section 4: this compound as a Potential Intermediate in Dye Synthesis

While its use as a carrier is well-documented, the PubChem database notes that 4-IPB "may be used as an intermediate in the manufacture of dyes". [3]Although specific commercial examples are not prevalent, its aromatic biphenyl structure makes it a plausible precursor for azo dyes, which constitute a vast class of synthetic colorants. [7][8] A hypothetical synthetic route could involve functionalizing the 4-IPB molecule to create a diazo component, which is then coupled with another aromatic compound (a coupling component) to form the final azo dye.

synthesis_pathway IPB This compound Nitro_IPB Nitrated Intermediate (e.g., 4'-Nitro-4-isopropylbiphenyl) IPB->Nitro_IPB Nitration (HNO3/H2SO4) Amino_IPB Amino Intermediate (e.g., 4'-Amino-4-isopropylbiphenyl) Nitro_IPB->Amino_IPB Reduction (e.g., Sn/HCl) Diazonium Diazonium Salt Amino_IPB->Diazonium Diazotization (NaNO2/HCl, 0-5°C) Azo_Dye Novel Azo Dye Diazonium->Azo_Dye Azo Coupling Coupler Coupling Component (e.g., Naphthol derivative) Coupler->Azo_Dye

Diagram 3: Hypothetical pathway for synthesizing an azo dye from 4-IPB.

This pathway illustrates how the stable biphenyl backbone of 4-IPB could be incorporated into a larger chromophoric system. The bulky isopropyl group could potentially enhance the solubility of the resulting dye in organic solvents or polymer matrices and influence its final shade and fastness properties. This remains an area for exploratory synthesis by researchers.

Section 5: Safety, Handling, and Environmental Profile

As a senior scientist, it is imperative to handle all chemicals with a thorough understanding of their risks.

  • Human Health: this compound is classified as a skin and eye irritant. Inhalation of vapors or dust may cause respiratory irritation. Prolonged or repeated exposure can be harmful. All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn. [9]* Environmental Impact: 4-IPB is classified as very toxic to aquatic life with long-lasting effects. The textile dyeing industry is a major source of chemical pollution, and traditional carriers like 4-IPB contribute to the effluent's toxicity. [10][11]Effluent from dyeing processes using this carrier must be collected and treated as hazardous waste according to local, state, and federal regulations. It should never be discharged directly into waterways.

  • Trend Towards Greener Alternatives: Due to the environmental and health concerns associated with traditional aromatic carriers, there is a significant industry shift towards developing and using "eco-friendly" carriers. These alternatives often have lower toxicity, better biodegradability, and lower volatility. Researchers are encouraged to explore these greener options where feasible.

Conclusion

This compound is a historically significant and effective chemical auxiliary in the textile industry, primarily functioning as a dye carrier that enables the atmospheric dyeing of polyester. Its ability to plasticize synthetic fibers allows for the achievement of deep and level shades without the need for high-pressure equipment. While its potential as a synthetic intermediate for novel dyes presents an interesting avenue for research, its application is tempered by significant environmental and safety concerns. Modern chemical practice necessitates a move towards more sustainable alternatives, but understanding the principles and protocols of traditional carriers like 4-IPB provides an essential foundation for developing the next generation of dyeing technology.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 20259910, Isopropylbiphenyl.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 23503, this compound.
  • Broadbent, A. D. (2001). Recent developments in reactive dyes. SDC ColourClick.
  • Defago, D., & Stamm, O. A. (1974). U.S. Patent No. 3,854,969. Washington, DC: U.S. Patent and Trademark Office.
  • Reyes-González, F., et al. (2024). Synthesis, Purification, Characterization, and ABTS Antioxidant Evaluation of Novel Azo Dyes. MDPI.
  • CAS Common Chemistry (n.d.). This compound. American Chemical Society.
  • Ciba Specialty Chemicals Corporation (1999). EP Patent No. 0889159A2. European Patent Office.
  • Kureha Chemical Industry Co Ltd (1994). JP Patent No. H0662451B2. Google Patents.
  • Textile Learner (2021). Commercial Name, Factors and Mechanism of Dyeing Carriers.
  • Khan, S., & Malik, A. (2021). Environmental Impact of Textile Materials: Challenges in Fiber–Dye Chemistry and Implication of Microbial Biodegradation. MDPI.
  • Colourinn (n.d.). The Polyester Carrier Dyeing Process Using Disperse Dyes.
  • Smeal, T. W. (1973). U.S. Patent No. 3,728,078. Washington, DC: U.S. Patent and Trademark Office.
  • Mitsui Toatsu Chemicals, Inc. (1991). U.S. Patent No. RE33779E. Washington, DC: U.S. Patent and Trademark Office.
  • tentree (2022). The Environmental Impact of Textile Dyeing.
  • Chindo, I. Y., et al. (2016). Synthesis And Dyeing Properties Of Novel Bifunctional Reactive Dyes. ResearchGate.
  • Kureha Kagaku Kogyo Kabushiki Kaisha (1990). U.S. Patent No. 4,970,338. Washington, DC: U.S. Patent and Trademark Office.
  • Khattab, T. A., Abdelrahman, M. S., & Rehan, M. (2020). Textile dyeing industry: environmental impacts and remediation. Environmental Science and Pollution Research, 27(4), 3803–3816.
  • Textile Today (2013). Carrier dyeing: pros and cons.
  • Tan-Tex Chemical Corp. (1975). U.S. Patent No. 3,925,013. Washington, DC: U.S. Patent and Trademark Office.
  • Aspland, J. R. (1992). Dye Carriers. ResearchGate.
  • Radhakrishnan, S. (2024). Social and Environmental Impact of Natural Dyeing. ResearchGate.
  • Ben Ticha, M., et al. (2021). Ecological and cleaner process for dyeing bicomponent polyester filaments (PET/PTT) using ecological carriers. RSC Advances, 11(46), 28785-28795.
  • Khan, S. (2024). Unraveling the ecological footprint of textile dyes: A growing environmental concern. World Journal of Biology and Biotechnology, 9(3), 107-109.
  • European Patent Office (2020). EP Patent No. 2516728B1.
  • Free Patents Online (n.d.). Solvent Dyes Patents (Class 8/938).
  • Yeh, K., & Smith, B. F. (1983). An Investigation of Selected Dye Carriers Used in Commercial Dyeing of Hydrophobic Fibers. U.S. Environmental Protection Agency.
  • Ciba Specialty Chemicals Corporation (2006). U.S. Patent Application No. 2006/0053571A1.
  • Blue Lake Chemical (2025). Polyester Dyeing Carriers: Key to Efficient, Eco-Friendly Disperse Dyeing.
  • Wikipedia (n.d.). Azo dye.
  • Runlong Dye (n.d.). Conventional Disperse Dyes.
  • EBSCO (n.d.). Azo compound (Azo dye). Research Starters.

Sources

Application Note: Green Chemistry Approaches to 4-Isopropylbiphenyl Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the sustainable synthesis of 4-Isopropylbiphenyl, focusing on modern green chemistry principles and practices.

Introduction: The Need for Greener Pathways to this compound

This compound is a key intermediate and building block in the synthesis of pharmaceuticals, liquid crystals, and other advanced materials.[1] Its industrial production has traditionally relied on classical methods such as Friedel-Crafts alkylation using homogeneous acid catalysts like aluminum chloride (AlCl₃). While effective, these methods are fraught with environmental and process safety issues, including the use of stoichiometric amounts of corrosive catalysts, generation of hazardous acidic waste streams, and often poor selectivity, leading to complex purification challenges.

The principles of green chemistry call for the development of synthetic routes that are more efficient, less hazardous, and environmentally benign.[2][3] This involves prioritizing the use of renewable feedstocks, employing catalytic over stoichiometric reagents, minimizing waste, and utilizing safer solvents.[2] This guide provides a detailed overview of modern, greener approaches to the synthesis of this compound, focusing on heterogeneous catalysis and advanced cross-coupling reactions that align with these principles.

Below is a conceptual workflow illustrating the shift from traditional to green synthetic paradigms for this compound.

cluster_0 Traditional Synthesis Route cluster_1 Green Synthesis Paradigm Trad_Reactants Biphenyl + Isopropyl Halide/Propylene Trad_Process Classical Friedel-Crafts Alkylation Trad_Reactants->Trad_Process Trad_Catalyst Homogeneous Catalyst (e.g., AlCl₃, H₂SO₄) Trad_Catalyst->Trad_Process Trad_Output Product Mixture (ortho, meta, para isomers) Trad_Process->Trad_Output Green_Route1 Route A: Shape-Selective Alkylation Trad_Process->Green_Route1 Transition to Sustainable Catalysis Trad_Waste Corrosive Acidic Waste (High E-Factor) Trad_Output->Trad_Waste Green_Catalyst1 Heterogeneous Catalyst (e.g., Zeolites) Green_Route1->Green_Catalyst1 Green_Route2 Route B: Catalytic Cross-Coupling Green_Catalyst2 Advanced Pd Catalyst (e.g., Nanoparticles) Green_Route2->Green_Catalyst2 Green_Output High-Purity this compound (Low E-Factor) Green_Catalyst1->Green_Output Green_Catalyst2->Green_Output Green_Solvent Benign Solvents (Water, Ethanol) Green_Solvent->Green_Route1 Green_Solvent->Green_Route2

Caption: Transition from traditional to green synthesis pathways.

Shape-Selective Alkylation via Heterogeneous Catalysis

A significant advancement in the green synthesis of this compound is the replacement of homogeneous Friedel-Crafts catalysts with solid acid catalysts, particularly zeolites. Zeolites are microporous aluminosilicates with a well-defined crystalline structure, creating a network of channels and cavities of molecular dimensions. This unique structure enables shape-selectivity, favoring the formation of specific isomers.

Causality and Expertise: The conventional synthesis often results in a mixture of 2-, 3-, and this compound isomers, requiring energy-intensive separation. Zeolite catalysts, such as mordenite, possess pore diameters (e.g., ~7 Å) that are comparable to the dimensions of the reacting molecules.[4] The transition state required to form the sterically bulkier ortho- and meta-isomers is disfavored within the confined space of the zeolite pores. In contrast, the linear geometry of the para-substituted product, this compound, allows it to form and diffuse out of the pores more readily. This "shape-selective" mechanism dramatically increases the yield of the desired product.

The key advantages of using zeolite catalysts include:

  • High Selectivity: Preferential formation of the 4-isomer, simplifying purification.

  • Catalyst Reusability: As heterogeneous catalysts, zeolites can be easily recovered by filtration and regenerated by calcination, eliminating catalyst waste.[4]

  • Reduced Corrosion: Zeolites are non-corrosive solids, allowing for the use of standard stainless-steel reactors and reducing safety concerns.

  • Waste Minimization: The process avoids the aqueous workup required to remove traditional Lewis acids, thereby preventing the generation of large volumes of acidic wastewater.

cluster_zeolite Zeolite Pore (Mordenite) entry Biphenyl + Propylene (Reactants) transition_state Transition States entry->transition_state Diffusion into pore exit This compound (Linear Product) out High Purity Product Stream exit->out Diffusion out transition_state->exit Favored pathway blocked Ortho/Meta Isomers (Sterically Hindered) transition_state->blocked Disfavored pathway (Steric hindrance)

Caption: Shape-selectivity in zeolite-catalyzed alkylation.

Protocol 1: Zeolite-Catalyzed Synthesis of this compound

This protocol is a representative procedure based on methodologies described for shape-selective alkylation.[4]

  • Catalyst Activation: Place 10 g of H-mordenite zeolite powder in a furnace. Heat under a flow of dry air or nitrogen to 500°C and hold for 4 hours to remove adsorbed water. Cool under vacuum and store in a desiccator.

  • Reaction Setup: To a 250 mL stirred autoclave reactor, add biphenyl (30.8 g, 0.2 mol) and the activated H-mordenite catalyst (3.0 g).

  • Reaction Execution: Seal the reactor and purge with nitrogen. Heat the mixture to 200°C with vigorous stirring. Introduce propylene gas, maintaining a constant pressure of 15 bar.

  • Monitoring: Monitor the reaction progress by periodically taking small samples (if the reactor allows) and analyzing them by Gas Chromatography (GC) to determine the conversion of biphenyl and the isomeric distribution of the products.

  • Workup: After 6-8 hours (or once optimal conversion is reached), stop the propylene flow, cool the reactor to room temperature, and vent the excess pressure.

  • Purification: Dilute the reaction mixture with 100 mL of toluene and filter to recover the zeolite catalyst. The catalyst can be washed with toluene, dried, and calcined for reuse. The filtrate, containing the product, is concentrated under reduced pressure. The resulting crude product can be purified by distillation or recrystallization from ethanol to yield pure this compound.

Green Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for constructing biaryl systems.[5][6] Green chemistry innovations in this area focus on developing highly efficient catalysts that can function under mild, environmentally benign conditions, particularly in aqueous media.[7][8]

Causality and Expertise: The core of a green Suzuki-Miyaura reaction is the catalyst system and solvent. Traditional protocols often use toxic organic solvents like toluene or DMF and require phosphine ligands, which are often air-sensitive and toxic.[6] Modern approaches utilize water as a solvent, which is non-flammable, non-toxic, and inexpensive.[8][9] The challenge of performing organic reactions in water is overcome by using highly active nanocatalysts. Biogenic synthesis of palladium nanoparticles (PdNPs), for example, using plant extracts like papaya peel, offers a sustainable method for catalyst preparation, avoiding harsh chemical reducing agents.[9] These PdNPs often exhibit superior catalytic activity due to their high surface-area-to-volume ratio, enabling reactions to proceed at room temperature with very low catalyst loading.[9][10]

pd0 Pd(0)L_n (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_halide 4-Bromocumene (Ar-X) aryl_halide->oxidative_addition pd_complex1 Ar-Pd(II)-X (Complex) oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation boronic_acid Phenylboronic Acid (Ar'-B(OH)₂) boronic_acid->transmetalation base Base (e.g., K₂CO₃) in Water base->transmetalation pd_complex2 Ar-Pd(II)-Ar' (Complex) transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product This compound (Ar-Ar') reductive_elimination->product

Caption: Green Suzuki-Miyaura catalytic cycle.

Protocol 2: Aqueous Suzuki-Miyaura Synthesis of this compound

This protocol is adapted from green methodologies employing biogenically synthesized Pd nanoparticles and aqueous solvents.[9]

  • Catalyst Preparation (Conceptual): Prepare palladium nanoparticles (PdNPs) using a green method, such as reduction of PdCl₂ with papaya peel extract as described in the literature.[9] The resulting nanoparticles are typically characterized by TEM, XRD, and UV-Vis spectroscopy.

  • Reaction Setup: In a 50 mL round-bottom flask, combine 4-isopropylphenylboronic acid (1.2 mmol, 197 mg), bromobenzene (1.0 mmol, 157 mg), and potassium carbonate (K₂CO₃) (1.5 mmol, 207 mg).

  • Solvent and Catalyst Addition: Add the biogenic PdNP catalyst (e.g., 0.001 mol%). Add a solvent mixture of water and ethanol (1:1, 5 mL).

  • Reaction Execution: Stir the mixture vigorously at room temperature (25°C). The reaction is open to the air, avoiding the need for inert atmosphere techniques.

  • Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) or GC-MS until the starting material (bromobenzene) is consumed (typically 2-4 hours).

  • Workup: Upon completion, add 15 mL of ethyl acetate to the reaction mixture and stir for 5 minutes. Separate the organic layer. Extract the aqueous layer twice more with 10 mL portions of ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Remove the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Comparative Analysis of Synthesis Routes

To provide a clear basis for selecting a synthetic strategy, the following table compares the traditional Friedel-Crafts route with the greener alternatives discussed. The metrics used are central to the principles of green chemistry.

MetricTraditional Friedel-CraftsZeolite-Catalyzed AlkylationAqueous Suzuki-Miyaura Coupling
Catalyst AlCl₃ (Stoichiometric)H-Mordenite (Catalytic)Pd Nanoparticles (Catalytic)
Catalyst Reusability NoYes (via filtration/calcination)Possible, but can be challenging
Solvent Nitrobenzene, CS₂ (Toxic)Solvent-free or non-polarWater, Ethanol (Benign)[6]
Reaction Temp. 80-100°C180-250°CRoom Temperature to 80°C[6][9]
Atom Economy Moderate to LowHighModerate
E-Factor (Waste/Product) High (>10)Low (<1-2)Low to Moderate (2-10)
Key Hazard Corrosive, toxic reagentsHigh temp/pressureUse of boronic acids
Selectivity for 4-isomer Poor to ModerateExcellentExcellent (Defined by reactants)

Conclusion and Future Outlook

The synthesis of this compound has evolved significantly, driven by the imperatives of green chemistry. Shape-selective alkylation using recyclable zeolite catalysts presents a highly efficient, low-waste alternative for large-scale industrial production. For laboratory and fine chemical synthesis, aqueous Suzuki-Miyaura cross-coupling reactions using advanced, low-load palladium catalysts offer a mild, safe, and highly versatile route.

Future research will likely focus on several key areas:

  • Biocatalysis: The development of enzymatic pathways for C-C bond formation to construct the biphenyl core could represent the ultimate green synthesis.[3][11]

  • Flow Chemistry: Integrating these green catalytic methods into continuous flow reactors can further enhance safety, efficiency, and scalability.[11]

  • Non-Noble Metal Catalysis: Exploring catalysts based on more abundant and less toxic metals like iron, copper, or nickel to replace palladium in cross-coupling reactions.

By adopting these advanced protocols and principles, researchers and chemical manufacturers can significantly reduce the environmental footprint associated with the production of this compound, aligning chemical synthesis with the goals of sustainability.

References

  • PubChem. Isopropylbiphenyl.
  • Google Patents. JPH0662451B2 - Method for producing isopropyl biphenyls.
  • PubChem. This compound.
  • CAS Common Chemistry. This compound. American Chemical Society. [Link]
  • Das, B. et al. (2018). Greener Biogenic Approach for the Synthesis of Palladium Nanoparticles Using Papaya Peel: An Eco-Friendly Catalyst for C–C Coupling Reaction. ACS Omega. [Link]
  • Ali, H. A. et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances. [Link]
  • Royal Society of Chemistry. (n.d.). Green Chemistry. RSC Publishing. [Link]
  • CORDIS. (2017). Environmentally friendly solvents. European Commission. [Link]
  • ResearchGate. (n.d.).
  • Zareba, P. et al. (2022). Eco-friendly methods of synthesis and preliminary biological evaluation of sulfonamide derivatives of cyclic arylguanidines. Ultrasonics Sonochemistry. [Link]
  • ResearchGate. (2022).
  • ResearchGate. (2015).
  • University of Southampton. (2023). Green Chemistry. ePrints Soton. [Link]
  • Preprints.org. (2023).
  • MDPI. (2020). Continuous-Flow Biocatalytic Process for the Synthesis of the Best Stereoisomers of the Commercial Fragrances. [Link]
  • Journal of Chemical and Pharmaceutical Research. (2024). Innovative Catalysts and Techniques in Eco-Friendly Heterocyclic Synthesis. [Link]
  • MDPI. (2022). Recent Advances in Green Synthesis, Characterization, and Applications of Bioactive Metallic Nanoparticles. [Link]

Sources

Troubleshooting & Optimization

How to improve the yield of 4-Isopropylbiphenyl synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An essential intermediate in the pharmaceutical and specialty chemicals industries, 4-Isopropylbiphenyl is utilized in applications ranging from liquid crystals to drug synthesis.[1] Achieving high yields in its synthesis is critical for both economic viability and sustainability. This technical support center provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and FAQs to address common challenges and optimize synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial and lab-scale methods for synthesizing this compound?

There are three principal routes for the synthesis of this compound, each with distinct advantages and challenges:

  • Friedel-Crafts Alkylation: This classic electrophilic aromatic substitution involves reacting biphenyl with an isopropylating agent (like propylene or 2-halopropane) in the presence of a Lewis acid or solid acid catalyst.[2] It is often favored in industrial settings due to the low cost of starting materials.[3]

  • Suzuki-Miyaura Coupling: A versatile palladium-catalyzed cross-coupling reaction between an organoboron compound (e.g., 4-isopropylphenylboronic acid) and an aryl halide (e.g., bromobenzene).[4][5] This method is renowned for its high functional group tolerance and is common in laboratory and pharmaceutical synthesis.[6]

  • Kumada Coupling: One of the earliest transition-metal-catalyzed cross-coupling reactions, it joins a Grignard reagent (e.g., 4-isopropylphenylmagnesium bromide) with an aryl halide using a nickel or palladium catalyst.[7][8] Its primary advantage is the direct use of cost-effective Grignard reagents.[9]

Q2: Which synthetic route generally offers the highest yield and selectivity for this compound?

For laboratory-scale synthesis where high purity and yield are paramount, the Suzuki-Miyaura coupling is often the preferred method. Its high functional group tolerance, milder reaction conditions, and the commercial availability of a wide range of boronic acids and aryl halides contribute to its reliability and high yields.[10][11]

For industrial-scale production, a well-optimized Friedel-Crafts alkylation using shape-selective catalysts like zeolites can offer high throughput and cost-effectiveness, though it may require more extensive process optimization to control isomer selectivity and polyalkylation.[3]

Q3: What are the most common challenges that reduce the yield of this compound synthesis?

The most prevalent issues across all synthetic methods include:

  • Formation of undesired isomers: Particularly in Friedel-Crafts alkylation, where ortho- and meta-isomers can form alongside the desired para-isomer.

  • Polyalkylation/Polyarylation: The introduction of more than one isopropyl or phenyl group, a common issue in Friedel-Crafts reactions.[12]

  • Homocoupling: The formation of symmetrical biaryls (e.g., biphenyl from boronic acid or 4,4'-diisopropylbiphenyl from the Grignard reagent) is a significant side reaction in Suzuki and Kumada couplings, often exacerbated by the presence of oxygen.[13]

  • Catalyst deactivation: A common problem in cross-coupling reactions, leading to incomplete conversion.

  • Difficulty in purification: Separating this compound from structurally similar isomers and byproducts can be challenging and lead to yield loss.[14][15]

Troubleshooting Guide: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for creating C-C bonds.[5] However, achieving high yields requires careful control of reaction parameters.

Q1: My Suzuki-Miyaura reaction is showing low conversion to this compound. What are the primary causes?

Low conversion is typically traced back to three areas: the catalyst, the reagents, or the reaction conditions.

Possible CauseSuggested Solution
Inactive Catalyst Use a pre-catalyst or a Pd(0) source like Pd(PPh₃)₄ directly. If using a Pd(II) source (e.g., Pd(OAc)₂), ensure conditions are suitable for its reduction to the active Pd(0) species.[13]
Poor Quality Boronic Acid Boronic acids can degrade upon storage. Use freshly purchased or recrystallized boronic acid. Consider using the more stable pinacol ester derivative.[16]
Ineffective Base The choice of base is crucial for activating the boronic acid.[4] For aryl-aryl couplings, aqueous K₂CO₃, K₃PO₄, or Cs₂CO₃ are generally effective. Ensure the base is fully dissolved or finely powdered for solid-phase reactions.
Suboptimal Solvent/Temperature The solvent mixture (e.g., Toluene/EtOH/H₂O or Dioxane/H₂O) must facilitate both organic and aqueous phase interactions. If conversion stalls, a moderate increase in temperature (e.g., from 80°C to 100°C) may be beneficial.
Q2: I'm observing significant homocoupling byproducts (biphenyl and/or 4,4'-diisopropylbiphenyl). How can I minimize this?

Homocoupling is most often caused by the presence of oxygen, which promotes the oxidative coupling of boronic acids.[13]

Solutions:

  • Rigorous Degassing: Before adding the catalyst, thoroughly degas the reaction mixture. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for 20-30 minutes or by using several freeze-pump-thaw cycles for more sensitive reactions.[13]

  • Maintain an Inert Atmosphere: Conduct the entire reaction under a positive pressure of argon or nitrogen using a balloon or a Schlenk line.

  • Controlled Reagent Addition: In some cases, slow addition of the boronic acid can minimize its concentration at any given time, reducing the rate of homocoupling.

G start Low Yield or Homocoupling Observed check_o2 Is the reaction rigorously degassed and under inert gas? start->check_o2 degas Degas solvent via sparging or freeze-pump-thaw cycles. Run under Ar or N₂. check_o2->degas No check_base Is the base appropriate and effectively mixed? check_o2->check_base Yes degas->check_base base_sol Switch to a stronger base (e.g., K₃PO₄) or improve stirring. check_base->base_sol No check_cat Is the catalyst active? check_base->check_cat Yes base_sol->check_cat cat_sol Use a fresh catalyst or a Pd(0) source directly. check_cat->cat_sol No success Yield Improved check_cat->success Yes cat_sol->success

Caption: Troubleshooting flowchart for Suzuki coupling.

Experimental Protocol: Suzuki-Miyaura Synthesis of this compound
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and condenser, add 4-isopropylphenylboronic acid (1.1 eq), bromobenzene (1.0 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition & Degassing: Add a 3:1 mixture of dioxane and water. Seal the flask with a septum and degas the mixture by bubbling argon through it for 20 minutes.

  • Catalyst Addition: Under a positive flow of argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-3 mol%).

  • Reaction: Heat the mixture to 90-100°C and stir overnight. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluting with hexanes) to yield pure this compound.

Troubleshooting Guide: Kumada Coupling

The Kumada coupling offers a direct and economical route for biaryl synthesis but is sensitive to the highly reactive nature of the Grignard reagent.[9]

Q1: My Kumada coupling is failing or giving a very low yield. What should I investigate first?

The success of a Kumada coupling hinges almost entirely on the quality and reactivity of the Grignard reagent.

Troubleshooting Steps:

  • Verify Grignard Formation: Before adding the aryl halide and catalyst, confirm the formation of the Grignard reagent. A successful initiation is often accompanied by a gentle exotherm and a color change. If it fails to initiate, add a small crystal of iodine or a few drops of 1,2-dibromoethane.

  • Ensure Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture.[8] All glassware must be oven- or flame-dried, and anhydrous solvents (typically THF or diethyl ether) must be used.[9]

  • Catalyst Activity: Nickel catalysts, such as Ni(dppp)Cl₂, are commonly used and are generally robust.[9] Palladium catalysts can also be effective. Ensure the catalyst has not degraded.

Q2: How can I minimize the formation of 4,4'-diisopropylbiphenyl (homocoupling byproduct)?

Homocoupling of the Grignard reagent is a common side reaction.[13]

  • Control Temperature: Running the reaction at lower temperatures (e.g., 0°C to room temperature) can suppress the rate of homocoupling relative to the desired cross-coupling.[13]

  • Slow Addition: Add the aryl halide solution slowly to the solution of the Grignard reagent and catalyst. This maintains a low concentration of the electrophile and favors the cross-coupling pathway.

G cluster_0 Catalytic Cycle cluster_1 Key Species OA Oxidative Addition Pd(0) + R¹-X → R¹-Pd(II)-X TM Transmetalation R¹-Pd(II)-X + R²-M → R¹-Pd(II)-R² OA->TM Step 1 RE Reductive Elimination R¹-Pd(II)-R² → R¹-R² + Pd(0) TM->RE Step 2 RE->OA Step 3 (Catalyst Regeneration) R1X Aryl Halide (R¹-X) e.g., Bromobenzene R2M Organometallic (R²-M) e.g., 4-Isopropylphenyl- boronic acid (Suzuki) or -magnesium bromide (Kumada) Product Product (R¹-R²) This compound

Caption: Generalized catalytic cycle for cross-coupling reactions.

Troubleshooting Guide: Friedel-Crafts Alkylation

While cost-effective, Friedel-Crafts alkylation is plagued by challenges of selectivity and side reactions.[17]

Q1: My reaction produces a mixture of 2-, 3-, and this compound. How can I improve selectivity for the 4-isomer?

Para-selectivity is primarily governed by steric hindrance and catalyst choice.

  • Catalyst Selection: Traditional Lewis acids like AlCl₃ are often non-selective.[2] Shape-selective solid acid catalysts, such as zeolites (e.g., mordenite) , are highly effective.[3] The constrained pore structure of zeolites sterically hinders the formation of the bulkier ortho-isomer, favoring alkylation at the para-position.

  • Temperature Control: Lowering the reaction temperature can sometimes improve para-selectivity by favoring the thermodynamically more stable product.

Q2: How can I prevent polyalkylation (formation of di- and tri-isopropylbiphenyls)?

The isopropyl group is an activating group, making the product more reactive than the starting material, which leads to polyalkylation.[12]

  • Stoichiometric Control: Use a significant excess of biphenyl relative to the isopropylating agent (e.g., a 5:1 to 10:1 molar ratio). This ensures that the alkylating agent is more likely to react with the starting material than the mono-alkylated product.

  • Reaction Time: Monitor the reaction closely and stop it once the desired level of mono-alkylation is achieved to prevent further reaction.

Experimental Protocol: Shape-Selective Friedel-Crafts Alkylation
  • Catalyst Activation: Activate the zeolite catalyst (e.g., H-mordenite) by heating under vacuum or a flow of dry nitrogen.

  • Reaction Setup: In a stirred reactor, add biphenyl and the activated zeolite catalyst.

  • Reactant Addition: Heat the mixture to the desired reaction temperature (e.g., 180-250°C). Introduce propylene gas at a controlled pressure or add 2-chloropropane dropwise.[3]

  • Reaction: Maintain the reaction for several hours, monitoring the product distribution by GC.

  • Workup: After cooling, separate the solid catalyst by filtration.

  • Purification: The product mixture can be purified by fractional distillation under vacuum to separate unreacted biphenyl, the desired this compound, and heavier polyalkylated byproducts.[3]

References

  • PubChem. Isopropylbiphenyl.
  • Organic Chemistry Portal. Kumada Coupling. [Link]
  • Google Patents. JPH0662451B2 - Method for producing isopropyl biphenyls.
  • PubChem. This compound.
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • MDPI.
  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
  • Wikipedia. Kumada coupling. [Link]
  • Organic Syntheses. Synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. [Link]
  • YouTube.
  • National Institutes of Health.
  • Mettler Toledo.
  • Google Patents.
  • Reddit.
  • ResearchGate. Kumada cross-coupling reaction for biaryl synthesis. [Link]
  • ACS Publications.
  • Organic Chemistry Portal.
  • Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
  • San Diego Miramar College. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]
  • ResearchGate. Functionalized Grignard Reagents in Kumada Cross-Coupling Reactions | Request PDF. [Link]
  • PubMed.
  • ResearchGate. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. [Link]
  • Google Patents. EP1836184B1 - Improved process for the kumada coupling reaction.
  • Chemistry Steps.
  • Google Patents. US3705203A - Method for purifying biphenyl.

Sources

Troubleshooting side reactions in the alkylation of biphenyl

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Biphenyl Alkylation

Welcome to the technical support center for the alkylation of biphenyl. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this fundamental C-C bond-forming reaction. My goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to help you troubleshoot common side reactions and optimize your synthetic outcomes. We will delve into the causality behind experimental choices, ensuring that every step is a self-validating system for success.

Frequently Asked Questions (FAQs)

This section addresses high-level questions to provide a foundational understanding of the challenges in biphenyl alkylation.

Q1: What is the primary challenge in the Friedel-Crafts alkylation of biphenyl?

The primary challenge is controlling selectivity. Biphenyl presents two main issues:

  • Overalkylation (Polysubstitution): The initial alkyl group introduced onto a biphenyl ring is typically an activating group. This makes the mono-alkylated product more nucleophilic and thus more reactive than the starting biphenyl, leading to the formation of di-, tri-, and even poly-alkylated species.[1][2]

  • Regioselectivity: Biphenyl has three distinct positions for substitution on each ring: ortho (2/2'), meta (3/3'), and para (4/4'). The existing phenyl group acts as an ortho-, para-director. Therefore, the reaction can yield a mixture of 2-alkylbiphenyl and 4-alkylbiphenyl, along with their poly-substituted derivatives.[3]

Q2: Why is Friedel-Crafts acylation often preferred over alkylation for preparing linear alkylbiphenyls?

Friedel-Crafts alkylation is notorious for carbocation rearrangements.[4][5] For instance, attempting to synthesize n-propylbiphenyl using 1-chloropropane and a Lewis acid will predominantly yield isopropylbiphenyl because the primary carbocation rearranges to a more stable secondary carbocation via a hydride shift.[6] Friedel-Crafts acylation, however, uses a resonance-stabilized acylium ion as the electrophile, which does not undergo rearrangement.[7][8] The resulting ketone can then be reduced to the desired linear alkyl group using methods like the Clemmensen or Wolff-Kishner reduction, providing a reliable route to the target molecule without isomerization.[9]

Q3: How does steric hindrance influence the regioselectivity of the reaction?

Steric hindrance is a powerful tool for controlling the regioselectivity.[10] The ortho-positions of biphenyl are sterically crowded due to their proximity to the other phenyl ring.[11][12] Consequently, bulky alkylating agents (e.g., a tert-butyl group) will preferentially attack the less hindered para-position, often leading to high selectivity for the 4-alkylbiphenyl isomer.[13] This effect is fundamental in directing the substitution pattern and can be exploited to favor a specific isomer.

Troubleshooting Guide: Side Reactions

This guide provides specific, actionable solutions to common experimental problems encountered during the alkylation of biphenyl.

Problem 1: My reaction is producing a high percentage of polyalkylated products.

Probable Cause: The mono-alkylated biphenyl is more reactive than the starting material. Once the first alkyl group attaches, it activates the ring system, making a second or third alkylation kinetically favorable.[2][13] This is a classic limitation of Friedel-Crafts alkylation.[14]

Solutions:

  • Adjust Stoichiometry: Employ a large excess of biphenyl relative to the alkylating agent (e.g., a 5:1 to 10:1 molar ratio). This statistically increases the probability that the electrophile will collide with an unreacted biphenyl molecule rather than a more reactive mono-alkylated one.

  • Control Reagent Addition: Add the alkylating agent slowly and portion-wise to the reaction mixture. This keeps the instantaneous concentration of the electrophile low, disfavoring multiple substitution events on the same molecule.

  • Lower the Reaction Temperature: Running the reaction at a lower temperature reduces the overall reaction rate, which can enhance selectivity by giving the electrophile more time to diffuse and react with the more abundant (but less reactive) biphenyl.

  • Choose a Milder Catalyst: A highly active Lewis acid (like AlCl₃) can aggressively promote polyalkylation. Consider using a milder catalyst, such as FeCl₃ or a solid acid catalyst like a zeolite, which can offer better control.[15]

Problem 2: The major product is an isomer of my target molecule due to rearrangement.

Probable Cause: The reaction is proceeding through a carbocation intermediate that is rearranging to a more stable species (e.g., primary to secondary or tertiary) before attacking the biphenyl ring.[4]

Solutions:

  • Utilize Acylation-Reduction: As discussed in the FAQs, the most robust solution is to perform a Friedel-Crafts acylation, which is not susceptible to rearrangement, followed by a reduction of the resulting ketone to the desired alkane.[7][9]

  • Select a Different Alkylating Agent: If possible, choose an alkylating agent that already forms the most stable carbocation. For example, use 2-chloropropane instead of 1-chloropropane to synthesize isopropylbiphenyl directly.

  • Modify Reaction Conditions: Use lower temperatures and a less potent Lewis acid. Harsher conditions are more likely to promote carbocation formation and subsequent rearrangement.

Problem 3: I am getting a mixture of ortho- and para-isomers with poor regioselectivity.

Probable Cause: The phenyl group of biphenyl directs incoming electrophiles to both the ortho- and para-positions. If the alkylating agent is not sterically demanding, it can attack both sites, leading to a mixture of products.[3]

Solutions:

  • Leverage Steric Hindrance: If your synthesis allows, use a bulkier alkylating agent to physically block attack at the more crowded ortho-position.[13]

  • Employ Shape-Selective Catalysts: Solid acid catalysts like H-mordenite or other zeolites can provide shape selectivity.[15][16] The pores and channels of the zeolite can restrict the formation of the bulkier ortho-transition state, thereby favoring the formation of the linear para-isomer that fits within the catalyst's framework.

  • Solvent Effects: The choice of solvent can influence the ortho/para ratio by selectively solvating the transition states. Experiment with different solvents, such as nitromethane, carbon disulfide, or chlorinated hydrocarbons, to optimize the isomer ratio.

Visual Workflow: Troubleshooting Biphenyl Alkylation

The following diagram outlines a logical workflow for diagnosing and solving common issues in biphenyl alkylation experiments.

TroubleshootingWorkflow cluster_problems Observed Problem cluster_solutions Recommended Solution start Initial Reaction Outcome P1 High Polysubstitution start->P1 Mixture of di/tri-alkylated products? P2 Isomerized Product start->P2 Product is rearranged isomer? P3 Poor Ortho/Para Ratio start->P3 Mixture of o- and p- isomers? S1 Use Excess Biphenyl Slow Reagent Addition Lower Temperature P1->S1 S2 Friedel-Crafts Acylation followed by Reduction P2->S2 S3 Use Bulky Alkylating Agent Use Shape-Selective Catalyst (Zeolite) P3->S3

Caption: A troubleshooting decision tree for common side reactions.

Model Experimental Protocol: Selective Synthesis of 4-tert-butylbiphenyl

This protocol is designed to favor mono-alkylation at the para-position by leveraging stoichiometry and steric hindrance. It serves as a validated starting point for your experiments.

Objective: To synthesize 4-tert-butylbiphenyl with high selectivity, minimizing polyalkylation and the formation of the ortho-isomer.

Reaction Scheme:

Materials & Reagents:

ReagentMolar Mass ( g/mol )AmountMolesMolar Ratio
Biphenyl154.217.71 g0.055
tert-Butyl Chloride92.570.93 g (1.1 mL)0.011
Aluminum Chloride (anhydrous)133.340.27 g0.0020.2
Nitromethane (anhydrous)61.0420 mL--
Ice Water18.0250 mL--
Methanol (ice-cold)32.0420 mL--
Toluene92.14As needed--

Procedure:

  • Setup: Assemble a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Attach a drying tube (filled with CaCl₂) to the top of the condenser to protect the reaction from atmospheric moisture. All glassware must be rigorously dried in an oven beforehand.

  • Reagent Loading: To the flask, add biphenyl (7.71 g) and anhydrous nitromethane (20 mL). Stir the mixture until the biphenyl is completely dissolved.

  • Catalyst Addition: In a fume hood, carefully add anhydrous aluminum chloride (0.27 g) to the flask. The mixture may warm slightly. Stir for 5 minutes.

  • Alkylating Agent Addition: Using a syringe, add tert-butyl chloride (1.1 mL) dropwise to the stirring solution over a period of 10 minutes.

  • Reaction: Stir the reaction mixture at room temperature for 30 minutes. Monitor the reaction by TLC (thin-layer chromatography) using a hexane/ethyl acetate (95:5) mobile phase.

  • Quenching: Carefully pour the reaction mixture into a beaker containing 50 mL of ice water while stirring vigorously. This will hydrolyze the aluminum chloride and quench the reaction. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with 25 mL of cold water, followed by 20 mL of ice-cold methanol to remove unreacted biphenyl and other impurities.

  • Purification: Recrystallize the crude solid from a minimal amount of hot toluene. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Drying & Characterization: Collect the purified crystals by vacuum filtration, wash with a small amount of cold toluene, and dry under vacuum. Record the final mass, calculate the yield, and characterize the product by melting point and spectroscopic methods (¹H NMR, ¹³C NMR).

Visualizing the Reaction Mechanism

This diagram illustrates the key steps in the electrophilic aromatic substitution mechanism for the tert-butylation of biphenyl.

EAS_Mechanism cluster_0 Step 1: Electrophile Formation cluster_1 Step 2: Nucleophilic Attack (para-attack shown) cluster_2 Step 3: Rearomatization E_start t-Bu-Cl + AlCl₃ E_end t-Bu⁺ + AlCl₄⁻ E_start->E_end Lewis acid complexation & ionization Biphenyl Biphenyl AreniumIon Resonance-Stabilized Arenium Ion Intermediate Biphenyl->AreniumIon Attack by π-system on t-Bu⁺ Deprotonation Arenium Ion + AlCl₄⁻ Product 4-tert-butylbiphenyl + HCl + AlCl₃ Deprotonation->Product Proton abstraction restores aromaticity

Caption: Mechanism of Friedel-Crafts alkylation on biphenyl.

References

  • Master Organic Chemistry. (2018).
  • BYJU'S. (n.d.).
  • Williamson, K. L. (1999). Macroscale and Microscale Organic Experiments. Adapted in CHEM 322L Experiment 6, University of Missouri – Kansas City. Source
  • LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Source
  • Professor Dave Explains. (2015).
  • Wikipedia. (n.d.). Friedel–Crafts reaction. Source
  • The Organic Chemistry Tutor. (2018). Friedel Crafts Alkylation of Benzene Reaction Mechanism - Tons of Examples!. YouTube. Source
  • The Organic Chemistry Tutor. (2016).
  • Study.com. (n.d.).
  • Mettler Toledo. (n.d.).
  • Komatsu, M., et al. (1995). Shape-Selective Alkylation of Biphenyl Catalyzed by H-Mordenites. Journal of the Japan Petroleum Institute. Source
  • Gauth. (n.d.).
  • Testbook. (n.d.). Polysubstitution is a major drawback in:. Source
  • Filo. (2025). Explain steric effect in biphenyls. Source
  • Contreras-García, J., et al. (2013). Steric clash in real space: biphenyl revisited. Physical Chemistry Chemical Physics. Source
  • Sugi, Y., & Toba, M. (1994). Shape-selective alkylation of biphenyl. Catalysis by H-mordenites.
  • ResearchGate. (n.d.). Friedel–Crafts alkylation of biphenyl with haloalkane. Source
  • University of California, Irvine. (n.d.). Friedel-Crafts. Source
  • ResearchGate. (n.d.).
  • Wikipedia. (n.d.). Steric effects. Source
  • YouTube. (2019). Aromatic Electrophilic Substitution on Biphenyl. Source
  • ACS Publications. (1969). Alkylation of Biphenyl under Mild Friedel-Crafts Conditions. Industrial & Engineering Chemistry Product Research and Development. Source
  • Organic Chemistry Portal. (n.d.).
  • ResearchGate. (2012).
  • MDPI. (2021).
  • PubMed. (2011).
  • Beilstein Journals. (2018). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Source
  • PubMed. (2017). Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogues Catalyzed by Dinuclear Zinc-ProPhenol. Source
  • PubMed. (2009). Regio- And Stereoselectivity in the Decatungstate Photocatalyzed Alkylation of Alkenes by Alkylcyclohexanes. Source

Sources

Technical Support Center: Industrial Scale-Up of 4-Isopropylbiphenyl Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

Welcome to the technical support center for the synthesis of 4-Isopropylbiphenyl. This guide is designed for researchers, chemists, and process engineers involved in scaling up this important industrial chemical. This compound is widely used as a solvent in carbonless copy paper and as a heat transfer fluid, making its efficient and selective synthesis a critical industrial goal[1]. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to address the challenges encountered during lab-to-plant scale-up.

Core Synthesis Pathway: Friedel-Crafts Alkylation of Biphenyl

The predominant industrial route for synthesizing this compound is the Friedel-Crafts alkylation of biphenyl. This electrophilic aromatic substitution reaction typically employs an isopropylating agent such as propylene or isopropyl alcohol in the presence of an acid catalyst[1][2]. While classic Lewis acids like AlCl₃ can be used, modern industrial processes heavily favor shape-selective solid acid catalysts, particularly zeolites, to maximize the yield of the desired para-isomer[3][4].

The fundamental mechanism involves the generation of an isopropyl carbocation (or a related electrophilic species) which then attacks the electron-rich biphenyl ring. The catalyst's role is paramount in generating this electrophile[5][6].

G cluster_electrophile Step 1: Electrophile Generation cluster_attack Step 2: Nucleophilic Attack cluster_rearo Step 3: Rearomatization Propylene Propylene (C3H6) Carbocation Isopropyl Carbocation (Electrophile) Propylene->Carbocation Protonation Catalyst H-Zeolite (Catalyst) Catalyst->Propylene Biphenyl Biphenyl Carbocation->Biphenyl SigmaComplex Resonance-Stabilized Sigma Complex Biphenyl->SigmaComplex Attack on Carbocation Product This compound (and other isomers) SigmaComplex->Product Deprotonation Catalyst_Regen Catalyst Regenerated SigmaComplex->Catalyst_Regen

Caption: Simplified mechanism for Friedel-Crafts alkylation of biphenyl.

Troubleshooting Guide

This section addresses specific, common problems encountered during the scale-up process in a question-and-answer format.

Question 1: My reaction yield is significantly lower than in the lab-scale experiment. What are the likely causes?

Answer: A drop in yield upon scale-up is a frequent issue, often pointing to mass and heat transfer limitations or catalyst deactivation.

  • Causality: Friedel-Crafts alkylations are exothermic[5]. In a large reactor, inefficient heat removal can create localized "hot spots." These elevated temperatures can accelerate side reactions and promote catalyst coking, where carbonaceous deposits block the catalyst's active sites[7]. Inadequate mixing can also lead to poor contact between reactants and the catalyst, resulting in incomplete conversion[8].

  • Troubleshooting Steps:

    • Verify Thermal Control: Ensure your reactor's cooling system is sufficient for the larger batch size. Monitor the internal temperature at multiple points if possible. Consider slowing the addition rate of the alkylating agent (propylene) to better manage the exotherm.

    • Evaluate Mixing Efficiency: Check that the agitator speed and design are appropriate for the vessel geometry and reaction mass. Poor mixing can lead to localized high concentrations of reactants, affecting reaction rates and selectivity[8].

    • Analyze Catalyst Activity: Take a sample of the catalyst post-reaction. A visual inspection might show discoloration (darkening) indicative of coking. If possible, perform a characterization (e.g., TGA or surface area analysis) and compare it to the fresh catalyst.

G Start Low Yield Observed CheckTemp Monitor Internal Temperature. Are there hot spots > 10°C above target? Start->CheckTemp CheckMixing Evaluate Mixing. Is agitation sufficient for vessel size? CheckTemp->CheckMixing No ImproveCooling Action: Improve Heat Transfer - Reduce addition rate - Increase coolant flow CheckTemp->ImproveCooling Yes CheckCatalyst Analyze Catalyst Post-Reaction. Is there evidence of coking/deactivation? CheckMixing->CheckCatalyst Yes ImproveMixing Action: Enhance Agitation - Increase RPM - Evaluate impeller design CheckMixing->ImproveMixing No RegenCatalyst Action: Regenerate/Replace Catalyst - Implement regeneration protocol - Check for feed impurities CheckCatalyst->RegenCatalyst Yes Complete Yield Improved CheckCatalyst->Complete No ImproveCooling->Complete ImproveMixing->Complete RegenCatalyst->Complete

Caption: Decision tree for troubleshooting low reaction yield.

Question 2: My product mixture contains high levels of 2- and 3-isopropylbiphenyl. How can I improve para-selectivity?

Answer: Poor regioselectivity is almost always a catalyst issue. The formation of ortho (2-) and meta (3-) isomers is thermodynamically favored under certain conditions, but the utility of the product lies in the highly symmetrical para (4-) isomer[3].

  • Causality: The key to high para-selectivity is "shape selectivity," a property of certain microporous catalysts like zeolites. The pore structure of these catalysts is sized to allow the linear biphenyl molecule to enter, but the transition state required to form the bulkier ortho and meta products is sterically hindered within the pores. The reaction is therefore forced to occur at the less-hindered para position[4]. Traditional Lewis acids (AlCl₃) or zeolites with very large pores do not offer this advantage and will produce a mixture of isomers.

  • Troubleshooting Steps:

    • Catalyst Selection: The most critical factor is the choice of catalyst. Mordenite and Y-type zeolites with pore diameters around 7 Å are reported to provide excellent selectivity for this compound[3]. If you are not using a shape-selective zeolite, switching is the most effective solution.

    • Optimize Reaction Temperature: Lowering the reaction temperature generally favors the kinetically controlled para product over the thermodynamically favored meta isomer. However, this must be balanced against a potential decrease in reaction rate.

    • External Site Passivation: For some zeolites, a significant portion of non-selective reactions can occur on the acid sites on the external surface of the catalyst crystals. These sites can be selectively poisoned or "passivated" with bulky molecules that cannot enter the pores, further enhancing shape selectivity[4].

Question 3: I am observing significant formation of di- and tri-isopropylbiphenyls. How can this be minimized?

Answer: Polyalkylation is a classic challenge in Friedel-Crafts reactions. The initial product, this compound, is actually more reactive than the starting biphenyl because the isopropyl group is an activating group. This makes it susceptible to further alkylation[9].

  • Causality: The relative rates of the first and second alkylation steps determine the extent of polyalkylation. This is primarily controlled by the molar ratio of the reactants.

  • Troubleshooting Steps:

    • Adjust Reactant Stoichiometry: The most effective control method is to use a significant molar excess of biphenyl relative to the isopropylating agent (e.g., propylene). A high concentration of biphenyl ensures that the electrophile is more likely to encounter and react with a biphenyl molecule rather than an already-alkylated one.

    • Control Reaction Time/Conversion: Limiting the overall conversion can also reduce polyalkylation, as it minimizes the time the mono-alkylated product is exposed to the reaction conditions. This is often a trade-off, as it requires separating and recycling a larger amount of unreacted biphenyl.

ParameterImpact on PolyalkylationRecommended Adjustment
Biphenyl:Propylene Molar Ratio High ratio decreases polyalkylationIncrease to ≥ 3:1
Reaction Temperature Higher temps can increase side reactionsOptimize for selectivity, not just rate
Biphenyl Conversion % Higher conversion increases polyalkylationTarget a partial conversion (e.g., 50-70%) and recycle unreacted biphenyl

Question 4: I'm struggling to achieve >99% purity for this compound. What purification strategies are effective at scale?

Answer: Achieving high purity requires an efficient separation strategy to remove unreacted biphenyl, isomers, and poly-alkylated species. The close boiling points of these compounds make this a non-trivial challenge[10].

  • Causality: The physical properties (boiling point, melting point, solubility) of the components in the crude mixture dictate the most effective purification method. A multi-step approach is almost always necessary for high-purity requirements.

  • Recommended Purification Workflow:

    • Fractional Distillation: The first step is typically a multi-stage fractional distillation under vacuum to reduce boiling points and prevent thermal degradation. This step is designed to separate the bulk of the unreacted biphenyl (lower boiling point) and the heavy poly-alkylated byproducts (higher boiling point) from the main isopropylbiphenyl fraction.

    • Melt Crystallization or Recrystallization: The enriched isopropylbiphenyl fraction from distillation, which still contains a mixture of isomers, is then subjected to crystallization. Since this compound has a higher melting point and greater symmetry than its isomers, it will crystallize preferentially from the melt or a suitable solvent, leaving the other isomers enriched in the liquid phase[3][11]. This step is often repeated to achieve the desired purity.

G Crude Crude Reaction Mixture Distillation Fractional Distillation (Vacuum) Crude->Distillation Crystallization Melt Crystallization or Recrystallization Distillation->Crystallization Heart Cut (Isomer Mix) Biphenyl Recycled Biphenyl (Light Fraction) Distillation->Biphenyl Top Heavies Poly-alkylated Byproducts (Heavies) Distillation->Heavies Bottom Isomers Isomer-Rich Mother Liquor Crystallization->Isomers Liquid Phase FinalProduct High-Purity This compound (>99%) Crystallization->FinalProduct Solid Phase

Caption: Industrial purification workflow for this compound.

Frequently Asked Questions (FAQs)

Q: What are the primary safety concerns during the scale-up of this synthesis? A: The main hazards involve:

  • Flammability: Propylene is a flammable gas, and many potential solvents are flammable liquids. The process should be conducted in appropriately rated equipment with robust ventilation and inert atmosphere capabilities (e.g., nitrogen blanketing)[12].

  • Exothermic Reaction: As discussed, the reaction releases significant heat. A failure of the cooling system could lead to a runaway reaction, causing a rapid increase in temperature and pressure. An emergency quenching system and pressure relief devices are essential safety features[5].

  • Catalyst Handling: While zeolites are generally safer than traditional Lewis acids, they are fine powders that can pose an inhalation risk. Appropriate personal protective equipment (PPE) should be used during catalyst loading and handling. If using AlCl₃, it is highly corrosive and reacts violently with water.

Q: How do I choose between a traditional Lewis acid catalyst (e.g., AlCl₃) and a zeolite catalyst? A: For industrial scale-up, zeolite catalysts are almost always the superior choice.

  • Zeolites: Offer high selectivity for the desired 4-isomer, are regenerable, non-corrosive, and can be easily separated from the reaction mixture by filtration[3]. This simplifies the workup and reduces waste.

  • Lewis Acids (AlCl₃): Are highly active but suffer from poor selectivity, leading to a complex mixture of products. They are corrosive, require stoichiometric amounts, and the aqueous workup generates a large volume of acidic waste, posing significant environmental and cost challenges[2].

Q: What analytical techniques are essential for monitoring reaction progress and final product purity? A: A combination of techniques is crucial:

  • Gas Chromatography (GC): This is the workhorse analytical method. A GC equipped with a flame ionization detector (FID) is ideal for quantifying the relative amounts of biphenyl, this compound, other isomers, and poly-alkylated products in the reaction mixture and final product.

  • Thin-Layer Chromatography (TLC): A quick, qualitative method for monitoring the disappearance of the biphenyl starting material during the reaction.

  • High-Performance Liquid Chromatography (HPLC): Can also be used for quantitative analysis and may offer better resolution for certain byproducts.

References

  • Method for producing isopropyl biphenyls.
  • Isopropylbiphenyl | C15H18 | CID 20259910.
  • This compound | C15H16 | CID 23503.
  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Royal Society of Chemistry. [Link]
  • Friedel-Crafts Alkylation: 1,4- Dimethoxybenzene and Biphenyl. Web Pages. [Link]
  • Deactivation Kinetics of the Catalytic Alkylation Reaction.
  • Alkylation of biphenyl with propylene using acid catalysts.
  • Rapid optimization of processes for the integrated purification of biopharmaceuticals.
  • Friedel Crafts Alkylation and Acylation Reaction Mechanism. YouTube. [Link]
  • Method for purifying biphenyl.
  • Friedel-Crafts Alkylation with Practice Problems. Chemistry Steps. [Link]
  • Challenges and recent advances in bio-based isocyanate production.
  • Friedel-Crafts Alkyl
  • Purification of Organic Compounds: from Crude Product to Purity. EMU Physics Department. [Link]
  • Green Chemistry in Solid Phase Peptide Synthesis (SPPS). CSBio. [Link]
  • Steps to Process Development Optimization.
  • Zeolite-Containing Catalysts in Alkyl
  • Friedel-Crafts Alkyl
  • The challenge of turning industrial chemistry green.
  • Isopropyl Myristate Production Process Optimization Using Response Surface Methodology and M
  • Friedel Crafts Alkylation of Benzene Reaction Mechanism - Tons of Examples!. YouTube. [Link]
  • Advanced Chemical Reaction Engineering Lectures.
  • Trends in Upstream and Downstream Process Development for Antibody Manufacturing. SciSpace. [Link]

Sources

Identifying and minimizing isomeric impurities in 4-Isopropylbiphenyl

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Isopropylbiphenyl. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for identifying and minimizing isomeric impurities. The following question-and-answer series addresses common challenges encountered during the synthesis, purification, and analysis of this compound.

Section 1: Understanding the Impurity Landscape

Q1: What are the most common isomeric impurities in synthetically produced this compound, and what is their origin?

The primary route for synthesizing this compound is the Friedel-Crafts alkylation of biphenyl using an isopropylating agent (e.g., propylene, 2-chloropropane, or isopropyl alcohol) and a Lewis acid or solid acid catalyst.[1][2] This electrophilic aromatic substitution reaction, while effective, inherently generates a mixture of positional isomers.

The main impurities are:

  • 2-Isopropylbiphenyl (ortho-isomer): Formed by electrophilic attack at the C2 position of the biphenyl ring.

  • 3-Isopropylbiphenyl (meta-isomer): Formed by electrophilic attack at the C3 position. While the phenyl group is an ortho-, para-director, the formation of the meta isomer can still occur, albeit typically at lower levels.

  • Poly-alkylated Species: Over-alkylation can lead to the formation of di- and tri-isopropylbiphenyls, such as 4,4'-diisopropylbiphenyl.[1][3]

The distribution of these isomers is highly dependent on the reaction conditions, particularly the type of catalyst used. Traditional Lewis acids like AlCl₃ can lead to complex mixtures, whereas shape-selective catalysts like certain zeolites can significantly favor the formation of the desired 4- (para-) isomer.[2][4]

cluster_reactants Reactants cluster_products Reaction Products Biphenyl Biphenyl Propylene Propylene (+ Catalyst, e.g., AlCl₃) IPB4 This compound (Desired Product) Propylene->IPB4 Major Pathway (para-substitution) IPB2 2-Isopropylbiphenyl (ortho-Isomer) Propylene->IPB2 Side Reaction IPB3 3-Isopropylbiphenyl (meta-Isomer) Propylene->IPB3 Side Reaction DiIPB Di-isopropylbiphenyls (Poly-alkylation) Propylene->DiIPB Side Reaction

Caption: Formation of this compound and its major isomeric impurities via Friedel-Crafts alkylation.

Section 2: Analytical Strategies for Identification and Quantification

Q2: What are the recommended analytical methods for separating and quantifying this compound and its isomers?

A multi-faceted analytical approach is often necessary for robust impurity profiling. The two most powerful and commonly used techniques are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[5]

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for purity analysis. A reversed-phase method with UV detection is typically employed. The key to successfully separating these closely related, non-polar isomers lies in selecting the right stationary phase. While a standard C18 column may provide some separation, columns that offer alternative selectivities, such as phenyl-hexyl or pentafluorophenyl (PFP) phases, are highly recommended.[6][7] These columns provide π-π interactions that enhance the resolution of aromatic positional isomers.[8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent confirmatory technique that provides both chromatographic separation and structural information from the mass spectra of the isomers.[9] It is particularly useful for identifying unknown impurities by comparing their fragmentation patterns to spectral libraries. A standard non-polar capillary column is often sufficient for separation.

The choice between HPLC and GC-MS depends on the specific goal. HPLC is often preferred for routine purity testing and quantification due to its high precision and robustness, while GC-MS is invaluable for initial identification and structural elucidation.[10][11]

Table 1: Recommended Starting Parameters for Isomer Analysis
ParameterHPLC-UVGC-MS
Column Phenyl-Hexyl or PFP (e.g., 150 x 4.6 mm, 3.5 µm)Non-polar (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm)
Mobile Phase Gradient of Acetonitrile/Methanol and WaterCarrier Gas: Helium (constant flow, e.g., 1 mL/min)
Detection UV Diode Array Detector (DAD) at 280 nm[6]Mass Spectrometer (Electron Ionization, 70 eV)
Temperature 25-40 °C (isothermal)Oven Program (e.g., 100°C hold 1 min, ramp to 250°C)
Flow Rate 1.0 mL/minN/A
Primary Use Quantification, Routine PurityIdentification, Structural Confirmation
Q3: How do I develop a robust HPLC method for separating these isomers?

Developing a selective HPLC method is a systematic process. Given the structural similarity of the isomers, achieving baseline separation is the primary goal.

Step-by-Step HPLC Method Development Protocol:

  • Column Selection:

    • Start with a column known for aromatic selectivity. A Phenyl-Hexyl phase is an excellent first choice due to its strong π-π interaction capabilities.[6] A PFP column is a good alternative.[7] Avoid starting with a standard C18, which often fails to resolve positional isomers of this type.[12]

  • Solvent Screening:

    • Evaluate both Acetonitrile (ACN) and Methanol (MeOH) as the organic modifier in your mobile phase. Methanol can sometimes enhance selectivity for aromatic compounds on phenyl-based columns.[13]

    • Perform initial gradient runs with each solvent (e.g., 50-95% organic over 15 minutes) to determine the elution profile and approximate retention times.

  • Gradient Optimization:

    • Once the better organic solvent is chosen, refine the gradient slope. A shallower gradient around the elution time of the isomers will increase resolution. For example, if the isomers elute around 70% ACN, you might run a shallow gradient from 65% to 75% ACN over 10-15 minutes.

  • Temperature Adjustment:

    • Analyze the sample at two different temperatures (e.g., 25°C and 40°C). Temperature can alter selectivity and sometimes reverse the elution order of closely related peaks. Lower temperatures often improve the separation of isomers.[12]

  • Method Validation:

    • Once adequate separation is achieved, validate the method according to ICH guidelines, assessing specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).[5]

Section 3: Strategies for Impurity Minimization and Removal

Q4: How can the formation of isomeric impurities be minimized during the synthesis of this compound?

Controlling the reaction selectivity is the most effective way to minimize impurities. This is achieved by carefully selecting the catalyst and optimizing reaction conditions.

  • Employ Shape-Selective Catalysts: The use of solid acid catalysts, particularly zeolites like mordenite , is a proven strategy to enhance para-selectivity.[4] The defined pore structure of these catalysts sterically hinders the formation of the bulkier ortho-isomer and any transition states leading to the meta-isomer, thereby funneling the reaction toward the desired linear 4-isomer.[2] This approach is superior to using traditional Lewis acids like AlCl₃, which are less selective.[1]

  • Optimize Reaction Conditions:

    • Temperature: Lower reaction temperatures generally favor the thermodynamically more stable para-product.

    • Reaction Time: Monitor the reaction progress to avoid prolonged reaction times, which can lead to byproducts and poly-alkylation.

    • Reactant Stoichiometry: Use a slight excess of biphenyl relative to the isopropylating agent to reduce the probability of di- and tri-alkylation.

Q5: My crude product contains a mixture of isomers. What is the most effective laboratory-scale technique for purification?

For solid compounds like this compound, recrystallization is the most powerful and widely used purification technique to remove isomeric and other process-related impurities.[4][14] The success of this method relies entirely on the proper choice of solvent.

The ideal recrystallization solvent is one in which:

  • The desired compound (this compound) is highly soluble at high temperatures but sparingly soluble at low temperatures.

  • The isomeric impurities are highly soluble even at low temperatures, ensuring they remain in the mother liquor upon cooling.[15][16]

Experimental Protocol: Solvent Screening for Recrystallization

  • Select Candidate Solvents: Choose a range of solvents with varying polarities. For a non-polar compound like this compound, good candidates include heptane, ethanol, methanol, isopropanol, or a two-solvent system like toluene/methanol or ethanol/water.[17][18]

  • Small-Scale Solubility Tests:

    • Place ~20-30 mg of your crude product into several test tubes.

    • To each tube, add a different candidate solvent dropwise at room temperature. A good solvent will not dissolve the compound readily at this stage.

    • Heat the tubes that show poor room-temperature solubility in a water bath. A good solvent will dissolve the solid completely upon heating.

    • Allow the clear, hot solutions to cool slowly to room temperature, then place them in an ice bath.

    • The best solvent is the one that produces a high yield of clean-looking crystals upon cooling.

Step-by-Step Recrystallization Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture (e.g., on a hot plate) until the solid just dissolves completely. Use a minimal amount of hot solvent to ensure the solution is saturated.[16]

  • Cooling & Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice-water bath to maximize crystal yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[15]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing the dissolved impurities.

  • Drying: Dry the crystals thoroughly to remove all traces of solvent. The purity of the final product should be confirmed by HPLC or GC-MS.

cluster_workflow Purification Workflow Crude Crude Product (Mixture of Isomers) Distill Optional: Distillation (Removes high/low boilers) Crude->Distill Recrystallize Recrystallization (Primary Purification Step) Crude->Recrystallize Direct Path Distill->Recrystallize Filter Filtration & Washing (Isolates Crystals) Recrystallize->Filter Dry Drying Filter->Dry MotherLiquor Mother Liquor (Contains Soluble Impurities) Filter->MotherLiquor Separated Final Pure this compound (>99.5% Purity) Dry->Final Analysis QC Analysis (HPLC / GC-MS) Final->Analysis Purity Check

Sources

Technical Support Center: Catalyst Deactivation in 4-Isopropylbiphenyl Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers engaged in the synthesis of 4-Isopropylbiphenyl (4-IPB). This guide is designed to provide in-depth troubleshooting assistance for common catalyst deactivation problems encountered during the Friedel-Crafts alkylation of biphenyl. As professionals in drug development and chemical synthesis, we understand that maintaining catalyst activity, selectivity, and stability is paramount for reproducible and scalable results.

The synthesis of 4-IPB, a key intermediate for pharmaceuticals and advanced materials, is typically achieved by the isopropylation of biphenyl using propylene or isopropanol as the alkylating agent.[1][2] This reaction is most effectively catalyzed by solid acids, particularly zeolites, due to their strong acid sites and shape-selective properties that favor the desired para-isomer.[3][4] However, the progressive deactivation of these catalysts is a significant economic and operational challenge.[5] This document provides a structured, question-and-answer guide to diagnose, mitigate, and resolve these issues.

Section 1: Deactivation by Coking and Fouling

This is the most common mode of deactivation for solid acid catalysts in hydrocarbon conversions. It involves the deposition of carbonaceous residues, or "coke," on the catalyst surface and within its pores.

Question 1: My biphenyl conversion rate is gradually decreasing with each cycle, and the catalyst is turning dark. What is the likely cause?

Answer: A gradual decline in activity accompanied by a darkening of the catalyst bed is a classic symptom of coking . In the acidic environment of the zeolite, the olefin (propylene) and aromatic reactants can undergo side reactions, such as polymerization and condensation, to form heavy, polyaromatic hydrocarbons.[6][7] These deposits physically block access to the active acid sites located within the zeolite pores, leading to a steady loss of performance.

Causality Explained: The formation of coke is highly dependent on the catalyst's properties and the reaction conditions.

  • Acid Site Strength & Density: Catalysts with a high density of strong Brønsted acid sites can accelerate the side reactions that lead to coke precursors.[5][6]

  • Pore Architecture: The pore structure of the zeolite influences how coke precursors are formed and trapped. While larger pores can accommodate bulkier molecules, they can also allow for the growth of larger coke deposits.

  • Reaction Temperature: Higher temperatures increase the rate of alkylation but also dramatically accelerate the rate of coke formation.[8]

Visualizing the Deactivation Process The following diagram illustrates the primary pathways leading to the loss of catalytic activity.

cluster_main Catalyst Deactivation Pathways in 4-IPB Synthesis Active Active Zeolite Catalyst (e.g., H-BEA, H-Y) Coked Coked Catalyst (Blocked Pores/Sites) Active->Coked High Temperature Olefin Polymerization (Gradual Decline) Poisoned Poisoned Catalyst (Inactive Acid Sites) Active->Poisoned Feedstock Impurities (e.g., N, S compounds) (Sudden Drop) Degraded Thermally Degraded Catalyst (Collapsed Framework) Active->Degraded Excessive Regeneration Temp. Steam Exposure (Steaming) (Irreversible) Coked->Active Controlled Oxidative Regeneration

Caption: Primary mechanisms of catalyst deactivation.

Troubleshooting Protocol 1: Diagnosing and Quantifying Coke

Objective: To confirm coking as the cause of deactivation and quantify the amount of carbonaceous deposit.

Methodology: Thermogravimetric Analysis (TGA)

  • Sample Preparation: Carefully unload a small, representative sample (10-20 mg) of the spent (deactivated) catalyst from the reactor.

  • TGA Setup: Place the sample in the TGA crucible.

  • Analysis Program:

    • Heat the sample under an inert atmosphere (e.g., Nitrogen) to a temperature just above the reaction temperature (e.g., 250-300°C) to drive off any loosely adsorbed reactants or products. Hold for 30 minutes.

    • Switch the gas to an oxidizing atmosphere (e.g., Air or O₂/N₂ mixture).

    • Ramp the temperature to 700-800°C at a rate of 10°C/min.

  • Data Interpretation: A significant weight loss observed in the oxidizing atmosphere corresponds to the combustion of coke. The total percentage of weight lost is a direct measure of the amount of coke on the catalyst.[8]

Proposed Solution: Catalyst Regeneration via Controlled Calcination

If TGA confirms coking, the catalyst can often be regenerated by a controlled burn-off of the carbon deposits.

  • Purge Reactor: After the reaction, stop the reactant feed and purge the reactor with an inert gas (e.g., Nitrogen) at the reaction temperature for 1-2 hours to remove residual hydrocarbons.

  • Cool Down: Cool the reactor to around 300-350°C under the inert gas flow.

  • Introduce Oxidant: Slowly introduce a diluted stream of air (e.g., 1-5% O₂ in N₂) into the reactor. CAUTION: A high concentration of oxygen can cause an uncontrolled exotherm, leading to thermal damage (see Section 3).

  • Controlled Burn-off: Gradually increase the temperature to 500-550°C. The optimal temperature depends on the specific zeolite's thermal stability.[9] Hold at this temperature until CO₂ evolution (monitored by an off-gas analyzer) ceases.

  • Final Purge: Once regeneration is complete, switch back to an inert gas flow and cool the reactor to the desired reaction temperature for the next run.

Section 2: Deactivation by Poisoning

Catalyst poisoning results from the strong chemisorption of impurities from the feedstock onto the active sites, rendering them inactive. Unlike coking, poisoning can cause a very rapid and severe loss of activity.

Question 2: I observed a sudden, catastrophic drop in catalyst activity early in my experiment. Coking seems unlikely. What should I investigate?

Answer: A sudden and dramatic loss of activity is a strong indicator of catalyst poisoning .[10] Poisons are substances that bind strongly to the Brønsted or Lewis acid sites of the catalyst, effectively titrating them and preventing them from participating in the alkylation reaction. Even trace amounts of certain impurities in the biphenyl or propylene feed can be sufficient to deactivate a significant portion of the catalyst bed.

Common Poisons in Friedel-Crafts Alkylation:

  • Basic Nitrogen Compounds: Amines, amides, and nitriles are strong bases that will readily and often irreversibly neutralize the acid sites.

  • Sulfur Compounds: Mercaptans and thiophenes can also adsorb strongly onto acid sites.

  • Water: While sometimes used to moderate activity, excess water can compete with reactants for adsorption on the active sites, leading to a reversible deactivation.[11][12]

  • Oxygenates: Aldehydes, ketones, and carboxylic acids present as impurities can lead to deactivation through strong adsorption or by acting as coke precursors.[10]

Troubleshooting Protocol 2: Identifying Catalyst Poisons

Objective: To identify the presence of poisons in the feedstock or on the catalyst surface.

  • Feedstock Analysis:

    • Analyze your biphenyl and propylene feedstocks using sensitive analytical techniques.

    • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying a wide range of organic impurities.

    • Elemental Analysis: Use specific detectors for nitrogen (Chemiluminescence) or sulfur (Sulfur Chemiluminescence) to quantify these key poisons.

  • Spent Catalyst Surface Analysis:

    • X-ray Photoelectron Spectroscopy (XPS): This surface-sensitive technique can detect the elemental composition of the catalyst surface, revealing the presence of adsorbed poisons like nitrogen or sulfur.

    • Temperature Programmed Desorption (TPD) with a mass spectrometer: By heating the spent catalyst and analyzing the desorbed molecules, one can identify strongly adsorbed species.

Proposed Solutions:

  • Feedstock Purification: If poisons are identified, the most effective solution is to purify the reactants before they enter the reactor. This can be achieved through distillation, adsorption beds (e.g., using activated carbon or molecular sieves), or other appropriate purification methods.

  • Guard Beds: Install a small, sacrificial bed of an adsorbent or a less expensive catalyst upstream of the main reactor.[8] This guard bed will trap the poisons, protecting the primary catalyst bed and extending its operational life.

Section 3: Thermal and Hydrothermal Deactivation

This form of deactivation involves changes to the catalyst's fundamental structure, often caused by excessive temperatures or the presence of steam. It is typically irreversible.

Question 3: After several regeneration cycles, my catalyst's initial activity is lower than when it was fresh, and it seems to deactivate faster. What's happening?

Answer: This behavior suggests that irreversible thermal or hydrothermal damage has occurred, likely during the oxidative regeneration step. Zeolites, while robust, have limits to their thermal stability.[13][14]

Mechanisms of Thermal/Hydrothermal Damage:

  • Dealumination: At high temperatures, especially in the presence of steam (hydrothermal conditions), aluminum atoms can be ejected from the zeolite framework.[15] This process destroys the Brønsted acid sites associated with that aluminum, leading to a permanent loss of activity.

  • Structural Collapse: Extreme temperatures can cause the crystalline structure of the zeolite to break down, resulting in a loss of microporosity and a significant decrease in surface area.[13] This is an irreversible process that destroys the catalyst's shape-selective properties and encapsulates active sites.

Troubleshooting Workflow Diagram

cluster_workflow Troubleshooting Workflow for Catalyst Deactivation Start Decline in Catalyst Performance Decision1 Nature of Decline? Start->Decision1 Gradual Gradual Decline Decision1->Gradual Gradual Sudden Sudden / Sharp Drop Decision1->Sudden Sudden CheckCoke Perform TGA/TPO Analysis Gradual->CheckCoke CheckFeed Analyze Feedstock (GC-MS, Elemental) Sudden->CheckFeed CokePositive Coke Confirmed CheckCoke->CokePositive PoisonPositive Poisons Detected? CheckFeed->PoisonPositive CokePositive->CheckFeed No Regenerate Implement Controlled Regeneration Protocol CokePositive->Regenerate Yes Purify Purify Feedstock Install Guard Bed PoisonPositive->Purify Yes CheckStructure Performance not restored after regeneration? PoisonPositive->CheckStructure No Regenerate->CheckStructure CheckStructure->Purify No AnalyzeStructure Perform XRD & N₂ Physisorption (BET Analysis) CheckStructure->AnalyzeStructure Yes DamageConfirmed Loss of Crystallinity or Surface Area? AnalyzeStructure->DamageConfirmed OptimizeRegen Optimize Regeneration: Lower Temp, Control O₂ DamageConfirmed->OptimizeRegen Yes End Replace Catalyst DamageConfirmed->End Significant Damage OptimizeRegen->End

Caption: A step-by-step workflow for diagnosing catalyst deactivation.

Troubleshooting Protocol 3: Assessing Catalyst Structural Integrity

Objective: To determine if the catalyst's framework and pore structure have been compromised.

  • X-ray Diffraction (XRD):

    • Purpose: To assess the crystallinity of the zeolite.

    • Procedure: Analyze samples of the fresh, spent, and regenerated catalyst.

    • Interpretation: A significant decrease in the intensity or broadening of the characteristic diffraction peaks of the regenerated catalyst compared to the fresh sample indicates a loss of crystalline structure.[13]

  • Nitrogen Physisorption (BET Analysis):

    • Purpose: To measure the specific surface area and pore volume.

    • Procedure: Analyze degassed samples of fresh, spent, and regenerated catalysts.

    • Interpretation: A large reduction in the BET surface area and micropore volume of the regenerated catalyst points to pore collapse or blockage that was not resolved by calcination, confirming irreversible structural damage.

Proposed Solution:

  • Optimize Regeneration Conditions: The primary solution is preventative. Carefully control the regeneration temperature to stay well within the zeolite's known thermal stability range. Use a lower oxygen concentration to slow the rate of coke combustion and minimize temperature hotspots within the catalyst bed.

  • Catalyst Replacement: If significant structural damage is confirmed, the catalyst's performance cannot be fully recovered. The catalyst bed will need to be replaced.

Section 4: FAQs and Process Optimization

Question 4: Which zeolite catalyst is best for minimizing deactivation in 4-IPB synthesis?

Answer: The choice of catalyst involves a trade-off between activity, selectivity, and stability. Large-pore zeolites are necessary to accommodate the biphenyl molecule.

Catalyst TypeKey CharacteristicsDeactivation Susceptibility
H-Y (FAU) Large pore (7.4 Å), high acidity.Highly active but prone to rapid coking due to its large supercages which can accommodate bulky coke precursors.[3]
H-Beta (BEA) Large pore (6.6 x 6.7 Å), 3D pore system, strong acidity.A good balance of activity and stability. The 3D pore system can make it more resistant to complete pore blockage than H-Y.[3][16]
H-Mordenite (MOR) 1D large pore system (6.5 x 7.0 Å).Can exhibit high para-selectivity but is very susceptible to deactivation by coking due to its 1D channel system, where a single blockage can disable an entire channel.[4]
H-ZSM-5 (MFI) Medium pore (5.3 x 5.6 Å).Generally too small for efficient biphenyl alkylation, leading to diffusion limitations and rapid coking on the external surface.[3]

For many applications, H-Beta zeolite is considered a robust choice, offering high activity with better stability against coking compared to H-Y.[17]

Question 5: How do process parameters influence the rate of catalyst deactivation?

Answer: Optimizing process parameters is crucial for maximizing the catalyst's lifespan.

ParameterEffect on ActivityEffect on Deactivation RateRecommended Strategy
Temperature Increases reaction rate.Significantly increases coking rate. Operate at the lowest temperature that provides an acceptable conversion rate (e.g., 150-250°C).
Pressure Can influence phase behavior (liquid vs. vapor).Higher pressure can increase reactant concentration at the catalyst surface, potentially increasing the coking rate.Maintain sufficient pressure to ensure a liquid phase reaction, which can help with heat management.
Biphenyl/Propylene Ratio Lower ratio increases propylene concentration.A high excess of propylene accelerates polymerization and coking.Use a high molar excess of biphenyl to propylene to suppress olefin side reactions.
Space Velocity (WHSV) Higher WHSV reduces contact time and conversion.Higher WHSV can reduce the extent of secondary reactions that lead to coke, but may lower conversion.Find an optimal WHSV that balances conversion with catalyst stability.

Parameter-Deactivation Relationship Diagram

cluster_params Influence of Process Parameters on Deactivation Temp Temperature Deactivation Rate of Deactivation (Coking) Temp->Deactivation Increases (Strong Effect) Ratio Biphenyl/Propylene Ratio Ratio->Deactivation Decreases (Higher is Better) WHSV Space Velocity (WHSV) WHSV->Deactivation Decreases (Higher WHSV)

Caption: Key process parameters affecting catalyst stability.

References

  • PubChem. Isopropylbiphenyl.
  • Zholobenko, V., et al. (2021). Deactivation of Zeolite Catalysts in the Prins Reaction between Propene and Formaldehyde in the Liquid Phase. MDPI. [Link]
  • Tallon, J. L., & Buckley, R. G. (1993). Thermal decomposition of the zeolite catalyst ZSM-5. The Journal of Physical Chemistry. [Link]
  • Guisnet, M., & Magnoux, P. (2001). Deactivation and Regeneration of Zeolite Catalysts. World Scientific Publishing. [Link]
  • Imran, A., et al. (2022). Insights into the Mechanism and Reactivity of Zeolite-Catalyzed Alkylphenol Dealkylation.
  • Google Patents. (1994). Method for producing isopropyl biphenyls.
  • Sharma, S., et al. (2013). Use of Solid Catalysts in Friedel−Crafts Acylation Reactions.
  • Gackowski, M., et al. (2021). Structure-Catalytic Properties Relationship in Friedel Crafts Alkylation Reaction for MCM-36-Type Zeolites Obtained by Isopropanol-Assisted Pillaring. MDPI. [Link]
  • El-Sayed, M. E. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects.
  • Winiarski, J., et al. (2021). The Effect of Heat Treatment on the Structure of Zeolite A.
  • Bjørgen, M., et al. (2022). Catalyst deactivation by coke formation in mesoporous ZSM-5. AperTO. [Link]
  • Al-asadi, M., & Khaleel, A. (2021). Deactivation and Regeneration of Zeolite Catalysts Used in Pyrolysis of Plastic Wastes—A Process and Analytical Review. MDPI. [Link]
  • Upadhyayula, S. (2001). Alkylation of toluene with isopropyl alcohol over SAPO-5 catalyst. Indian Academy of Sciences. [Link]
  • ResearchGate. (2013).
  • ResearchGate. (2018).
  • Poce-Fatou, J. A., et al. (2013). Bimetallic catalysts for the selective liquid phase oxidation of glycerol.
  • ResearchGate. (2014).
  • Wang, Y., et al. (2021). Elucidating the deactivation mechanism of beta zeolite catalyzed linear alkylbenzene production with oxygenated organic compound contaminated feedstocks.
  • ResearchGate. (2021). Deactivation and Regeneration of Zeolite Catalysts Used in Pyrolysis of Plastic Wastes—A Process and Analytical Review. [Link]
  • Ashenhurst, J. (2018).
  • ResearchGate. (2002).
  • Majd, S. Z., et al. (2021). A Study of the Influence of Synthesis Parameters on the Preparation of High Performance SSZ-13 Membranes. MDPI. [Link]
  • El-Sayed, M. E. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing. [Link]
  • ResearchGate. (2011). Effect of Synthesis Parameters on Phase Purity, Crystallinity and Particle Size of SAPO-34. [Link]
  • Sun, P., et al. (2020). Regeneration mechanism of a deactivated zeolite-supported catalyst for the combustion of chlorinated volatile organic compounds.
  • Caputo, D., et al. (2020). Use of Zeolites in the Capture and Storage of Thermal Energy by Water Desorption—Adsorption Cycles. MDPI. [Link]
  • TSI Journals. (2012).
  • Kim, J., et al. (2021). Decomposition of Thermally Stable Fuel Using a Cerium-Modified Zeolite Catalyst and Endothermic Characteristics. ACS Omega. [Link]
  • da Silva, L. K., et al. (2022). Influence of Synthesis Parameters and Polymerization Methods on the Selective and Adsorptive Performance of Bio-Inspired Ion Imprinted Polymers. MDPI. [Link]
  • ResearchGate. (2000).
  • CAS Common Chemistry. This compound. American Chemical Society. [Link]
  • Organic Chemistry Portal.
  • Gascón, V. (2021). Deactivation and regeneration of solid acid and base catalyst bodies used in cascade for bio-oil synthesis and upgrading. KITopen. [Link]
  • Dorofeev, A. S., et al. (2022). Zeolite-Containing Catalysts in Alkylation Processes. LIDSEN Publishing Inc.[Link]
  • ResearchGate. (2001).

Sources

Best practices for storing and handling 4-Isopropylbiphenyl to maintain stability

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Isopropylbiphenyl

Welcome to the Technical Support Center for this compound. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this compound throughout their experiments. Here, we will delve into the best practices for storage and handling, troubleshoot common issues, and answer frequently asked questions. Our goal is to provide you with the expertise and practical insights needed to maintain the integrity of this compound and achieve reliable experimental outcomes.

Section 1: Core Principles of this compound Stability

This compound is a versatile aromatic hydrocarbon used in various applications, including as a solvent and an intermediate in the synthesis of dyes, drugs, and other specialty chemicals.[1] Its stability is paramount for reproducible results. The key to maintaining its integrity lies in understanding its chemical properties and potential degradation pathways.

Key Chemical Properties
PropertyValueSource
Molecular Formula C15H16[2][3]
Molecular Weight 196.29 g/mol [2][3]
Physical State Liquid or low melting solid[2][4]
Melting Point 11-18 °C (51.8-64.4 °F)[2][4]
Boiling Point 291-305 °C (555.8-581 °F)[1][4][5]
Density ~0.988 - 1.461 g/cm³[2][5]
Solubility in Water Immiscible to slightly soluble (0.6-0.9 mg/L at 25°C)[1][2][6]

Expert Insight: The low melting point of this compound means it can exist as either a liquid or a solid at or near room temperature. This is a critical consideration for both storage and handling, as phase changes can affect homogeneity and ease of dispensing.

Section 2: Recommended Storage and Handling Protocols

Proper storage and handling are the first lines of defense against the degradation of this compound. The following protocols are based on established safety guidelines and practical laboratory experience.

Storage
  • Temperature: Store in a cool, dry, and well-ventilated area.[2][7] A recommended storage temperature is below 15°C.[4] Avoid direct sunlight and heat sources.

  • Inert Atmosphere: For long-term storage, especially for high-purity grades, storing under an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent oxidation. While the Safety Data Sheet (SDS) indicates stability under normal conditions, prolonged exposure to air can lead to gradual degradation.[2]

  • Container: Keep containers tightly closed to prevent the ingress of moisture and atmospheric contaminants.[2][7] Use original, properly labeled containers.

Handling
  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile or PVC), and a lab coat.[8][9]

  • Avoiding Incompatibilities: Keep this compound away from strong oxidizing agents, as vigorous reactions can occur.[2][8] A comprehensive list of incompatible chemicals should always be consulted before mixing reagents.[10]

  • Dispensing: If the compound is solid, it may be gently warmed to melt for easier transfer. Ensure the warming is uniform and does not exceed a safe temperature to prevent decomposition. For liquid transfers, use clean, dry glassware. For air-sensitive applications, specialized techniques like using a Schlenk line or a glovebox are necessary.[11][12]

Section 3: Troubleshooting Guide

This section addresses specific problems that may arise during the use of this compound, providing a systematic approach to identifying and resolving these issues.

Q1: My experimental results are inconsistent. Could the this compound have degraded?

A1: Inconsistent results are a common indicator of reagent degradation. To troubleshoot, consider the following:

  • Visual Inspection: Check the appearance of the this compound. Any discoloration (e.g., yellowing) or the presence of particulates can suggest impurity formation. The pure compound should be a colorless liquid or a white to pale-tan solid.[2][4][8]

  • Analytical Verification: If you suspect degradation, re-analyze the compound using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its purity and identify any potential degradation products.

  • Review Storage and Handling: Scrutinize your storage and handling procedures against the recommended protocols. Was the container properly sealed? Was it exposed to high temperatures or light for extended periods? Was there a possibility of contamination from other reagents?

Q2: I observed the formation of byproducts in my reaction. What are the likely degradation pathways for this compound?

A2: this compound can degrade through several mechanisms, primarily oxidation.

  • Oxidation of the Isopropyl Group: The isopropyl group is susceptible to oxidation, which can lead to the formation of 2-(4-biphenylyl)-2-propanol and subsequently other related compounds.[1]

  • Ring Oxidation: The biphenyl ring system can also undergo oxidation, especially in the presence of strong oxidizing agents or under harsh conditions (e.g., high heat, UV light), leading to hydroxylated derivatives. While specific studies on this compound are limited, the degradation pathways of similar compounds like biphenyl and cumene suggest that ring hydroxylation and subsequent ring cleavage are possible.[13][14][15]

Expert Insight: The initial signs of oxidation are often subtle. Maintaining an inert atmosphere during reactions, especially those run at elevated temperatures or for extended durations, is a crucial preventative measure.

Troubleshooting Workflow

G start Inconsistent Experimental Results or Suspected Degradation check_appearance Visually inspect the this compound. Is there discoloration or particulate matter? start->check_appearance review_procedures Review storage and handling procedures. Were best practices followed? check_appearance->review_procedures Yes check_appearance->review_procedures No analytical_chem Perform analytical chemistry (GC-MS, NMR) to confirm purity and identify impurities. review_procedures->analytical_chem No review_procedures->analytical_chem Yes consult_sds Consult the Safety Data Sheet (SDS) for known incompatibilities and reactivity data. review_procedures->consult_sds Potential Incompatibility implement_changes Implement corrective actions: - Procure fresh reagent. - Refine storage/handling protocols. analytical_chem->implement_changes Impurities Detected end_good Problem Resolved: Proceed with Experiment analytical_chem->end_good Purity Confirmed implement_changes->end_good end_bad Problem Persists: Contact Technical Support consult_sds->end_bad

Caption: Troubleshooting workflow for stability issues with this compound.

Section 4: Frequently Asked Questions (FAQs)

Q: Is it necessary to handle this compound in a glovebox?

A: For most general applications where slight atmospheric exposure is tolerable, handling in a well-ventilated fume hood is sufficient. However, for reactions that are highly sensitive to air or moisture, or when using this compound as a solvent for such reactions, the use of a glovebox or Schlenk line techniques is strongly recommended to maintain an inert atmosphere and ensure the integrity of the experiment.[11][12][16]

Q: Can I store this compound in a clear glass bottle?

A: While this compound is not listed as being acutely light-sensitive, it is good laboratory practice to store all chemicals in amber or opaque containers to minimize potential degradation from light exposure over time. If you must use a clear container, store it in a dark place, such as a cabinet.

Q: What is the proper procedure for disposing of waste this compound?

A: All waste must be handled in accordance with local, state, and federal regulations.[8] Generally, waste this compound should be collected in a designated, labeled container for hazardous chemical waste. Do not dispose of it down the drain. Consult your institution's Environmental Health and Safety (EHS) office for specific disposal guidelines.

Q: How should I clean up a small spill of this compound?

A: For a minor spill, first ensure the area is well-ventilated and eliminate any ignition sources.[8] Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, dry sand, or earth, and place it in a suitable, labeled container for disposal.[2][7] Clean the spill area with soap and water. For major spills, evacuate the area and contact your institution's emergency response team.[8]

References

  • ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (3).
  • MIT Department of Chemistry. (n.d.). Handling air-sensitive reagents AL-134.
  • Fauske & Associates. (2020). Helpful Hints for Handling Air-Sensitive Materials.
  • Chemical-Suppliers. (n.d.). This compound, 97% | CAS 7116-95-2.
  • CAS Common Chemistry. (n.d.). This compound.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23503, this compound.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20259910, Isopropylbiphenyl.
  • Fisher Scientific. (2024). Safety Data Sheet: this compound.
  • Eawag. (n.d.). Bisphenol A degradation pathway.
  • National Center for Biotechnology Information. (1998). Analysis of cumene (isopropylbenzene) degradation genes from Pseudomonas fluorescens IP01.
  • St. Olaf College. (n.d.). List of Incompatible Chemicals – Laboratory Safety.
  • Eawag. (1998). Biphenyl Degradation Pathway.
  • ResearchGate. (2025). Degradation mechanism of biphenyl and 4-4′-dichlorobiphenyl cis-dihydroxylation by non-heme 2,3 dioxygenases BphA: A QM/MM approach.

Sources

Technical Support Center: Optimizing Solvent Selection for Reactions Involving 4-Isopropylbiphenyl

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've frequently seen promising syntheses hindered by a seemingly simple choice: the solvent. For reactions involving 4-Isopropylbiphenyl, a nonpolar aromatic compound, solvent selection is not merely about dissolution; it's about controlling reactivity, stabilizing intermediates, and ultimately, maximizing yield and purity. This guide is structured as a series of practical questions and troubleshooting scenarios to provide you with the rationale and methodologies needed to make informed decisions in your own lab.

Core Principles: The Role of the Solvent

Before we address specific problems, let's establish the foundational principles. The ideal solvent for any reaction must satisfy several criteria:

  • Solubilize Reactants: All starting materials, reagents, and catalysts should be sufficiently soluble to allow for a homogeneous reaction mixture. This compound, being nonpolar, dissolves well in nonpolar organic solvents.[1]

  • Be Chemically Inert: The solvent should not react with any of the starting materials, intermediates, products, or reagents under the reaction conditions. This is a critical consideration for organometallic reactions.[2]

  • Appropriate Boiling Point: The solvent's boiling point must be compatible with the desired reaction temperature, allowing for effective thermal control.

  • Facilitate the Reaction: A solvent can influence reaction rates and selectivity by stabilizing transition states or reactive intermediates. For instance, polar solvents can stabilize charged intermediates, while nonpolar solvents are preferred for reactions involving nonpolar species.[3][4]

Frequently Asked Questions (FAQs)

Q1: What are the best general-purpose solvents for dissolving this compound at room temperature?

Due to its molecular structure—a nonpolar biphenyl core with an isopropyl group—this compound exhibits lipophilic characteristics.[5] Its solubility is governed by the "like dissolves like" principle.

Answer: You will have the most success with nonpolar and moderately polar aprotic solvents. Polar protic solvents like water or methanol are poor choices for dissolution. The compound is considered immiscible in water.[6][7]

Table 1: Qualitative Solubility Profile of this compound

Solvent ClassSolvent ExamplesPredicted SolubilityRationale
Nonpolar Aromatic Toluene, Benzene, XylenesHighly SolubleStrong van der Waals interactions (π-stacking) between the aromatic rings of the solvent and solute.
Nonpolar Aliphatic Hexane, Heptane, CyclohexaneSolubleFavorable interactions between the nonpolar alkyl chains and the isopropyl and biphenyl groups.
Ethers Diethyl Ether, Tetrahydrofuran (THF), 1,4-DioxaneSolubleThe overall low polarity of the solvent is compatible with the nonpolar solute.[5]
Chlorinated Solvents Dichloromethane (DCM), ChloroformSolubleEffective at dissolving a wide range of nonpolar organic compounds.
Polar Aprotic Acetone, Acetonitrile (MeCN)Sparingly SolubleWhile dipole-dipole interactions can occur, the overall nonpolar character of this compound limits high solubility.
Polar Protic Water, Methanol, EthanolInsoluble to Very Sparingly SolubleThe strong hydrogen-bonding network of the solvent cannot be overcome by the weak interactions with the nonpolar solute.
Q2: I'm planning a Suzuki-Miyaura coupling with a this compound halide. How should I select the optimal solvent system?

This is a classic C-C bond-forming reaction where the solvent system is critical for success. It needs to dissolve the (often) nonpolar aryl halide, the more polar boronic acid, and the inorganic base.

Answer: A single solvent is often insufficient. Mixed solvent systems, typically an organic solvent with a small amount of water, are standard.

  • Primary Organic Solvent: Toluene, 1,4-dioxane, and THF are excellent starting points. They effectively dissolve the this compound derivative and the palladium catalyst/ligand complex.

  • Aqueous Co-Solvent: Water is added (typically 5-20% by volume) to dissolve the inorganic base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄). This facilitates the crucial transmetalation step of the catalytic cycle.[8]

  • Alcohol Co-Solvent: In some cases, ethanol/water mixtures can be highly effective, leading to high conversion rates.[9] The optimal ratio must be determined empirically, as too much water can cause the organic starting material to precipitate.[9]

dot

cluster_suzuki Suzuki Coupling Solvent Selection Start Select Primary Solvent (Toluene, Dioxane, THF) Add_Base Select Base (K2CO3, K3PO4) Start->Add_Base Add_Water Add Aqueous Co-Solvent (5-20% v/v Water) Add_Base->Add_Water Check_Solubility Are all components soluble at RT? Add_Water->Check_Solubility Heat Heat Reaction (e.g., 80-110 °C) Check_Solubility->Heat Yes Troubleshoot Troubleshoot: - Adjust water % - Change base - Add phase-transfer catalyst Check_Solubility->Troubleshoot No Monitor Monitor Progress (TLC, GC-MS) Heat->Monitor Success Reaction Complete Monitor->Success Complete Monitor->Troubleshoot Stalled

Caption: Decision workflow for Suzuki coupling solvent systems.

Troubleshooting Suzuki Couplings:

  • Problem: The reaction is stalled or has a low yield.

  • Possible Cause: Poor solubility of the base.

  • Solution: Ensure the base is a fine powder. Increase vigorous stirring. Slightly increase the percentage of water or consider a stronger, more soluble base like Cs₂CO₃ or an organic base.[8]

  • Problem: Significant side products from boronic acid homocoupling.

  • Possible Cause: Presence of oxygen.

  • Solution: This is less a solvent issue and more a technique issue, but critical. The solvent must be rigorously degassed before use via methods like sparging with argon or nitrogen, or through freeze-pump-thaw cycles.[8]

Q3: What are the absolute requirements for a solvent in a Grignard reaction using a this compound halide?

Grignard reactions are notoriously sensitive. The solvent is not just a medium but an active participant in stabilizing the Grignard reagent.

Answer: The two non-negotiable requirements are that the solvent must be aprotic and anhydrous .

  • Aprotic Ethereal Solvents: Diethyl ether and tetrahydrofuran (THF) are the standard choices.[2] The lone pairs on the ether's oxygen atom coordinate to the magnesium center, forming a complex that stabilizes the highly reactive Grignard reagent. THF is generally a better solvent than diethyl ether due to its superior solvating ability, which can facilitate the formation of more difficult Grignard reagents.[10]

  • Anhydrous Conditions: Trace amounts of water will protonate and instantly quench the Grignard reagent, halting the reaction.[10][11] All glassware must be flame- or oven-dried, and the solvent must be anhydrous grade, often freshly distilled from a drying agent like sodium/benzophenone.[10]

Troubleshooting Grignard Initiation:

  • Problem: The reaction won't start.

  • Possible Cause: Wet solvent or glassware; passivated magnesium surface.

  • Solution: First, confirm your solvent is truly anhydrous.[10] If conditions are dry, the issue may be the magnesium. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the surface.[11][12] Gentle heating or sonication can also help initiate the reaction.[12]

General Troubleshooting Guide

Q: My reaction is giving a low yield, and I suspect the solvent. What's my diagnostic workflow?

Answer: A systematic approach is key. Don't immediately change the solvent; first, diagnose the problem.

dot

cluster_troubleshoot Solvent Troubleshooting Workflow Start Low Yield Observed Solubility 1. Check Solubility - Is there precipitate? - Did anything crash out upon cooling/heating? Start->Solubility Purity 2. Verify Solvent Purity - Is it anhydrous grade? - Free of peroxides (for ethers)? - Correct grade? Solubility->Purity No Change_Conc Action: Increase solvent volume or switch to better solvent. Solubility->Change_Conc Yes Temp 3. Check Temperature - Is reaction temp too close to boiling point? - Is it too low for activation? Purity->Temp No Purify_Solvent Action: Use fresh, purified, anhydrous solvent. Purity->Purify_Solvent Yes Selectivity 4. Consider Selectivity - Could solvent be favoring a side reaction? Temp->Selectivity No Change_Solvent_Temp Action: Switch to higher/lower boiling solvent. Temp->Change_Solvent_Temp Yes Change_Solvent_Polarity Action: Switch to a solvent of different polarity. Selectivity->Change_Solvent_Polarity Yes

Caption: A logical workflow for diagnosing solvent-related issues.

Table 2: Common Problems and Solvent-Based Solutions

SymptomPossible CauseSuggested Solution
Reaction does not start or is very sluggish Poor solubility of a key reactant or catalyst.Switch to a solvent with better solubilizing power for that component. For multi-component systems, consider a co-solvent or a phase-transfer catalyst.
Insufficient temperature.Switch to a higher-boiling solvent to allow for a higher reaction temperature.[13]
Product decomposes or side reactions dominate Reaction temperature is too high.Switch to a lower-boiling solvent to maintain a milder reaction temperature.
The solvent is not inert (e.g., trace acid/base).Use a freshly purified, neutral solvent.
Inconsistent results between batches Variable water content in the solvent.Standardize the procedure using anhydrous solvent and inert atmosphere techniques.[13]
Unexpected product formed The solvent influenced reaction selectivity.This is complex and reaction-specific. For example, in some Pd-catalyzed couplings, polar aprotic solvents like MeCN or DMF can switch selectivity compared to nonpolar solvents like THF or toluene.[3][4] Re-evaluate the solvent choice based on the desired reaction pathway.

Experimental Protocols

Protocol 1: Determining the Solubility of this compound

This protocol allows you to quantify solubility in a solvent of your choice.

Objective: To create a saturated solution at a specific temperature and determine the concentration.

Methodology:

  • Preparation: To a 10 mL vial equipped with a magnetic stir bar, add a known volume of the test solvent (e.g., 5.0 mL).

  • Sample Addition: Begin adding pre-weighed portions of this compound to the solvent while stirring at a constant, controlled temperature (e.g., 25 °C).

  • Equilibration: Continue adding the solute until a small amount of solid material remains undissolved. Tightly cap the vial and allow the suspension to stir for at least 24 hours to ensure equilibrium is reached.[5]

  • Sampling: Stop stirring and allow the excess solid to settle completely. Carefully extract a known volume of the clear, supernatant liquid (e.g., 1.0 mL) using a calibrated pipette.

  • Analysis: Transfer the aliquot to a pre-weighed vial. Carefully evaporate the solvent under a stream of nitrogen or in a vacuum oven. Weigh the vial containing the solid residue.

  • Calculation: Calculate the mass of the dissolved this compound in the aliquot. Express the solubility in g/L or mol/L.

Protocol 2: General Procedure for a Suzuki-Miyaura Coupling

Objective: To couple a this compound halide with an arylboronic acid.

Reagents & Materials:

  • This compound halide (1.0 eq.)

  • Arylboronic acid (1.2 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq.)

  • Solvent system (e.g., Toluene:Water, 5:1 v/v)

  • Schlenk flask and inert gas line (Argon or Nitrogen)

Methodology:

  • Solvent Degassing: Sparge the toluene and water with argon for at least 30 minutes to remove dissolved oxygen.

  • Apparatus Setup: Assemble a flame-dried Schlenk flask equipped with a stir bar and condenser under a positive pressure of argon.

  • Reagent Addition: To the flask, add the this compound halide, arylboronic acid, palladium catalyst, and base.

  • Solvent Addition: Under positive argon pressure, add the degassed toluene followed by the degassed water via syringe.[8]

  • Reaction: With vigorous stirring, heat the reaction mixture to the target temperature (e.g., 100 °C).

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by TLC or GC-MS.[8]

  • Work-up: Once the starting material is consumed, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product for purification.

References

  • Chemical-Suppliers. (n.d.). This compound, 97%.
  • CAS Common Chemistry. (n.d.). This compound.
  • PubChem. (n.d.). This compound. National Institutes of Health.
  • PubChem. (n.d.). Isopropylbiphenyl. National Institutes of Health.
  • Sapunov, V. N., et al. (2015). Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. Chemical Engineering Transactions.
  • Unknown Author. (n.d.). Iron-Catalyzed Cross-Coupling Reaction of Alkyl Halides with Biphenyl Grignard Reagent. Journal of the Korean Chemical Society.
  • Fors, B. P., & Buchwald, S. L. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry.
  • Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros.
  • Frontier, A. (2026). How to Troubleshoot a Reaction. University of Rochester, Department of Chemistry.
  • Frontier, A. (2026). My Reaction Failed: FAQ. University of Rochester, Department of Chemistry.
  • Quora. (2022). What is the best solvent for making a Grignard Reagent?.
  • Fors, B. P., & Buchwald, S. L. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health.
  • ResearchGate. (2019). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings.
  • The Good Scents Company. (n.d.). 4-isopropyl biphenyl.
  • Vedantu. (n.d.). Biphenyl: Structure, Properties & Key Reactions Explained.

Sources

Technical Support Center: Bayesian Reaction Optimization for 4-Isopropylbiphenyl Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers, scientists, and drug development professionals. This guide is designed to provide expert-level support for the application of Bayesian optimization to the synthesis of 4-Isopropylbiphenyl, a key intermediate in various industrial applications. Drawing from established principles of Suzuki-Miyaura coupling and the advanced capabilities of machine learning, this document offers in-depth troubleshooting, frequently asked questions (FAQs), and validated experimental protocols to enhance your research and development efforts.

I. Frequently Asked Questions (FAQs)

This section addresses common conceptual and practical questions that arise when implementing Bayesian optimization for the synthesis of this compound via Suzuki-Miyaura cross-coupling.

Q1: Why use Bayesian optimization for the synthesis of this compound?

A1: Traditional reaction optimization methods, such as one-variable-at-a-time (OVAT), are often inefficient and can miss complex interactions between reaction parameters.[1] Bayesian optimization (BO) offers a more strategic approach by building a probabilistic model of the reaction landscape.[2][3] This allows the algorithm to intelligently select the next set of experimental conditions to test, balancing the exploration of new, uncertain parameter spaces with the exploitation of known high-yielding conditions.[2][4] For a complex multi-variable reaction like the Suzuki-Miyaura coupling, BO can significantly reduce the number of experiments required to identify optimal conditions for yield, purity, or other objectives, saving valuable time and resources.[1][5]

Q2: What are the key variables to include in the Bayesian optimization model for this specific synthesis?

A2: For the Suzuki-Miyaura synthesis of this compound from 4-bromocumene and phenylboronic acid, the following variables are critical to include in your optimization model:

  • Continuous Variables:

    • Temperature (°C): Influences reaction kinetics, catalyst stability, and side-product formation.[6]

    • Catalyst Loading (mol%): Affects reaction rate and cost.

    • Ligand Loading (mol%): Crucial for catalyst stability and activity.

    • Base Equivalents: The stoichiometry of the base is critical for activating the boronic acid.[7][8][9]

  • Categorical Variables:

    • Palladium Pre-catalyst: Different Pd sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) have varying activation profiles.

    • Ligand: The choice of phosphine or N-heterocyclic carbene (NHC) ligand significantly impacts catalytic activity.[10][11]

    • Base: Different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) have varying strengths and solubilities that affect the reaction.[10][12]

    • Solvent: The solvent system (e.g., Toluene/Water, Dioxane/Water, THF/Water) influences the solubility of reactants and the overall reaction rate.[10][11][13]

Q3: How many initial experiments are needed to start the Bayesian optimization process effectively?

A3: There is a trade-off between the number of initial experiments and the speed of optimization. While more initial data provides the model with a better starting "map" of the reaction space, the goal is to minimize the total number of experiments.[14][15] A common approach is to use a space-filling design, such as a Latin Hypercube Sampling, to select a diverse initial set of conditions.[5] For a reaction of this complexity, starting with 10-20 well-chosen initial data points is often sufficient for the Bayesian optimization algorithm to begin making meaningful predictions and suggestions.[14]

Q4: What is the role of the base in the Suzuki-Miyaura coupling, and how does it impact the synthesis of this compound?

A4: The base plays a crucial role in the Suzuki-Miyaura catalytic cycle. Its primary function is to activate the boronic acid, making it more nucleophilic and facilitating the transmetalation step with the palladium complex.[9][16] The base converts the neutral boronic acid (R-B(OH)₂) into a more reactive borate species (R-B(OH)₃⁻).[7][8] The choice and amount of base can significantly affect the reaction rate and yield. For the synthesis of this compound, common bases include potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄). The optimal base often depends on the specific solvent and catalyst system being used.

Q5: How can I analyze the reaction mixture to determine the yield and purity of this compound for input into the optimization model?

A5: Accurate and consistent analytical data is crucial for the success of Bayesian optimization. For determining the yield and purity of this compound, the following methods are recommended:

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These are the preferred methods for quantitative analysis.[17] By using an internal standard, you can accurately determine the concentration of the product and any remaining starting materials or byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to determine the relative ratios of product to starting materials and identify the structure of impurities.

  • Thin-Layer Chromatography (TLC): A quick and simple method to monitor the progress of the reaction and qualitatively assess the presence of starting materials, product, and byproducts.[18]

It is essential to use a consistent analytical method throughout the optimization campaign to ensure the data fed back to the model is reliable.[][20]

II. Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the Bayesian-optimized synthesis of this compound.

Issue 1: The Bayesian optimization model is not converging to a high-yield region.
  • Potential Cause 1: Insufficient Exploration: The algorithm may be prematurely exploiting a local optimum without sufficiently exploring the entire parameter space.

    • Troubleshooting Steps:

      • Adjust Acquisition Function: Modify the parameters of the acquisition function (e.g., Expected Improvement, Upper Confidence Bound) to favor more exploration.

      • Manually Add Diverse Data Points: If the model appears "stuck," manually select a few experiments in regions of high uncertainty (as indicated by the model) to provide it with new information.

      • Increase Initial Dataset: If the problem persists across multiple optimization runs, consider increasing the size of the initial experimental design to give the model a more comprehensive starting point.[15]

  • Potential Cause 2: Inaccurate Data Input: Errors in experimental execution or analytical measurements can mislead the optimization algorithm.

    • Troubleshooting Steps:

      • Verify Analytical Methods: Double-check the calibration of your analytical instruments (e.g., GC, HPLC) and the purity of your internal standard.

      • Review Experimental Procedures: Ensure that all experimental parameters (e.g., temperature, reagent amounts, reaction time) are being set and measured accurately for each run.

      • Check for Outliers: Examine the collected data for any points that seem inconsistent with the surrounding results. If an outlier is identified, consider re-running that experiment.

Issue 2: Consistently low yields (<30%) are observed despite the optimization process.
  • Potential Cause 1: Catalyst Deactivation: The palladium catalyst may be losing its activity during the reaction.[21][22][23][24]

    • Troubleshooting Steps:

      • Ensure Inert Atmosphere: The Suzuki-Miyaura reaction is sensitive to oxygen, which can lead to catalyst deactivation.[11] Ensure all solvents are properly degassed and the reaction is run under a strict inert atmosphere (e.g., nitrogen or argon).[24][25]

      • Increase Ligand-to-Palladium Ratio: A higher ratio of ligand to palladium can help stabilize the active catalytic species.[10]

      • Consider a More Robust Catalyst System: Some pre-catalysts and ligands are inherently more stable. Include more robust options in your categorical variables for the optimization.[24]

  • Potential Cause 2: Poor Reagent Quality or Stability: One of the starting materials may be impure or degrading under the reaction conditions.

    • Troubleshooting Steps:

      • Check Reagent Purity: Verify the purity of the 4-bromocumene and phenylboronic acid. Impurities can interfere with the reaction.

      • Address Protodeboronation: Phenylboronic acid can undergo protodeboronation (replacement of the boronic acid group with a hydrogen).[6] This is often promoted by high temperatures and the presence of water.[6][26] Consider using a milder base or converting the boronic acid to a more stable boronate ester.

Issue 3: Significant formation of homocoupled byproducts (biphenyl and 4,4'-diisopropylbiphenyl) is observed.
  • Potential Cause: Undesired Side Reactions: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen and Pd(II) species.[6][11]

    • Troubleshooting Steps:

      • Strict Exclusion of Oxygen: As with catalyst deactivation, ensuring a rigorously inert atmosphere is the first and most critical step to minimize homocoupling.[11]

      • Optimize Reactant Stoichiometry: An excess of the boronic acid can sometimes lead to increased homocoupling.[6] Use a stoichiometry closer to 1:1 or a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents).

      • Choice of Ligand and Base: Bulky electron-rich ligands can sometimes suppress homocoupling.[11] The choice of base can also influence the rate of this side reaction.[11] Include these as variables in your optimization.

Data Summary Table: Example Troubleshooting Experiments
Experiment IDTemperature (°C)Catalyst (mol%)Base (Equiv.)LigandYield (%)Purity (%)Notes
TS-01901.02.0SPhos2585Initial low yield, suspected catalyst deactivation.
TS-02901.02.0SPhos6592Repeated TS-01 with rigorous degassing of solvents.
TS-031001.52.5XPhos4075High level of biphenyl homocoupling observed.
TS-041001.52.5XPhos7895Repeated TS-03 with 1.1 eq. of Phenylboronic Acid.

III. Experimental Protocols & Workflows

Generalized Experimental Protocol for Suzuki-Miyaura Synthesis of this compound

This protocol provides a starting point for your experiments. The specific quantities and conditions should be determined by the Bayesian optimization algorithm.

  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add 4-bromocumene (1.0 mmol, 1.0 eq.), phenylboronic acid (e.g., 1.2 mmol, 1.2 eq.), and the chosen base (e.g., K₂CO₃, 2.0 mmol, 2.0 eq.).[6][27]

  • Inert Atmosphere: Seal the flask and purge with an inert gas (nitrogen or argon) for 10-15 minutes.[6][25]

  • Solvent Addition: Add the degassed solvent system (e.g., 5 mL of a Toluene/Water 4:1 mixture) via syringe.

  • Catalyst Addition: In a separate vial, prepare the catalyst solution by dissolving the palladium pre-catalyst and ligand in a small amount of the degassed organic solvent. Add this solution to the reaction flask via syringe.

  • Reaction: Place the flask in a preheated oil bath or heating block at the temperature specified by the optimization algorithm. Stir vigorously for the designated reaction time.

  • Workup: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[6][28]

  • Analysis: Analyze the crude product using a calibrated GC or HPLC with an internal standard to determine the yield and purity.

Bayesian Optimization Workflow

The following diagram illustrates the iterative process of using Bayesian optimization for reaction optimization.

BayesianOptimizationWorkflow Bayesian Optimization Workflow for Reaction Synthesis A Step 1: Define Parameter Space (Temp, Conc, Catalyst, etc.) B Step 2: Perform Initial Experiments (DoE) (e.g., Latin Hypercube) A->B I Data (Conditions, Yield) B->I C Step 3: Build/Update Surrogate Model (Gaussian Process) D Step 4: Optimize Acquisition Function to Suggest Next Experiment C->D E Step 5: Perform Suggested Experiment in the Lab D->E F Step 6: Analyze Results (Yield, Purity) E->F F->I G Step 7: Check Stopping Criteria (Budget Reached? Optimum Found?) G->C No H End: Optimal Conditions Identified G->H Yes I->C I->G

Caption: Iterative workflow of Bayesian reaction optimization.

Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to troubleshooting. The following diagram outlines the catalytic cycle for the synthesis of this compound.

SuzukiCycle Simplified Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-X L₂ OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar Ar-Pd(II)-Ar' L₂ Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Product This compound RedElim->Product ArX 4-Bromocumene ArX->OxAdd ArBOH Phenylboronic Acid + Base ArBOH->Transmetal

Caption: Key steps of the Suzuki-Miyaura cross-coupling reaction.

IV. References

  • Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. (2020). MDPI. Retrieved from [Link]

  • Ranković, B., et al. (2022). Bayesian optimisation for additive screening and yield improvements in chemical reactions – beyond one-hot encodings. ChemRxiv. Retrieved from [Link]

  • Taylor, A. J., et al. (2023). Adaptive mixed variable Bayesian self-optimisation of catalytic reactions. Reaction Chemistry & Engineering. Retrieved from [Link]

  • Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. (2023). ChemRxiv. Retrieved from [Link]

  • Development of Pd-immobilized porous polymer catalysts via Bayesian optimization. (2024). Nature. Retrieved from [Link]

  • Guo, J., Ranković, B., & Schwaller, P. (2023). Bayesian Optimization for Chemical Reactions. CHIMIA. Retrieved from [Link]

  • Maximizing Reaction Yield Through Bayesian Optimization. (2025). APC. Retrieved from [Link]

  • Ranković, B., et al. (2023). Bayesian optimisation for additive screening and yield improvements – beyond one-hot encoding. Digital Discovery. Retrieved from [Link]

  • Taylor, A. J., et al. (2023). Accelerated Chemical Reaction Optimization Using Multi-Task Learning. ACS Publications. Retrieved from [Link]

  • Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemistryOpen. Retrieved from [Link]

  • Combining Bayesian optimization and automation to simultaneously optimize reaction conditions and routes. (2024). RSC Publishing. Retrieved from [Link]

  • Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. (2024). ACS Publications. Retrieved from [Link]

  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions. (n.d.). wwjmrd. Retrieved from [Link]

  • Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Wiley Online Library. Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • A Customized Bayesian Algorithm to Optimize Enzyme-Catalyzed Reactions. (2022). ACS Publications. Retrieved from [Link]

  • Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings. (2023). PubMed Central. Retrieved from [Link]

  • High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. (2001). ACS Publications. Retrieved from [Link]

  • Shields, B. J., et al. (2021). Bayesian reaction optimization as a tool for chemical synthesis. Nature. Retrieved from [Link]

  • Bayesian Optimization for Chemical Synthesis in the Era of Artificial Intelligence: Advances and Applications. (2023). MDPI. Retrieved from [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2023). YouTube. Retrieved from [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. (2017). ResearchGate. Retrieved from [Link]

  • Guo, J., Ranković, B., & Schwaller, P. (2023). Bayesian Optimization for Chemical Reactions. ResearchGate. Retrieved from [Link]

  • Failed suzuki coupling, any suggenstions?. (2021). Reddit. Retrieved from [Link]

  • Isopropylbiphenyl. (n.d.). PubChem. Retrieved from [Link]

  • Exp 4 - Suzuki Coupling Reaction. (n.d.). Scribd. Retrieved from [Link]

  • What's the problem of Suzuki-Miyuara coupling reaction conditions?. (2018). ResearchGate. Retrieved from [Link]

  • A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. (2015). The Royal Society of Chemistry. Retrieved from [Link]

  • Biphenyl Synthesis Lab Report. (n.d.). Cram. Retrieved from [Link]

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). NIH. Retrieved from [Link]

  • Biphenyl – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

  • This compound. (n.d.). CAS Common Chemistry. Retrieved from [Link]

  • Analytical Methods. (n.d.). Authoritative Source. Retrieved from [Link]

  • Suzuki Cross-coupling Reaction procedure. (n.d.). Rose-Hulman. Retrieved from [Link]

Sources

How to remove unreacted starting materials from 4-Isopropylbiphenyl

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of 4-Isopropylbiphenyl

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions for the purification of this compound, focusing on the effective removal of unreacted starting materials and common byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my crude this compound product?

A1: The impurities largely depend on the synthetic route employed. For a Suzuki-type coupling, you can expect unreacted aryl halides, boronic acids, and palladium catalyst residues.[1][2][3] In the case of a Grignard reaction, unreacted Grignard reagents and their byproducts, such as biphenyl, are common.[4][5][6] For Friedel-Crafts alkylation, poly-alkylated biphenyls can be significant impurities.

Q2: How can I quickly assess the purity of my this compound?

A2: Thin-layer chromatography (TLC) is an excellent initial technique to assess the purity of your product and identify the presence of starting materials.[1] A single spot for your product that is well-separated from other spots suggests a relatively pure compound. For a more quantitative assessment, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are recommended.

Q3: What are the key physical properties of this compound that are relevant for its purification?

A3: Key properties include its melting point of approximately 11-58°C and a boiling point around 110-112°C at 1mm Hg.[7][8] Its solubility in various organic solvents is also crucial for developing effective recrystallization or chromatography protocols. It is generally soluble in nonpolar organic solvents.

Q4: When should I choose recrystallization over column chromatography?

A4: Recrystallization is a cost-effective and scalable purification method ideal for removing small amounts of impurities from a solid product.[9][10][11] It is most effective when the desired compound and the impurities have significantly different solubilities in the chosen solvent system. Column chromatography is more versatile and can separate complex mixtures of compounds with similar polarities, but it is more time-consuming and requires larger volumes of solvent.[12]

Q5: My this compound product is an oil. Can I still use recrystallization?

A5: If your product is an oil at room temperature, direct recrystallization may not be feasible. However, you could attempt to induce crystallization by cooling the oil to a lower temperature or by scratching the inside of the flask with a glass rod. Alternatively, you can explore forming a solid derivative, recrystallizing it, and then regenerating the pure this compound. If these methods fail, column chromatography is the recommended purification technique.

Troubleshooting Guide

This section provides detailed protocols to address specific purification challenges.

Problem 1: Residual Aryl Halide and Boronic Acid from Suzuki Coupling

Symptoms:

  • TLC analysis shows spots corresponding to the starting aryl halide and/or boronic acid.

  • NMR spectrum indicates the presence of signals from the starting materials.

Solution: Recrystallization

Recrystallization is an effective method for removing polar impurities like boronic acids and their byproducts from the less polar this compound.

Step-by-Step Protocol:

  • Solvent Selection: Perform small-scale solubility tests to find a suitable solvent. A good solvent will dissolve the crude product at an elevated temperature but have low solubility at room temperature.[10][13] Hexanes or a mixture of hexanes and a slightly more polar solvent like ethyl acetate are often good starting points.[1]

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and a minimal amount of the chosen hot solvent to dissolve the solid completely.[14]

  • Hot Filtration (if necessary): If insoluble impurities (like palladium catalyst) are present, perform a hot gravity filtration to remove them.[9]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[14] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[14]

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.[9]

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Problem 2: Presence of Biphenyl and Other Nonpolar Byproducts from Grignard Reaction

Symptoms:

  • TLC analysis shows a spot with a similar Rf value to the product, often identified as biphenyl.

  • GC-MS analysis confirms the presence of biphenyl.

Solution: Column Chromatography

Column chromatography is the preferred method for separating compounds with similar polarities, such as this compound and biphenyl.[15][16]

Step-by-Step Protocol:

  • Stationary Phase Selection: Silica gel is the most common stationary phase for the purification of nonpolar compounds.

  • Mobile Phase Selection: Use TLC to determine an appropriate mobile phase (eluent). A good eluent system will provide a clear separation between the this compound and the biphenyl byproduct, with the product having an Rf value between 0.2 and 0.4. A nonpolar solvent system like hexanes with a small amount of a slightly more polar solvent (e.g., 1-5% ethyl acetate in hexanes) is a good starting point.

  • Column Packing: Pack a glass column with a slurry of silica gel in the chosen mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions in separate test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Data Presentation: Physical Properties of this compound and Common Impurities
CompoundMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
This compound 196.29[8][17]11-58[7][8]293-303[7]
Biphenyl154.2169-72255
4-Bromobiphenyl233.1088-91310
Phenylboronic acid121.93216-219Decomposes

Visual Guide to Purification Strategy

The following diagram illustrates the decision-making process for selecting the appropriate purification method for this compound.

Purification_Strategy start Crude this compound tlc TLC Analysis start->tlc solid_oil Is the product a solid or an oil? tlc->solid_oil solid Solid solid_oil->solid Solid oil Oil solid_oil->oil Oil impurities Are impurities significantly more polar? solid->impurities column Column Chromatography oil->column recrystallization Attempt Recrystallization pure Pure Product recrystallization->pure column->pure yes Yes impurities->yes Yes no No impurities->no No yes->recrystallization no->column

Caption: Decision tree for selecting a purification method.

References

  • This compound. CAS Common Chemistry. [Link]
  • This compound, 97% | CAS 7116-95-2. Chemical-Suppliers. [Link]
  • Grignard Reaction Purific
  • In the Grignard Reaction, which methods are used to purify the product and what is removed in each step of the experiment? Homework.Study.com. [Link]
  • This compound | C15H16 | CID 23503. PubChem. [Link]
  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. University of California, San Diego. [Link]
  • Restek's Biphenyl LC Column: Two Decades of Pioneering Innov
  • Biphenyl: Introducing Tri-Functional Columns for Enhanced HPLC Separ
  • 90 Å Biphenyl, 2 µm Column Care & Use Sheet.
  • Kinetex Biphenyl Column for Arom
  • Method for producing isopropyl biphenyls.
  • Transition-Metal-Free Suzuki-Type Coupling Reactions: Scope and Limitations of the Methodology. The Journal of Organic Chemistry. [Link]
  • Grignard Reaction Experiment Part 1, Prelab. YouTube. [Link]
  • Grignard Reaction. Jasperse Chem. [Link]
  • Recrystallization - Single Solvent. University of Toronto. [Link]
  • How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?
  • Recrystalliz
  • Help needed with unreproducible Suzuki coupling. Reddit. [Link]
  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. [Link]
  • Recrystallization-1.pdf. Concordia University. [Link]
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
  • Organic Chemistry Lab: Recrystalliz
  • Isopropylbiphenyl. PubChem. [Link]
  • Ninja technique to purify organic compounds- synthetic chemist must w
  • Method for purifying biphenyl.

Sources

Technical Support Center: Managing Thermal Stability of 4-Isopropylbiphenyl Heat Transfer Fluid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Isopropylbiphenyl-based heat transfer fluids. This guide is designed for researchers, scientists, and drug development professionals to effectively manage and troubleshoot thermal stability issues during their experiments. Our focus is to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions.

Introduction to this compound as a Heat Transfer Fluid

This compound is a synthetic aromatic heat transfer fluid valued for its thermal stability at high temperatures.[1] A related mixture of di- and tri-isopropyl biphenyl isomers, for instance, has a maximum recommended bulk temperature of up to 330°C.[2] However, like all organic heat transfer fluids, it is susceptible to degradation under certain operational stresses, primarily thermal cracking and oxidation.[3] Understanding and mitigating these degradation pathways is critical to ensuring the longevity of the fluid, the efficiency of your process, and the safety of your operations.

This guide will walk you through common issues, their root causes, and systematic troubleshooting protocols.

Core Concepts: Thermal Degradation Pathways

Understanding the mechanisms of fluid degradation is the first step in effective troubleshooting. There are two primary pathways for the degradation of this compound.

Thermal Cracking

Thermal cracking occurs when the fluid is heated above its maximum recommended bulk temperature, leading to the breaking of its molecular bonds.[3] This process happens in the absence of oxygen.

  • Consequences:

    • Formation of "Light Ends": Lower molecular weight compounds are formed, which reduces the fluid's flash point and fire point, creating a potential safety hazard.[3]

    • Formation of "Heavy Ends": Higher molecular weight compounds (polymers) are produced, which increases the fluid's viscosity.[3]

    • Carbon Deposition (Coking): At very high temperatures, the fluid can decompose into solid carbonaceous deposits on heat transfer surfaces, which severely impedes heat transfer efficiency.[3]

Oxidation

Oxidation occurs when the hot heat transfer fluid comes into contact with air (oxygen). The rate of oxidation increases significantly with temperature.[3]

  • Consequences:

    • Formation of Organic Acids: The fluid breaks down into organic acids, which can be corrosive to system components.[3]

    • Sludge Formation: These acids can further react to form sludge and other insoluble particles that can foul the system.[3]

    • Increased Viscosity: The formation of larger, oxygenated molecules leads to an increase in the fluid's viscosity.

Troubleshooting Guide: A Symptom-Based Approach

This section is structured in a question-and-answer format to directly address the problems you are most likely to encounter.

Issue 1: My system is not reaching the desired temperature, or is taking longer than usual to heat up.

Possible Causes & Troubleshooting Steps:

  • Is the fluid degraded?

    • Why it happens: Degraded fluid, particularly with high concentrations of "heavy ends" and carbon deposits, has reduced heat transfer efficiency. The fouling acts as an insulating layer on the heat transfer surfaces.

    • What to do:

      • Visual Inspection: Take a small, cooled sample of the fluid. A significant darkening in color or the presence of suspended solids can indicate degradation.

      • Fluid Analysis: For a definitive diagnosis, send a sample to a qualified laboratory for analysis. Key parameters to test for include:

        • Viscosity: An increase in viscosity suggests the formation of high boilers due to thermal cracking or oxidation.

        • Total Acid Number (TAN): An elevated TAN is a clear indicator of oxidation.[3]

        • Insolubles Content: This measures the amount of solid contaminants, such as carbon and sludge.

      • Corrective Action: If the fluid is significantly degraded, it will need to be replaced. Ensure the system is thoroughly flushed to remove all old fluid and deposits before refilling.

  • Is there a flow issue?

    • Why it happens: Reduced fluid flow can lead to localized overheating and thermal cracking.

    • What to do:

      • Check the Pump: Ensure the pump is operating correctly and there are no signs of cavitation (unusual noises).

      • Inspect Strainers and Filters: Clogged strainers or filters can restrict flow. Check and clean them regularly.

      • System Design: In some cases, a mismatch between the heater and the heat user can lead to reduced flow.[4]

Issue 2: I am observing smoke or vapor coming from the expansion tank vent.

Possible Causes & Troubleshooting Steps:

  • Are "light ends" present in the fluid?

    • Why it happens: Thermal cracking generates low-boiling-point compounds ("light ends").[3] These volatile components can vaporize in the hot expansion tank and be released through the vent. This is a serious safety concern as it lowers the flash point of the fluid.

    • What to do:

      • Fluid Analysis: A laboratory analysis can confirm the presence of low boilers and a reduced flash point.

      • Venting: If the level of light ends is low, they may be vented off. However, this is a temporary solution.

      • Fluid Replacement: If the flash point is significantly lowered, the fluid must be replaced to ensure safe operation.

  • Is the expansion tank running too hot?

    • Why it happens: The expansion tank should be kept at a lower temperature to minimize oxidation. If the fluid in the tank is too hot, it will accelerate oxidation and the vaporization of any light ends.[3]

    • What to do:

      • System Design: Ensure the expansion tank is located in a way that it remains "cold" during operation.[4]

      • Inert Gas Blanket: Consider blanketing the expansion tank with an inert gas like nitrogen to prevent contact with oxygen.[3]

Issue 3: The fluid has become dark and thick.

Possible Causes & Troubleshooting Steps:

  • Has the fluid oxidized?

    • Why it happens: Oxidation leads to the formation of sludge and an increase in viscosity, causing the fluid to darken and thicken.[3]

    • What to do:

      • Check for Air Leaks: Inspect the system for any potential points of air ingress, especially around pump seals and fittings.

      • Expansion Tank Management: As mentioned previously, ensure the expansion tank is not running too hot and consider an inert gas blanket.[3][4]

      • Fluid Analysis: A high Total Acid Number (TAN) and increased viscosity will confirm oxidation.[3]

      • Fluid Replacement: Severely oxidized fluid cannot be salvaged and must be replaced.

  • Has thermal cracking occurred?

    • Why it happens: The formation of "heavy ends" from thermal cracking will increase the fluid's viscosity.[3]

    • What to do:

      • Review Operating Temperatures: Ensure the bulk fluid temperature does not exceed the recommended maximum of 330°C for isopropyl biphenyl mixtures.[2]

      • Check for Hot Spots: Localized overheating can occur due to poor flow or heater malfunction.

      • Fluid Analysis: An analysis will show an increased viscosity and potentially the presence of high molecular weight compounds.

Frequently Asked Questions (FAQs)

Q1: What is the maximum recommended operating temperature for this compound?

While specific data for pure this compound can vary by manufacturer, a mixture of di- and tri-isopropyl biphenyl isomers has a maximum recommended bulk temperature of up to 330°C.[2] It is crucial to operate below this limit to minimize thermal cracking.

Q2: How often should I get my this compound fluid analyzed?

For new systems, it is recommended to have the fluid analyzed after the first six months of operation. Subsequently, annual analysis is a good practice. However, if you notice any of the symptoms mentioned in the troubleshooting guide, you should have the fluid analyzed immediately.

Q3: Can I mix this compound with other heat transfer fluids?

It is generally not recommended to mix different types of heat transfer fluids, as this can lead to unpredictable thermal stability and compatibility issues. If you need to top off your system, use the same type of fluid.

Q4: What are the signs of water contamination in my system?

Water contamination can cause pump cavitation, especially as the system heats up past the boiling point of water. You may also notice pressure fluctuations in the system.

Q5: How do I safely handle and dispose of used this compound?

Always consult the Safety Data Sheet (SDS) for this compound for detailed handling and disposal instructions.[5] Used fluid should be disposed of in accordance with local environmental regulations.

Experimental Protocols

Protocol 1: Proper System Startup

A correct startup procedure is critical to prevent premature fluid degradation.

  • Circulate the fluid cold: Before turning on the heater, circulate the this compound through the entire system to ensure full flow.

  • Gradual heating: Begin heating the fluid slowly. A rapid temperature increase can cause thermal shock to both the system and the fluid.

  • Monitor for moisture: If there is any water contamination, you may notice pressure fluctuations or pump cavitation as the temperature approaches 100°C. Vent any steam carefully.

  • Step-wise temperature increase: Increase the temperature in increments, allowing the system to stabilize at each step before proceeding to the next.

Protocol 2: Controlled System Shutdown

Improper shutdown can be as damaging as a poor startup.

  • Turn off the heater: The first step is always to shut off the heat source.

  • Continue circulation: Continue to circulate the this compound until the bulk fluid temperature is below 100°C. This prevents the fluid from stagnating in hot parts of the system and undergoing thermal cracking.

  • Shut down the pump: Once the system has cooled sufficiently, the circulation pump can be turned off.

Visualizations

Diagram 1: Thermal Degradation Pathways of this compound

Thermal_Degradation cluster_cracking Thermal Cracking cluster_oxidation Oxidation This compound This compound High Temperature (>330°C) High Temperature (>330°C) This compound->High Temperature (>330°C) Heat Input Oxygen Contact (Air) Oxygen Contact (Air) This compound->Oxygen Contact (Air) Exposure Light Ends Low MW Compounds (e.g., shorter alkanes, olefins) High Temperature (>330°C)->Light Ends Leads to Heavy Ends High MW Compounds (Polymers) High Temperature (>330°C)->Heavy Ends Leads to Organic Acids Organic Acids Oxygen Contact (Air)->Organic Acids Reacts to form Reduced Flash Point\n(Safety Hazard) Reduced Flash Point (Safety Hazard) Light Ends->Reduced Flash Point\n(Safety Hazard) Carbon Deposits (Coking) Carbon Deposits (Coking) Heavy Ends->Carbon Deposits (Coking) Further degradation Increased Viscosity Increased Viscosity Heavy Ends->Increased Viscosity Reduced Heat Transfer Reduced Heat Transfer Carbon Deposits (Coking)->Reduced Heat Transfer Sludge Sludge Organic Acids->Sludge Polymerization Corrosion Corrosion Organic Acids->Corrosion Fouling\nIncreased Viscosity Fouling Increased Viscosity Sludge->Fouling\nIncreased Viscosity

Caption: Key degradation pathways for this compound.

Diagram 2: Troubleshooting Logic for Reduced Heating Efficiency

Troubleshooting_Heating start Symptom: Reduced Heating Efficiency q1 Perform Visual Inspection of Fluid Sample start->q1 dark Fluid is dark/has solids q1->dark Yes clear Fluid appears clear q1->clear No lab_analysis Send Sample for Lab Analysis dark->lab_analysis check_flow Check System Flow Rate clear->check_flow degraded Results show degradation (High Viscosity/TAN/Insolubles) lab_analysis->degraded not_degraded Fluid is within spec lab_analysis->not_degraded flow_ok Flow is normal check_flow->flow_ok flow_low Flow is low check_flow->flow_low investigate_other Investigate other system issues (e.g., heater) flow_ok->investigate_other inspect_pump Inspect Pump and Strainers flow_low->inspect_pump replace_fluid Action: Flush System & Replace Fluid degraded->replace_fluid not_degraded->check_flow

Sources

Technical Support Center: Strategies for Selective 4-Isopropylbiphenyl Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Isopropylbiphenyl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth solutions and answers to common challenges encountered during its synthesis. As Senior Application Scientists, we have compiled this resource based on established literature and practical field experience to help you enhance the selectivity and yield of your reactions.

Troubleshooting Guide: Enhancing Regioselectivity & Minimizing Byproducts

This section addresses specific experimental issues in a question-and-answer format, focusing on the common challenges of selectivity and byproduct formation, particularly within the context of Friedel-Crafts alkylation.

Q1: My reaction yields a mixture of 2-, 3-, and this compound. How can I significantly increase the selectivity for the desired 4-isomer?

A1: Achieving high selectivity for the this compound isomer is a common challenge in classical Friedel-Crafts alkylation due to the electronic properties of the biphenyl system. The phenyl substituent is an ortho, para-directing group, but the linear 4-isomer is sterically favored over the bulkier 2-isomer. The key to enhancing para-selectivity lies in exploiting this steric hindrance through careful selection of the catalytic system and reaction conditions.

Core Causality: The formation of different isomers is governed by both electronic and steric factors. While the 2- (ortho) and 4- (para) positions are electronically activated for electrophilic attack, the transition state leading to the 4-isomer is sterically less hindered and thus energetically more favorable. Shape-selective catalysts can be used to amplify this steric preference.

Strategies for Enhancement:

  • Employ Shape-Selective Catalysts: Solid acid catalysts with defined pore structures, such as zeolites, are highly effective. Zeolites like mordenite or HZSM-5 have pore diameters that preferentially allow the formation of the sleeker, para-substituted transition state while sterically inhibiting the formation of the bulkier ortho-isomer.[1][2][3] This is a prime example of transition-state selectivity.

  • Optimize Reaction Temperature: Lowering the reaction temperature generally increases selectivity. At lower temperatures, the reaction is under greater thermodynamic control, favoring the formation of the most stable product (the para-isomer). Conversely, higher temperatures can provide enough energy to overcome the steric barrier for ortho-substitution, leading to a mixture of products.

  • Catalyst Modification: The selectivity of zeolites like HZSM-5 can be further improved by modifying their external surfaces. This process, often done with agents like magnesium oxide (MgO) or inorganic phosphorus compounds, deactivates the non-selective acid sites on the catalyst's exterior, ensuring that the reaction occurs primarily within the shape-selective pores.[2][3]

Troubleshooting Flowchart: Improving 4-Isomer Selectivity

start Low 4-Isomer Selectivity (Mixture of 2-, 3-, 4-isomers) cat_choice Are you using a shape-selective catalyst (e.g., Zeolite)? start->cat_choice lewis_acid Using conventional Lewis Acid (e.g., AlCl3, FeCl3) cat_choice->lewis_acid No zeolite_used Using a Zeolite catalyst cat_choice->zeolite_used Yes switch_cat Action: Switch to a shape-selective catalyst like Mordenite or HZSM-5 for superior para-selectivity. lewis_acid->switch_cat end High 4-Isomer Selectivity Achieved switch_cat->end temp_check Is the reaction temperature optimized for selectivity? zeolite_used->temp_check lower_temp Action: Decrease reaction temperature to favor the thermodynamically stable para-isomer. temp_check->lower_temp No temp_ok Temperature is optimized temp_check->temp_ok Yes lower_temp->end cat_mod Is the catalyst surface modified to passivate external acid sites? temp_ok->cat_mod mod_cat Action: Modify zeolite with MgO or inorganic phosphates to block non-selective external sites. cat_mod->mod_cat No cat_mod->end Yes mod_cat->end

Caption: Decision tree for troubleshooting low para-selectivity.

Q2: I'm observing significant amounts of di- and tri-isopropylbiphenyl byproducts. What causes this and how can I prevent it?

A2: The formation of poly-alkylated products is a classic limitation of the Friedel-Crafts alkylation reaction.[4]

Core Causality: The isopropyl group is an electron-donating, activating group. This means that the initial product, this compound, is more nucleophilic and thus more reactive towards further electrophilic attack than the starting material, biphenyl. This leads to subsequent reactions that form 4,4'-diisopropylbiphenyl and other poly-alkylated species.[5]

Strategies for Mitigation:

  • Control Molar Ratio: Use a significant excess of the aromatic substrate (biphenyl) relative to the alkylating agent (propylene or 2-chloropropane). This increases the statistical probability that the electrophile will react with a molecule of biphenyl rather than the already-alkylated product. A biphenyl:propylene molar ratio of 5:1 or higher is a good starting point.

  • Limit Reaction Time: Monitor the reaction progress closely (e.g., by GC-MS) and stop it once the optimal conversion of biphenyl to the mono-substituted product is achieved, before significant poly-alkylation occurs.

  • Reduce Temperature: As with selectivity, lower temperatures can help control the rate of the second and third alkylation reactions, which typically have a higher activation energy.

  • Catalyst Choice: Highly active catalysts can exacerbate poly-alkylation. Sometimes, a less reactive catalyst or a lower catalyst loading can provide a better balance between conversion and selectivity for the mono-alkylated product.

ParameterRecommended AdjustmentRationale
Biphenyl : Alkylating Agent Ratio Increase (e.g., >5:1)Reduces the probability of the electrophile encountering an already alkylated product molecule.
Reaction Time Decrease / OptimizeStop the reaction before significant over-alkylation can occur. Requires careful monitoring.
Temperature DecreaseSlows down the rate of subsequent alkylation reactions, which are often more sensitive to temperature.
Catalyst Loading DecreaseReduces the overall reaction rate, providing a wider window to stop the reaction at the mono-alkylated stage.
Q3: My catalyst appears to deactivate quickly, leading to stalled reactions. What are the potential causes and regeneration methods?

A3: Catalyst deactivation, particularly with solid acid catalysts like zeolites, is often due to the formation of carbonaceous deposits, or "coke," on the active sites.

Core Causality: At the temperatures used for alkylation, side reactions such as oligomerization and cracking of the alkylating agent (propylene) can occur, leading to the formation of heavy organic molecules that block the catalyst's pores and active sites.

Solutions and Regeneration:

  • Cause Identification:

    • Coking: Indicated by a gradual loss of activity and a visible darkening of the catalyst.

    • Poisoning: Caused by impurities in the feedstock (e.g., water, sulfur compounds) that irreversibly bind to the active sites. Ensure reagents are anhydrous and pure.

  • Regeneration Protocol (for Zeolites): A deactivated zeolite catalyst can often be regenerated by a controlled burnout of the coke deposits.[1]

    • Step 1: Purge: Purge the reactor with an inert gas (e.g., nitrogen) at the reaction temperature to remove any adsorbed hydrocarbons.

    • Step 2: Calcination: Gradually introduce a stream of air diluted with nitrogen while slowly ramping the temperature to approximately 500-550°C. The diluted air provides a controlled amount of oxygen to burn off the carbon deposits without causing thermal damage to the zeolite structure.

    • Step 3: Hold & Cool: Hold at the peak temperature for several hours until the burnout is complete, then cool down under a nitrogen stream. The regenerated catalyst should regain most of its initial activity.[1]

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the synthesis of this compound, comparing different methodologies and explaining key scientific principles.

Q1: What are the primary synthetic routes to this compound, and how do they compare in terms of selectivity?

A1: There are two main families of reactions used: direct electrophilic alkylation (Friedel-Crafts) and modern cross-coupling reactions. They offer a significant trade-off between atom economy and regioselectivity.

Synthetic RouteGeneral PrincipleSelectivity ControlProsCons
Friedel-Crafts Alkylation Electrophilic substitution of an isopropyl group onto the biphenyl ring using a Lewis or Brønsted acid catalyst.[6][7]Moderate to Good. Relies on steric hindrance and shape-selective catalysts (zeolites) to favor the 4-isomer.[1]High atom economy; uses inexpensive starting materials (biphenyl, propylene).Prone to isomer formation, poly-alkylation, and carbocation rearrangements.[4]
Suzuki Coupling Pd-catalyzed cross-coupling of an arylboronic acid with an aryl halide.[8][9] For 4-IPB: (4-isopropylphenyl)boronic acid + bromobenzene.Excellent (Absolute). The position of the isopropyl group is pre-defined on one of the coupling partners.Very high regioselectivity; excellent functional group tolerance; mild reaction conditions.Lower atom economy; requires pre-functionalized starting materials; potential for catalyst and ligand costs.[10]
Kumada Coupling Ni- or Pd-catalyzed cross-coupling of a Grignard reagent with an aryl halide.[11][12] For 4-IPB: (4-isopropylphenyl)magnesium bromide + bromobenzene.Excellent (Absolute). Similar to Suzuki, the substitution pattern is locked in from the start.Uses readily available Grignard reagents; highly effective for biaryl synthesis.[13]Grignard reagents are highly reactive and not tolerant of many functional groups (e.g., esters, ketones, acids).[12][14]
Conceptual Diagram: Selectivity in Synthesis Routes

cluster_0 Route 1: Friedel-Crafts Alkylation cluster_1 Route 2: Cross-Coupling (e.g., Suzuki) fc_start Biphenyl + Propylene fc_react Electrophilic Attack (Catalyst: AlCl3 or Zeolite) fc_start->fc_react fc_products Mixture of Products - this compound (desired) - 2-Isopropylbiphenyl - Poly-alkylated byproducts fc_react->fc_products fc_selectivity Selectivity is a CHALLENGE Controlled by sterics/catalyst shape fc_products->fc_selectivity suzuki_start 4-Isopropylphenylboronic Acid + Bromobenzene suzuki_react Pd-Catalyzed Coupling suzuki_start->suzuki_react suzuki_product Single Product This compound suzuki_react->suzuki_product suzuki_selectivity Selectivity is BUILT-IN Defined by starting materials suzuki_product->suzuki_selectivity

Caption: Comparison of selectivity control in synthesis strategies.

Q2: How exactly do shape-selective catalysts like zeolites enhance para-selectivity in Friedel-Crafts alkylation?

A2: Zeolites are crystalline aluminosilicates with a highly regular, microporous structure. Their catalytic activity comes from Brønsted acid sites within these pores. The enhancement of para-selectivity is a direct consequence of this well-defined architecture, a concept known as shape selectivity .

There are two primary mechanisms at play:

  • Reactant Selectivity: Only reactants small enough to fit through the catalyst's pores can enter and react at the active sites. (This is less critical for biphenyl alkylation).

  • Transition-State Selectivity: This is the key mechanism for enhancing para-selectivity. The pores of the zeolite are only slightly larger than the reactant molecules. During the reaction, the electrophile (isopropyl cation) attacks the biphenyl ring, forming a bulky carbocation intermediate (an arenium ion or Wheland intermediate).

    • The transition state leading to the ortho-isomer (2-isopropylbiphenyl) is significantly bulkier than the one leading to the para-isomer (this compound) .

    • The confined space within the zeolite pores creates a severe steric clash with the bulky ortho-transition state, making it energetically unfavorable.

    • The more linear para-transition state fits comfortably within the pores, allowing the reaction to proceed preferentially along this pathway.[1][3]

In essence, the zeolite acts as a "molecular template," guiding the reaction towards the sterically least demanding outcome.

Q3: What would a highly selective, lab-scale protocol for this compound via a cross-coupling reaction look like?

A3: A Suzuki-Miyaura coupling offers an excellent method for synthesizing this compound with virtually perfect regioselectivity. The following is a representative protocol.

Experimental Protocol: Suzuki-Miyaura Synthesis of this compound

Materials:

  • 4-Isopropylphenylboronic acid

  • Bromobenzene

  • Palladium(II) acetate [Pd(OAc)₂]

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃), finely ground

  • Toluene

  • Ethanol

  • Water (degassed)

Procedure:

  • Inert Atmosphere: To a 100 mL three-necked flask equipped with a condenser, magnetic stirrer, and nitrogen inlet, add 4-isopropylphenylboronic acid (1.1 eq), bromobenzene (1.0 eq), and potassium carbonate (2.5 eq).

  • Catalyst Preparation: In a separate small vial, pre-mix the palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in a small amount of toluene until a homogeneous solution is formed.

  • Solvent Addition: Add a 2:1 mixture of toluene and ethanol to the main reaction flask, followed by a small amount of degassed water (approx. 10% of the total solvent volume).

  • Degassing: Bubble nitrogen through the stirred reaction mixture for 15-20 minutes to ensure all dissolved oxygen is removed. This is critical to prevent side reactions like boronic acid homocoupling.[15]

  • Reaction Initiation: Inject the prepared catalyst solution into the reaction mixture.

  • Heating: Heat the mixture to reflux (typically 80-90°C) and maintain for 4-6 hours, or until TLC/GC-MS analysis shows complete consumption of the bromobenzene.

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel (eluting with hexanes) to yield pure this compound.[10]

References
  • PubChem. (n.d.). Isopropylbiphenyl. National Center for Biotechnology Information.
  • Sugiyoshi, Y., Matsuzaki, T., Morita, M., Takeuchi, G., & Kariu, K. (1994). Method for producing isopropyl biphenyls. (Japanese Patent No. JPH0662451B2). Google Patents.
  • El-Mekabaty, A., & Fadda, A. A. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18447-18491.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Kilway, K. V. (2007). Experiment 6: Friedel-Crafts Alkylation: 1,4-Dimethoxybenzene and Biphenyl. University of Missouri – Kansas City.
  • Wang, J., Min, E., & Li, W. (2004). Synthesis of 4,4'-dimethylbiphenyl through shape-selective methylation of 4-methylbiphenyl with methanol. Shiyou Xuebao, Shiyou Jiagong/Acta Petrolei Sinica (Petroleum Processing Section), 20(1), 6-11.
  • The Organic Chemistry Tutor. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube.
  • El-Mekabaty, A. (2023). Friedel–Crafts alkylation of biphenyl with haloalkane. ResearchGate.
  • Organic Syntheses. (n.d.). Synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling.
  • Organic Chemistry Portal. (n.d.). Kumada Coupling.
  • ACS Publications. (n.d.). Alkylation of Biphenyl under Mild Friedel-Crafts Conditions. Industrial & Engineering Chemistry Product Research and Development.
  • Wikipedia. (n.d.). Kumada coupling.
  • Shen, J. P., Sun, L., & Song, C. (2000). Novel shape-selective catalysts for synthesis of 4,4'-dimethylbiphenyl. Studies in Surface Science and Catalysis, 130, 3023-3028.
  • Prati, L., & Villa, A. (2014). Gold-based catalysts for the selective oxidation of alcohols. Catalysis Science & Technology, 4(1), 60-70.
  • Fogh, A. A., et al. (2021). Multi-Gram Scale Synthetic Routes to Solvent-Free Common Secondary Dialkylphosphines and Chlorodialkylphosphines. ChemRxiv.
  • B. S. Sekhon. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI.
  • NROChemistry. (n.d.). Kumada Coupling.
  • Prahl, W. H. (1972). Method for purifying biphenyl. (U.S. Patent No. 3,705,203). Google Patents.
  • Bandini, M., & Umani-Ronchi, A. (2010). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein Journal of Organic Chemistry, 6, 1181-1223.
  • Shelekhin, M. G., et al. (2012). Improved process for the kumada coupling reaction. (European Patent No. EP1836184B1). Google Patents.
  • University of California, San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
  • ResearchGate. (2017). (PDF) Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives.

Sources

Validation & Comparative

A Comparative Technical Guide to 4-Isopropylbiphenyl and 4,4'-Diisopropylbiphenyl for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Distinguishing Between Mono- and Di-Substituted Biphenyl Isomers

In the landscape of aromatic hydrocarbons, alkylated biphenyls serve as versatile platforms for a multitude of applications, ranging from functional fluids to complex chemical synthesis. Among these, 4-Isopropylbiphenyl (4-IPB) and 4,4'-Diisopropylbiphenyl (4,4'-DIPB) are two closely related yet functionally distinct molecules. The addition of a second isopropyl group at the para position fundamentally alters the compound's symmetry, molecular weight, and physicochemical properties, leading to divergent performance characteristics and application suitability.

This guide provides an in-depth comparative analysis of 4-IPB and 4,4'-DIPB, designed for researchers, chemists, and drug development professionals. We will move beyond a simple datasheet comparison to explore the causality behind their differing properties, provide actionable experimental protocols, and offer field-proven insights into their selection for specific research and industrial applications. Our objective is to equip the reader with the necessary technical understanding to make informed decisions when utilizing these important chemical intermediates.

Part 1: Physicochemical Properties - A Quantitative Comparison

The foundational differences between 4-IPB and 4,4'-DIPB stem from their distinct molecular structures. The presence of a second isopropyl group in 4,4'-DIPB increases its molecular weight, size, and symmetry, which directly impacts its physical state, boiling point, and lipophilicity. These differences are critical for applications such as heat transfer, solvent selection, and crystallization processes.

A summary of their key physicochemical properties is presented below for direct comparison.

PropertyThis compound4,4'-DiisopropylbiphenylRationale for Difference
Molecular Formula C₁₅H₁₆[1]C₁₈H₂₂[2][3]Addition of a C₃H₆ (isopropyl) group.
Molecular Weight 196.29 g/mol [1]238.37 g/mol [2][3]Increased mass from the second isopropyl group.
CAS Number 7116-95-2[1]18970-30-4[2]Unique identifiers for distinct chemical substances.
Appearance at 20°C Colorless Liquid / Low-Melting Solid[4][5]Crystalline Solid[6]Higher molecular weight and symmetry of 4,4'-DIPB favor a more ordered solid state.
Melting Point ~11-18 °C[7]64 - 65 °C[6]The symmetrical structure of 4,4'-DIPB allows for more efficient crystal lattice packing, requiring more energy to melt.
Boiling Point ~291 - 305 °C[4][8]~335 - 345 °C (estimated)Increased molecular weight and van der Waals forces in 4,4'-DIPB lead to a significantly higher boiling point.
Density ~0.988 g/cm³[4][8]> 1.0 g/cm³ (solid)The denser packing in the solid state for 4,4'-DIPB results in a higher density.
Water Solubility 0.6 mg/L (practically insoluble)[4]Lower than 4-IPB (practically insoluble)Increased hydrocarbon character of 4,4'-DIPB further reduces its already negligible solubility in water.
LogP (Octanol/Water) 5.20[4]5.60 (calculated)[2]The additional non-polar isopropyl group increases the molecule's lipophilicity.

Part 2: Synthesis and Manufacturing Considerations

The industrial synthesis of both 4-IPB and 4,4'-DIPB is predominantly achieved through the Friedel-Crafts alkylation of biphenyl.[9] The choice of catalyst, reaction conditions, and stoichiometry are critical variables that dictate the product distribution, influencing the ratio of mono- to di-alkylated products and the formation of other isomers.

Core Synthesis Mechanism: Electrophilic Aromatic Substitution

The reaction involves the generation of an isopropyl carbocation (an electrophile) from an alkylating agent like propylene or isopropyl alcohol in the presence of an acid catalyst. This carbocation then attacks the electron-rich biphenyl ring. The initial substitution strongly favors the para-position (position 4) due to steric hindrance at the ortho-positions and the electronic directing effect of the first phenyl ring. A second alkylation, if desired, will also preferentially occur at the para-position of the other ring, yielding the highly symmetric 4,4'-DIPB.

G cluster_0 Reactants cluster_1 Catalysis cluster_2 Reaction Products Biphenyl Biphenyl IPB This compound (Mono-substituted) Biphenyl->IPB 1st Alkylation (favored) Isomers Other Isomers (e.g., 3,4'-DIPB) Biphenyl->Isomers Side Reactions Propylene Propylene (C₃H₆) Catalyst Acid Catalyst (e.g., Zeolite, AlCl₃) DIPB 4,4'-Diisopropylbiphenyl (Di-substituted) IPB->DIPB 2nd Alkylation (requires harsher conditions or higher propylene ratio)

Caption: Generalized Friedel-Crafts alkylation pathway for isopropylbiphenyls.

Controlling Product Selectivity

The key to selectively synthesizing either 4-IPB or 4,4'-DIPB lies in controlling the reaction parameters:

  • Stoichiometry: Using a molar excess of biphenyl relative to the alkylating agent (propylene) favors the formation of the mono-substituted 4-IPB. Conversely, an excess of propylene drives the reaction towards the di-substituted 4,4'-DIPB.

  • Catalyst Choice: Shape-selective catalysts, such as mordenite zeolite, can preferentially form the linear 4- and 4,4'- isomers over bulkier ortho- or meta-substituted products due to the constraints of their pore structures.[10]

  • Reaction Conditions: Higher temperatures and longer reaction times generally favor the thermodynamically more stable di-substituted products.

Experimental Protocol: Selective Synthesis of 4,4'-Diisopropylbiphenyl

This protocol is a representative example for educational purposes, adapted from principles described in the literature.[10][11] All work must be conducted in a fume hood with appropriate personal protective equipment.

Objective: To synthesize 4,4'-Diisopropylbiphenyl via Friedel-Crafts alkylation with high selectivity.

Materials:

  • Biphenyl (1 mole)

  • Anhydrous Aluminum Chloride (AlCl₃) (0.2 moles, catalyst)

  • 2-Chloropropane (Isopropyl Chloride) (2.5 moles, alkylating agent)

  • Dichloromethane (DCM) (Anhydrous, solvent)

  • Hydrochloric Acid (1M, aqueous)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

  • Methanol (for recrystallization)

Procedure:

  • Reactor Setup: Assemble a three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to handle HCl gas evolution).

  • Initial Charge: Charge the flask with biphenyl and anhydrous DCM. Begin stirring to dissolve.

  • Catalyst Addition: Cool the mixture to 0°C using an ice bath. Slowly and portion-wise, add the anhydrous AlCl₃. Causality Note: This exothermic step is controlled at low temperature to prevent side reactions and ensure a stable reaction initiation.

  • Alkylation: Add the 2-chloropropane to the dropping funnel and add it dropwise to the stirred reaction mixture over 1-2 hours, maintaining the temperature at 0-5°C. Causality Note: Slow addition of the alkylating agent prevents localized overheating and uncontrolled reaction rates, improving selectivity.

  • Reaction Progression: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 12-16 hours to ensure the reaction goes to completion for the di-substituted product.

  • Quenching: Carefully and slowly pour the reaction mixture over crushed ice containing concentrated HCl. Causality Note: This step hydrolyzes and deactivates the AlCl₃ catalyst and moves it to the aqueous phase.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the DCM solvent using a rotary evaporator.

  • Purification: The resulting crude solid is a mixture of isomers. Recrystallize the solid from hot methanol. The highly symmetrical 4,4'-DIPB is less soluble and will crystallize out upon cooling, leaving other isomers in the mother liquor.[11]

  • Characterization: Confirm the product's identity and purity using techniques like GC-MS, ¹H NMR, and melting point analysis.

Part 3: Comparative Performance in Key Applications

The structural differences between 4-IPB and 4,4'-DIPB directly translate to their performance and utility.

High-Temperature Fluids (Solvents & Heat Transfer)

Both compounds are used as high-boiling-point solvents and heat transfer fluids, often as replacements for polychlorinated biphenyls (PCBs).[4]

  • This compound: With its lower melting point and liquid state at room temperature, 4-IPB is easier to handle and pump in fluid systems that may operate near ambient temperatures. Its boiling range of ~295-305°C makes it suitable for many medium-to-high temperature applications.[4]

  • 4,4'-Diisopropylbiphenyl: Its significantly higher boiling point and excellent thermal stability make it a superior candidate for high-temperature heat transfer applications where operational stability is paramount.[12] However, its high melting point (64-65°C) means that systems using it must be kept heated to prevent solidification (steam tracing is common). It is often used as a component in eutectic mixtures to lower the overall melting point.

Chemical Intermediates

This is where the two compounds diverge most significantly.

  • This compound: It serves as an intermediate in the manufacture of various specialty chemicals, including dyes and pharmaceuticals.[4] Its single reactive para-position (position 4') allows for selective functionalization to create asymmetric biphenyl derivatives.

  • 4,4'-Diisopropylbiphenyl: Its perfect C₂h symmetry makes it an ideal precursor for high-performance polymers. The two para-isopropyl groups can be oxidized to carboxylic acids, forming biphenyl-4,4'-dicarboxylic acid .[11] This rigid, linear monomer is a critical building block for aramids and specialty polyesters (e.g., liquid crystal polymers), imparting exceptional thermal stability and mechanical strength to the final polymer.

G DIPB 4,4'-Diisopropylbiphenyl Oxidation Oxidation (e.g., O₂, Co/Mn catalyst) DIPB->Oxidation BPDA Biphenyl-4,4'- dicarboxylic acid Oxidation->BPDA Polymer High-Performance Polymers (e.g., Aramids) BPDA->Polymer Polycondensation

Caption: Synthesis pathway from 4,4'-DIPB to high-performance polymers.

Part 4: Toxicology and Safety Profile

From a laboratory and industrial hygiene perspective, understanding the toxicological profiles is essential.

  • This compound: Isopropylbiphenyl mixtures have been studied more extensively due to their use in consumer-facing applications like carbonless copy paper.[4] They are considered mild skin irritants. Occupational exposure to vapors has been associated with transient symptoms like headaches, fatigue, and irritation of the eyes and respiratory tract.[4] It has not shown mutagenic activity in standard bacterial assays.[4]

  • 4,4'-Diisopropylbiphenyl: There is significantly less publicly available toxicological data for the pure 4,4'- isomer.[13] Safety data sheets often indicate that the toxicological properties have not been fully investigated. However, as a substance, it is classified as very toxic to aquatic life with long-lasting effects, mandating careful handling to prevent environmental release.[13] Ingestion may be damaging to health.[13] Given the general profile of biphenyl compounds, absorption through the skin is possible, and neurological effects could be a concern with high exposure, though this is not specifically documented for 4,4'-DIPB.[13][14]

General Handling Recommendations:

  • Always handle both chemicals in a well-ventilated area or fume hood.

  • Wear standard personal protective equipment, including safety glasses, nitrile gloves, and a lab coat.

  • Avoid inhalation of vapors, especially when heated.

  • Prevent release into the environment, particularly for 4,4'-DIPB, due to its aquatic toxicity.

Conclusion: Selecting the Right Isomer for the Job

The choice between this compound and 4,4'-Diisopropylbiphenyl is entirely application-driven.

  • Choose this compound when you require a high-boiling liquid solvent, a fluid for moderate-temperature heat transfer, or a precursor for creating asymmetric biphenyl derivatives. Its liquid state at ambient temperature offers superior handling convenience for fluid applications.

  • Choose 4,4'-Diisopropylbiphenyl when your primary need is a symmetric, rigid building block for high-performance polymers. Its value lies in its potential to be converted into biphenyl-4,4'-dicarboxylic acid. It is also suitable for very high-temperature heat transfer applications, provided the system can accommodate its high melting point.

By understanding the fundamental link between molecular structure and function, researchers and developers can leverage the unique properties of each of these valuable compounds to their full potential.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 20259910, Isopropylbiphenyl.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 23503, this compound.
  • Ali, H. A., Ismail, M. A., Fouda, A. E.-A. S., & Ghaith, E. A. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18448-18491.
  • Wikipedia contributors. (2023, December 1). 4,4'-Biphenol. In Wikipedia, The Free Encyclopedia.
  • CAS Common Chemistry. (n.d.). This compound.
  • United Nations Environment Programme. (2014). Factsheets on alternatives to perfluorooctane sulfonic acid.
  • Google Patents. (n.d.). JPH0662451B2 - Method for producing isopropyl biphenyls.
  • Google Patents. (n.d.). USRE33779E - Preparation process of 4,4-dihydroxybiphenyl.
  • Cheméo. (n.d.). 4,4'-Diisopropylbiphenyl (CAS 18970-30-4) - Chemical & Physical Properties.
  • Google Patents. (n.d.). US4970338A - Preparation process of biphenyl-4,4'-dicarboxylic acid.
  • NIST. (n.d.). 4,4'-Diisopropylbiphenyl. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 123379, 3,4'-Diisopropylbiphenyl.
  • RSC Publishing. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects.
  • Jiangsu Zhongneng Chemical Technology Co., Ltd. (2018). New High Boiling Point Solvents: Applications of Diisopropylbiphenyl and Diisopropylnaphthalene.
  • Li, Z., Hogan, K. A., Cai, C., & Rieth, S. (2016). Human health effects of biphenyl: key findings and scientific issues. Environmental health perspectives, 124(6), 703–712.

Sources

A Senior Application Scientist's Guide to Validating the Purity of 4-Isopropylbiphenyl using GC-MS Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in 4-Isopropylbiphenyl Applications

This compound is a significant aromatic hydrocarbon utilized as a solvent, a heat transfer fluid, and an intermediate in the synthesis of dyes, drugs, and other specialty chemicals.[1] In the pharmaceutical and drug development sectors, the purity of such intermediates is not merely a quality metric; it is a fundamental prerequisite for ensuring the safety, efficacy, and batch-to-batch consistency of the final Active Pharmaceutical Ingredient (API).

Impurities, which can arise from the manufacturing process—typically the catalytic addition of propylene to biphenyl—may include unreacted starting materials, isomeric byproducts, or poly-alkylated species.[2] These contaminants can introduce unforeseen toxicity or alter reaction kinetics in subsequent synthetic steps. Therefore, a robust, validated analytical method for purity determination is indispensable.

This guide provides an in-depth technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the purity assessment of this compound. We will detail a self-validating GC-MS protocol, grounded in the principles of scientific integrity and aligned with regulatory expectations, to provide researchers and drug development professionals with a reliable framework for quality control.

The Analytical Cornerstone: Why GC-MS for this compound?

Gas Chromatography (GC) is an exceptionally powerful technique for separating volatile and thermally stable compounds.[3] this compound, with a boiling point of approximately 291-303°C, is perfectly suited for GC analysis.[4][5] The principle of separation in GC relies on the partitioning of the analyte between a gaseous mobile phase (an inert carrier gas like helium) and a liquid or solid stationary phase within a heated column.[6] For a non-polar analyte like this compound, a non-polar stationary phase is chosen, operating on the "like-dissolves-like" principle to achieve separation based on boiling points and subtle differences in intermolecular interactions.[7][8]

Coupling GC with a Mass Spectrometry (MS) detector elevates the analysis from a purely quantitative method to a definitive identification tool.[9] As separated components elute from the GC column, they are ionized (typically via electron ionization), fragmented into characteristic patterns, and detected based on their mass-to-charge ratio.[10] This provides a unique "fingerprint" for each compound, allowing for unambiguous identification of the main component and any co-eluting impurities, a capability not offered by non-specific detectors like the Flame Ionization Detector (FID).

The primary advantages of GC-MS for this application are:

  • High Specificity: Provides structural information, confirming the identity of the main peak and elucidating the structure of unknown impurities.[9]

  • High Sensitivity: Capable of detecting and quantifying trace-level impurities, often in the parts-per-million (ppm) range.[11]

  • Robustness: It is a mature and reliable technique with extensive applications in pharmaceutical analysis.[3]

Experimental Workflow: A Validated GC-MS Protocol

This section details a step-by-step protocol for the purity analysis of this compound, designed to be self-validating by incorporating parameters outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[12]

Workflow Visualization

The overall experimental process can be visualized as follows:

GCMS_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing A Sample Weighing & Dilution (e.g., 1 mg/mL in Hexane) B Standard Preparation (Certified Reference Material) C GC Injection & Vaporization B->C D Chromatographic Separation (Non-polar column) C->D E MS Ionization & Fragmentation (Electron Ionization) D->E F Mass Analysis & Detection E->F G Peak Integration & Identification (vs. Library/Standard) F->G H Purity Calculation (% Area Normalization) G->H I Method Validation Assessment H->I

Sources

A Senior Application Scientist's Guide to the Spectroscopic Gauntlet: Confirming the Structure of 4-Isopropylbiphenyl

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. The seemingly simple molecule, 4-Isopropylbiphenyl, presents an excellent case study for a multi-faceted spectroscopic approach. This guide provides an in-depth, comparative analysis of various spectroscopic techniques for the structural elucidation of this compound, moving beyond a mere listing of methods to explain the causality behind experimental choices and the self-validating nature of a combined analytical approach.

The Subject: this compound (C₁₅H₁₆)

This compound, with a molecular weight of 196.29 g/mol , is an aromatic hydrocarbon comprising a biphenyl core substituted with an isopropyl group at the para position.[1][2] Its structural simplicity belies the need for precise analytical confirmation, particularly in contexts like pharmaceutical synthesis where isomeric purity is paramount.

The Spectroscopic Toolkit: A Symphony of Analytical Techniques

No single technique provides a complete structural picture. Instead, we rely on the convergence of data from multiple spectroscopic methods to build an irrefutable case for the structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The Proton's Perspective

Proton NMR is arguably the most informative technique for elucidating the structure of organic molecules, providing detailed information about the chemical environment, connectivity, and number of different types of protons.[3][4]

Expected ¹H NMR Spectrum of this compound:

  • Isopropyl Group Protons:

    • A doublet integrating to 6H is expected for the two equivalent methyl groups (CH₃) of the isopropyl moiety. This is due to spin-spin coupling with the single methine proton.

    • A septet (a multiplet with seven lines) integrating to 1H corresponds to the methine proton (-CH-) of the isopropyl group. The septet arises from being coupled to the six equivalent protons of the two methyl groups (n+1 rule, where n=6).[5]

  • Aromatic Protons:

    • The para-substituted biphenyl rings will give rise to a more complex pattern than a simple substituted benzene ring. The protons on the isopropyl-substituted ring will appear as an AA'BB' system, often resolving into two apparent doublets .

    • The protons on the unsubstituted phenyl ring will also show characteristic signals in the aromatic region. Due to the substitution pattern, we expect distinct signals for the ortho, meta, and para protons relative to the point of attachment to the other ring.

Causality in ¹H NMR: The distinct splitting patterns (doublet and septet) and the 6:1 integration ratio for the isopropyl group are highly diagnostic. The chemical shifts of the aromatic protons are influenced by the electronic effects of the isopropyl group and the other phenyl ring, providing confirmation of the substitution pattern.[6]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The Carbon Framework

Carbon-13 NMR spectroscopy provides a map of the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal.[7][8]

Expected ¹³C NMR Spectrum of this compound:

Due to the molecule's symmetry, we expect a specific number of signals:

  • Isopropyl Group Carbons:

    • One signal for the two equivalent methyl carbons (CH₃).

    • One signal for the methine carbon (-CH-).

  • Aromatic Carbons:

    • Due to the para-substitution and the two phenyl rings, we can predict the number of unique aromatic carbon signals. The isopropyl-substituted ring will have four distinct aromatic carbon signals (two protonated and two quaternary). The unsubstituted phenyl ring will also have four distinct aromatic carbon signals (three protonated and one quaternary). Therefore, a total of eight aromatic carbon signals are expected.

Self-Validation: The number of signals in the ¹³C NMR spectrum directly corresponds to the number of non-equivalent carbon atoms, providing a powerful check on the proposed structure's symmetry.[9][10]

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Fingerprint

Mass spectrometry provides the molecular weight of the compound and valuable structural information from its fragmentation pattern.[11][12] For this compound, the molecular ion peak (M⁺) is expected at m/z 196, corresponding to its molecular weight.[1]

Expected Fragmentation Pattern:

The most likely fragmentation pathway involves the loss of a methyl group (CH₃•) from the isopropyl moiety, which is a stable benzylic-type carbocation.

  • Molecular Ion (M⁺): m/z 196

  • Base Peak ([M-15]⁺): m/z 181, resulting from the loss of a methyl radical (•CH₃). This fragment is particularly stable due to the formation of a secondary benzylic carbocation.

  • Other Fragments: Further fragmentation of the biphenyl core can also be observed.

Trustworthiness: The accurate mass measurement from high-resolution mass spectrometry (HRMS) can confirm the elemental composition (C₁₅H₁₆) with high confidence. The characteristic loss of 15 mass units is a strong indicator of the presence of an isopropyl group attached to an aromatic ring.[1]

Infrared (IR) Spectroscopy: The Vibrational Signature

Infrared spectroscopy identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[13][14]

Expected IR Absorption Bands for this compound:

  • Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹).

  • Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹ (typically 2850-2970 cm⁻¹) corresponding to the isopropyl group.

  • Aromatic C=C Bending (In-plane): Sharp peaks in the 1450-1600 cm⁻¹ region.

  • C-H Bending (Isopropyl group): Bands around 1365-1385 cm⁻¹.

  • Aromatic C-H Bending (Out-of-plane): Strong absorptions in the 690-900 cm⁻¹ region, which are diagnostic of the substitution pattern on the benzene rings. For a para-substituted ring, a strong band is expected around 810-840 cm⁻¹.[15]

Expertise in Interpretation: The combination of aromatic and aliphatic C-H stretching frequencies clearly indicates the presence of both structural motifs. The specific pattern of the out-of-plane C-H bending vibrations provides strong evidence for the para-substitution on one of the biphenyl rings.[16]

Comparative Analysis of Spectroscopic Techniques

Technique Information Provided Strengths for this compound Limitations
¹H NMR Proton environment, connectivity, and relative numbers.Highly diagnostic splitting patterns for the isopropyl group; confirms para-substitution.Complex aromatic region may require higher field instruments for full resolution.
¹³C NMR Carbon skeleton and chemical environment of each carbon.Confirms the number of unique carbons and the overall symmetry of the molecule.Lower sensitivity than ¹H NMR; does not provide information on proton connectivity directly.
Mass Spectrometry Molecular weight and fragmentation pattern.Unambiguous molecular weight determination; characteristic loss of a methyl group confirms the isopropyl substituent.Isomers may have similar fragmentation patterns; does not provide stereochemical information.
IR Spectroscopy Presence of functional groups and bonding information.Quickly confirms the presence of aromatic and aliphatic C-H bonds; out-of-plane bending confirms para-substitution.The "fingerprint" region can be complex; does not provide detailed connectivity information.

Beyond the Basics: Alternative and Complementary Techniques

While the core spectroscopic techniques provide a robust structural confirmation, certain research questions may necessitate alternative methods.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[7][17] For this compound, GC-MS is invaluable for:

  • Impurity Profiling: Detecting and identifying isomeric impurities (e.g., 2- or 3-isopropylbiphenyl) that may be present in a sample. The different isomers will have distinct retention times in the GC column.

  • Confirmation of Identity: The mass spectrum obtained for the GC peak provides confirmation of the compound's identity.

X-ray Crystallography

For crystalline solids, single-crystal X-ray diffraction provides the absolute, three-dimensional structure of a molecule.[18][19] While this compound is a liquid at room temperature, this technique is the gold standard for structural determination of solid derivatives or related compounds. It can definitively establish bond lengths, bond angles, and the conformation of the biphenyl rings.

Experimental Protocols

Protocol: ¹H NMR Spectroscopic Analysis of this compound

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Cap the NMR tube and gently invert several times to ensure complete dissolution.

  • Instrument Setup:

    • Place the NMR tube in the spectrometer's spinner turbine and adjust the depth correctly.

    • Insert the sample into the NMR magnet.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include:

      • Pulse angle: 30-45 degrees

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-5 seconds

      • Number of scans: 8-16 (adjust for desired signal-to-noise ratio)

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum to obtain a flat baseline.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

    • Integrate all the signals in the spectrum.

    • Analyze the chemical shifts, integration values, and splitting patterns to assign the peaks to the protons of this compound.

Visualizing the Analytical Workflow

Structural_Information cluster_features Structural Features cluster_techniques Spectroscopic Evidence Structure This compound Structure Isopropyl Isopropyl Group (-CH(CH₃)₂) Structure->Isopropyl is composed of Biphenyl p-Substituted Biphenyl Core Structure->Biphenyl is composed of MW Molecular Weight (196.29 g/mol) Structure->MW is composed of H_NMR ¹H NMR: - Doublet (6H) - Septet (1H) - Aromatic AA'BB' Isopropyl->H_NMR provides evidence in C_NMR ¹³C NMR: - 3 Aliphatic Signals - 8 Aromatic Signals Isopropyl->C_NMR provides evidence in MS Mass Spec: - M⁺ at m/z 196 - [M-15]⁺ at m/z 181 Isopropyl->MS provides evidence in IR IR Spec: - Aliphatic/Aromatic C-H - p-Subst. Bending Isopropyl->IR provides evidence in Biphenyl->H_NMR provides evidence in Biphenyl->C_NMR provides evidence in Biphenyl->IR provides evidence in MW->MS confirmed by

Sources

The Silent Threat: A Comparative Toxicological Guide to 4-Isopropylbiphenyl and Other PCB Replacements

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polychlorinated biphenyls (PCBs), once lauded for their chemical stability and utility as dielectric and heat transfer fluids, have left a legacy of environmental persistence and toxicity.[1] Their widespread ban necessitated the development of replacement compounds, including 4-Isopropylbiphenyl (4-IPB). This guide offers a comparative toxicological analysis of 4-IPB and other significant PCB alternatives, such as polychlorinated terphenyls (PCTs) and diisopropylnaphthalenes (DIPNs). We delve into the available toxicity data, mechanisms of action, and standardized experimental protocols for their assessment. This document serves as a critical resource for researchers and professionals navigating the complexities of these compounds in environmental and occupational health, as well as in drug development contexts where understanding xenobiotic toxicity is paramount.

Introduction: The Enduring Shadow of PCBs

The history of Polychlorinated Biphenyls (PCBs) is a cautionary tale in industrial chemistry. From their domestic manufacture between 1929 and 1979, these synthetic organochlorine compounds were integrated into hundreds of industrial and commercial applications due to their non-flammability, chemical stability, and electrical insulating properties.[2] However, the very characteristics that made them industrially valuable also rendered them a persistent environmental threat.

PCBs are a complex mixture of up to 209 individual chlorinated biphenyl congeners, each with varying physical and toxicological properties.[3] Their resistance to degradation allows them to bioaccumulate in the food chain, posing a significant risk to both wildlife and human health.[4] The US Environmental Protection Agency (EPA) and the International Agency for Research on Cancer (IARC) have classified PCBs as probable human carcinogens, linked to an increased risk of melanoma, liver cancer, and other malignancies.[1][2][5] Beyond their carcinogenic potential, PCBs are known to cause a range of non-cancer health effects, including damage to the immune, reproductive, nervous, and endocrine systems.[2][5]

The global recognition of these dangers culminated in a worldwide ban on PCB production under the 2001 Stockholm Convention on Persistent Organic Pollutants.[1] This prohibition spurred the search for safer alternatives that could fulfill the same industrial roles without the associated toxicological and environmental burden. This guide focuses on a prominent replacement, this compound, and compares its toxicological profile with other alternatives to provide a scientifically grounded perspective for the research community.

A Closer Look at this compound (4-IPB)

This compound (CAS RN: 7116-95-2), also known as 4-phenylcumene, emerged as a substitute for PCBs in various applications, including as a dielectric fluid in capacitors, a heat transfer fluid, and a solvent in carbonless copy paper.[6] Its chemical structure consists of a biphenyl backbone with an isopropyl group attached at the 4-position. While intended as a less hazardous alternative, a thorough examination of its toxicological profile is essential.

Comparative Toxicological Assessment

A direct comparison of the toxicological data for 4-IPB and other PCB replacements reveals a nuanced landscape. While many replacements are less overtly toxic than the most potent PCB congeners, they are not without their own hazards.

Compound/Mixture Acute Oral LD50 (Rat) Carcinogenicity Endocrine Disruption Key Non-Cancer Effects
PCBs (Aroclors) Varies (e.g., ~1,000-4,000 mg/kg for Aroclor 1254)Probable human carcinogen (IARC Group 1)[5]Well-established endocrine disruptor[2]Immunotoxicity, neurotoxicity, reproductive toxicity, hepatotoxicity, chloracne[2][5]
This compound (4-IPB) 4,700 - >5,000 mg/kg[6][7]Not classified as a carcinogen[7]Evidence of endocrine disruption in aquatic species[8]Mild skin/eye irritant, potential liver and kidney effects at high doses[6]
Polychlorinated Terphenyls (PCTs) Data limited, but considered to have similar chronic toxicity to PCBsSuspected carcinogen, may cause liver tumors in animal studies[9]Potential for hormonal and immunological system disturbance[9]Liver damage, bioaccumulative[9]
Diisopropylnaphthalenes (DIPNs) >3,900 mg/kg[10]Not classified as carcinogenic[11]Not identified as an endocrine disruptor[11]Aspiration hazard if swallowed, irritant[11][12]

Discussion of Comparative Toxicity:

  • Acute Toxicity: 4-IPB and DIPNs exhibit relatively low acute oral toxicity in rats, with LD50 values significantly higher than those reported for many PCB mixtures.[6][7][10] This suggests a lower immediate risk from single, high-dose exposures.

  • Carcinogenicity: A critical advantage of 4-IPB and DIPNs over PCBs and PCTs is the current lack of evidence classifying them as carcinogens.[7][11] In contrast, PCBs are confirmed human carcinogens, and PCTs are suspected to cause liver tumors based on animal data.[5][9] Mutagenicity tests on 4-IPB, such as the Ames test, have been negative.[6]

  • Endocrine Disruption: The endocrine-disrupting potential of these compounds is a major area of concern. While PCBs are well-documented endocrine disruptors,[2] evidence is also emerging for some replacements. For instance, a derivative of bisphenol S, 4-hydroxyphenyl 4-isoprooxyphenylsulfone (BPSIP), which shares structural similarities with some PCB replacements, has demonstrated estrogenic and antiandrogenic effects in zebrafish.[8] While 4-IPB itself is not extensively studied for endocrine disruption in mammals, its potential to interfere with hormonal pathways warrants further investigation, especially given its use in consumer products like carbonless copy paper.[6] DIPNs are not currently classified as endocrine disruptors.[11]

  • Organ-Specific Toxicity: High-dose, repeated administration of 4-IPB to rats has been shown to cause adverse effects on the liver and kidneys, as well as hematological changes.[6][13] Similarly, PCTs are known to induce microsomal enzymes and can cause liver damage.[9] While occupational studies on workers exposed to 4-IPB have not shown significant abnormalities in liver and kidney function tests, human exposure through handling self-copying paper has been associated with irritation of the eyes, respiratory tract, and skin.[6]

Mechanistic Insights: The Aryl Hydrocarbon Receptor (AhR) Pathway

A key mechanism of toxicity for many "dioxin-like" PCBs is their ability to bind to and activate the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[14] This activation leads to a cascade of downstream events, including the induction of cytochrome P450 enzymes and the disruption of cellular processes, ultimately contributing to their toxic effects. The planarity of certain PCB congeners is crucial for high-affinity AhR binding.[14]

AhR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PCB Dioxin-like PCB AhR_complex AhR-Hsp90-XAP2 (Inactive Complex) PCB->AhR_complex Binding & Conformational Change AhR_active Activated AhR/ARNT Complex AhR_complex->AhR_active Translocation to Nucleus & Dimerization with ARNT DRE Dioxin Response Element (DRE) AhR_active->DRE Binds to DNA DNA Gene_expression Altered Gene Expression (e.g., CYP1A1) DRE->Gene_expression Induces Transcription Toxicity Toxic Effects Gene_expression->Toxicity

Caption: Simplified schematic of the Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by dioxin-like PCBs.

While the rigid, coplanar structure of dioxin-like PCBs facilitates AhR binding, many PCB replacements, including 4-IPB and DIPNs, are non-planar and are not expected to be potent AhR agonists. Their toxicity, therefore, is likely mediated by other, "non-dioxin-like" mechanisms which may include neurotoxic or endocrine-disrupting pathways that are independent of the AhR.[14][15]

Experimental Protocols for Toxicity Assessment

To rigorously evaluate the safety of PCB alternatives, standardized toxicological assays are crucial. Below is a representative protocol for an in vitro estrogenicity assay, which can be adapted to screen for endocrine-disrupting potential.

Protocol: Estrogen Receptor (ER) Alpha Transcriptional Activation Assay

1. Principle: This assay utilizes a cell line (e.g., MCF-7 human breast cancer cells) that endogenously expresses the estrogen receptor alpha (ERα). The cells are transiently transfected with a plasmid containing an estrogen response element (ERE) upstream of a reporter gene (e.g., luciferase). Binding of an estrogenic compound to ERα induces a conformational change, allowing the receptor to bind to the ERE and drive the expression of the reporter gene. The resulting signal (luminescence) is proportional to the estrogenic activity of the test compound.

2. Materials:

  • MCF-7 cells

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS), penicillin-streptomycin

  • Charcoal-stripped FBS (to remove endogenous steroids)

  • Test compound (e.g., 4-IPB) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control: 17β-estradiol

  • ERE-luciferase reporter plasmid

  • Transfection reagent (e.g., Lipofectamine)

  • Luciferase assay reagent

  • Luminometer

3. Step-by-Step Methodology:

  • Cell Culture: Maintain MCF-7 cells in DMEM with 10% FBS. For experiments, switch to a phenol red-free medium containing charcoal-stripped FBS for at least 48 hours to reduce background estrogenic activity.

  • Transfection: Seed cells in a 96-well plate. Transfect cells with the ERE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol. Allow cells to recover for 24 hours.

  • Compound Exposure: Prepare a serial dilution of the test compound and the positive control (17β-estradiol). Remove the transfection medium and expose the cells to various concentrations of the test compound or controls for 24 hours.

  • Luciferase Assay: After the exposure period, lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

  • Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., protein concentration or a co-transfected control reporter). Plot the concentration-response curve and determine the EC50 (half-maximal effective concentration) for the test compound and the positive control.

4. Rationale for Experimental Choices:

  • MCF-7 Cells: These cells are a well-established model for studying estrogenic activity as they express functional ERα.

  • Charcoal-Stripped Serum: This is critical to minimize the influence of endogenous hormones present in standard FBS, thereby increasing the sensitivity and specificity of the assay.

  • Reporter Gene Assay: This provides a quantitative and high-throughput method to assess the transcriptional activation of the estrogen receptor, a key event in estrogen signaling.

Estrogen_Assay_Workflow Start Start: Culture MCF-7 cells in charcoal-stripped serum Transfect Transfect cells with ERE-Luciferase plasmid Start->Transfect Expose Expose cells to test compound (e.g., 4-IPB) and controls Transfect->Expose Incubate Incubate for 24 hours Expose->Incubate Lyse Lyse cells and add luciferase substrate Incubate->Lyse Measure Measure luminescence Lyse->Measure Analyze Analyze data and determine EC50 Measure->Analyze

Caption: Workflow for an in vitro estrogen receptor transcriptional activation assay.

Conclusion and Future Directions

The transition away from PCBs has led to the adoption of various replacement chemicals, including this compound, polychlorinated terphenyls, and diisopropylnaphthalenes. This guide highlights that while these alternatives generally exhibit lower acute toxicity and are not classified as carcinogens like PCBs, they are not entirely benign. The potential for endocrine disruption and organ-specific toxicity at higher or chronic exposure levels remains a concern that necessitates ongoing research.

For scientists and professionals in drug development and environmental health, a thorough understanding of the toxicological profiles of these compounds is crucial for accurate risk assessment and the development of safer chemical alternatives. Future research should focus on:

  • Long-term, low-dose exposure studies to better understand the chronic health effects of PCB replacements.

  • Comprehensive endocrine disruption screening for a wider range of hormonal pathways.

  • Investigation of "non-dioxin-like" mechanisms of toxicity to elucidate the specific molecular targets of these compounds.

  • Development of more predictive in vitro and in silico models to accelerate the safety assessment of new and existing chemicals.

By continuing to apply rigorous scientific inquiry, we can ensure that the mistakes of the past are not repeated and that the next generation of industrial chemicals is designed with both efficacy and safety in mind.

References

  • PubChem. (n.d.). Isopropylbiphenyl. National Institutes of Health.
  • PubChem. (n.d.). This compound. National Institutes of Health.
  • United Nations Environment Programme. (2014). Stockholm Convention on Persistent Organic Pollutants Factsheets on alternatives to perfluorooctane sulfonic acid.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (2000). Toxicity of Polychlorinated Biphenyls (PCBs). Centers for Disease Control and Prevention.
  • U.S. Environmental Protection Agency (EPA). (n.d.). Learn about Polychlorinated Biphenyls (PCBs).
  • Agency for Toxic Substances and Disease Registry (ATSDR). (2004). Toxicological Profile for Polybrominated Biphenyls (PBBs).
  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Polychlorinated Biphenyls (PCBs) - Health Effects.
  • Government of Canada. (2024). Toxic substances list: polychlorinated terphenyls (PCTs).
  • Carl ROTH. (n.d.). Diisopropylnaphthalene - Safety Data Sheet.
  • Park, C. B., et al. (2018). Effects of 4-Hydroxyphenyl 4-Isoprooxyphenylsulfone (BPSIP) Exposure on Reproduction and Endocrine System of Zebrafish. Environmental Science & Technology, 52(6), 3734-3742.
  • Giesy, J. P., & Kannan, K. (1998). Dioxin-Like and Non-Dioxin-Like Toxic Effects of Polychlorinated Biphenyls (PCBs): Implications For Risk Assessment. Critical Reviews in Toxicology, 28(6), 511-569.
  • Jensen, A. A., & Jørgensen, K. F. (1983). Polychlorinated terphenyls (PCTs) use, levels and biological effects. Science of The Total Environment, 27(2-3), 231-250.
  • U.S. Environmental Protection Agency (EPA). (2003). Non-Dioxin-Like PCBs: Effects and Consideration In Ecological Risk Assessment.
  • National Academies of Sciences, Engineering, and Medicine. (2003). Dioxins and Dioxin-like Compounds in the Food Supply: Appendix G: Toxicity of PCBs. The National Academies Press.
  • McConnell, E. E. (1985). Comparative toxicity of PCBs and related compounds in various species of animals. Environmental Health Perspectives, 60, 29-33.
  • Endocrine Disruptor List. (n.d.). Substances no longer on list II.
  • Adie, G. U., et al. (2014). Trends in Toxic Metal Levels in Discarded Laptop Printed Circuit Boards. Journal of Environmental Protection, 5, 1079-1085.
  • Wikipedia. (n.d.). Polychlorinated biphenyl.
  • Ngqwala, N. P., et al. (2020). Occurrence of selected endocrine disrupting compounds in the eastern cape province of South Africa. Environmental Science and Pollution Research, 27, 17268–17279.
  • Gnanasekaran, D., et al. (2021). Alternative Materials for Printed Circuit Board Production: An Environmental Perspective. Electronics, 10(21), 2668.
  • Haz-Map. (n.d.). Isopropylbiphenyl.
  • U.S. Environmental Protection Agency (EPA). (2015). Endocrine Disruptor Screening Program (EDSP) Estrogen Receptor Bioactivity.
  • TorHoerman Law. (n.d.). PCB Health Effects: PCB Exposure Symptoms & Risks.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,6-Diisopropylnaphthalene, 99%.

Sources

A Comparative Guide to Dielectric Fluids: 4-Isopropylbiphenyl vs. Established Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of high-performance electrical insulation, the selection of a dielectric fluid is a critical decision, balancing performance, safety, and environmental impact. This guide provides an in-depth technical comparison of 4-Isopropylbiphenyl against established dielectric fluids, including mineral oil, synthetic esters, and natural esters. As a Senior Application Scientist, this document is structured to provide not just data, but a causal understanding of the material properties and the experimental methodologies used to derive them.

Introduction: The Critical Role of Dielectric Fluids

Dielectric fluids are essential insulating liquids that also serve as coolants in high-voltage applications such as transformers and capacitors.[1][2] An ideal dielectric fluid possesses high dielectric strength to prevent electrical discharge, optimal thermal conductivity for efficient heat dissipation, high flash and fire points for safety, low viscosity for effective circulation, and minimal environmental impact.[2] This guide will delve into the performance characteristics of this compound and compare them against three widely used alternatives: traditional mineral oil, high-performance synthetic esters, and environmentally friendly natural esters.

Performance Profiling of Dielectric Fluids

The following sections provide a detailed analysis of the key performance parameters for each dielectric fluid. The data presented is a synthesis of publicly available information from various authoritative sources.

This compound: A Synthetic Aromatic Hydrocarbon

This compound is a synthetic aromatic hydrocarbon that has been utilized as a dielectric fluid, notably as a replacement for polychlorinated biphenyls (PCBs) in applications like capacitors.[3]

Physical and Chemical Properties: While comprehensive dielectric data for this compound is not readily available in publicly accessible literature, some of its physical characteristics have been documented. It is a water-white liquid with a boiling range of 295-305 °C and a specific gravity of approximately 0.988.[3] Its viscosity at 37.8 °C is reported to be 5.8 mm²/s.[3] Information regarding its dielectric strength, dielectric constant, and dissipation factor is not consistently reported in standard databases, which presents a challenge for a direct quantitative comparison with other fluids. One source indicates a flash point of 110-112 °C at 1mm Hg pressure, though this is not a standard Cleveland Open Cup measurement.[4]

Environmental and Safety Considerations: this compound is reported to be toxic to aquatic life, with a 96-hour LC50 for bluegill sunfish of 4 ppm.[3] It is expected to have a very high bioconcentration factor in aquatic organisms.[3] While some studies suggest it may undergo aerobic biodegradation, its overall environmental persistence and long-term effects are a consideration.[3]

Mineral Oil: The Traditional Insulator

Transformer mineral oil has been the industry standard for decades due to its good dielectric properties and low cost. It is a refined petroleum product, primarily composed of naphthenic and paraffinic hydrocarbons.

Synthetic Esters: High-Performance and Fire Safety

Synthetic esters, such as MIDEL 7131, were developed to overcome some of the limitations of mineral oil, particularly in terms of fire safety and environmental performance.[5][6]

Natural Esters: The Biodegradable Alternative

Natural esters, like Cargill's FR3 fluid, are derived from vegetable oils and are promoted for their excellent environmental profile and good fire safety.[7][8]

Comparative Performance Data

The following tables summarize the key performance characteristics of the dielectric fluids discussed. This allows for a direct, at-a-glance comparison for researchers and professionals.

Table 1: Dielectric and Electrical Properties

PropertyThis compoundMineral OilSynthetic Ester (MIDEL 7131)Natural Ester (FR3)Test Method
Dielectric Strength (kV, 2 mm gap) Data not available> 30> 75> 75ASTM D1816
Dielectric Constant @ 25°C Data not available2.23.23.2ASTM D924
Dissipation Factor (Tan δ) @ 25°C, 50/60 Hz Data not available< 0.05%< 0.03%< 0.20%ASTM D924

Table 2: Thermal and Physical Properties

PropertyThis compoundMineral OilSynthetic Ester (MIDEL 7131)Natural Ester (FR3)Test Method
Viscosity @ 40°C (mm²/s) ~5.8 (at 37.8°C)[3]9 - 122933ASTM D445
Viscosity @ 100°C (mm²/s) Data not available2.5 - 3.05.88.0ASTM D445
Thermal Conductivity (W/m·K) Data not available~0.12~0.15~0.17ASTM D7896-19
Flash Point (°C) >138 (COC) (estimated)> 145> 250> 300ASTM D92
Fire Point (°C) Data not available> 160> 300> 350ASTM D92
Pour Point (°C) Data not available< -40< -50-21ASTM D97
Density @ 20°C ( kg/dm ³) ~0.988[3]~0.88~0.97~0.92ASTM D1298

Table 3: Environmental and Safety Properties

PropertyThis compoundMineral OilSynthetic Ester (MIDEL 7131)Natural Ester (FR3)Test Method/Standard
Biodegradability May biodegrade aerobically[3]Not readily biodegradableReadily biodegradableReadily biodegradableOECD 301
Aquatic Toxicity (Acute) Toxic (LC50 4 ppm for Bluegill)[3]Low toxicityNon-toxicNon-toxicOECD 203
Fire Safety Classification Data not availableClass OClass KClass KIEC 61039

Experimental Methodologies: Ensuring Data Integrity

The reliability of the comparative data hinges on the standardized testing protocols employed. Below are detailed descriptions of the key experimental methods cited.

Dielectric Breakdown Voltage (ASTM D1816)

This test method is crucial for determining a fluid's ability to withstand electrical stress.

Causality Behind Experimental Choices:

  • VDE Electrodes: The use of VDE (Verband der Elektrotechnik) mushroom-shaped electrodes in ASTM D1816 provides a non-uniform electric field, which is more representative of the conditions found in transformers and capacitors compared to the flat-disk electrodes in the older ASTM D877 method.[1][9][10] This makes it more sensitive to the presence of contaminants like moisture and particles.[1][9][10]

  • Stirring: The continuous stirring of the sample during the test ensures that contaminants are kept in suspension and are more likely to be present in the electrode gap, providing a more accurate assessment of the fluid's true dielectric strength.[1]

  • Controlled Voltage Rise: A slow and steady voltage rise rate (0.5 kV/s) prevents premature breakdown due to transient effects and allows for a more precise determination of the breakdown voltage.[11]

Experimental Protocol:

  • A sample of the dielectric fluid is placed in a test cell containing two VDE electrodes with a specified gap (typically 1 mm or 2 mm).

  • The fluid is continuously stirred by a magnetic impeller.

  • An AC voltage is applied to the electrodes and increased at a constant rate of 0.5 kV/s until a breakdown (sparking) occurs.

  • The voltage at which breakdown occurs is recorded.

  • The test is repeated multiple times, and the average breakdown voltage is calculated.

ASTM_D1816_Workflow cluster_prep Sample Preparation cluster_test Testing Procedure cluster_analysis Data Analysis Sample Obtain Fluid Sample TestCell Prepare Test Cell (Clean, Set Gap) FillCell Fill Cell with Sample TestCell->FillCell Stir Start Stirrer FillCell->Stir ApplyVoltage Apply & Ramp Voltage (0.5 kV/s) Stir->ApplyVoltage Breakdown Detect Breakdown ApplyVoltage->Breakdown RecordVoltage Record Breakdown Voltage Breakdown->RecordVoltage Repeat Repeat Test 5x RecordVoltage->Repeat Average Calculate Average Breakdown Voltage Repeat->Average Report Report Average->Report ASTM_D92_Workflow cluster_setup Setup cluster_heating Heating & Observation cluster_results Results FillCup Fill Cleveland Open Cup PlaceHeater Place on Heater HeatSample Heat Sample at Controlled Rate PlaceHeater->HeatSample ApplyFlame Periodically Apply Test Flame HeatSample->ApplyFlame ObserveFlash Observe for Momentary Flash ApplyFlame->ObserveFlash ObserveFire Observe for Sustained Burning (5s) ApplyFlame->ObserveFire RecordFlash Record Flash Point Temperature ObserveFlash->RecordFlash RecordFire Record Fire Point Temperature ObserveFire->RecordFire

Caption: ASTM D92 Flash and Fire Point Test Workflow.

Discussion and Conclusion

The selection of a dielectric fluid requires a multi-faceted evaluation of its performance, safety, and environmental impact.

  • This compound: While historically used as a PCB replacement, the lack of readily available, comprehensive dielectric performance data makes a direct comparison with modern dielectric fluids challenging. Its aquatic toxicity is a significant environmental concern. Further research and data publication are needed to fully assess its viability as a mainstream dielectric fluid.

  • Mineral Oil: Remains a cost-effective option with well-understood properties. However, its lower fire point and lack of biodegradability are significant drawbacks in many applications.

  • Synthetic Esters: Offer a superior combination of high fire safety, excellent dielectric performance, and good biodegradability. Their higher cost is often justified by enhanced safety and performance, particularly in demanding applications.

  • Natural Esters: Provide an excellent environmental profile, being readily biodegradable and non-toxic. They also offer a high fire point. Their performance at very low temperatures and oxidative stability in breathing transformers may be considerations in certain applications.

References

  • PubChem. Isopropylbiphenyl | C15H18 | CID 20259910.
  • PubChem. This compound | C15H16 | CID 23503.
  • MVA Diagnostics. Dielectric Breakdown Method Differences. [Link]
  • SDMyers. Dielectric Breakdown Voltage Testing - Part 1, Standard Methods. [Link]
  • PAC. PAC-ASTM D92-OptiFlash Cleveland Open Cup. [Link]
  • Petrolube. ASTM D92: Flash AND Fire Points, Cleveland Open Cup. [Link]
  • SciSpace. Dielectric properties of natural ester, synthetic ester midel 7131 and mineral oil diala D. [Link]
  • Wikipedia. Cleveland open-cup method. [Link]
  • National Institutes of Health. Improving the design and conduct of aquatic toxicity studies with oils based on 20 years of CROSERF experience. [Link]
  • Cargill. FR3 Fluid Technical Details. [Link]
  • Chemical-Suppliers. This compound, 97% | CAS 7116-95-2. [Link]
  • CAS Common Chemistry. This compound. [Link]
  • SDMyers.
  • ResearchGate. Dielectric Properties of Natural Ester, Synthetic Ester Midel 7131 and Mineral Oil Diala D. [Link]
  • M&I M
  • ASTM International. D877/D877M Standard Test Method for Dielectric Breakdown Voltage of Insulating Liquids Using Disk Electrodes. [Link]
  • U.S. Environmental Protection Agency.
  • Iris Power.
  • Koehler Instrument Company, Inc. Cleveland Open Cup Flash Point Tester. [Link]
  • Google Patents. US4476516A - Dielectric fluid for electrical capacitors.
  • M&I M
  • Engineered Fluids. Dielectric Breakdown Voltage of Insulating Oils of Petroleum Origin Using VDE Electrodes1. [Link]
  • TJ|H2b Analytical Services. Dielectric Breakdown Voltage Testing Methods. [Link]
  • M&I Materials Ltd. Fluids Comparison - Midel 7131 synthetic ester transformer oil. [Link]
  • Diving & ROV specialists. Recommendations for advancing media preparation methods used to assess aquatic hazards of oils and spill response agents. [Link]
  • ASTM International. Flash and Fire Points by Cleveland Open Cup Tester1. [Link]
  • alpha-plast.com.ua. Dielectric Strength. [Link]
  • Shell. Shell MIDEL Selection Guide - Fire-safe,1 readily biodegradable,2 high-performance3 ester transformer fluids. [Link]
  • The Ultimate 2025 Guide: 5 Critical Steps for the Dielectric Strength Test Using a Dielectric Strength Oil Tester. [Link]
  • Kingrun tester. What is the Insulating Oil Tan Delta(δ)
  • Testmak. Cleveland Open Cup Flash Point Tester. [Link]
  • Wisconsin Department of Natural Resources. Aquatic Life Toxicity Testing Methods Manual Edition 2. [Link]
  • Cargill. Plant-Based Dielectric Fluid | Cargill FR3 Fluid. [Link]
  • TJ|H2b Analytical Services. Dielectric Breakdown Testing. [Link]
  • ResearchGate. Average dielectric strength (kV/mm) for the insulation specimens. The graph shows the humidity. [Link]
  • Mastrad. AUTOMATIC CLEVELAND FLASH POINT TESTER ASTM D92 - NF EN 22592 - IP 36 - ISO. [Link]

Sources

A Comparative Guide to Catalytic Systems for the Synthesis of 4-Isopropylbiphenyl

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Isopropylbiphenyl is a valuable compound utilized as a solvent in carbonless copy paper, a dielectric fluid in capacitors, and a crucial intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] The efficient and selective synthesis of the 4-isopropyl isomer is of paramount importance, as mixtures of isomers can be difficult to separate and may not possess the desired physical or chemical properties. This guide provides a comparative analysis of the two predominant catalytic routes for synthesizing this compound: Friedel-Crafts alkylation and Suzuki-Miyaura cross-coupling.

We will delve into the mechanistic underpinnings of each pathway, compare the performance of key homogeneous and heterogeneous catalysts, and provide detailed experimental protocols. The objective is to equip researchers, chemists, and process development professionals with the critical information needed to select the optimal catalytic system based on specific objectives such as yield, selectivity, cost, and environmental impact.

Part 1: The Friedel-Crafts Alkylation Route

The Friedel-Crafts alkylation is a classic and industrially significant method for forming C-C bonds by attaching an alkyl group to an aromatic ring.[2] The reaction proceeds via an electrophilic aromatic substitution mechanism, where an alkylating agent (such as propylene or 2-chloropropane) is activated by a catalyst to form a carbocation or a polarized complex, which then attacks the electron-rich biphenyl ring.[3][4]

Catalyst Showcase 1: Homogeneous Lewis Acids

Traditional Friedel-Crafts alkylations employ strong, homogeneous Lewis acid catalysts like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).[5][6]

  • Mechanistic Insight: These catalysts function by abstracting a halide from an alkyl halide or by activating an alkene, generating a potent electrophile (an isopropyl carbocation in this case).[4] The high reactivity of this electrophile leads to rapid alkylation of the biphenyl ring.

  • Advantages: Homogeneous Lewis acids are highly active and can provide high conversion rates under relatively mild conditions.

  • Limitations & Experimental Causality: The primary drawbacks are significant. These catalysts are highly corrosive and moisture-sensitive, requiring stringent anhydrous conditions. Post-reaction, the catalyst must be quenched, which produces a substantial amount of acidic waste, posing environmental concerns. Furthermore, the reaction is often difficult to control, leading to polyalkylation and the formation of a mixture of ortho, meta, and para isomers, which complicates purification.[2][4] The alkyl group also activates the ring, making the product more reactive than the starting material and exacerbating the polyalkylation issue.[4]

Experimental Protocol: AlCl₃-Catalyzed Alkylation of Biphenyl
  • Setup: Fit a 250 mL three-necked, round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel. Ensure all glassware is oven-dried to remove moisture. The entire system should be under an inert atmosphere (e.g., nitrogen).

  • Charging Reactants: To the flask, add biphenyl (15.4 g, 0.1 mol) and a solvent such as nitromethane (100 mL).

  • Catalyst Addition: Cool the flask in an ice bath. Carefully and portion-wise, add anhydrous aluminum chloride (AlCl₃) (14.7 g, 0.11 mol) to the stirred solution. The addition is exothermic and should be controlled to maintain a low temperature.

  • Alkylation: Add 2-chloropropane (9.5 mL, 0.1 mol) to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 10°C.

  • Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Carefully pour the reaction mixture into a beaker containing 200 mL of ice-water with 20 mL of concentrated HCl to decompose the catalyst.

  • Extraction & Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with a saturated sodium bicarbonate solution and then with brine, and dry over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the resulting crude product is purified by fractional distillation or column chromatography to isolate this compound.

Catalyst Showcase 2: Heterogeneous Solid Acids (Zeolites)

To overcome the limitations of homogeneous Lewis acids, solid acid catalysts, particularly zeolites, have been extensively investigated. Zeolites are crystalline aluminosilicates with a well-defined microporous structure, which imparts shape-selective properties.[7]

  • Mechanistic Insight & Shape Selectivity: The alkylation reaction occurs within the pores of the zeolite. The dimensions of these pores create a sterically constrained environment. For the alkylation of biphenyl, zeolites with 12-membered ring pores, such as H-Mordenite (HM) and H-Beta, are particularly effective.[8][9] The pore structure is large enough to admit the biphenyl molecule but restricts the formation of the bulkier ortho- and meta-isopropylbiphenyl transition states, thus favoring the formation of the slimmer para-isomer, this compound.[9] The alkylation activity of various zeolites follows the order: Y > Beta ≈ SSZ-26 > MCM-22 > SSZ-25 > ZSM-5.[8]

  • Advantages: Zeolite catalysts are non-corrosive, environmentally benign, and easily separable from the reaction mixture by simple filtration.[7] They are also regenerable by calcination to burn off deposited coke, allowing for reuse.[10]

  • Limitations: Zeolites can be prone to deactivation due to coke formation, where carbonaceous deposits block the active sites within the pores.[7][9] This can be mitigated by optimizing reaction conditions such as temperature and pressure.

Experimental Protocol: Zeolite H-Mordenite-Catalyzed Alkylation
  • Catalyst Activation: Activate H-Mordenite (HM) zeolite by calcining it in a furnace under a flow of dry air at 500-550°C for 4-6 hours to remove adsorbed water and any organic impurities.

  • Setup: The reaction is typically carried out in a high-pressure autoclave or a fixed-bed flow reactor. For a batch process, charge the activated H-Mordenite catalyst (5-10 wt% of biphenyl) and biphenyl (15.4 g, 0.1 mol) into the autoclave.

  • Reaction: Seal the autoclave, purge it with nitrogen, and then introduce propylene gas to the desired pressure (e.g., 0.3 MPa). Heat the reactor to the target temperature (e.g., 250°C) with vigorous stirring.[9]

  • Reaction Completion: Maintain the reaction for several hours, monitoring the internal pressure and taking periodic samples (if possible) for GC analysis to determine conversion and selectivity.

  • Workup: After the reaction, cool the autoclave to room temperature and carefully vent the excess propylene.

  • Purification: Recover the reaction mixture and separate the solid catalyst by filtration. The liquid product can be purified by distillation to separate unreacted biphenyl, the desired this compound, and di-isopropylbiphenyl byproducts. The catalyst can be washed, dried, and calcined for regeneration.

Workflow for Friedel-Crafts Alkylation

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants Charge Biphenyl & Solvent Catalyst Activate/Add Catalyst (e.g., Add AlCl₃ or Activated Zeolite) Alkylating Introduce Alkylating Agent (e.g., Propylene or 2-Chloropropane) Catalyst->Alkylating Stir Stir at Defined Temperature & Pressure Alkylating->Stir Quench Quench Reaction & Separate Catalyst Stir->Quench Extract Extraction & Washing Quench->Extract Purify Distillation / Chromatography Extract->Purify Product Pure this compound Purify->Product

Caption: General workflow for the Friedel-Crafts alkylation synthesis of this compound.

Part 2: The Suzuki-Miyaura Cross-Coupling Route

The Suzuki-Miyaura reaction is a powerful palladium-catalyzed cross-coupling reaction that forms a C-C bond between an organoboron compound and an organohalide.[11][12] For the synthesis of this compound, this could involve reacting 4-isopropylphenylboronic acid with bromobiphenyl or, more commonly, reacting phenylboronic acid with a 4-isopropylaryl halide (e.g., 4-bromocumene). This reaction is one of the most widely used transformations in industrial and academic chemistry.[11]

The catalytic cycle involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst reacts with the organohalide (R-X) to form a Pd(II) complex.[13]

  • Transmetalation: The organic group from the organoboron reagent is transferred to the palladium complex, displacing the halide. This step is typically facilitated by a base.[13]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product (R-R'), regenerating the Pd(0) catalyst.[13]

Catalyst Showcase 1: Homogeneous Palladium Catalysts

Homogeneous palladium complexes, often featuring phosphine ligands (e.g., Pd(PPh₃)₄), are the traditional catalysts for Suzuki-Miyaura couplings.[14]

  • Mechanistic Insight: The ligands play a crucial role in stabilizing the palladium center and modulating its reactivity throughout the catalytic cycle. The choice of ligand, base, and solvent can significantly impact the reaction's efficiency and yield.[13]

  • Advantages: These catalysts are highly active and efficient, often requiring low catalyst loadings and operating under mild reaction conditions.[15] They exhibit excellent tolerance to a wide variety of functional groups, making them ideal for the synthesis of complex molecules in drug discovery.[11][15]

  • Limitations & Experimental Causality: A major challenge is the removal of the palladium catalyst from the final product, which is a critical requirement in the pharmaceutical industry due to palladium's toxicity and cost.[12] The catalyst and ligands are also expensive and difficult to recover and reuse, making the process less economical for large-scale production.[14]

Catalyst Showcase 2: Heterogeneous Palladium Catalysts

To address the issues of catalyst separation and recycling, heterogeneous palladium catalysts have been developed. The most common example is palladium supported on activated carbon (Pd/C).[11]

  • Mechanistic Insight: While often treated as a true heterogeneous process, the mechanism can be complex. In many cases, palladium may leach from the support into the solution to form soluble, catalytically active species, which then re-deposit onto the support after the reaction. The support acts as a reservoir for the active catalyst.

  • Advantages: The primary advantage is the ease of separation from the reaction mixture by filtration, which simplifies purification and allows for catalyst recycling.[11][14] This makes the process more cost-effective and environmentally friendly, especially at an industrial scale.

  • Limitations: Heterogeneous catalysts can sometimes exhibit lower activity compared to their homogeneous counterparts, requiring higher temperatures or longer reaction times.[11] Leaching of the metal into the product, though reduced, can still be a concern and must be carefully monitored. Catalyst deactivation over multiple cycles can also occur.

Experimental Protocol: Heterogeneous Pd/C-Catalyzed Suzuki-Miyaura Coupling
  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-bromocumene (1.99 g, 10 mmol), phenylboronic acid (1.46 g, 12 mmol), and a base such as potassium carbonate (2.76 g, 20 mmol).

  • Catalyst & Solvent: Add the heterogeneous catalyst, 5% Pd/C (e.g., 50 mg), to the flask. Add a solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio, 50 mL).

  • Reaction: Purge the system with an inert gas (argon or nitrogen). Heat the mixture to reflux (around 80-100°C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC or GC until the starting aryl halide is consumed (typically 6-24 hours).

  • Workup: Cool the reaction mixture to room temperature. Separate the Pd/C catalyst by filtering the mixture through a pad of Celite. Wash the filter cake with the reaction solvent.

  • Extraction & Purification: Transfer the filtrate to a separatory funnel and add water. Extract the product with a suitable organic solvent like ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Suzuki-Miyaura Catalytic Cycle

Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R-Pd(II)L₂-X OxAdd->PdII_RX Trans Transmetalation PdII_RX->Trans PdII_R_R1 R-Pd(II)L₂-R¹ Trans->PdII_R_R1 RedElim Reductive Elimination PdII_R_R1->RedElim RedElim->Pd0 Product R-R¹ (this compound) RedElim->Product RX R-X (4-Bromocumene) RX->OxAdd R1B R¹-B(OH)₂ (Phenylboronic Acid) R1B->Trans Base Base (e.g., K₂CO₃) Base->Trans

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Part 3: Comparative Performance Analysis

The choice between Friedel-Crafts alkylation and Suzuki-Miyaura coupling depends heavily on the desired scale, purity requirements, and economic constraints.

Parameter Homogeneous Lewis Acid (AlCl₃) Heterogeneous Zeolite (H-Mordenite) Homogeneous Palladium (Pd(PPh₃)₄) Heterogeneous Palladium (Pd/C)
Primary Reactants Biphenyl, Propylene/2-halopropaneBiphenyl, Propylene4-isopropylaryl halide, Phenylboronic acid4-isopropylaryl halide, Phenylboronic acid
Selectivity for 4-isomer Low to ModerateHigh (Shape-selective)[9]Very High (Pre-defined)Very High (Pre-defined)
Typical Yield Variable, often moderate due to side reactionsGood to Excellent[9]Excellent[15]Good to Excellent[11]
Reaction Conditions Low Temperature, AnhydrousHigh Temperature & Pressure (250°C, >0.2 MPa)[9]Mild (e.g., 80-100°C)Mild to Moderate (e.g., 80-110°C)[14]
Catalyst Separation Difficult (Quenching required)Easy (Filtration)[7]Difficult (Chromatography)[14]Easy (Filtration)[11]
Catalyst Reusability NoYes (with regeneration)[10]NoYes (with potential activity loss)
Key Advantage High reactivity, inexpensive catalystHigh para-selectivity, reusable, greenHigh functional group tolerance, high yieldEasy separation, reusable
Key Disadvantage Poor selectivity, corrosive, waste generation[2]Coke deactivation, harsh conditions[9]Product contamination, high cost[14]Potential metal leaching, lower activity[11]

Conclusion and Recommendations

Both Friedel-Crafts alkylation and Suzuki-Miyaura coupling are viable and powerful methods for the synthesis of this compound, yet they serve distinctly different strategic purposes.

  • For large-scale, industrial production where cost of raw materials is a primary driver, Friedel-Crafts alkylation using a shape-selective zeolite catalyst like H-Mordenite is the superior choice . This route utilizes inexpensive feedstocks (biphenyl and propylene) and offers high selectivity for the desired para-isomer, minimizing downstream purification costs. The reusability of the catalyst further enhances its economic and environmental profile.[9][10]

  • For laboratory-scale synthesis, drug discovery, or the creation of complex analogues where functional group tolerance and high purity are paramount, the Suzuki-Miyaura cross-coupling reaction is unmatched . While the starting materials and catalyst are more expensive, the reaction's predictability, mild conditions, and chemoselectivity are ideal for high-value applications.[11][15] The use of a heterogeneous Pd/C catalyst offers a practical compromise, simplifying product purification and allowing for catalyst recycling, which can be advantageous even at the bench scale.[14]

Ultimately, the selection of a catalytic system requires a holistic evaluation of the project's specific goals, balancing the need for selectivity, yield, and purity against economic and environmental considerations.

References

  • Villa, A., et al. (2015). Catalysis Science & Technology, 5, 55-68.
  • Corma, A., et al. (2001). Alkylation of biphenyl with propylene using acid catalysts. Journal of Catalysis, 200(1), 44-53.
  • Williamson, K. L. (1999). Friedel-Crafts Alkylation: 1,4-Dimethoxybenzene and Biphenyl. CHEM 322L, Experiment 6.
  • National Center for Biotechnology Information (n.d.). Isopropylbiphenyl. PubChem Compound Database.
  • Coley, C. W., et al. (2021). Heterogeneous Catalysis for Cross-Coupling Reactions: An Underutilized Powerful and Sustainable Tool in the Fine Chemical Industry?. Organic Process Research & Development, 25(4), 736-753.
  • Singh, R. G., et al. (2024). Synthesis of biphenyl via sustainable Suzuki-Miyaura coupling reaction using mesoporous MCF-supported tin-palladium nanoparticles. ResearchGate.
  • El-ziaty, A. K., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13, 19283-19323.
  • Idemitsu Kosan Co Ltd. (1994). Method for producing isopropyl biphenyls. Google Patents, JPH0662451B2.
  • Kumar, A., et al. (2023). Heterogeneous Bismuth Nanocatalyst for Selective Hydrogenation of Alkenes. ACS Applied Nano Materials, 6(15), 14135-14144.
  • Wikipedia contributors. (2024). Cross-coupling reaction. Wikipedia, The Free Encyclopedia.
  • Fernández-Mero, F., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Molecules, 22(3), 393.
  • The Organic Chemistry Tutor. (2023). Suzuki Coupling. YouTube.
  • Lopez-Sanchez, J. A., et al. (2022). Impact of the Experimental Parameters on Catalytic Activity When Preparing Polymer Protected Bimetallic Nanoparticle Catalysts. ACS Catalysis, 12(7), 4068-4081.
  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Alkylation.
  • The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism. YouTube.
  • Sugi, Y., & Kubota, Y. (1998). Shape-Selective Alkylation of Biphenyl Catalyzed by H-Mordenites. Catalysis Surveys from Japan, 2, 67-78.
  • Wang, D., et al. (2018). Structure-Activity Relationship Studies of Supported Metal Catalysts for Benzyl Alcohol Oxidation and Propane Dehydrogenation. Cardiff University ORCA.
  • Sharma, S., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14, 13739-13744.
  • Ananikov, V. P., et al. (2023). General cross-coupling reactions with adaptive dynamic homogeneous catalysis. Nature, 619, 776-783.
  • Fernández-Mero, F., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. ResearchGate.
  • Liu, Y., et al. (2016). Homogeneous versus heterogeneous catalysis in Cu2O-nanoparticle-catalyzed C–C coupling reactions. Green Chemistry, 18, 5545-5552.
  • National Center for Biotechnology Information (n.d.). This compound. PubChem Compound Database.
  • Price, C. C. (2011). The Alkylation of Aromatic Compounds by the Friedel-Crafts Method. Organic Reactions.
  • Al-Mutairi, S. M., et al. (2022). Aromatics Alkylated with Olefins Utilizing Zeolites as Heterogeneous Catalysts: A Review. Catalysts, 12(11), 1362.
  • Wikipedia contributors. (2024). Benzene. Wikipedia, The Free Encyclopedia.

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 4-Isopropylbiphenyl Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Quantification of 4-Isopropylbiphenyl

This compound is a biphenyl derivative that may be encountered as a process-related impurity or a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1] Its accurate and precise quantification is not merely an analytical exercise; it is a cornerstone of quality control, ensuring the safety and efficacy of the final drug product. Regulatory bodies mandate that any impurity present at significant levels must be monitored and controlled, which necessitates the use of robust, validated analytical methods.[2]

This guide provides an in-depth comparison and cross-validation framework for three common analytical techniques used for the quantification of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry. Cross-validation is the formal process of comparing results from two or more distinct analytical methods to ensure their equivalence and reliability.[3][4] This process is critical when transferring methods between laboratories or when employing different techniques throughout the drug development lifecycle, from early-stage screening to final product release. Our objective is to equip researchers, scientists, and drug development professionals with the technical insights and practical protocols required to select and validate the most appropriate method for their specific analytical challenge.

Chapter 1: High-Performance Liquid Chromatography (HPLC) – The Workhorse for Purity and Assay

HPLC is the preeminent technique for routine quality control of non-volatile and semi-volatile organic compounds in complex matrices.[5] Its strength lies in the high-resolution separation of the analyte from other components, ensuring specificity.

Causality Behind the Method: The Principle of Reversed-Phase Separation

We employ a reversed-phase HPLC method, the most common mode of separation. The core principle is the partitioning of the analyte between a non-polar stationary phase (a C18 column) and a polar mobile phase (a mixture of acetonitrile and water).[6] this compound, being a relatively non-polar molecule due to its aromatic rings and alkyl group, will have a strong affinity for the hydrophobic C18 stationary phase. By gradually increasing the proportion of the organic solvent (acetonitrile) in the mobile phase, we decrease the mobile phase's polarity, which encourages the analyte to elute from the column and travel to the detector. A Photodiode Array (PDA) detector is selected for its ability to monitor absorbance across a range of wavelengths, allowing for the determination of the optimal wavelength for quantification and providing spectral information for peak purity assessment.

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis A Prepare Standard Stock (1 mg/mL in Acetonitrile) B Create Calibration Curve Standards (Serial Dilution) A->B H Construct Calibration Curve (Peak Area vs. Concentration) B->H C Prepare Sample Solution (Dissolve in Mobile Phase) D Inject Sample/Standard (10 µL) E Separation on C18 Column (Acetonitrile/Water Gradient) D->E F Detect at 260 nm (PDA Detector) E->F G Integrate Peak Area F->G I Quantify this compound in Sample G->I H->I

Caption: High-level workflow for the quantification of this compound using HPLC.

Detailed Experimental Protocol: HPLC-PDA
  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a PDA detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[7]

    • Mobile Phase: Acetonitrile (A) and Water (B).

    • Gradient Program: A time-based gradient can be optimized for separation from other impurities. A starting point is 70% A, holding for 2 minutes, ramping to 95% A over 8 minutes, holding for 2 minutes, and re-equilibrating at 70% A for 3 minutes.

    • Flow Rate: 1.0 mL/min.[7]

    • Column Temperature: 30°C.

    • Detection Wavelength: 260 nm, determined by scanning a standard solution.[7]

    • Injection Volume: 10 µL.

  • Preparation of Solutions:

    • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile.

    • Calibration Standards: Prepare a series of at least five calibration standards (e.g., 0.15 - 150 µg/mL) by serially diluting the stock solution with the mobile phase.[7]

    • Sample Solution: Prepare the sample by accurately weighing and dissolving it in the mobile phase to achieve a concentration within the calibration range.

  • Validation Procedure: The method must be validated according to ICH Q2(R2) guidelines.[8][9]

    • Specificity: Analyze stressed samples (e.g., acid, base, peroxide, heat, light) to ensure the peak for this compound is free from interference from degradation products. Peak purity should be assessed using the PDA detector.

    • Linearity: Inject the calibration standards and plot the peak area against concentration. The correlation coefficient (R²) should be calculated.

    • Accuracy: Perform recovery studies by spiking a placebo matrix with known amounts of this compound at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).

    • Precision: Assess repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days or by different analysts). Express results as percent relative standard deviation (%RSD).

Table 1: Representative HPLC Validation Data
Validation ParameterAcceptance Criterion (ICH Q2)Typical Performance
Linearity (R²) ≥ 0.999> 0.999
Accuracy (% Recovery) 98.0 - 102.0%99.1 - 101.5%
Precision (% RSD) ≤ 2.0%< 1.5%
Limit of Detection (LOD) Signal-to-Noise ≥ 3:10.05 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise ≥ 10:10.15 µg/mL

Chapter 2: Gas Chromatography-Mass Spectrometry (GC-MS) – The Gold Standard for Volatility and Identification

For volatile and semi-volatile compounds, GC-MS offers unparalleled specificity and sensitivity.[10] While more complex than HPLC, it provides definitive structural confirmation, making it invaluable for impurity identification and trace-level analysis.

Causality Behind the Method: Separation by Volatility, Detection by Mass

The principle of GC relies on separating compounds based on their boiling points and interaction with a stationary phase within a long capillary column.[11] this compound is sufficiently volatile to be analyzed by this technique. The sample is vaporized in a heated inlet and carried through the column by an inert gas (helium). A low-polarity column (e.g., HP-5ms) is chosen to separate compounds primarily based on their boiling points.[10] Upon exiting the column, the analyte enters the mass spectrometer, which bombards it with electrons (Electron Ionization - EI), causing it to fragment in a reproducible pattern. This fragmentation pattern, or mass spectrum, serves as a unique chemical fingerprint, allowing for unambiguous identification and quantification.

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS System cluster_data Data Analysis A Prepare Standard Stock (1 mg/mL in Methanol) B Create Calibration Curve Standards (Serial Dilution) A->B H Construct Calibration Curve (Peak Area vs. Concentration) B->H C Prepare Sample Solution (Dissolve in Methanol) D Inject Sample/Standard (1 µL, Splitless) E Vaporization & Separation (HP-5ms Column, Temp Program) D->E F Ionization (EI) & Mass Analysis (Scan or SIM Mode) E->F G Extract Ion Chromatogram F->G I Quantify & Confirm Identity (via Mass Spectrum) G->I H->I

Caption: High-level workflow for the quantification of this compound using GC-MS.

Detailed Experimental Protocol: GC-MS
  • Instrumentation: A Gas Chromatograph fitted with a split/splitless injector and coupled to a Mass Spectrometric detector.

  • Chromatographic Conditions:

    • Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.[11]

    • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

    • Oven Temperature Program: Initial temperature 150°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.[7]

    • Injector Temperature: 290°C.

    • Injection Mode: 1 µL, splitless.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: For quantification, Selected Ion Monitoring (SIM) of characteristic ions (e.g., molecular ion and key fragments) is preferred for maximum sensitivity. For identification, a full scan (e.g., m/z 50-450) is used.

  • Preparation of Solutions: Similar to HPLC, prepare stock and calibration standards in a volatile solvent like methanol or dichloromethane.[10]

  • Validation Procedure: Follow ICH Q2(R2) guidelines. The key advantage here is specificity. The identity of the peak is confirmed by comparing its retention time and mass spectrum to that of a certified reference standard.

Table 2: Representative GC-MS Validation Data
Validation ParameterAcceptance Criterion (ICH Q2)Typical Performance
Linearity (R²) ≥ 0.998> 0.999
Accuracy (% Recovery) 97.0 - 103.0%98.5 - 102.2%
Precision (% RSD) ≤ 3.0%< 2.5%
Limit of Detection (LOD) Signal-to-Noise ≥ 3:10.01 µg/mL (SIM mode)
Limit of Quantification (LOQ) Signal-to-Noise ≥ 10:10.03 µg/mL (SIM mode)

Chapter 3: UV-Vis Spectrophotometry – The Rapid Screening Tool

UV-Vis spectrophotometry is a simple, rapid, and cost-effective technique for quantifying compounds that absorb ultraviolet or visible light.[12] It is best suited for the analysis of pure substances or simple mixtures where interfering substances are absent.

Causality Behind the Method: The Beer-Lambert Law

This technique is governed by the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.[12] The biphenyl system in this compound is a strong chromophore, meaning it absorbs UV light due to electronic transitions within its molecular orbitals.[13] By measuring the absorbance at the wavelength of maximum absorbance (λmax), we can determine the concentration of the analyte using a calibration curve prepared from standards of known concentration.[14]

Experimental Workflow: UV-Vis Spectrophotometry

UVVis_Workflow cluster_prep Sample & Standard Preparation cluster_uvvis Spectrophotometer cluster_data Data Analysis A Prepare Standard Stock (1 mg/mL in Methanol) B Create Calibration Curve Standards (Serial Dilution) A->B F Construct Calibration Curve (Absorbance vs. Concentration) B->F C Prepare Sample Solution (Dissolve in Methanol) D Determine λmax (Scan a standard) E Measure Absorbance of Standards & Sample at λmax D->E E->F G Quantify this compound in Sample E->G F->G

Caption: High-level workflow for the quantification of this compound using UV-Vis.

Detailed Experimental Protocol: UV-Vis
  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Procedure:

    • Solvent: Use a UV-grade solvent such as methanol or acetonitrile.

    • Determination of λmax: Prepare a standard solution of this compound (e.g., 10 µg/mL). Scan the solution from 400 nm to 200 nm to identify the wavelength of maximum absorbance.[15] For a biphenyl system, this is expected to be around 260 nm.

    • Calibration Curve: Prepare a series of at least five standards in the chosen solvent. Measure the absorbance of each standard at the predetermined λmax, using the solvent as a blank. Plot absorbance versus concentration.

    • Sample Analysis: Prepare the sample solution to a concentration that falls within the linear range of the calibration curve. Measure its absorbance at λmax and determine the concentration from the calibration curve.

  • Validation Procedure: Follow ICH Q2(R2) guidelines. The critical parameter to establish is specificity. This method is inherently non-specific; therefore, it must be demonstrated that no other components in the sample matrix absorb at the analytical wavelength.

Table 3: Representative UV-Vis Validation Data
Validation ParameterAcceptance Criterion (ICH Q2)Typical Performance
Linearity (R²) ≥ 0.995> 0.998
Accuracy (% Recovery) 95.0 - 105.0%97.5 - 103.8%
Precision (% RSD) ≤ 5.0%< 3.0%
Limit of Detection (LOD) -~1.0 µg/mL
Limit of Quantification (LOQ) -~3.0 µg/mL

Chapter 4: Cross-Validation and Comparative Analysis

The ultimate choice of analytical method depends on the specific application. A cross-validation study ensures that different methods yield comparable results, providing confidence in data integrity across the product lifecycle.

Objective Comparison of Methods

The following table provides a direct comparison of the three techniques, summarizing their performance and suitability for different tasks.

Table 4: Comprehensive Comparison of Analytical Methods
ParameterHPLC-PDAGC-MSUV-Vis Spectrophotometry
Specificity High (Separates from impurities)Very High (Chromatographic separation + Mass fragmentation pattern)Low (Prone to interference from other absorbing compounds)
Sensitivity (LOQ) High (0.15 µg/mL)Very High (0.03 µg/mL)Low (3.0 µg/mL)
Linearity (R²) > 0.999> 0.999> 0.998
Precision (%RSD) < 1.5%< 2.5%< 3.0%
Sample Throughput ModerateModerate to LowHigh
Cost & Complexity ModerateHighLow
Best Application Routine QC, stability testing, assay, and impurity profiling.[5]Impurity identification, trace analysis, confirmation testing.[10]In-process checks, analysis of pure bulk material, rapid screening.[12]
Protocol for Cross-Validation

To ensure the methods are interchangeable for their intended purpose, a cross-validation study should be performed.[3]

  • Sample Selection: Prepare a homogeneous batch of a representative sample containing this compound at a concentration quantifiable by all three methods.

  • Analysis: Analyze the sample in triplicate using the fully validated HPLC and GC-MS methods. If the sample is a pure substance, also analyze it using the UV-Vis method.

  • Data Comparison: Calculate the mean concentration and standard deviation for each method.

  • Acceptance Criteria: The results are considered equivalent if the mean value obtained by one method is within an acceptable percentage (e.g., ±5.0%) of the value obtained by the reference method (typically HPLC).

Conclusion

The quantification of this compound can be successfully achieved using HPLC, GC-MS, and UV-Vis spectrophotometry. Each method offers a unique balance of specificity, sensitivity, and complexity.

  • HPLC stands out as the most versatile method for routine quality control in a pharmaceutical setting, offering an excellent balance of performance and practicality.

  • GC-MS is the definitive choice for structural confirmation and trace-level quantification, where absolute certainty and sensitivity are paramount.

  • UV-Vis Spectrophotometry serves as a valuable tool for rapid, high-concentration screening where the sample matrix is simple and well-characterized.

A thorough understanding of these techniques, coupled with a robust cross-validation strategy, ensures that analytical data is reliable, reproducible, and defensible, underpinning the entire drug development and manufacturing process.

References

  • AMSbiopharma. (2025, July 22).
  • Vertex AI Search. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
  • SIELC Technologies. Separation of ar'-Isopropyl-N-(ar'-isopropyl(1,1'-biphenyl)-4-yl)(1,1'-biphenyl)-4-amine on Newcrom R1 HPLC column.
  • Vertex AI Search. (2024, March 20). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
  • European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • BenchChem. A Comparative Guide to Cross-Validation of Analytical Methods for Pantoprazole Impurity Testing.
  • International Council for Harmonisation. (2023, November 30).
  • Vertex AI Search. Guidance for the validation of pharmaceutical quality control analytical methods.
  • PharmaGuru. (2025, August 11).
  • Shah, V. P., et al. (2014).
  • Kou, D., et al. (2017, April 2). Covalidation Strategies to Accelerate Analytical Method Transfer for Breakthrough Therapies. Pharmaceutical Technology.
  • National Center for Biotechnology Inform
  • Hendry, W. Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy.
  • Vertex AI Search. III Analytical Methods.
  • BenchChem.
  • Mohammed, A.M. (2018). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. European Journal of Engineering and Technology Research.
  • Hernández, F., et al. (2012). Analytical Methods. Semantic Scholar.
  • BenchChem. Application Note: Analysis of 4-isopropyl-N-(4-methylbenzyl)
  • Walczak, J., et al. (2021). Evaluation of a Simplified Method for GC/MS Qualitative Analysis of Polycyclic Aromatic Hydrocarbons, Polychlorinated Biphenyls, and Organic Pesticides Using PARADISe Computer Program. MDPI.
  • Merck Millipore. Complete Monograph Methods.
  • HELIX Chromatography. HPLC Methods for analysis of Biphenyl.
  • Desai, P., et al. (2023, August 17). Advancements in liquid chromatography-mass spectrometry: method development and applications. World Journal of Pharmaceutical Research.
  • BenchChem. Application Note and Protocol for the GC-MS Analysis of 4-Isopropylbenzylamine.
  • Phenomenex. Reversed Phase HPLC Method Development.
  • Suhartati, T., et al. (2025, August 6). How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds.
  • Polymer Chemistry Characterization Lab.
  • ZCC. (2023, February 19). Determination of Concentration | UV-Vis Spectroscopy | Double Beam Spectrophotometer | KMnO4. YouTube.
  • CAS. This compound. CAS Common Chemistry.

Sources

A Comparative Toxicological Study of 4-Isopropylbiphenyl and Its Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Need for Isomer-Specific Toxicological Assessment

Isopropylbiphenyls, a class of aromatic hydrocarbons, have found utility in various industrial applications, from serving as heat transfer fluids to their use in carbonless copy paper systems.[1][2] Their structural similarity to biphenyl, a compound with known toxicological properties, necessitates a thorough evaluation of their safety profile.[3][4] This is particularly crucial in the context of drug development, where biphenyl moieties are common pharmacophores. The position of the isopropyl group on the biphenyl backbone gives rise to three distinct isomers: 2-isopropylbiphenyl, 3-isopropylbiphenyl, and 4-isopropylbiphenyl. It is a well-established principle in toxicology that even minor structural variations, such as the position of a functional group, can significantly alter a compound's biological activity and toxicological properties.[5][6][7] Therefore, a comparative toxicological assessment of these isomers is not merely an academic exercise but a critical step in ensuring human and environmental safety.

This guide provides a comprehensive comparison of the available toxicological data for this compound and its ortho- and meta-isomers. Recognizing the significant data gaps in the current body of literature, this document also serves as a practical resource for researchers by providing detailed, step-by-step experimental protocols based on internationally recognized OECD guidelines. These protocols are designed to empower scientific professionals to conduct the necessary studies to fill these critical knowledge voids.

Comparative Toxicological Profiles: What the Data Reveals and Conceals

A review of the existing literature reveals a significant disparity in the toxicological data available for the different isopropylbiphenyl isomers. Most of the available information pertains to mixtures of isomers, with limited specific data for the individual compounds, particularly the 2- and 3-isomers.

Acute Toxicity

Acute toxicity studies are fundamental in determining the potential for a substance to cause harm after a single exposure. The most common metric is the median lethal dose (LD50), the dose required to be fatal to 50% of a test population.

Data Gaps: The absence of specific LD50 values for each isomer is a major deficiency in their toxicological profiles. The toxicity of the commercial mixture may not be representative of the individual isomers, as synergistic or antagonistic interactions between the components could influence the overall toxicity.

Genotoxicity

Genotoxicity assays are employed to assess the potential of a substance to damage genetic material (DNA), which can lead to mutations and potentially cancer.

Studies on commercial mixtures of isopropylbiphenyl have yielded mixed but generally negative results in the Ames Salmonella mutagenicity assay, both with and without metabolic activation.[1] One study reported toxicity to the bacterial cells at a concentration of 5 µl/plate, which can sometimes confound the interpretation of mutagenicity results.[1]

Data Gaps: There is a complete lack of published genotoxicity data for the individual 2-, 3-, and this compound isomers. This is a critical data gap, as genotoxic potential is a key consideration in the safety assessment of any chemical, particularly for pharmaceutical applications.

Carcinogenicity

Long-term carcinogenicity studies are essential to determine if a substance can cause cancer with chronic exposure.

There are currently no available studies on the carcinogenic potential of 2-, 3-, or this compound in laboratory animals. The parent compound, biphenyl, has been associated with an increased incidence of urinary bladder tumors in male rats and liver tumors in female mice, providing suggestive evidence of its carcinogenicity.[4]

Data Gaps: The absence of carcinogenicity data for all three isomers is a significant unknown in their safety profiles. Given the findings for biphenyl, this is an area that warrants investigation.

Reproductive and Developmental Toxicity

These studies investigate the potential for a substance to interfere with reproductive capabilities or to cause harm to a developing organism.

No specific studies on the reproductive or developmental toxicity of 2-, 3-, or this compound have been identified in the available literature.

Data Gaps: This is another critical area where data is lacking for all three isomers. The potential for endocrine disruption, a known effect of some biphenyl-like compounds, makes this an important endpoint to evaluate.

Quantitative Toxicological Data Summary

Toxicological Endpoint2-Isopropylbiphenyl3-IsopropylbiphenylThis compoundIsopropylbiphenyl (Mixed Isomers)
Acute Oral LD50 (Rat) No Data AvailableNo Data AvailableNo Data Available4.7 g/kg ("SURE SOL 250")[1]
Genotoxicity (Ames Test) No Data AvailableNo Data AvailableNo Data AvailableGenerally Negative[1]
Carcinogenicity No Data AvailableNo Data AvailableNo Data AvailableNo Data Available
Reproductive/Developmental No Data AvailableNo Data AvailableNo Data AvailableNo Data Available

Experimental Protocols for Bridging the Data Gaps

To address the identified data gaps, the following standardized experimental protocols, based on OECD guidelines, are recommended. The choice of these specific tests is predicated on their international acceptance by regulatory bodies and their proven utility in characterizing the toxicological profile of chemical substances.

Protocol 1: Acute Oral Toxicity - Up-and-Down Procedure (OECD Guideline 425)

This method is a statistically efficient approach to determining the LD50 while minimizing animal usage.

Objective: To determine the acute oral LD50 of individual isopropylbiphenyl isomers in a rodent model.

Methodology:

  • Animal Model: Use a single sex (typically female, as they are often slightly more sensitive) of a standard laboratory rat strain (e.g., Sprague-Dawley or Wistar), approximately 8-12 weeks old.

  • Housing and Acclimation: House animals individually with controlled temperature, humidity, and a 12-hour light/dark cycle. Allow for an acclimation period of at least 5 days.

  • Dose Preparation: Prepare the test substance in a suitable vehicle (e.g., corn oil). The concentration should be such that the required dose can be administered in a volume that does not exceed 10 mL/kg body weight.

  • Dose Administration: Administer a single oral dose by gavage to one animal. The starting dose should be selected based on available information, or a default of 175 mg/kg can be used.

  • Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.

  • Dose Adjustment:

    • If the animal survives, the next animal is dosed at a lower level (e.g., by a factor of 3.2).

    • If the animal dies, the next animal is dosed at a higher level.

  • Procedure Continuation: Continue this sequential dosing until one of the stopping criteria defined in the guideline is met.

  • LD50 Calculation: The LD50 and confidence intervals are calculated using the maximum likelihood method.

OECD_425_Workflow start Start: Select Starting Dose dose1 Dose a single animal start->dose1 observe1 Observe for 48h (or until survival is certain) dose1->observe1 decision1 Animal Survives? observe1->decision1 dose_up Increase dose for next animal decision1->dose_up No dose_down Decrease dose for next animal decision1->dose_down Yes stopping_criteria Stopping Criteria Met? dose_up->stopping_criteria dose_down->stopping_criteria stopping_criteria->dose1 No calculate Calculate LD50 using Maximum Likelihood Method stopping_criteria->calculate Yes end End calculate->end

Caption: Workflow for the Acute Oral Toxicity Up-and-Down Procedure (OECD 425).

Protocol 2: Bacterial Reverse Mutation Test (Ames Test - OECD Guideline 471)

This in vitro test is a widely used screening assay for identifying substances that can cause gene mutations.

Objective: To evaluate the mutagenic potential of individual isopropylbiphenyl isomers.

Methodology:

  • Tester Strains: Utilize a set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and an Escherichia coli strain (e.g., WP2 uvrA), which are designed to detect various types of mutations.

  • Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 mix), typically derived from the liver of rats pre-treated with an enzyme inducer like Aroclor 1254 or a phenobarbital/β-naphthoflavone combination.

  • Dose Range Finding: Perform a preliminary cytotoxicity assay to determine the appropriate concentration range of the test substance. The highest concentration should show some evidence of toxicity but not be excessively bactericidal.

  • Main Experiment (Plate Incorporation Method):

    • To a test tube, add the test substance at various concentrations, the bacterial tester strain, and either S9 mix or a buffer.

    • Add molten top agar and vortex briefly.

    • Pour the mixture onto a minimal glucose agar plate.

    • Incubate the plates at 37°C for 48-72 hours.

  • Data Analysis: Count the number of revertant colonies on each plate. A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies and/or a reproducible, statistically significant positive response for at least one concentration.

Ames_Test_Workflow cluster_prelim Preliminary Assay cluster_main Main Experiment cluster_s9_neg Without S9 Mix cluster_s9_pos With S9 Mix cluster_analysis Data Analysis range_finding Dose Range-Finding (Cytotoxicity) mix_neg Mix: Test Substance + Bacteria + Buffer range_finding->mix_neg mix_pos Mix: Test Substance + Bacteria + S9 range_finding->mix_pos plate_neg Add Top Agar & Plate mix_neg->plate_neg incubate_neg Incubate 48-72h at 37°C plate_neg->incubate_neg count_colonies Count Revertant Colonies incubate_neg->count_colonies plate_pos Add Top Agar & Plate mix_pos->plate_pos incubate_pos Incubate 48-72h at 37°C plate_pos->incubate_pos incubate_pos->count_colonies analyze Statistical Analysis (Dose-Response) count_colonies->analyze result Conclusion: Mutagenic or Non-Mutagenic analyze->result

Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test (OECD 471).

Mechanistic Insights and Structure-Toxicity Relationship

While isomer-specific mechanistic data is absent, we can hypothesize potential toxicological pathways based on the biphenyl structure. The metabolism of biphenyls often proceeds through hydroxylation, mediated by cytochrome P450 enzymes. The position of the bulky isopropyl group could sterically hinder or direct this metabolism, leading to different sets of metabolites for each isomer. These metabolites could have varying toxicities. For instance, the formation of reactive intermediates like quinones or epoxides could lead to cellular damage and genotoxicity.

Furthermore, the lipophilicity of these compounds suggests they may interact with cellular membranes and potentially disrupt signaling pathways. The planarity of the biphenyl rings, which can be influenced by the position of the isopropyl group, is a key factor in binding to receptors like the aryl hydrocarbon receptor (AhR), a pathway implicated in the toxicity of many aromatic hydrocarbons. The ortho-isomer (2-isopropylbiphenyl) is likely to have a more twisted conformation than the meta- and para-isomers, which could significantly reduce its affinity for AhR and other planar receptors, potentially leading to a different, and possibly less potent, toxicological profile.

Conclusion and Future Directions

This comparative guide underscores a significant lack of toxicological data for the individual isomers of isopropylbiphenyl. While information on isomer mixtures suggests a low order of acute toxicity and a lack of mutagenicity in the Ames test, these findings cannot be confidently extrapolated to the individual 2-, 3-, and 4-isomers. The principle of isomer-specific toxicity is well-documented for other chemical classes, and it is imperative that this principle is applied to the isopropylbiphenyls.

For researchers and professionals in drug development, the presence of an isopropylbiphenyl moiety in a candidate molecule should trigger a thorough toxicological evaluation, rather than relying on the limited data available for mixtures. The provided experimental protocols offer a clear path forward for generating the necessary data to perform robust safety assessments. Future research should prioritize conducting these standardized assays to elucidate the specific toxicological profiles of each isomer, thereby ensuring informed decision-making in chemical safety and pharmaceutical development.

References

  • UNITED NATIONS Stockholm Convention on Persistent Organic Pollutants. (2014). Factsheets on alternatives to perfluorooctane sulfonic acid.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20259910, Isopropylbiphenyl.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 88457, 3-Isopropylbiphenyl.
  • Scientific Committee on Consumer Safety. (2024). OPINION on Biphenyl-2-ol and Sodium 2-biphenylolate (OPP & SOPP) used in cosmetic products.
  • U.S. Environmental Protection Agency. (n.d.). Biphenyl.
  • Scialli, A. R., et al. (2011). Correlation of chemical structure with reproductive and developmental toxicity as it relates to the use of the threshold of toxicological concern. Food and Chemical Toxicology, 49(10), 2472-2481.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 123382, 2-Isopropylbiphenyl.
  • Faber, W. D., et al. (2008). Review of reproductive and developmental toxicity studies with isopropanol. Birth Defects Research Part B: Developmental and Reproductive Toxicology, 83(2), 106-117.
  • Li, Z., et al. (2016). Human Health Effects of Biphenyl: Key Findings and Scientific Issues. Environmental Health Perspectives, 124(6), 703–712.
  • Office of Environmental Health Hazard Assessment. (2024). Evidence on the Male Reproductive Toxicity of Bisphenol S.
  • Di Masi, A., et al. (2022). In Vitro Investigation of Biological and Toxic Effects of 4-Octylphenol on Human Cells. International Journal of Molecular Sciences, 23(15), 8295.
  • Mondal, B., et al. (2021). Isoamphipathic antibacterial molecules regulating activity and toxicity through positional isomerism. Chemical Science, 12(3), 1141-1151.
  • CAS Common Chemistry. (n.d.). This compound.
  • Haz-Map. (n.d.). Isopropylbiphenyl.
  • CAS Common Chemistry. (n.d.). Isopropylbiphenyl.
  • National Center for Biotechnology Information. (n.d.). PubChem Substance Summary for SID 135287049, this compound.
  • Krampl, V., et al. (1991). A study of occupational exposure to isopropylbiphenyls (Sure Sol-250). Science of The Total Environment, 101(1-2), 135-138.
  • Agency for Toxic Substances and Disease Registry. (2004). Toxicological Profile for Polybrominated Biphenyls.
  • Liu, Y., et al. (2013). Toxic effects of cephalosporins with specific functional groups as indicated by zebrafish embryo toxicity testing. Chemical Research in Toxicology, 26(8), 1199-1207.
  • Ellis-Hutchings, R. G., et al. (2008). Comparison of the repeated dose toxicity of isomers of dinitrotoluene. Toxicology, 252(1-3), 51-60.

Sources

A Senior Application Scientist's Guide to Confirming the Identity of 4-Isopropylbiphenyl Oxidation Byproducts

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and xenobiotic metabolism studies, the precise identification of oxidative byproducts is paramount for understanding a compound's metabolic fate, toxicity profile, and overall safety. This guide provides an in-depth technical comparison and experimental framework for identifying the oxidation byproducts of 4-Isopropylbiphenyl, a compound of interest due to its structural similarity to other biologically active molecules. We will delve into the mechanistic rationale behind experimental choices, provide a self-validating protocol, and compare its oxidative profile to the closely related compound, 4-methylbiphenyl.

Introduction: The Significance of Characterizing Aromatic Hydrocarbon Oxidation

Alkylated aromatic hydrocarbons, such as this compound, are prevalent structural motifs in medicinal chemistry and industrial applications. Their metabolism, primarily driven by oxidative processes, can lead to a diverse array of byproducts with potentially altered biological activities or toxicological profiles. The initial oxidation is often mediated by the cytochrome P450 (CYP) family of enzymes, which catalyze the introduction of hydroxyl groups and subsequent oxidative transformations.[1] Understanding these metabolic pathways is a critical aspect of drug development and chemical safety assessment.

This guide will focus on a systematic approach to:

  • Induce Oxidation: Employing a controlled in vitro method to generate a representative profile of oxidation byproducts.

  • Separate and Detect: Utilizing chromatographic and mass spectrometric techniques for the robust separation and sensitive detection of the generated byproducts.

  • Confirm Identity: Leveraging spectroscopic data to unambiguously identify the chemical structures of the byproducts.

  • Comparative Analysis: Contrasting the oxidation of this compound with 4-methylbiphenyl to highlight the influence of the alkyl substituent on the oxidation profile.

The Oxidative Fate of this compound: A Mechanistic Overview

The oxidation of this compound can occur at two primary locations: the isopropyl group and the biphenyl aromatic system. Metabolic studies in various species have shown that oxidation is a complex process yielding multiple metabolites.[2]

  • Oxidation of the Isopropyl Group: The isopropyl moiety presents two sites for oxidation: the tertiary carbon and the primary carbons. Hydroxylation at the tertiary carbon leads to a tertiary alcohol, while oxidation at a primary carbon results in a primary alcohol. Further oxidation of the primary alcohol can yield an aldehyde and subsequently a carboxylic acid.[2]

  • Aromatic Hydroxylation: The biphenyl ring system is also susceptible to electrophilic attack by the activated oxygen species of CYP enzymes, leading to the formation of various phenolic metabolites. The position of hydroxylation is influenced by the directing effects of the isopropyl group and the other phenyl ring.

Experimental Workflow for Byproduct Identification

A robust and reproducible experimental workflow is essential for the accurate identification of oxidation byproducts. The following protocol outlines a self-validating system for the forced oxidation of this compound and subsequent analysis.

Materials and Reagents
  • This compound (analytical standard)

  • Hydrogen Peroxide (30%)

  • Acetonitrile (HPLC grade)

  • Water (deionized)

  • Formic Acid (LC-MS grade)

  • Methanol (HPLC grade)

  • Dichloromethane (GC grade)

  • Anhydrous Sodium Sulfate

  • Solid Phase Extraction (SPE) Cartridges (e.g., C18)

Step-by-Step Experimental Protocol: Oxidative Forced Degradation

Forced degradation studies are designed to accelerate the degradation process and generate a concentrated sample of potential byproducts.[3][4]

  • Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Oxidation Reaction:

    • In a clean glass vial, add 1 mL of the this compound stock solution.

    • Add 0.5 mL of 3% hydrogen peroxide.

    • Loosely cap the vial and place it in a water bath at 50°C for 24 hours.

    • A control sample containing only the this compound stock solution and water should be prepared and subjected to the same conditions.

  • Quenching the Reaction: After 24 hours, cool the reaction mixture to room temperature. The reaction is effectively stopped by dilution in the subsequent extraction step.

  • Sample Extraction and Cleanup:

    • Dilute the reaction mixture with 10 mL of deionized water.

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

    • Load the diluted reaction mixture onto the SPE cartridge.

    • Wash the cartridge with 5 mL of 10% methanol in water to remove polar impurities.

    • Elute the analytes with 5 mL of methanol.

    • Evaporate the eluent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of the appropriate solvent for analysis (e.g., acetonitrile for LC-MS, dichloromethane for GC-MS).

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_oxidation Oxidation cluster_cleanup Sample Cleanup cluster_analysis Analysis prep Prepare 1 mg/mL this compound in Acetonitrile react Add 3% H2O2 Incubate at 50°C for 24h prep->react extract Dilute with Water react->extract spe Solid Phase Extraction (C18) extract->spe evap Evaporate to Dryness spe->evap reconstitute Reconstitute in Solvent evap->reconstitute lcms LC-MS/MS reconstitute->lcms Acetonitrile gcms GC-MS reconstitute->gcms Dichloromethane

Caption: Workflow for the oxidative forced degradation and analysis of this compound.

Identification and Characterization of Oxidation Byproducts

The primary analytical techniques for identifying the byproducts are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

GC-MS Analysis

GC-MS is well-suited for the analysis of volatile and thermally stable compounds. Derivatization may be necessary for polar hydroxylated byproducts to improve their chromatographic behavior.

  • Expected Byproducts: The primary byproducts amenable to GC-MS analysis are the hydroxylated isomers of this compound.

  • Fragmentation Patterns: Electron ionization (EI) mass spectrometry will produce characteristic fragmentation patterns. For hydroxylated this compound, a key fragmentation will be the loss of a methyl group from the isopropyl moiety (a neutral loss of 15 Da) and benzylic cleavage. Aromatic ring hydroxylation will lead to a stable molecular ion.

LC-MS/MS Analysis

LC-MS/MS is ideal for analyzing a wider range of polarities and thermally labile compounds without the need for derivatization.

  • Expected Byproducts: This technique can identify both the initial hydroxylated products and the more polar, further oxidized byproducts like carboxylic acids.

  • Tandem Mass Spectrometry (MS/MS): Collision-induced dissociation (CID) of the protonated or deprotonated molecular ions of the byproducts will provide structural information. For example, hydroxylated species will exhibit a neutral loss of water (18 Da).

Data Summary: Expected Oxidation Byproducts of this compound
Byproduct NameChemical StructureExpected Mass (Da)Key Diagnostic MS/MS Fragments
4-(1-hydroxy-1-methylethyl)biphenylC15H16O212.29[M+H-H2O]+
4-(2-hydroxy-1-methylethyl)biphenylC15H16O212.29[M+H-H2O]+, Benzylic cleavage
2-(4-biphenyl)propanoic acidC15H14O2226.27[M-H]-, Loss of CO2
4'-hydroxy-4-isopropylbiphenylC15H16O212.29Stable [M+H]+, Aromatic ring fragments
3'-hydroxy-4-isopropylbiphenylC15H16O212.29Stable [M+H]+, Aromatic ring fragments
2'-hydroxy-4-isopropylbiphenylC15H16O212.29Stable [M+H]+, Aromatic ring fragments

G 4-IPB {this compound | C15H16} tert_alcohol {4-(1-hydroxy-1-methylethyl)biphenyl | C15H16O} 4-IPB->tert_alcohol Hydroxylation (tertiary C) prim_alcohol {4-(2-hydroxy-1-methylethyl)biphenyl | C15H16O} 4-IPB->prim_alcohol Hydroxylation (primary C) phenol {Hydroxylated this compound (ring) | C15H16O} 4-IPB->phenol Aromatic Hydroxylation acid {2-(4-biphenyl)propanoic acid | C15H14O2} prim_alcohol->acid Further Oxidation

Sources

A Senior Application Scientist's Guide to Benchmarking the Performance of 4-Isopropylbiphenyl in Heat Transfer Applications

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and chemical research and development, the precise control of temperature is not merely a procedural detail but a critical parameter that dictates the success of a synthesis, the stability of a compound, or the viability of a process. Heat transfer fluids are the lifeblood of these operations, silently ensuring that reactions proceed optimally and safely. This guide provides a comprehensive framework for evaluating the performance of 4-Isopropylbiphenyl as a heat transfer fluid, benchmarking it against established industry standards.

As Senior Application Scientists, our role extends beyond simple data provision; we are tasked with elucidating the "why" behind the "how." This guide is structured to not only present comparative data but to also provide the scientific rationale behind the selection of performance metrics and the design of experimental protocols. Our objective is to empower researchers, scientists, and drug development professionals with the knowledge to make informed decisions when selecting a heat transfer fluid that best suits their specific application.

The Fundamentals of Heat Transfer and the Ideal Fluid

In most laboratory and industrial settings, heat transfer occurs primarily through convection, where a fluid is used to transport thermal energy from a source to a sink. The efficiency of this process is governed by the thermophysical properties of the fluid. An ideal heat transfer fluid exhibits:

  • High Thermal Stability: The ability to resist chemical decomposition at elevated temperatures, ensuring a long service life and preventing the formation of fouling deposits that can impede heat transfer.

  • High Heat Capacity: The capacity to absorb a significant amount of heat with a minimal increase in its own temperature, allowing for efficient energy transport.

  • High Thermal Conductivity: The ability to readily conduct heat, facilitating rapid temperature changes when needed.

  • Low Viscosity: Low resistance to flow, which reduces pumping power requirements and improves the overall energy efficiency of the system.

  • A Wide Operating Temperature Range: A broad liquid phase range that accommodates a variety of process demands without boiling or freezing.

  • Low Corrosivity and Toxicity: Ensuring the longevity of equipment and the safety of personnel and the environment.

This guide will focus on the quantitative evaluation of these key properties for this compound and its competitors.

Comparative Analysis of Thermophysical Properties

PropertyThis compoundDowtherm™ A[2][3][4]Therminol® VP-1
Composition C15H16[5][6]Eutectic Mixture of Biphenyl (26.5%) and Diphenyl Oxide (73.5%)Eutectic Mixture of Biphenyl and Diphenyl Oxide
Molecular Weight ( g/mol ) 196.29[5]~166~166
Boiling Point (°C) 293 - 303[5]257257
Melting/Freezing Point (°C) 11 to 58 (Isomer dependent)[5][7]1212
Flash Point (°C) 110 - 112 (at 1mm Hg)[7]113 (Closed Cup)113 (Closed Cup)
Autoignition Temperature (°C) Not Available599616
Maximum RecommendedOperating Temperature (°C) Not Available400400
Density @ 25°C ( kg/m ³) ~988[5][8]10561056
Viscosity @ 40°C (mPa·s) ~5.8 (kinematic, mm²/s)[8]2.52.5
Thermal Conductivity @ 100°C (W/m·K) Data Not Available0.1290.129
Specific Heat Capacity @ 100°C (kJ/kg·K) Data Not Available1.831.83

Note: The properties of this compound can vary depending on the specific isomer and purity. The data presented here is a compilation from various sources and should be confirmed by experimental measurement.

Experimental Protocols for Performance Evaluation

To ensure the scientific integrity of our benchmarking process, we will adhere to standardized methodologies for characterizing the thermophysical properties of heat transfer fluids. The following section details the experimental protocols, explaining the rationale behind each choice.

Determining Thermal Conductivity

Rationale: Thermal conductivity (k) is a measure of a material's ability to conduct heat. For a heat transfer fluid, a higher thermal conductivity translates to more efficient heat transfer, as it dictates the rate at which heat can move through the fluid.

Methodology: Transient Hot Wire Method (ASTM D2717)

This method is a reliable and widely used technique for measuring the thermal conductivity of liquids.

Experimental Workflow:

Figure 2: Workflow for determining specific heat capacity using Differential Scanning Calorimetry.

Step-by-Step Protocol:

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell. The cell is purged with an inert gas (e.g., nitrogen) to prevent oxidation.

  • Measurement Cycle: The following three runs are performed under the exact same conditions (temperature program, purge gas, etc.):

    • Baseline: Both the sample and reference holders are empty.

    • Standard: A sapphire standard of known mass and specific heat capacity is placed in the sample pan.

    • Sample: The pan containing the this compound sample is run.

  • Data Analysis: The specific heat capacity of the sample is calculated by comparing the heat flow signals from the sample, the sapphire standard, and the baseline at a given temperature.

Trustworthiness: The three-step measurement process (baseline, standard, and sample) is a self-validating system that corrects for instrumental asymmetries and ensures high accuracy.

Determining Viscosity and Density

Rationale: Viscosity is a measure of a fluid's resistance to flow. A lower viscosity is advantageous as it requires less energy for pumping. Density is required to convert kinematic viscosity to dynamic viscosity and is also a critical parameter in heat transfer calculations.

Methodology: Stabinger Viscometer (ASTM D7042)

This method provides a simultaneous measurement of dynamic viscosity and density from a small sample volume.

Experimental Workflow:

Figure 3: Workflow for determining viscosity and density using a Stabinger viscometer.

Step-by-Step Protocol:

  • Sample Injection: A small volume of the this compound sample is injected into the measuring cell.

  • Temperature Equilibration: The instrument brings the sample to the desired measurement temperature with high precision.

  • Viscosity Measurement: The measuring cell contains a rotor that is subjected to a magnetic field. The rotational speed of the rotor is influenced by the viscosity of the surrounding fluid.

  • Density Measurement: The measuring cell also incorporates a U-tube oscillator. The oscillation frequency of the U-tube is dependent on the density of the fluid within it.

  • Data Acquisition: The instrument's software automatically calculates the dynamic viscosity and density based on the rotor's speed and the U-tube's oscillation frequency.

Authoritative Grounding: The Stabinger viscometer is a highly automated and precise instrument that provides measurements in accordance with the cited ASTM standard, ensuring reliable and reproducible results.

Conclusion and Future Outlook

This guide has outlined a comprehensive methodology for benchmarking the performance of this compound as a heat transfer fluid. While some of its fundamental physical properties are known, a complete, temperature-dependent dataset for its key heat transfer properties is essential for a thorough evaluation. The experimental protocols detailed herein provide a clear and scientifically rigorous path to obtaining this critical data.

By systematically measuring the thermal conductivity, specific heat capacity, and viscosity of this compound across its intended operating range and comparing these values to established fluids like Dowtherm™ A and Therminol® VP-1, researchers and engineers can make a data-driven assessment of its suitability for their specific heat transfer applications. This rigorous approach to fluid selection is paramount for ensuring the efficiency, safety, and longevity of thermal management systems in critical research and manufacturing processes.

References

  • Isopropylbiphenyl | C15H18 | CID 20259910 - PubChem. (n.d.).
  • DOWTHERM™ A Heat Transfer Fluid | Dow Inc. (n.d.).
  • DOWTHERM A - Heat Transfer Fluid. (n.d.).
  • DOWTHERM A Heat Transfer Fluid - Preprints.org. (n.d.).
  • This compound - CAS Common Chemistry. (n.d.).
  • 4,4'-diisopropylbiphenyl Properties vs Temperature | Cp, Density, Viscosity - Chemcasts. (n.d.).
  • This compound | C15H16 | CID 23503 - PubChem. (n.d.).
  • ASTM D5334 - 22 Standard Test Method for Determination of Thermal Conductivity of Soil and Rock by Thermal Needle Probe Procedure. (2022).
  • Buy Heat Transfer Fluid Online - NCTI - Nippon Chemical Texas Inc. (n.d.).
  • Prediction of Heat and Free Energies of Organic Compounds | Industrial & Engineering Chemistry - ACS Publications. (n.d.).
  • ASTM E1269-11(2018) Standard Test Method for Determining Specific Heat Capacity by Differential Scanning Calorimetry. (2018).
  • ASTM D5334-14, Standard Test Method for Determination of Thermal Conductivity of Soil and Soft Rock by Thermal Needle Probe Procedure, ASTM International, West Conshohocken, PA, 2014. (n.d.).
  • HR Synthetic-Aromatic Heat Transfer Fluid - Paratherm. (n.d.).
  • High-Accuracy Physical Property Prediction for Organics via Molecular Represent
  • Variable-temperature studies of the 4-isopropylphenol crystal structure from X-ray diffraction. Comparison of thermal expansion and molecular dynamics with spectroscopic results - PubMed. (2002). [Link]
  • Machine Learning Models for Predicting Thermal Properties of Radi
  • DOWTHERM™ J Heat Transfer Fluid | Dow Inc. (n.d.).
  • Heat Capacity Measurements at High Temperatures Using Simultaneous DSC-TGA SDT650 - TA Instruments. (n.d.).
  • ASTM D5334-22, Standard Test Method for Determination of Thermal Conductivity of Soil and Rock by Thermal Needle Probe Procedure, ASTM International, West Conshohocken, PA, 2022. (n.d.).
  • Temperature dependence of the electrical conductivity in 4, 4′ bis(2-thenylideneamino)biphenyl and 4, 4′ bis(thenyldiphenyl-phosphinylmethyleneamino)
  • Differential Scanning Calorimetry (DSC) ASTM E1269 - CMC Laboratories. (n.d.).
  • Dowtherm A SDS | Loikits Distribution. (n.d.).
  • The heat capacities and thermodynamic functions of 4-methylbiphenyl and 4- tert-butylbiphenyl | Request PDF - ResearchG
  • QSPR predictions of heat of fusion of organic compounds using Bayesian regularized artificial neural networks | Request PDF - ResearchG
  • Thermal Conductivity and Temperature Dependence - Solid State Physics. (n.d.).
  • Determination of Thermal Conductivity of Soil and Soft Rock by Thermal Needle Probe Procedure. (n.d.).
  • Heat Transfer Fluids - suntra international trading corp. (n.d.).
  • A Product Technical Data DOWTHERM A Heat | PDF | Heat Transfer | Combustion - Scribd. (n.d.).
  • Thermodynamic Property Prediction for Solid Organic Compounds Based on Molecular Structure - BYU ScholarsArchive. (n.d.).
  • TCR24 ASTM D5334-22 IEEE std 442-2017 - Mae srl. (n.d.).
  • ASTM E1269-11 Standard Test Method for Determining Specific Heat Capacity by Differential Scanning Calorimetry. (n.d.).
  • This compound, 97% | CAS 7116-95-2 | Chemical-Suppliers. (n.d.).
  • Dowtherm - Synthetic Organic Fluids. (n.d.).
  • What Is ASTM E1269 Testing? A Complete Guide to Specific Heat Capacity Measurement Using DSC - Infinita Lab. (2023). [Link]
  • DOWTHERM™ G Heat Transfer Fluid | Dow Inc. (n.d.).

Sources

A Senior Application Scientist's Guide to the Structural Validation of 4-Isopropylbiphenyl: An In-Depth NMR Analysis and Method Comparison

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of chemical entities is a cornerstone of scientific integrity and regulatory compliance. This guide provides a comprehensive validation of 4-Isopropylbiphenyl, a key intermediate in various manufacturing processes, through a detailed analysis of its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra. Beyond a mere presentation of data, this document delves into the causality behind experimental choices, outlines a self-validating system for spectral interpretation, and compares the utility of NMR with alternative analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Fourier-Transform Infrared (FTIR) Spectroscopy.

Introduction: The Imperative of Rigorous Structural Elucidation

This compound (C₁₅H₁₆) is a biphenyl derivative utilized in the synthesis of various organic materials. Its precise molecular structure dictates its chemical reactivity and physical properties, making accurate structural verification essential for quality control and process optimization. While multiple analytical techniques can provide structural information, NMR spectroscopy stands as a primary method due to its ability to provide a detailed atomic-level map of the molecule. This guide will meticulously dissect the ¹H and ¹³C NMR spectra of this compound, offering a framework for its unequivocal identification and purity assessment.

Part 1: Deciphering the Molecular Blueprint: ¹H and ¹³C NMR Spectral Analysis

The power of NMR spectroscopy lies in its ability to probe the chemical environment of individual nuclei. For this compound, both ¹H and ¹³C NMR provide a unique fingerprint of its molecular structure.

¹H NMR Spectrum: A Proton's Perspective

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic and aliphatic protons. The expected signals are a result of the molecule's symmetry and the electronic effects of the isopropyl and phenyl substituents.

Key Features of the ¹H NMR Spectrum:

  • Isopropyl Group: This group gives rise to two characteristic signals:

    • A doublet for the six equivalent methyl protons (CH₃), split by the single methine proton.

    • A septet for the methine proton (-CH-), split by the six equivalent methyl protons.

  • Aromatic Protons: The biphenyl ring system, with its para-substitution, presents a more complex pattern in the aromatic region of the spectrum. The protons on the isopropyl-substituted ring and the unsubstituted phenyl ring will have distinct chemical shifts.

¹³C NMR Spectrum: The Carbon Skeleton Unveiled

The ¹³C NMR spectrum provides complementary information, revealing the number of unique carbon environments within the molecule. Due to the molecule's symmetry, not all 15 carbon atoms will produce a distinct signal.

Expected Resonances in the ¹³C NMR Spectrum:

  • Aliphatic Carbons: The isopropyl group will show two distinct signals corresponding to the methyl carbons and the methine carbon.

  • Aromatic Carbons: The biphenyl system will exhibit a series of signals in the aromatic region. The chemical shifts of these carbons are influenced by their position relative to the isopropyl group and the other phenyl ring. The quaternary carbons (those without attached protons) will typically have lower intensities.

Part 2: Establishing Trustworthiness: A Self-Validating System for NMR Protocol

The reliability of NMR data hinges on a robust and well-documented experimental protocol. This section outlines a self-validating workflow for the acquisition and validation of ¹H and ¹³C NMR spectra for this compound.

Experimental Workflow for NMR Analysis

Caption: A self-validating workflow for NMR analysis.

Detailed Experimental Protocol:
  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of high-purity this compound.

    • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal reference standard. The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum[1].

    • Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample is free of any particulate matter by filtering if necessary[1][2].

  • Instrument Calibration and Setup:

    • Before analysis, ensure the NMR spectrometer is properly calibrated according to the manufacturer's standard operating procedures. This typically involves checks on the field strength, lock, and shim systems.

    • Insert the sample into the spectrometer.

    • Lock the field frequency to the deuterium signal of the CDCl₃ solvent.

    • Shim the magnetic field to achieve optimal homogeneity, which is critical for obtaining sharp, well-resolved spectral lines.

  • ¹H NMR Acquisition:

    • Acquire the ¹H NMR spectrum using a standard single-pulse experiment.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply Fourier transformation to the raw free induction decay (FID) data.

    • Perform phase and baseline corrections to obtain a clean spectrum.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

    • For the ¹H spectrum, integrate the signals to determine the relative number of protons corresponding to each resonance.

    • Analyze the multiplicities (singlet, doublet, triplet, etc.) and measure the coupling constants (J-values) in the ¹H spectrum.

Part 3: A Comparative Perspective: NMR vs. Alternative Analytical Techniques

While NMR provides unparalleled detail for structural elucidation, other techniques offer complementary information and can be valuable for specific applications.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For this compound, GC-MS can provide:

  • Retention Time: A characteristic retention time under specific chromatographic conditions, which can be used for identification when compared to a reference standard.

  • Mass Spectrum: The mass spectrum reveals the molecular weight of the compound and its fragmentation pattern upon electron ionization. The fragmentation pattern can provide clues about the structure of the molecule. For example, the loss of a methyl group (CH₃) or an isopropyl group (C₃H₇) would be expected fragmentation pathways for this compound[3][4].

Comparison with NMR:

FeatureNMR SpectroscopyGas Chromatography-Mass Spectrometry (GC-MS)
Information Detailed connectivity, stereochemistryMolecular weight, fragmentation pattern
Sample State SolutionVolatilized (gas phase)
Destructive? NoYes
Quantitative? Inherently quantitative (qNMR)Requires calibration with standards
Isomer Differentiation Excellent for structural isomersCan differentiate based on retention time, but may be challenging for similar isomers
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, FTIR can confirm the presence of:

  • Aromatic C-H bonds: Stretching vibrations typically appear above 3000 cm⁻¹.

  • Aliphatic C-H bonds: Stretching vibrations from the isopropyl group appear just below 3000 cm⁻¹.

  • C=C bonds: Aromatic ring stretching vibrations are observed in the 1600-1450 cm⁻¹ region.

  • Substitution Pattern: The pattern of out-of-plane C-H bending vibrations in the 900-650 cm⁻¹ region can provide information about the substitution pattern on the aromatic rings[5][6].

Comparison with NMR:

FeatureNMR SpectroscopyFourier-Transform Infrared (FTIR) Spectroscopy
Information Detailed atomic connectivityPresence of functional groups
Structural Detail HighLow to moderate
Isomer Differentiation ExcellentCan sometimes differentiate based on fingerprint region, but often difficult
Speed SlowerVery fast
Logical Relationship of Analytical Techniques

Analytical_Techniques cluster_Techniques Structural Elucidation of this compound NMR NMR (Primary Method) GCMS GC-MS (Confirmatory) NMR->GCMS Provides MW and fragmentation for confirmation FTIR FTIR (Functional Group ID) NMR->FTIR Confirms functional groups identified by NMR GCMS->NMR Suggests possible structures for NMR analysis FTIR->NMR Indicates presence of key functional groups to guide NMR interpretation

Caption: Interrelation of analytical techniques for structural elucidation.

Conclusion: An Integrated Approach to Absolute Confidence

The structural validation of this compound is most robustly achieved through the primary use of ¹H and ¹³C NMR spectroscopy. The detailed atomic-level information provided by NMR, when acquired and processed under a rigorous, self-validating protocol, offers an unparalleled level of confidence in the compound's identity and purity. While techniques like GC-MS and FTIR provide valuable, complementary data regarding molecular weight, fragmentation, and functional groups, they do not offer the same depth of structural insight as NMR. For the discerning researcher in drug development and materials science, a comprehensive understanding and application of NMR spectroscopy, supported by orthogonal analytical methods, remains the gold standard for unequivocal structural elucidation.

References

  • PubChem. This compound.
  • PubChem. Isopropylbiphenyl.
  • Chemistry LibreTexts.
  • Organomation.
  • Nanalysis. Guide: Preparing a Sample for NMR analysis – Part I. [Link]
  • Iowa State University.
  • RSC Publishing.

Sources

A Comparative Guide to the Efficacy of 4-Isopropylbiphenyl and Alternative Dye Carriers in Polyester Dyeing

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of 4-Isopropylbiphenyl as a dye carrier for polyester fibers, critically comparing its performance against a range of alternatives. Designed for researchers, scientists, and professionals in textile and materials science, this document synthesizes experimental data and field-proven insights to offer a nuanced understanding of dye carrier selection, efficacy, and environmental impact.

Introduction: The Imperative for Carriers in Polyester Dyeing

Polyester, specifically polyethylene terephthalate (PET), is a cornerstone of the modern textile industry. Its highly crystalline, hydrophobic nature and lack of ionic dye sites present a significant challenge for coloration.[1] Disperse dyes, which are non-ionic and sparingly soluble in water, are the primary class used for polyester.[2] However, at atmospheric pressure and temperatures at or below 100°C, the compact molecular structure of polyester severely restricts dye penetration, leading to poor color yield and uneven dyeing.

To overcome this kinetic barrier without resorting to high-temperature (HT) dyeing (typically at 130°C), chemical auxiliaries known as dye carriers are employed.[3][4] These agents function by disrupting the intermolecular forces within the polyester fibers, effectively lowering the glass transition temperature (Tg) and promoting fiber swelling.[5][6] This creates temporary voids in the polymer matrix, facilitating the diffusion of disperse dye molecules into the fiber.

This guide focuses on this compound, a member of the biphenyl family of carriers, and evaluates its performance relative to other commercially significant and emerging alternatives.

Mechanism of Action: How Dye Carriers Facilitate Coloration

The efficacy of a dye carrier is rooted in its ability to interact with the polyester fiber structure. The generally accepted mechanism involves several key steps, which are crucial for understanding the comparative performance data that follows.

Causality of Carrier Action:

  • Adsorption: The carrier, present as an emulsion in the dyebath, adsorbs onto the surface of the polyester fiber.

  • Penetration & Plasticization: Being smaller molecules than the dye, carriers penetrate the amorphous regions of the fiber.[7] This penetration disrupts the strong van der Waals forces between polymer chains, a process known as plasticization. This increases segmental mobility and effectively "opens up" the fiber structure.

  • Enhanced Dye Diffusion: The plasticized fiber allows for the significantly faster diffusion of the larger disperse dye molecules from the fiber surface into the polymer matrix.

  • Desorption: Post-dyeing, the carrier must be removed from the fiber, typically through a combination of rinsing and heat treatment (reduction clearing), to ensure optimal color fastness and prevent adverse effects on the fabric's properties and the wearer's skin.[8]

G cluster_0 Polyester Fiber (Amorphous Region) cluster_1 Aqueous Dyebath cluster_2 Dyed Fiber p1 Polymer Chain p2 Polymer Chain p3 Polymer Chain p4 Polymer Chain Dye_in Trapped Dye Carrier Carrier Molecule (e.g., this compound) Carrier->p2 1. Adsorption & Penetration Dye Disperse Dye Molecule Dye->p3 2. Diffusion into Plasticized Fiber p5 Polymer Chain p6 Polymer Chain p7 Polymer Chain p8 Polymer Chain G cluster_analysis Analysis Metrics prep 1. Fabric Preparation (Scouring & Rinsing) dyebath 2. Dyebath Preparation (Water, Dye, Carrier Emulsion, pH Buffer) prep->dyebath dyeing 3. Atmospheric Dyeing (Ramp to 100°C, Hold for 60-90 min) dyebath->dyeing spectro1 4a. Dyebath Exhaustion (Spectrophotometry of initial & final liquor) dyeing->spectro1 In-process measurement clearing 4. Reduction Clearing (NaOH, Sodium Hydrosulfite @ 60-80°C) dyeing->clearing analysis 5. Dyed Fabric Analysis clearing->analysis ks Color Strength (K/S Value) analysis->ks level Levelness (Visual/Instrumental) analysis->level fastness Color Fastness (Wash, Rub, Light) analysis->fastness

Fig. 2: Experimental Workflow for Evaluating Dye Carrier Efficacy.
Protocol: Atmospheric Dyeing of Polyester

This protocol provides a standardized method for dyeing polyester fabric at 100°C using a dye carrier.

  • Materials & Equipment:

    • Scoured 100% polyester fabric (e.g., 10g sample).

    • Disperse dye (e.g., C.I. Disperse Blue 56, 2% on weight of fiber).

    • Dye carrier (e.g., this compound, 5 g/L).

    • Dispersing agent (0.5 g/L).

    • Acetic acid (to adjust pH to 4.5-5.5). [2] * Laboratory dyeing machine (e.g., Glycerine or IR bath).

    • Liquor-to-goods ratio (L:R) of 20:1.

  • Procedure:

    • Prepare the dyebath by dissolving the dispersing agent and acetic acid in the required volume of deionized water.

    • Separately, prepare a stock dispersion of the disperse dye and a stable emulsion of the dye carrier according to the manufacturer's instructions.

    • Add the dye dispersion and carrier emulsion to the dyebath. Take an initial sample of the liquor for spectrophotometric analysis.

    • Introduce the polyester fabric sample into the dyebath at 40°C.

    • Raise the temperature to 100°C at a rate of 2°C/minute.

    • Hold the temperature at 100°C for 60 minutes.

    • Cool the dyebath down to 70°C. Take a final sample of the exhausted liquor.

    • Remove the fabric and rinse thoroughly with hot and then cold water.

Protocol: Measurement of Dye Bath Exhaustion (%E)

The percentage of dye that has transferred from the bath to the fiber is a primary measure of carrier efficacy.

  • Equipment: UV-Vis Spectrophotometer.

  • Procedure:

    • Using the initial and final dyebath samples from the dyeing protocol, make appropriate dilutions with a suitable solvent (e.g., acetone or dimethylformamide).

    • Measure the absorbance of both diluted samples at the wavelength of maximum absorbance (λmax) for the specific dye used.

    • Calculate the exhaustion percentage using the formula: %E = [ (A₀ - A₁) / A₀ ] × 100 Where: A₀ = Absorbance of the initial dyebath, A₁ = Absorbance of the final dyebath.

Protocol: Evaluation of Color Strength and Fastness
  • Color Strength (K/S):

    • Measure the spectral reflectance of the dyed fabric using a reflectance spectrophotometer.

    • Calculate the K/S value using the Kubelka-Munk equation, which relates reflectance to the absorption (K) and scattering (S) coefficients. A higher K/S value indicates a greater color depth. [8]

  • Color Fastness:

    • Washing Fastness: Evaluate according to ISO 105-C06. [1]Assess color change and staining on adjacent multifiber fabric using standard grey scales. [9] * Rubbing (Crocking) Fastness: Evaluate according to ISO 105-X12 for both wet and dry conditions. Assess staining on the crocking cloth.

    • Light Fastness: Evaluate according to ISO 105-B02. Expose the sample to a Xenon arc lamp and assess fading against a set of standard blue wool scales. [10]

Conclusion and Future Outlook

This compound and other biphenyl-based carriers have long been valued in the textile industry for their high efficacy and cost-effectiveness in the atmospheric dyeing of polyester. Experimental data consistently shows they produce dyeings with excellent color strength and good overall fastness properties.

However, the scientific and industrial consensus is shifting. The significant environmental and health concerns associated with traditional carriers, including their aquatic toxicity, volatility, and strong odors, are driving innovation toward greener alternatives. [3][11]Emerging eco-friendly carriers, derived from renewable resources, have demonstrated the potential to match or even exceed the dyeing performance of their conventional counterparts without the associated hazards. [7][12] For researchers and drug development professionals who may utilize dyed textiles in specialized applications, understanding the residual chemistry is paramount. While this compound is an effective processing aid, its potential for residual presence and environmental impact necessitates a critical evaluation. The future of polyester dyeing lies in the adoption of carrier-free high-temperature dyeing methods or the continued development and implementation of non-toxic, biodegradable, and highly efficient "eco-carriers."

References

  • US4994089A - Carrier mixture for the dyeing of polyester materials: n-alkylphthalimide and aromatic ester or ether.
  • Yeh, K., & Smith, B. F. (1983). An Investigation of Selected Dye Carriers Used in Commercial Dyeing of Hydrophobic Fibers.
  • Abdel-Fattah, S. H., et al. (2019). Dyeing Performance of Disperse Dyes on Polyester Fabrics Using Eco-Friendly Carrier and Their Antioxidant and Anticancer Activities.
  • Souissi, M., et al. (2022). Kinetics study of dyeing bicomponent polyester textiles (PET/PTT) using environmentally friendly carriers. RSC Publishing.
  • Colourinn. The Polyester Carrier Dyeing Process Using Disperse Dyes. Colourinn.
  • US3925013A - Eutectic biphenyl-napthalene dye carriers.
  • EP0364792B1 - Carrier for dyeing polyester materials.
  • Souissi, M., et al. (2021). Ecological and cleaner process for dyeing bicomponent polyester filaments (PET/PTT) using ecological carriers: analysis of dyeing performance. Semantic Scholar.
  • Islam, M. R., et al. (2020). A study on effect of polar and non-polar solvent as carrier in dyeing of polyester with disperse dye. International Journal of Advances in Engineering and Management (IJAEM).
  • Abdel-Fattah, S. H., et al. (2019). Dyeing Performance of Disperse Dyes on Polyester Fabrics Using Eco-Friendly Carrier and Their Antioxidant and Anticancer Activities.
  • Levelness (L) of disperse dye on polyester fabric influence of different chelating agents.
  • Wang, Z., et al. (2024).
  • Polyester Dyeing Carriers: Key to Efficient, Eco-Friendly Disperse Dyeing. bluelakechem.
  • US3617213A - Coal tar methyl naphthalene fraction and diphenyl carrier and dyeing therewith.
  • Carrier dyeing: pros and cons. Textile Today. (2013).
  • How to Testing and Assessing Color Fastness of Textile? TESTEX. (2022).
  • Abdel-Fattah, S. H., et al. (2019). Dyeing Performance of Disperse Dyes on Polyester Fabrics Using Eco-Friendly Carrier and Their Antioxidant and Anticancer Activities. MDPI.
  • Textile Testing: Colourfastness. James Dunlop Textiles.
  • Eco-Friendly Carrier Dyeing Auxiliary for Disperse Dyes Polyester Blended Fabrics.
  • CN107541968B - Polyester dyeing carrier and preparation method thereof.
  • Carrier-Free Disperse Dyeing: A Cleaner Approach for Polyester. autumn color co.,ltd.

Sources

A Comparative Environmental Risk Assessment: 4-Isopropylbiphenyl vs. Traditional Aromatic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Green Chemistry in Solvent Selection

In the landscape of pharmaceutical and chemical manufacturing, solvents are a ubiquitous necessity. They are the silent workhorses that facilitate reactions, enable purifications, and ensure product quality. However, their environmental and safety profiles are far from silent. Accounting for 80-90% of the non-aqueous waste in typical chemical operations, the choice of solvent is a critical determinant of a process's overall environmental footprint.[1] The principles of green chemistry compel us, as scientists and researchers, to move beyond traditional solvent choices and rigorously evaluate alternatives that offer reduced environmental impact without compromising performance.[2][3]

This guide provides an in-depth technical comparison of 4-Isopropylbiphenyl, a high-boiling aromatic solvent, against traditional counterparts such as toluene and xylenes. We will also introduce Cyclopentyl Methyl Ether (CPME) as a modern, greener ethereal solvent to serve as a benchmark for innovation. Our assessment is grounded in key environmental, health, and safety (EHS) metrics, supported by data and standardized testing protocols, to empower researchers and drug development professionals to make more sustainable choices.

Physicochemical Properties and Environmental Implications

The inherent properties of a solvent dictate its behavior both in the lab and in the environment. A high boiling point, for instance, reduces volatile organic compound (VOC) emissions, while water solubility influences the potential for aquatic contamination and the ease of remediation.

PropertyThis compoundTolueneXylenes (Mixed)CPME (Greener Alternative)
Molecular Formula C₁₅H₁₆[4]C₇H₈C₈H₁₀C₆H₁₂O
Molecular Weight 196.29 g/mol [4][5]92.14 g/mol 106.16 g/mol 100.16 g/mol
Boiling Point 295-305 °C[6]110.6 °C136-144 °C[7]106 °C[8]
Water Solubility 0.6 mg/L (Immiscible)[5][6]526 mg/L (Slightly Soluble)170-210 mg/L (Slightly Soluble)[7]11 g/L (Slightly Soluble)[9]
Log Kₒw (Octanol-Water) 5.20[6]2.733.12-3.201.59
Vapor Pressure 0.0005 mmHg[6]22 mmHg (@20°C)6-9 mmHg (@25°C)[7]41 mmHg (@20°C)

Analysis of Properties:

  • This compound's extremely low vapor pressure and high boiling point make it a significantly lower VOC threat compared to toluene and xylenes, minimizing fugitive emissions during handling and processing.[6]

  • Its immiscibility with water is a double-edged sword. While it aids in separation from aqueous phases during workup, a spill could lead to persistent environmental partitioning.[5][6]

  • The high Log Kₒw of 5.20 for this compound indicates a strong potential for bioaccumulation in aquatic organisms, a significant environmental concern.[6] Toluene and xylenes have lower, but still notable, bioaccumulation potential.

  • CPME stands out as a greener alternative due to its favorable combination of a relatively high boiling point (reducing volatility) and high hydrophobicity, which simplifies recovery and recycling, thereby reducing wastewater and solvent waste.[8][10]

Core Environmental Impact Assessment

A solvent's environmental impact is multifaceted. We will assess it through the critical lenses of biodegradability, aquatic toxicity, and atmospheric effects.

Biodegradability: The Persistence Factor

Ready biodegradability is a crucial metric, indicating if a substance can be quickly and completely broken down by microorganisms in an aquatic environment. The OECD 301 test series are the gold standard for this assessment.[11][12]

SolventBiodegradability ResultInterpretation
This compound May biodegrade rapidly under aerobic conditions.[6] One study showed >80% degradation in 48 hours in a sediment-water test.[6]Likely biodegradable, but specific OECD 301 data is not readily available in public literature. Its poor water solubility can make standard testing challenging.[3][13]
Toluene Readily biodegradable.[14]Considered non-persistent in the environment.
Xylenes (Mixed) Readily biodegradable.[15]Considered non-persistent in the environment.
CPME Data not publicly available, but its recovery and recycling are key sustainability features.Focus is on circular use rather than degradation.

Causality and Experimental Choice: The choice of a ready biodegradability test (like OECD 301D/F) is a stringent, first-tier assessment. A "pass" (typically >60% biodegradation in a 10-day window within the 28-day test) provides strong evidence that the chemical will not persist in the environment.[4][11] For poorly soluble substances like this compound, modifications such as using an emulsifier or adsorbing the substance onto a solid support may be necessary to ensure bioavailability to the microorganisms.[3][13]

Aquatic Toxicity: Impact on Ecosystems

The release of solvents into waterways can have devastating effects on aquatic life. Standardized tests, such as OECD 202 (Daphnia immobilization) and OECD 203 (Fish Acute Toxicity), are used to determine the concentrations at which a substance becomes harmful.[10][16]

SolventAcute Toxicity to Fish (LC₅₀, 96h)Acute Toxicity to Invertebrates (EC₅₀, 48h Daphnia magna)GHS Aquatic Hazard Classification
This compound No data available. For 4-isopropylphenol: 4-10 mg/L (Pimephales promelas)[14]No data available. For 4-isopropylphenol: 10.1 mg/L[14][15]Aquatic Chronic 2 ("Toxic to aquatic life with long lasting effects")[6]
Toluene 12.7 - 59.3 mg/L (Various species)60 - 313 mg/LAquatic Chronic 3 ("Harmful to aquatic life with long lasting effects")[17]
Xylenes (Mixed) 13.4 - 16.9 mg/L (Various species)[1]8.5 mg/L[1]Aquatic Chronic 2 ("Toxic to aquatic life with long lasting effects")[1]
CPME >100 mg/L>100 mg/LNot classified as hazardous to the aquatic environment.

Analysis of Aquatic Toxicity:

  • While direct data for this compound is lacking, the data for its structural relative, 4-isopropylphenol, suggests it is likely to be significantly more toxic to aquatic life than toluene.[14][15] Its formal classification as "Aquatic Chronic 2" supports this, placing its hazard level on par with xylenes.[6]

  • Toluene and Xylenes are both classified as harmful or toxic to aquatic ecosystems, with xylenes demonstrating higher toxicity, particularly to invertebrates.[1][17]

  • CPME shows a vastly superior profile with very low aquatic toxicity, reinforcing its status as a greener alternative.

Atmospheric Impact: GWP, ODP, and Smog Formation

The atmospheric impact of solvents is primarily related to their Ozone Depletion Potential (ODP) and Global Warming Potential (GWP). For non-halogenated volatile organic compounds (VOCs) like toluene and xylenes, the main concern is their role as precursors to the formation of ground-level ozone (photochemical smog).[5][18][19][20][21]

SolventOzone Depletion Potential (ODP)Global Warming Potential (GWP, 100-yr)Role as VOC / Smog Precursor
This compound 0Not available (expected to be negligible due to very low volatility)Negligible due to very low vapor pressure.
Toluene 0[17]Not typically reported; indirect effects apply.Significant precursor to ground-level ozone.[18][20]
Xylenes (Mixed) 0[17]Not typically reported; indirect effects apply.Significant precursor to ground-level ozone.[5][21]
CPME 0Not available.Lower potential than toluene/xylenes due to lower vapor pressure and easier recovery.

Causality and Interpretation: ODP is a measure relevant only to substances, typically halogenated, that can reach the stratosphere and catalytically destroy ozone; therefore, it is zero for these solvents.[17] GWP measures the direct heat-trapping ability of a gas relative to CO₂.[22] While toluene and xylenes are not potent direct greenhouse gases, their atmospheric reactions in the presence of sunlight and nitrogen oxides (NOx) produce tropospheric ozone, a major air pollutant and a greenhouse gas itself.[5][20] The very low volatility of this compound makes its contribution to smog formation negligible, a clear advantage over traditional aromatic solvents.

Experimental Protocols for Environmental Assessment

To ensure data is reliable and comparable, standardized, self-validating protocols must be used. Below are outlines for key environmental tests.

Protocol 1: Ready Biodegradability - OECD 301D (Closed Bottle Test)

This protocol is designed to assess the potential for a chemical to be rapidly biodegraded by microorganisms.

  • Preparation of Mineral Medium: Prepare a nutrient-rich mineral medium (containing phosphate buffer, magnesium sulfate, calcium chloride, ferric chloride, and ammonium chloride) in purified water.

  • Inoculum Preparation: Collect a fresh sample of activated sludge from a domestic wastewater treatment plant. Wash and re-suspend the sludge to achieve a final concentration of a few milligrams of suspended solids per liter in the test bottles.

  • Test Setup:

    • Test Vessels: Add the test substance (e.g., 2-5 mg/L) to BOD bottles filled with the inoculated mineral medium. For a poorly soluble substance like this compound, it must first be adsorbed onto an inert support like silica gel or dissolved in a minimal amount of a non-toxic, volatile solvent which is then evaporated.[3]

    • Reference Control: Prepare bottles with a readily biodegradable reference substance (e.g., sodium benzoate) to verify the viability of the inoculum.

    • Toxicity Control: Prepare bottles containing both the test substance and the reference substance to check for inhibitory effects.

    • Blank Control: Prepare bottles with only inoculated medium to measure background oxygen consumption.

  • Incubation: Seal all bottles, ensuring no air headspace, and incubate in the dark at 20 ± 1°C for 28 days.

  • Measurement: Periodically, and at the end of 28 days, measure the dissolved oxygen concentration in the bottles.

  • Calculation & Interpretation: Calculate the percentage of biodegradation by comparing the oxygen consumed by the test substance to its Theoretical Oxygen Demand (ThOD). The test is valid if the reference substance reaches >60% degradation and other criteria are met.[2][11]

Protocol 2: Acute Immobilisation of Daphnia sp. - OECD 202

This protocol determines the concentration of a substance that immobilizes 50% of the tested Daphnia magna population (EC₅₀).

  • Test Organism: Use juvenile Daphnia magna, less than 24 hours old at the start of the test.

  • Test Solutions: Prepare a series of at least five concentrations of the test substance in a suitable dilution water. A control (dilution water only) and, if necessary, a solvent control are also prepared.

  • Test Conditions:

    • Transfer at least 20 daphnids, divided into at least four replicate groups, into test chambers for each concentration.

    • Incubate at 20 ± 1°C with a 16-hour light / 8-hour dark photoperiod for 48 hours.

    • Do not feed the daphnids during the test.

  • Observations: At 24 and 48 hours, count the number of immobilized (unable to swim) daphnids in each chamber.

  • Data Analysis: Calculate the 48-hour EC₅₀ value—the concentration estimated to immobilize 50% of the daphnids—using appropriate statistical methods (e.g., probit analysis).[9][16]

Protocol 3: Fish Acute Toxicity Test - OECD 203

This protocol determines the concentration of a substance that is lethal to 50% of the tested fish population (LC₅₀).

  • Test Organism: Select a recommended fish species (e.g., Zebrafish, Rainbow Trout) and acclimate them to test conditions for at least 12 days.[8]

  • Test Solutions: Prepare a range of test concentrations and a control group, similar to the Daphnia test.

  • Test Procedure:

    • Place a minimum of 7 fish in each test tank per concentration.

    • The test duration is 96 hours.

    • Maintain stable conditions: temperature, pH, and dissolved oxygen (>60% saturation). Do not feed the fish 24 hours before and during the test.

    • The test can be static (no renewal), semi-static (solutions renewed every 24-48 hours), or flow-through. A semi-static system is often used for volatile or unstable substances.[12]

  • Observations: Record mortality and any abnormal behavioral or physical signs at 24, 48, 72, and 96 hours.

  • Data Analysis: Determine the 96-hour LC₅₀ and its confidence limits using statistical analysis.[8][10]

Visualizing the Assessment Workflow

The logical flow of an environmental assessment follows a tiered approach, from fundamental properties to complex biological impacts.

G cluster_0 Tier 1: Physicochemical & Fate Profiling cluster_1 Tier 2: Ecotoxicity Assessment cluster_2 Tier 3: Holistic & Risk-Based Evaluation P1 Physicochemical Properties (Boiling Pt, Solubility, LogKow) P2 Atmospheric Impact (Volatility, GWP, ODP) P1->P2 informs P3 Biodegradability Screen (OECD 301D/F) P1->P3 informs test choice T3 Bioaccumulation Potential (LogKow as indicator) P1->T3 High LogKow triggers concern R2 Life Cycle Assessment (LCA) (Cradle-to-Grave Impact) P1->R2 Inputs for LCA R3 Solvent Selection Guide Score (e.g., CHEM21) P1->R3 Inputs for Scoring P2->R2 Inputs for LCA P2->R3 Inputs for Scoring T1 Aquatic Invertebrate Toxicity (OECD 202 - Daphnia) P3->T1 Proceed if persistent or concern exists P3->R2 Inputs for LCA T2 Fish Acute Toxicity (OECD 203 - Fish) T1->T2 Confirms aquatic hazard R1 Hazard Classification (GHS Criteria) T1->R1 Data for classification T2->R1 Data for classification T3->R1 Data for classification R1->R2 Inputs for LCA R1->R3 Inputs for Scoring

Sources

A Comparative Guide to the Metabolic Pathways of Isopropylbiphenyl Across Species

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the metabolic fate of xenobiotic compounds is paramount for assessing their efficacy and potential toxicity. Isopropylbiphenyl, a compound with various industrial applications, presents a compelling case study in comparative metabolism due to significant species-dependent variations in its biotransformation. This guide provides an in-depth technical comparison of the metabolic pathways of isopropylbiphenyl in different species, supported by experimental data and methodologies.

Introduction to Isopropylbiphenyl Metabolism

Isopropylbiphenyl is an aromatic hydrocarbon characterized by a biphenyl core substituted with an isopropyl group. Its metabolism is primarily governed by phase I and phase II enzymatic reactions, with cytochrome P450 (CYP) enzymes playing a crucial role in the initial oxidative transformations.[1][2] The lipophilicity of isopropylbiphenyl necessitates its conversion into more polar, water-soluble metabolites to facilitate excretion.[3] The site of oxidation on the isopropylbiphenyl molecule—whether on the aromatic rings or the isopropyl moiety—and the subsequent conjugation reactions are highly dependent on the enzymatic machinery of the species . These metabolic differences can have profound implications for the compound's pharmacokinetic profile and toxicological effects.[4]

Comparative Metabolic Pathways

An extensive study of isopropylbiphenyl metabolism revealed complex and distinct metabolite sequences for each species studied, including rat, dog, monkey, and man.[4] The primary divergence in metabolic pathways appears to be the initial site of oxidation on the isopropyl group.[4]

Rat

In rats, the metabolism of 4-isopropylbiphenyl is extensive, with oxidation occurring at both the tertiary and primary carbons of the isopropyl group.[4] Following oral or intraperitoneal administration, the compound is well absorbed, with fecal excretion being the predominant route of elimination.[5] The major metabolite found in rat plasma is biphenylpropionic acid.[5] Other significant metabolites include biphenyl-2-propanol and biphenyl-α-methyl glycolic acid.[4][5] In urine and bile, these plasma metabolites are found in ring-hydroxylated forms, primarily as conjugates.[5] In vitro studies using rat liver supernatant have confirmed the formation of biphenyl-2-propanol and biphenylpropionic acid.[5]

Dog

In dogs, the initial oxidative attack on the isopropyl group of isopropylbiphenyl primarily occurs at the tertiary carbon.[4] This is a key distinction from the metabolic pathway observed in rats. While specific metabolite quantification for isopropylbiphenyl in dogs is not extensively detailed in the available literature, studies on other isopropyl-containing compounds in dogs suggest that oxidation of the isopropyl group is a significant metabolic route.[6]

Monkey

Similar to rats, monkeys exhibit oxidation at both the tertiary and primary carbons of the isopropyl group of isopropylbiphenyl.[4]

Human

The metabolic pathway of isopropylbiphenyl in humans mirrors that of dogs, with initial hydroxylation occurring at the tertiary carbon of the isopropyl group.[4] In vitro studies with human liver tissue show that biphenyl compounds are hydroxylated to various hydroxybiphenyls, which are then conjugated with glucuronic acid and sulfate.[7]

Fish

Data on the specific metabolic pathways of isopropylbiphenyl in fish are limited. However, studies on related compounds, such as isopropylchlorobiphenyls, in fish like carp have demonstrated accumulation and metabolism.[8] It is plausible that fish possess the enzymatic capacity to metabolize isopropylbiphenyl, likely through oxidative pathways, though the specific metabolites have not been well-characterized.

Tabulated Summary of Isopropylbiphenyl Metabolism

SpeciesPrimary Site of Isopropyl Group OxidationKey Metabolites IdentifiedPrimary Excretion RouteReference(s)
Rat Tertiary and Primary CarbonsBiphenylpropionic acid, Biphenyl-2-propanol, Biphenyl-α-methyl glycolic acid, Ring-hydroxylated conjugatesFeces > Urine[4][5]
Dog Tertiary CarbonNot definitively identified for isopropylbiphenylNot specified[4]
Monkey Tertiary and Primary CarbonsNot definitively identified for isopropylbiphenylNot specified[4]
Human Tertiary CarbonHydroxybiphenyls, Glucuronide and sulfate conjugatesNot specified[4][7]
Fish Not definitively identifiedNot definitively identifiedNot specified[8]

Visualizing the Metabolic Pathways

The following diagrams illustrate the divergent primary metabolic pathways of isopropylbiphenyl in rats versus dogs and humans.

RatMetabolism IPB Isopropylbiphenyl Tertiary_Oxidation Tertiary Carbon Oxidation IPB->Tertiary_Oxidation Primary_Oxidation Primary Carbon Oxidation IPB->Primary_Oxidation Biphenyl_2_Propanol Biphenyl-2-propanol Tertiary_Oxidation->Biphenyl_2_Propanol Biphenylpropionic_Acid Biphenylpropionic Acid Primary_Oxidation->Biphenylpropionic_Acid Ring_Hydroxylation Ring Hydroxylation Biphenyl_2_Propanol->Ring_Hydroxylation Biphenylpropionic_Acid->Ring_Hydroxylation Conjugation Conjugation Ring_Hydroxylation->Conjugation Excretion Excretion Conjugation->Excretion

Caption: Proposed metabolic pathway of isopropylbiphenyl in rats.

DogHumanMetabolism IPB Isopropylbiphenyl Tertiary_Oxidation Tertiary Carbon Oxidation IPB->Tertiary_Oxidation Biphenyl_2_Propanol Biphenyl-2-propanol Tertiary_Oxidation->Biphenyl_2_Propanol Further_Oxidation Further Oxidation Biphenyl_2_Propanol->Further_Oxidation Ring_Hydroxylation Ring Hydroxylation Further_Oxidation->Ring_Hydroxylation Conjugation Conjugation Ring_Hydroxylation->Conjugation Excretion Excretion Conjugation->Excretion MicrosomalAssayWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Microsomes Prepare Liver Microsomes Prep_Incubation_Mix Prepare Incubation Mixture (Microsomes, NADPH-system, Buffer) Prep_Microsomes->Prep_Incubation_Mix Add_IPB Add Isopropylbiphenyl Prep_Incubation_Mix->Add_IPB Incubate Incubate at 37°C Add_IPB->Incubate Time_Sampling Time-course Sampling Incubate->Time_Sampling Quench Quench Reaction Time_Sampling->Quench Centrifuge Centrifuge Quench->Centrifuge Analyze_Supernatant Analyze Supernatant (HPLC-MS/MS) Centrifuge->Analyze_Supernatant Calculate_Parameters Calculate Stability Parameters Analyze_Supernatant->Calculate_Parameters

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-Isopropylbiphenyl for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is understood that excellence in the laboratory extends beyond the benchtop; it encompasses a rigorous commitment to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle but a fundamental component of responsible scientific practice. This guide provides an in-depth, procedural framework for the safe handling and disposal of 4-Isopropylbiphenyl, ensuring the protection of personnel and the environment. The causality behind each recommendation is explained to foster a deeper understanding of the necessary protocols.

Hazard Profile and Risk Assessment: The "Why" Behind the Procedure

This compound (CAS: 7116-95-2) is an aromatic hydrocarbon used in various industrial and research applications.[1][2] Its physical and toxicological properties necessitate careful handling and disposal. A thorough understanding of its hazard profile is the first step in mitigating risk.

Key Hazards:

  • Aspiration Toxicity: The substance is classified with the GHS hazard statement H304: "May be fatal if swallowed and enters airways."[3] This is a critical risk, as its low viscosity allows it to be easily aspirated into the lungs during ingestion or vomiting, which can cause severe chemical pneumonitis.

  • Environmental Hazard: this compound is very toxic to aquatic life with long-lasting effects (H410/H411).[3] Its low water solubility and high partition coefficient (Log Kow = 5.20) suggest a tendency for bioaccumulation, posing a significant threat to ecosystems.[3][4] Improper disposal, such as drain disposal, is strictly prohibited for this reason.

  • Health Effects: It can cause skin and serious eye irritation.[3][4] Animal studies have indicated the potential for liver, kidney, and heart injury following high-dose exposures.[3]

These hazards mandate that this compound be treated as a regulated, hazardous waste stream from the moment it is designated for disposal.

PropertyDataSource(s)
CAS Number 7116-95-2[1][4][5]
Molecular Formula C₁₅H₁₆[2][4]
Molecular Weight 196.29 g/mol [2][4]
Physical State Colorless liquid or low-melting solid[4][5]
Melting Point 11 - 18 °C[5][6]
Boiling Point 110 - 112 °C at 1 mm Hg[6]
Water Solubility Immiscible (0.6 - 0.9 mg/L at 25 °C)[3][6]
GHS Hazard Statements H304, H319, H400, H410, H411[3]

Core Disposal Principle: Cradle-to-Grave Hazardous Waste Management

The fundamental principle for disposing of this compound is that it must be managed as hazardous waste. This waste cannot be discarded in the regular trash or poured down the sanitary sewer.[7][8] The Resource Conservation and Recovery Act (RCRA) in the United States establishes a "cradle-to-grave" framework, meaning the generator of the waste is responsible for it from creation to final, safe disposal.[7] The only acceptable disposal method is through a licensed environmental waste management contractor.

The following sections provide a step-by-step process for managing this waste stream within the laboratory until it is collected by a certified disposal service.

Procedural Guide for Waste Management

This workflow ensures safety, compliance, and segregation of the hazardous waste stream.

Step 1: Waste Segregation and Collection

Immediately upon generation, any material containing this compound must be segregated from non-hazardous waste. This includes:

  • Unused or expired pure chemical.

  • Reaction mixtures containing the compound.

  • Contaminated solvents or solutions.

  • Spill cleanup materials (e.g., absorbent pads, contaminated gloves).

Causality: Segregation is critical to prevent the accidental contamination of non-hazardous waste streams and to avoid dangerous reactions that could occur from mixing incompatible chemicals in a single waste container.[8]

Step 2: Container Selection and Labeling
  • Container Choice: Use a dedicated, leak-proof container made of a material compatible with this compound (e.g., glass or polyethylene). The container must have a tightly sealing cap. For solids contaminated with the chemical, a lined, sealable pail can be used.[9]

  • Labeling: The container must be clearly labeled as soon as the first drop of waste is added. The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound".

    • An accurate list of all chemical constituents and their approximate concentrations.

    • The relevant hazard pictograms (Health Hazard, Environmental Hazard, Irritant).

Causality: Proper labeling ensures that anyone handling the container is aware of its contents and the associated dangers. It is also a legal requirement for hazardous waste tracking and disposal.[8]

Step 3: Storage Pending Disposal
  • Location: Store the sealed waste container in a designated, secure satellite accumulation area within or near the laboratory where the waste is generated. This area should be away from general traffic.

  • Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary containment bin or tray.[7]

  • Cap Management: Keep the container tightly closed at all times except when adding waste.[7]

Causality: Secondary containment prevents the spread of material in case of a primary container leak or failure. Keeping containers closed minimizes the release of vapors and prevents spills.

Step 4: Arranging for Professional Disposal

Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup.[7] Provide them with the detailed information from your waste label. They will ensure the material is transported and disposed of in compliance with all local, state, and federal regulations, typically via high-temperature incineration at a permitted facility.[10]

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and a clear, pre-defined plan is essential for a safe response.

In Case of a Spill:
  • Alert Personnel: Immediately notify others in the vicinity.

  • Isolate the Area: Secure the area to prevent others from entering.

  • Assess the Risk: If the spill is large or in a poorly ventilated area, evacuate and contact your EHS office immediately.

  • Don PPE: At a minimum, wear a lab coat, safety goggles, and chemically resistant nitrile gloves.[4][8]

  • Contain and Absorb: For liquid spills, cover with an inert, non-combustible absorbent material like vermiculite or sand.[8] For solid spills, carefully sweep the material to avoid creating dust.[4]

  • Collect Waste: Gently scoop the absorbed material or swept solid into a designated hazardous waste container.

  • Decontaminate: Clean the spill area following the protocol in the next section.

  • Dispose of Materials: All cleanup materials, including used PPE, must be placed in the hazardous waste container.[7]

In Case of Personal Exposure:
  • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]

  • Skin: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation develops.[4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting due to the high risk of aspiration.[3] Seek immediate medical attention.

Standard Protocol for Surface Decontamination

This protocol details the steps for decontaminating laboratory surfaces or equipment after contact with this compound.

Materials:

  • Appropriate PPE (gloves, goggles, lab coat)

  • Paper towels or absorbent pads

  • Detergent solution (e.g., Luminox®, Alconox®)[11]

  • Warm water

  • Hazardous waste container

Procedure:

  • Initial Removal: Wearing appropriate PPE, use a paper towel to absorb any visible droplets or remove solid residue of this compound. Place the used towel directly into the hazardous waste container.

  • Detergent Wash: Prepare a solution of laboratory detergent in warm water. Liberally apply the solution to the contaminated surface and scrub thoroughly with a fresh paper towel or scrub pad.[11]

    • Rationale: A detergent wash is necessary to emulsify and lift the water-insoluble organic compound from the surface.

  • Rinse Thoroughly: Wipe the surface clean with paper towels soaked in clean, warm tap water to remove the detergent and emulsified chemical.[11]

  • Final Rinse (Optional): For sensitive equipment, a final rinse with deionized water may be performed.

  • Dry the Surface: Wipe the surface dry with clean paper towels.

  • Dispose of Waste: All paper towels and other disposable materials used in the decontamination process must be disposed of as hazardous waste.[7]

Disposal Decision Workflow

The following diagram illustrates the critical decision points in the this compound waste management process.

G cluster_main This compound Waste Management Workflow cluster_spill Emergency Spill Protocol Start Waste Containing This compound Generated Characterize Characterize Waste Stream (Liquid, Solid, Contaminated PPE) Start->Characterize Spill Spill Occurs Start->Spill Potential Event Segregate Segregate in Designated Hazardous Waste Container Characterize->Segregate Label Label Container Correctly (Name, Hazards, Constituents) Segregate->Label Store Store in Secure Secondary Containment Area Label->Store Schedule Schedule Pickup with Licensed Disposal Vendor Store->Schedule End Waste Disposed via High-Temp Incineration Schedule->End Alert Alert Personnel & Isolate Area Spill->Alert Absorb Contain & Absorb Spill Alert->Absorb Collect Collect Contaminated Material Absorb->Collect Collect->Segregate Add to Waste Decon Decontaminate Area Collect->Decon

Caption: Decision workflow for routine disposal and emergency spill response for this compound.

References

  • National Center for Biotechnology Information. (n.d.). Isopropylbiphenyl. PubChem Compound Summary for CID 20259910.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 23503.
  • Chemical-Suppliers.com. (n.d.). This compound, 97%.
  • Memorial University of Newfoundland. (2015). Biohazard Decontamination and Spill Response Standard Operating Procedure.
  • U.S. Environmental Protection Agency. (2023). Disposal and Storage of Polychlorinated Biphenyl (PCB) Waste.
  • U.S. Government Publishing Office. (n.d.). 40 CFR Part 761 -- Polychlorinated Biphenyls (PCBs) Manufacturing, Processing, Distribution in Commerce, and Use Prohibitions. Electronic Code of Federal Regulations.
  • West Virginia University Environmental Health & Safety. (2023). Chapter 8: Decontamination, Disinfection and Spill Response.
  • Yale Environmental Health & Safety. (n.d.). Biosafety Spill Response Guide.
  • Washington State Department of Ecology. (2024). Disposal Options and Requirements for Polychlorinated Biphenyl Waste.
  • Brigham Young University Risk Management and Safety. (n.d.). Unwanted Laboratory Materials & Other Environmental Waste Disposal.
  • NetRegs. (n.d.). Polychlorinated biphenyls (PCB).
  • U.S. Environmental Protection Agency. (n.d.). Biphenyl.
  • U.S. Environmental Protection Agency. (2023). Learn about Polychlorinated Biphenyls (PCBs).
  • U.S. Environmental Protection Agency. (2019). Field Equipment Cleaning and Decontamination at the FEC.
  • Northwestern University Research Safety. (2023). Hazardous Waste Disposal Guide.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Isopropylbiphenyl

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential guide for the safe handling and disposal of 4-Isopropylbiphenyl. As researchers and developers, our primary goal is to advance science, and that begins with ensuring a safe laboratory environment. This document provides an in-depth, procedural framework for personal protective equipment (PPE) when working with this compound, moving beyond a simple checklist to explain the scientific rationale behind each recommendation. Our commitment is to empower you with the knowledge to create a self-validating system of safety.

Hazard Analysis: Understanding this compound

This compound (also known as 4-Phenylcumene) is an aromatic hydrocarbon. A thorough risk assessment is the foundation of any safety protocol. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several key hazards that dictate our PPE strategy.[1]

Key Hazards:

  • Aspiration Hazard (Category 1): May be fatal if swallowed and enters airways.[1]

  • Skin Irritation: Can cause skin irritation upon contact.[2]

  • Serious Eye Irritation: Can cause serious eye irritation.[1][2]

  • Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.[1][3]

  • Potential Respiratory Irritation: May cause respiratory irritation.[2]

Humans exposed to similar solvents have reported headaches, fatigue, and irritation of the skin and eyes.[1] Therefore, our PPE selection is designed to create a comprehensive barrier against these exposure routes.

Hazard Summary Table
Hazard ClassificationGHS CategoryDescriptionSource(s)
Aspiration Hazard1May be fatal if swallowed and enters airways.[1]
Skin Irritation2Causes skin irritation.[2]
Eye Irritation2ACauses serious eye irritation.[1][2]
Acute Aquatic Hazard1Very toxic to aquatic life.[1]
Chronic Aquatic Hazard1Very toxic to aquatic life with long lasting effects.[1][3]
Specific target organ toxicity3May cause respiratory irritation.[2]

Core Protective Equipment: Your First Line of Defense

Based on the hazard profile, a standard set of PPE is mandatory for any procedure involving this compound. The core principle is to prevent all direct contact with the substance.

Hand Protection: Selecting the Right Gloves

The choice of glove material is critical. Permeation, the process where a chemical passes through a glove material on a molecular level, is a key consideration.[4] For aromatic hydrocarbons like this compound, not all standard laboratory gloves offer adequate protection.

  • Recommended Primary Glove: Nitrile gloves. Nitrile provides good resistance to oils, greases, and some acids and caustics.[5] For incidental contact or splash protection, a standard disposable nitrile glove (minimum 5 mil thickness) is appropriate.[6]

  • For Extended Use or Immersion: If prolonged contact is anticipated, heavier-duty gloves are required. Butyl or Viton™ gloves offer superior resistance to aromatic and chlorinated solvents.[5] It is always best practice to consult the glove manufacturer's specific chemical resistance data.

  • The Double-Gloving Technique: For handling larger quantities or during procedures with a higher risk of splashing, wearing two pairs of nitrile gloves is recommended. This provides an additional layer of protection and allows for the safe removal of the outer glove if contamination occurs, without exposing the skin.

Why this matters: The molecular structure of this compound allows it to penetrate certain materials. Nitrile has been shown to be effective against many organic solvents, but breakthrough times can vary based on thickness and manufacturer.[3] Always inspect gloves for any signs of degradation, such as swelling or discoloration, and change them immediately if contamination is suspected.

Eye and Face Protection: Shielding from Splashes

Given that this compound causes serious eye irritation, robust eye protection is non-negotiable.

  • Mandatory Protection: ANSI Z87.1-rated safety glasses with side shields are the minimum requirement for handling small quantities.[7]

  • Enhanced Protection: For procedures involving heating, potential for splashing, or handling quantities greater than a few milliliters, chemical splash goggles are required.[7]

  • Full-Face Protection: When pouring larger volumes or when there is a significant splash hazard, a full face shield must be worn in addition to safety glasses or goggles.[7] The face shield protects the entire face from splashes that could otherwise circumvent standard eye protection.

Contact Lens Wearers: The use of contact lenses in a laboratory where hazardous chemicals are handled is generally discouraged.[1] If they must be worn, they must be worn in conjunction with chemical splash goggles.

Body Protection: The Laboratory Coat

A standard, long-sleeved laboratory coat is required to protect the skin and street clothes from contamination. Ensure the lab coat is fully buttoned. For procedures with a higher splash risk, consider a chemically resistant apron worn over the lab coat. Laboratory coats should never be taken home and should be laundered by a professional service.[7]

Respiratory Protection: When is it Necessary?

While this compound has a low vapor pressure, it may cause respiratory irritation.[2] Respiratory protection should be considered based on a site-specific risk assessment.

  • Standard Handling: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure. In these conditions, respiratory protection is typically not required.

  • When to Use a Respirator: A NIOSH-approved respirator with an organic vapor (OV) cartridge may be necessary if:

    • Working outside of a fume hood where ventilation is inadequate.

    • Generating aerosols or mists of the substance.

    • Cleaning up a large spill.

If a respirator is required, a formal respiratory protection program that includes fit testing and training is mandatory, as per OSHA regulations (29 CFR 1910.134).[8]

Operational Plan: Step-by-Step Safety Procedures

Adherence to a strict, procedural workflow is crucial for minimizing exposure risk.

Pre-Operational Checklist
  • Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.

  • Assemble all PPE: Before handling the chemical, ensure you have all necessary gloves, eye protection, and your lab coat.

  • Locate Safety Equipment: Confirm the location and operational status of the nearest safety shower and eyewash station.

  • Prepare Waste Containers: Have a designated, properly labeled hazardous waste container ready for both liquid and solid waste.[9]

PPE Donning and Doffing Workflow

The order in which you put on and take off PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) don1 1. Lab Coat don2 2. Eye/Face Protection don1->don2 don3 3. Gloves (Over Lab Coat Cuffs) don2->don3 doff1 1. Gloves (Contaminated) doff2 2. Lab Coat (Turn Inside Out) doff1->doff2 doff3 3. Eye/Face Protection doff2->doff3 doff4 4. Wash Hands doff3->doff4

Caption: PPE Donning and Doffing Sequence.

Disposal Plan: Managing Contaminated Materials

Due to its high aquatic toxicity, proper disposal of this compound and all contaminated materials is a critical environmental and regulatory responsibility.[3] Do not dispose of this chemical down the drain.

Waste Segregation

All waste streams containing this compound must be treated as hazardous waste.

  • Liquid Waste: Collect all solutions containing this compound in a dedicated, leak-proof, and chemically compatible container. Label it clearly with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration.[10]

  • Solid Waste: All contaminated solid materials must also be disposed of as hazardous waste. This includes:

    • Used gloves

    • Contaminated paper towels or absorbent pads

    • Empty chemical containers (unless triple-rinsed, with the rinsate collected as hazardous waste)

Place these items in a separate, clearly labeled solid hazardous waste container.[9]

Step-by-Step Disposal Procedure
  • Wear Full PPE: Don all required PPE (gloves, eye protection, lab coat) before handling waste.

  • Segregate at the Source: As you generate waste, immediately place it into the correct, pre-labeled hazardous waste container located at or near the point of generation.[9]

  • Keep Containers Closed: Unless actively adding waste, all hazardous waste containers must be kept tightly sealed to prevent spills and the release of vapors.[9]

  • Use Secondary Containment: Store waste containers in a secondary containment bin or tray to catch any potential leaks.[9]

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste. Do not allow waste to accumulate for extended periods.

Disposal Workflow Diagram

Disposal_Workflow start Waste Generation (Liquid or Solid) segregate Segregate into Labeled Hazardous Waste Container start->segregate liquid_path Liquid Waste (e.g., solutions) segregate->liquid_path If Liquid solid_path Solid Waste (e.g., gloves, wipes) segregate->solid_path If Solid store Store Sealed Container in Secondary Containment liquid_path->store solid_path->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs end Proper Disposal by Licensed Vendor contact_ehs->end

Caption: Hazardous Waste Disposal Workflow.

By integrating this comprehensive PPE and disposal strategy into your standard operating procedures, you build a robust and trustworthy safety system. Your diligence not only protects you and your colleagues but also ensures the integrity of your research and the preservation of our environment.

References

  • National Center for Biotechnology Information. (n.d.). Isopropylbiphenyl. PubChem.
  • 3M. (n.d.). Respirator Selection Guide.
  • Mechanix Wear. (n.d.). Chemical Resistant Gloves.
  • Centers for Disease Control and Prevention. (n.d.). OSHA Respirator Requirements for Selected Chemicals. NIOSH.
  • William & Mary. (n.d.). Personal Protective Equipment (PPE) Matrix Guidelines for Biosafety & Chemical PPE.
  • European Chemicals Agency. (n.d.). Substance Information: this compound. ECHA.
  • Environmental Protection Agency. (n.d.). Toxic Docs: On December 22, 1975 the Administrator of the Environmental Protection Agency announced an action plan.
  • European Chemicals Agency. (2023). Substance Information: 3-(Propan-2-yl)phenol. ECHA.
  • European Chemicals Agency. (n.d.). Substance Information: 1-benzyl-4-nitrosopiperazine. ECHA.
  • Brigham Young University. (n.d.). Unwanted Laboratory Materials & Other Environmental Waste Disposal. Risk Management and Safety.
  • 3M. (n.d.). 3M Respirator Selection Guide.
  • Vanderbilt University. (n.d.). Biohazardous Waste Guide: Segregation, Collection and Disposal.
  • 3M. (2010). 2010 Respirator Selection Guide.
  • Georgia Institute of Technology. (n.d.). Safety Procedures. School of Chemistry & Biochemistry.

Sources

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